molecular formula C15H13FN4O2S B594597 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole CAS No. 1370411-43-0

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Cat. No.: B594597
CAS No.: 1370411-43-0
M. Wt: 332.353
InChI Key: IDDVKAPYSSGYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C15H13FN4O2S and its molecular weight is 332.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDVKAPYSSGYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719223
Record name 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370411-43-0
Record name 5-[2-(4-Fluorophenyl)ethanesulfonyl]-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physicochemical Properties of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Introduction

This compound (CAS No: 1370411-43-0) is a synthetic organic compound that integrates several key pharmacophores: a 1-phenyl-1H-tetrazole ring, a sulfonyl linker, and a 4-fluorophenethyl moiety.[1][2] This unique combination of functional groups positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[3][4] The sulfonamide-like linkage is a classic structural motif in a multitude of therapeutic agents, while the fluorinated aromatic group can enhance lipophilicity, binding affinity, and metabolic resistance.[1][5]

Preliminary assessments suggest the molecule may possess inhibitory activity in various enzymatic pathways, indicating potential applications in inflammation, oncology, and neurology.[1] However, a comprehensive understanding of its fundamental chemical properties is a prerequisite for any advanced biological investigation. This guide, designed for researchers and drug development professionals, provides a detailed examination of the compound's structure, physicochemical properties, a logical synthetic strategy, and a complete workflow for its analytical characterization.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound is characterized by three distinct functional domains, each contributing to its overall chemical personality:

  • 1-Phenyl-1H-tetrazole Core: This nitrogen-rich heterocyclic system is the acidic head of the molecule. The phenyl group at the N1 position provides steric bulk and modulates the electronic properties of the ring.

  • Sulfonyl Linker (-SO₂-): This strong electron-withdrawing group acts as a stable, non-hydrolyzable linker. It can participate in hydrogen bonding as an acceptor and influences the overall geometry and polarity of the molecule.

  • 4-Fluorophenethyl Tail: This group significantly increases the molecule's lipophilicity. The fluorine atom at the para-position is a common modification in medicinal chemistry to block oxidative metabolism and can enhance protein-ligand interactions through favorable electrostatic or hydrophobic contacts.

Physicochemical Data Summary

While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs. The following table summarizes its key identifiers and computed properties.

PropertyValueSource
CAS Number 1370411-43-0[1][2]
Molecular Formula C₁₅H₁₃FN₄O₂S[2]
Molecular Weight 332.35 g/mol [2]
Purity (Typical) >95%[1]
XLogP3-AA (Predicted) 2.8 - 3.2 (Estimated)N/A
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 5 (4xN, 1xO from SO₂)N/A

Synthesis and Manufacturing Rationale

The synthesis of sulfonyl tetrazoles requires a multi-step approach that is carefully optimized to ensure high purity and yield.[1] A logical and robust synthetic strategy is paramount for producing material suitable for research and development.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the molecule at the sulfonyl-phenethyl C-S bond, revealing a key tetrazole sulfonate intermediate and a fluorophenethyl halide. This strategy leverages common and reliable reaction classes in organic synthesis.

G Target This compound Intermediate1 1-Phenyl-1H-tetrazole-5-sulfonyl chloride (or Sodium sulfinate) Target->Intermediate1 C-S Bond Formation (Alkylation) Intermediate2 1-(2-Haloethyl)-4-fluorobenzene (e.g., Bromoethyl) Target->Intermediate2 Precursor1 1-Phenyl-1H-tetrazole-5-thiol Intermediate1->Precursor1 S-Oxidation

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

The following protocol outlines a robust, three-stage process for the synthesis of this compound.

Stage 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

  • Rationale: This common precursor is typically synthesized from phenyl isothiocyanate and sodium azide. The cycloaddition reaction is a reliable method for forming the tetrazole ring.

  • Procedure:

    • Dissolve phenyl isothiocyanate (1.0 eq) in a suitable polar aprotic solvent like DMF.

    • Add sodium azide (1.1 eq) portion-wise while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-18 hours until TLC indicates the consumption of starting material.

    • Carefully acidify the reaction mixture with dilute HCl to precipitate the thiol product.

    • Filter, wash with cold water, and dry the solid under vacuum.

Stage 2: Oxidation to Sodium 1-Phenyl-1H-tetrazole-5-sulfinate

  • Rationale: The thiol is oxidized to a sulfinate salt. This intermediate is stable and well-suited for the subsequent nucleophilic alkylation. Using an oxidizing agent like sodium hypochlorite in a basic medium provides a controlled reaction.

  • Procedure:

    • Suspend the 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool the mixture in an ice bath to 0-5°C.

    • Add a solution of sodium hypochlorite (approx. 2.5-3.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

    • Stir for 2-4 hours at room temperature.

    • The resulting solution containing the sodium sulfinate is typically used directly in the next step without isolation.

Stage 3: Alkylation to Yield the Final Product

  • Rationale: This is a standard nucleophilic substitution where the sulfinate anion displaces a halide on the fluorophenethyl electrophile to form the final C-S bond.

  • Procedure:

    • To the aqueous solution of sodium 1-phenyl-1H-tetrazole-5-sulfinate, add 1-(2-bromoethyl)-4-fluorobenzene (1.1 eq).

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 eq), to facilitate the reaction.

    • Heat the mixture to 60-70°C and stir vigorously for 8-12 hours.

    • Cool the mixture to room temperature. The product will typically precipitate.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of purity.

Analytical Workflow Overview

The logical flow for characterization ensures that each step validates the previous one, from initial purification to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Crude Crude Product Purify Purification (Recrystallization / Chromatography) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR Characterization MS Mass Spectrometry (HRMS) Pure->MS Characterization HPLC Purity Assessment (HPLC) Pure->HPLC Characterization IR FT-IR Pure->IR Characterization G Structure This compound 1-Phenyl-1H-Tetrazole Moiety Sulfonyl Linker 4-Fluorophenethyl Moiety Prop1 Bioisostere of Carboxylic Acid Metabolic Stability Structure:f1->Prop1 Prop2 H-Bond Acceptor Structural Rigidity Structure:f2->Prop2 Prop3 Increased Lipophilicity Enhanced Metabolic Resistance Potential Blood-Brain Barrier Penetration Structure:f3->Prop3 Target1 Potential Anti-inflammatory Activity Prop1->Target1 Target2 Potential Anticancer Activity Prop1->Target2 Prop2->Target1 Prop2->Target2 Target3 Potential Neurological Activity Prop3->Target3

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of a Novel Chemical Entity

The compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, with the molecular formula C15H13FN4O2S, represents a novel chemical entity at the forefront of medicinal chemistry research.[1][2] As of the current scientific landscape, dedicated studies elucidating its specific mechanism of action have not been published in peer-reviewed literature.[1] This guide, therefore, adopts a first-principles approach, dissecting the molecule's structural components to build a robust, hypothesis-driven framework for its potential biological activities and to propose a comprehensive strategy for its mechanistic elucidation. For drug development professionals, this document serves as a foundational blueprint for initiating an investigatory program into this promising, yet uncharted, therapeutic candidate.

Part 1: Deconstruction of a Molecule - A Structural and Functional Analysis

The structure of this compound is a composite of three key pharmacophoric moieties: a 1-phenyl-1H-tetrazole core, a sulfonyl linker, and a 4-fluorophenethyl group. Each of these components has a well-documented history in medicinal chemistry, and their individual contributions can inform our hypotheses about the compound's overall pharmacological profile.

The 1-Phenyl-1H-Tetrazole Core: A Versatile Bioisostere

The tetrazole ring is a critical feature of this molecule. It is widely recognized in drug design as a bioisostere of the carboxylic acid functional group.[3][4][5] This substitution can offer several advantages, including:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[4]

  • Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[3][4]

  • Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic or hydrogen-bonding interactions with biological targets.[6]

The 1,5-disubstituted pattern of the tetrazole ring in this compound is also of significant interest. This substitution pattern is present in a number of pharmacologically active agents.[7][8][9] Notably, recent research has focused on 1,5-disubstituted tetrazoles as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, suggesting a possible role in oncology.[10]

The Sulfonyl Group: A Key Interaction Hub

The sulfonyl group (-SO2-) is not merely a linker; it is a polar, non-planar moiety capable of acting as a strong hydrogen bond acceptor. Its presence is a hallmark of various successful therapeutic classes, including the sulfonamide antibiotics.[11] In the context of the subject molecule, the sulfonyl group can:

  • Influence Solubility and Binding: The polarity of the sulfonyl group can impact the molecule's overall solubility and its ability to interact with polar residues in a target's binding pocket.

  • Serve as a Bioisostere: Sulfonamides and related functional groups are also recognized as bioisosteres of carboxylic acids.[3][12][13]

  • Contribute to Target Specificity: The rigid geometry and hydrogen bonding capacity of the sulfonyl group can impart significant conformational constraint, leading to higher target specificity.

The 4-Fluorophenethyl Moiety: Modulator of Lipophilicity and Binding

The 4-fluorophenethyl group at the terminus of the sulfonyl linker is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity and Membrane Permeability: The phenethyl group increases the molecule's lipophilicity, which can be critical for crossing biological membranes, including the blood-brain barrier.[1]

  • Fluorine Substitution: The fluorine atom at the 4-position of the phenyl ring is a common strategic addition in medicinal chemistry. It can block metabolic oxidation at that position, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.

  • Potential for Specific Interactions: The fluorinated phenyl ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within a target binding site.

Part 2: Hypothesized Mechanisms of Action and Therapeutic Areas of Interest

Based on the structural analysis, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a rational basis for designing an experimental program to elucidate its true biological function.

Potential as an Anti-inflammatory Agent

Many compounds containing tetrazole and sulfonyl moieties exhibit anti-inflammatory properties.[14][15] The mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases. A structurally related compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), has demonstrated anti-inflammatory effects mediated by a reduction in TNF-α and PGE2 levels.[16]

Potential as an Anticancer Agent

The 1,5-disubstituted tetrazole core is a known pharmacophore in the development of anticancer agents.[4][6][8] Potential mechanisms include:

  • Immune Checkpoint Inhibition: As previously mentioned, this class of compounds is being investigated as PD-1/PD-L1 antagonists.[10]

  • Enzyme Inhibition: Many kinases and other enzymes involved in cell proliferation pathways are targets for drugs with similar structural motifs.

  • Antiproliferative Effects: Preliminary research on structurally related compounds has suggested potential anticancer properties by affecting cell proliferation pathways.[1]

Potential as a Neurological Agent

The ability of lipophilic, fluorinated compounds to cross the blood-brain barrier opens up the possibility of activity within the central nervous system.[1] A recent study highlighted that tetrazole derivatives with a sulfonamide linkage are being investigated as BACE1 inhibitors for the treatment of Alzheimer's disease.[17]

Summary of Potential Biological Activities of Related Compounds
Compound Class Biological Activity Potential Therapeutic Area Reference
1,5-Disubstituted TetrazolesPD-1/PD-L1 AntagonismOncology[10]
Phenyl-tetrazole DerivativesAntibacterial, Anti-inflammatoryInfectious Disease, Inflammation[14][18]
Tetrazole-Sulfonamide HybridsBACE1 InhibitionAlzheimer's Disease[17]
Fluorinated Tetrazole AnalogsAnti-inflammatory, AnalgesicInflammation, Pain[16]
General Tetrazole DerivativesAntifungal, Antiviral, AntihypertensiveVarious[4][6][15]

Part 3: A Proposed Experimental Workflow for Mechanistic Elucidation

The following is a structured, multi-tiered approach to systematically investigate the mechanism of action of this compound.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the compound's general biological effects. This unbiased approach can reveal unexpected activities and guide more focused subsequent investigations.

Experimental Protocol: High-Content Cellular Imaging Array

  • Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissue types (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-87 MG glioblastoma, THP-1 monocytes).

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., from 10 nM to 100 µM) for 24-48 hours.

  • Staining: Stain cells with a cocktail of fluorescent dyes to label key subcellular compartments and markers (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and antibodies for markers of apoptosis like cleaved caspase-3).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement, protein expression levels).

  • Causality Check: Positive hits (significant changes in cellular phenotype) should be confirmed with dose-response curves and comparison to known positive and negative controls.

G cluster_0 Tier 1: Phenotypic Screening cell_panel Diverse Cell Line Panel compound_treatment Compound Treatment (Dose-Response) cell_panel->compound_treatment staining High-Content Staining (Nuclei, Mitochondria, etc.) compound_treatment->staining imaging Automated Imaging staining->imaging analysis Quantitative Image Analysis imaging->analysis hits Phenotypic Hits Identified analysis->hits

Caption: Tier 1 Workflow for Phenotypic Screening.

Tier 2: Target Identification and Validation

Based on the results of the phenotypic screening, the next phase focuses on identifying the specific molecular target(s) of the compound.

Experimental Protocol: Affinity-Based Proteomics

  • Affinity Probe Synthesis: Synthesize an analog of the compound with a linker and a reactive group suitable for immobilization on a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare protein lysates from the cell line(s) that showed the most significant phenotypic response.

  • Affinity Pulldown: Incubate the cell lysates with the immobilized compound (and with control beads) to allow for the binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders, and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Validation: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound pulldown compared to the control. Validate the interaction using orthogonal methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with the purified protein and the free compound.

G cluster_1 Tier 2: Target Identification probe_synthesis Synthesize Affinity Probe pulldown Affinity Pulldown probe_synthesis->pulldown lysate_prep Prepare Cell Lysate lysate_prep->pulldown lcms LC-MS/MS Analysis pulldown->lcms protein_id Identify Candidate Target Proteins lcms->protein_id validation Orthogonal Validation (SPR, ITC) protein_id->validation

Caption: Tier 2 Workflow for Target Identification.

Tier 3: Pathway Analysis and Mechanism Confirmation

Once a validated target is identified, the final step is to elucidate how the interaction between the compound and its target leads to the observed cellular phenotype.

Experimental Protocol: Signaling Pathway Analysis

  • Hypothesis Formulation: Based on the known function of the identified target protein, formulate hypotheses about the signaling pathways that are likely to be modulated.

  • Western Blotting/ELISA: Treat cells with the compound and measure the expression and phosphorylation status of key upstream and downstream proteins in the hypothesized pathway.

  • Gene Expression Analysis: Use qPCR or RNA-seq to determine if the compound alters the transcription of genes regulated by the target pathway.

  • Functional Assays: Employ specific functional assays to confirm the modulation of the pathway (e.g., if the target is a kinase, perform an in vitro kinase assay; if it is a transcription factor, perform a reporter gene assay).

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing or knocking down the target protein to confirm that the compound's effects are target-dependent.

G cluster_2 Potential Inflammatory Signaling Pathway Compound 5-(4-Fluorophenethylsulfonyl) -1-phenyl-1H-tetrazole Target Putative Target (e.g., COX-2) Compound->Target Inhibition PGE2 Prostaglandin E2 (PGE2) Target->PGE2 Synthesis Inflammation Inflammatory Response PGE2->Inflammation Promotion

Caption: Potential Anti-inflammatory Signaling Pathway.

Part 4: Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, a thorough analysis of its chemical structure provides a strong foundation for hypothesis-driven research. The presence of a 1,5-disubstituted tetrazole core, a sulfonyl group, and a fluorinated phenethyl moiety suggests a high potential for biological activity, with plausible roles in inflammation, oncology, and neurology. The experimental workflows outlined in this guide offer a systematic and robust strategy for researchers and drug development professionals to unlock the therapeutic potential of this novel compound. The journey from a novel chemical entity to a potential therapeutic is a long and rigorous one, but it begins with a sound, scientifically-grounded understanding of the molecule's potential. This guide serves as the first step on that path.

References

  • Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. J Org Chem. URL: https://pubs.acs.org/doi/10.1021/jo200031u[12][13]
  • Studies with tetrazole derivatives; some pharmacologic properties of 1,5-disubstituted tetrazoles. J Pharmacol Exp Ther. URL: https://jpet.aspetjournals.org/content/87/3/299.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2832219/[3]
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1985342[4]
  • This compound. Smolecule. URL: https://www.smolecule.com/5-(4-fluorophenethylsulfonyl)-1-phenyl-1h-tetrazole-cas-1370411-43-0.html[1]
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01449a[19]
  • 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00207e[10]
  • New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. MDPI. URL: https://www.mdpi.com/1420-3049/27/22/7985[6]
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. URL: https://globalresearchonline.net/journalcontents/v45-2/23.pdf[14]
  • Sulfonamido, amido heterocyclic adducts of tetrazole derivatives as BACE1 inhibitors: in silico exploration. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38217278/[17]
  • Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. URL: https://www.phmethods.net/text.asp?2014/5/2/37/139906[15]
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. URL: https://www.researchgate.
  • Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10823371/[8][9]
  • Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. ResearchGate. URL: https://www.researchgate.net/publication/359281747_Synthesis_and_Antimicrobial_and_Antioxidant_Activities_of_Sulfonamide_Derivatives_Containing_Tetrazole_and_Oxadiazole_Rings[11]
  • Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32030603/[16]
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. URL: https://www.benthanscience.com/journals/current-organic-synthesis/volume/18/issue/6/page/595/[5]
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1379963/full[20]
  • A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate. URL: https://www.researchgate.
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals. URL: https://lifechemicals.
  • This compound. Sinfoo Biotech. URL: https://www.sinfoobiotech.com/pharmaceutical-intermediate/5-4-fluorophenethylsulfonyl-1-phenyl-1h-tetrazole-cas-1370411-43-0.html[2]
  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2824874/[23]
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient Catalyst and Study of their Antibacterial Activities. South African Journal of Chemistry. URL: https://journals.sabinet.co.za/sajchem/[24]

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical framework and prospective biological activities of the novel chemical entity, 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. In the absence of specific published empirical data for this compound, this document synthesizes information from structurally related molecules and the broader class of tetrazole and sulfone-containing compounds to postulate its potential as a therapeutic agent. We present a comprehensive analysis of its chemical architecture, infer potential mechanisms of action in oncology and inflammatory diseases, and provide detailed, actionable protocols for its systematic biological evaluation. This whitepaper is intended to serve as a foundational resource for researchers poised to investigate the pharmacological potential of this promising molecule.

Introduction and Molecular Profile

This compound (CAS Number: 1370411-43-0) is a synthetic organic compound characterized by a unique amalgamation of pharmacologically relevant moieties: a 1-phenyl-1H-tetrazole ring, a sulfonyl group, and a 4-fluorophenethyl substituent.[1] The confluence of these structural features suggests a high potential for biological activity, positioning it as a compelling candidate for further investigation in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₃FN₄O₂S[2]
Molecular Weight 332.35 g/mol [2]
CAS Number 1370411-43-0[2]
Appearance White to pale yellow crystalline solid (predicted)Inferred
Solubility Predicted to be soluble in polar aprotic solvents[1]
LogP Predicted to be moderately lipophilic[1]

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[3] The sulfonyl group is a key structural element in a multitude of approved drugs, known for its ability to form strong hydrogen bonds and interact with biological targets. The presence of a fluorine atom on the phenethyl group can enhance binding affinity, metabolic stability, and membrane permeability.[1]

Synthesis Outline

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions. A plausible synthetic route involves three key stages:

  • Formation of the Tetrazole Ring: This is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[4]

  • Sulfonation: The introduction of the sulfonyl group can be accomplished using a sulfonyl chloride in the presence of a suitable base.[1]

  • Alkylation: The final step involves the attachment of the 4-fluorophenethyl moiety to the sulfonyl group, often via a nucleophilic substitution reaction.[1]

Postulated Biological Activity and Mechanistic Rationale

Based on its structural components, this compound is hypothesized to exhibit significant anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Potential

The tetrazole moiety is present in several compounds with demonstrated anti-inflammatory activity.[5] This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The sulfonyl group can also contribute to anti-inflammatory effects by interacting with the active sites of these enzymes.

Hypothesized Mechanism of Action in Inflammation:

We postulate that this compound may exert its anti-inflammatory effects through the inhibition of COX and/or LOX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, it may modulate inflammatory signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.[6][7]

G cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_inhibition Potential Inhibition Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Releases NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression Induces Compound 5-(4-Fluorophenethylsulfonyl) -1-phenyl-1H-tetrazole Compound->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway.

Anti-Cancer Potential

Numerous tetrazole derivatives have been reported to possess anti-cancer activity, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.[3][8] The sulfonyl group can also contribute to cytotoxic effects against cancer cells.

Hypothesized Mechanism of Action in Cancer:

We hypothesize that this compound could induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it may interfere with pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[9][10]

G cluster_receptor Cell Surface Receptor cluster_pathway PI3K/Akt Signaling Pathway cluster_cellular_response Cellular Response cluster_inhibition Potential Inhibition GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt_active Active Akt Akt->Akt_active Cell_Survival Cell Survival & Proliferation Akt_active->Cell_Survival Promotes Compound 5-(4-Fluorophenethylsulfonyl) -1-phenyl-1H-tetrazole Compound->PI3K Inhibits? Compound->Akt Inhibits?

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Proposed Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic and rigorous experimental approach is required. The following protocols are recommended as a starting point for the investigation of this compound.

In Vitro Anti-Inflammatory Assays

This assay will determine the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • TMPD

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at 590 nm at regular intervals for a set period.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

This assay will assess the compound's ability to inhibit the 5-LOX enzyme.

  • Principle: The activity of 5-LOX is determined by measuring the formation of conjugated dienes from linoleic acid, which results in an increase in absorbance at 234 nm.[12]

  • Materials:

    • Soybean lipoxygenase (as a source of 5-LOX)

    • Linoleic acid (substrate)

    • Borate buffer

    • 96-well UV-transparent microplate

    • Microplate reader with UV capabilities

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a UV-transparent 96-well plate, add the borate buffer, enzyme solution, and the test compound or vehicle control.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding linoleic acid.

    • Immediately measure the absorbance at 234 nm at regular intervals for a set period.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

In Vitro Anti-Cancer Assays

This assay will evaluate the cytotoxic effect of the compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium and supplements

    • MTT solution

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

This assay will determine if the compound induces apoptosis by measuring the activity of executioner caspases.

  • Principle: This is a fluorometric assay that uses a specific substrate for caspase-3 and -7 (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspases releases a fluorescent group (AMC), and the fluorescence intensity is proportional to the caspase activity.[13][14]

  • Materials:

    • Cancer cell lines

    • Cell lysis buffer

    • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

    • Assay buffer

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Treat the cancer cells with the test compound at various concentrations for a specified time to induce apoptosis.

    • Lyse the cells to release the cellular contents, including caspases.

    • In a 96-well black plate, add the cell lysate, assay buffer, and the caspase-3/7 substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

    • Quantify the caspase activity and compare the treated samples to the untreated control.

Concluding Remarks and Future Directions

This compound represents a molecule of significant interest for drug discovery, with a chemical structure that intimates a strong potential for both anti-inflammatory and anti-cancer activities. The lack of existing biological data presents a unique opportunity for novel research and intellectual property development. The experimental protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound.

Successful outcomes from these initial studies would warrant further investigation, including:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of inflammation and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The systematic exploration of this compound holds the promise of uncovering a novel therapeutic agent with the potential to address unmet medical needs in the fields of oncology and inflammatory diseases.

References

  • This compound - Smolecule. (2023, August 15).
  • Castrillo, A., & Fresno, M. (2002). PI3K/Akt signalling pathway and cancer. Journal of Experimental & Clinical Cancer Research, 21(2), 159-167.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • PI3K/Akt/mTOR pathway. (2023, October 27). In Wikipedia.
  • Caspase Activity Assay. (n.d.). Creative Bioarray.
  • Avan, A., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(7), 1639.
  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(5), 441–451.
  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • DiSabato, D. J., Quan, M., Bleakman, D., & Johnson, K. W. (2016). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in immunology, 7, 458.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Prostaglandins & other lipid mediators, 98(3-4), 101–110.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
  • An ELISA method to measure inhibition of the COX enzymes. (2007). Nature protocols, 2(4), 844–851.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Caspase-3 activity assay. (n.d.). CUSABIO.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate.
  • 2.5.1. Lipoxygenase Inhibitory Activity. (n.d.). Bio-protocol.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (2017). International Journal of ChemTech Research, 10(9), 896-902.
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE (Journal of Visualized Experiments), (193), e65158.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). Molecules, 20(8), 14607–14623.
  • Synthesis and structure–activity relationships of tetrazole-containing... (n.d.). ResearchGate.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13, 1700143.
  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2020). In Heterocyclic Compounds in Anti-cancer Drug Discovery. Elsevier.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). STUDIA UBB CHEMIA, LV, 4, 249-259.
  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13, 1700143.
  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. (2011). The Journal of organic chemistry, 76(11), 4529–4540.
  • 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. (n.d.). PubChem.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. (2015). South African Journal of Chemistry, 68, 133-137.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). Molbank, 2022(2), M1380.
  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate.

Sources

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Introduction

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a critical, often unforgiving, gatekeeper. Poor solubility can severely limit oral bioavailability, complicate formulation development, and ultimately lead to the failure of an otherwise potent compound. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a compound emblematic of modern small-molecule drug discovery.

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to instill a deeper understanding of the rationale behind each experimental choice. The methodologies outlined herein are designed to be self-validating, providing a robust and reproducible picture of the compound's behavior in various aqueous and biorelevant media. We will explore not just how to measure solubility, but why we choose specific conditions and what the results imply for the drug development process.

This document is structured to guide the researcher through a logical progression of inquiry, from fundamental thermodynamic and kinetic solubility assessments to more complex evaluations in biorelevant media that mimic the physiological environment of the gastrointestinal tract. By the end of this guide, the reader will be equipped with the necessary knowledge to generate a comprehensive and insightful solubility profile for this compound or any similar novel chemical entity.

Part 1: Foundational Solubility Assessment

The initial characterization of a compound's solubility begins with an understanding of its behavior in simple, well-defined aqueous systems. This phase is crucial for establishing baseline properties and identifying potential challenges early in the development process. We will focus on two key parameters: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification and formulation development. The most common and reliable method for its determination is the Shake-Flask method.

Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation:

    • Accurately weigh an excess of solid this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator bath maintained at a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to ensure that equilibrium has been reached. This should be confirmed by taking measurements at multiple time points until the concentration no longer increases.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

Kinetic Solubility: A High-Throughput Perspective

In the early stages of drug discovery, where large numbers of compounds are screened, the time-consuming nature of the shake-flask method is a significant bottleneck. Kinetic solubility assays provide a higher-throughput alternative by measuring the concentration at which a compound precipitates from a solution as it is added from a concentrated stock (typically in DMSO). While not a true equilibrium measurement, it is an invaluable tool for ranking compounds and identifying potential solubility liabilities early on.

Experimental Protocol: Nephelometric Kinetic Solubility Assay
  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition:

    • Using a liquid handling robot or a multichannel pipette, perform a serial dilution of the DMSO stock solution directly into the aqueous buffer in the microplate. This creates a range of concentrations with a consistent, low percentage of DMSO (typically 1-2%).

  • Precipitation Detection:

    • Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

G cluster_0 Solubility Assessment Workflow cluster_1 High-Throughput Screening A Start: Solid Compound B Add Excess Solid to Buffer A->B C Agitate to Equilibrium (24-72h) B->C D Filter Supernatant C->D E Quantify by HPLC/LC-MS D->E F Thermodynamic Solubility E->F G Start: DMSO Stock H Add to Aqueous Buffer in Plate G->H I Incubate (1-2h) H->I J Measure Turbidity (Nephelometry) I->J K Kinetic Solubility J->K

Caption: Comparative workflow of thermodynamic vs. kinetic solubility.

Data Summary Table: Foundational Solubility
ParameterMethodBufferTemperature (°C)Result
Thermodynamic SolubilityShake-FlaskPBS, pH 7.425[Insert Experimental Value]
Kinetic SolubilityNephelometryPBS, pH 7.425[Insert Experimental Value]

Part 2: pH-Dependent Solubility and Biorelevant Media

The gastrointestinal tract is not a uniform environment. The pH varies dramatically from the acidic stomach (pH 1-3) to the near-neutral small intestine (pH 6-7.5). Therefore, understanding the pH-dependent solubility of a compound is paramount for predicting its oral absorption. While this compound does not possess strongly acidic or basic functional groups, the tetrazole ring is known to have a pKa in the acidic range (typically around 4-5), making its solubility susceptible to changes in pH.

pH-Solubility Profile

Determining the solubility across a range of pH values provides a profile that can be used to model absorption in different segments of the GI tract.

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8). Use buffers with appropriate buffering capacity for each pH, such as citrate for acidic pH and phosphate for neutral to basic pH.

  • Solubility Determination: Perform the thermodynamic shake-flask method as described in Section 1.1 in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile will reveal the pH at which the compound's solubility is lowest, which is often a critical factor for absorption.

G A Start: Compound B Prepare Buffers (pH 2-8) A->B C Perform Shake-Flask in Each Buffer B->C D Quantify Concentration at Each pH C->D E Plot log(Solubility) vs. pH D->E F pH-Solubility Profile E->F

Caption: Workflow for generating a pH-solubility profile.

Solubility in Biorelevant Media

Simple aqueous buffers do not fully capture the complexity of the gastrointestinal fluids, which contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds through micellar solubilization. Biorelevant media, such as Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF), provide a more accurate in vitro model of the in vivo environment.

Experimental Protocol: Solubility in Biorelevant Media
  • Media Preparation:

    • SGF: Prepare according to pharmacopeial standards, typically containing sodium chloride and pepsin, adjusted to pH 1.2-2.0.

    • FaSSIF/FeSSIF: Prepare using commercially available powders (e.g., from Biorelevant.com) which contain sodium taurocholate (a bile salt) and lecithin (a phospholipid) in physiologically relevant ratios and concentrations. Adjust the pH to 6.5 for FaSSIF and 5.0 for FeSSIF.

  • Solubility Determination: Perform the thermodynamic shake-flask method in each of the prepared biorelevant media. Due to the potential for the media components to degrade, the equilibration time may need to be optimized (e.g., 4-24 hours).

  • Data Analysis: Compare the solubility values obtained in SGF, FaSSIF, and FeSSIF to the solubility in simple buffers at similar pH values. A significant increase in solubility in FaSSIF or FeSSIF suggests that the compound's absorption may be sensitive to food intake (a "food effect").

Data Summary Table: pH-Dependent and Biorelevant Solubility
MediumpHCompositionTemperature (°C)Solubility
Acetate Buffer2.0Aqueous Buffer37[Insert Value]
Phosphate Buffer6.5Aqueous Buffer37[Insert Value]
Phosphate Buffer7.4Aqueous Buffer37[Insert Value]
SGF1.2Pepsin, NaCl37[Insert Value]
FaSSIF6.5Bile Salt, Lecithin37[Insert Value]
FeSSIF5.0Bile Salt, Lecithin37[Insert Value]

Part 3: Interpretation and Implications for Drug Development

The data generated from these studies provides a multi-faceted view of the solubility characteristics of this compound. The interpretation of this data is critical for making informed decisions in the drug development process.

  • Low Aqueous Solubility: If the thermodynamic solubility in simple buffers is low (e.g., <10 µg/mL), this is a significant red flag for potential bioavailability issues. Formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction may be necessary.

  • pH-Dependent Solubility: A pronounced pH-dependent profile can indicate where in the GI tract the compound is likely to dissolve. If solubility is significantly lower at intestinal pH compared to gastric pH, this could lead to precipitation in the small intestine, limiting absorption.

  • Biorelevant Solubility: A significant increase in solubility in FaSSIF/FeSSIF compared to simple buffers is a positive indicator, suggesting that the natural solubilizing agents in the gut will aid in the compound's dissolution. A large difference between FaSSIF and FeSSIF solubility can predict a positive food effect, where co-administration with food enhances absorption.

Conclusion

The comprehensive solubility profiling of this compound, as outlined in this guide, is a foundational component of its preclinical development. By moving beyond a single solubility value and embracing a more holistic characterization that includes kinetic, thermodynamic, pH-dependent, and biorelevant assessments, researchers can build a robust understanding of the compound's behavior. This knowledge is not merely academic; it directly informs critical decisions in medicinal chemistry, formulation science, and clinical trial design. The rigorous, hypothesis-driven approach detailed herein will empower scientists to anticipate and mitigate potential development risks, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Title: The Biopharmaceutics Classification System (BCS)
  • Title: Dissolution: Of Accepted Dosage Forms Source: U.S. Pharmacopeia (USP) URL:[Link]
  • Title: Biorelevant Dissolution Source: Biorelevant.com URL:[Link]
  • Title: High Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL:[Link]

An In-depth Technical Guide to the Stability Profiling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a novel compound with potential applications in medicinal chemistry.[1] Given the limited publicly available data on this specific molecule, this document outlines a robust, first-principles approach to stability testing grounded in the International Council for Harmonisation (ICH) guidelines.[2][3] The protocols herein are designed to identify potential degradation pathways, establish a stability-indicating analytical method, and determine appropriate storage conditions and re-test periods. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with characterizing new chemical entities (NCEs).

Introduction: The Imperative for Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf life.[4][5] Stability testing provides essential evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5] For a new chemical entity like this compound, a molecule featuring a tetrazole ring, a sulfonyl group, and a fluorophenethyl moiety, a thorough understanding of its intrinsic stability is paramount for successful drug development.[1]

This guide details a systematic approach, beginning with an analysis of the molecule's structural liabilities and progressing through forced degradation (stress testing) to define its degradation profile. It culminates in the design of formal stability studies under ICH-prescribed conditions.[2][6]

Compound Profile and Predicted Chemical Liabilities

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₅H₁₃FN₄O₂S[7]

  • Molecular Weight: 332.35 g/mol [7]

  • CAS Number: 1370411-43-0[1]

Based on its functional groups, we can anticipate several potential degradation pathways:

  • Sulfonyl Group: The C-S bond in the sulfonyl group may be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.[8][9][10] While generally stable, sulfonamides can undergo hydrolysis, and this potential must be investigated.[11]

  • Tetrazole Ring: The nitrogen-rich tetrazole ring is generally considered metabolically stable but can be susceptible to photolytic and thermal degradation.[12][13][14] Photolysis, in particular, can lead to ring cleavage and the formation of various reactive intermediates.[13][14][15] Thermal decomposition of tetrazole compounds typically occurs at elevated temperatures, often in the range of 180-240°C.[1]

  • Ether Linkage (Implicit): While not an ether, the sulfonyl linkage (C-SO₂-C) shares some characteristics and its stability across a wide pH range must be confirmed.

Understanding these potential liabilities is the cornerstone of designing an effective forced degradation study. The goal is to intentionally stress these functional groups to generate potential degradants.[16][17]

The Stability-Indicating Method (SIM): A Prerequisite for Accurate Assessment

Before initiating stability studies, a validated stability-indicating analytical method (SIM) is required.[16][18] This method must be capable of accurately quantifying the parent compound while separating it from all potential process impurities and degradation products.[18][19]

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application, often coupled with mass spectrometry (MS) for peak identification during development.[19][20]

Workflow for SIM Development

SIM_Development_Workflow start Define Method Requirements scout Initial Scouting (Column, Mobile Phase) start->scout forced_deg Perform Forced Degradation Studies scout->forced_deg inject Inject Stressed & Control Samples forced_deg->inject peak_purity Assess Peak Purity (PDA/MS) inject->peak_purity optimize Optimize Method (Gradient, pH, Temp) peak_purity->optimize Resolution Inadequate validate Full Method Validation (ICH Q2(R1)) peak_purity->validate Resolution Adequate optimize->inject end_node Validated SIM Ready for Use validate->end_node

Caption: Workflow for Stability-Indicating Method (SIM) Development.

Recommended HPLC-UV Method Starting Conditions
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV Photodiode Array (PDA) detector, monitor at 254 nm and max plot

  • Injection Volume: 2 µL

Causality: A C18 column is a robust starting point for moderately polar compounds. The use of a formic acid modifier ensures MS compatibility for peak identification. A gradient elution is necessary to ensure that both the parent compound and any potentially more or less polar degradants are eluted and resolved.[19]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of understanding a molecule's stability profile.[17][21] They are designed to accelerate degradation to generate the primary degradation products that might be observed over a longer period in formal stability studies.[22] The target degradation is typically 5-20% to avoid the formation of secondary, irrelevant degradants.[21]

Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions (Parallel Experiments) prep Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis 0.1M HCl, 60°C prep->acid base Base Hydrolysis 0.1M NaOH, 60°C prep->base oxid Oxidative 3% H2O2, RT prep->oxid thermal Thermal (Solid State) 80°C prep->thermal photo Photolytic (Solid & Solution) ICH Q1B Conditions prep->photo control Control Sample (Unstressed, protected from light) prep->control sampling Sample at T=0, 2, 8, 24, 48 hrs (Neutralize Acid/Base samples) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling analysis Analyze all samples by Validated SIM (HPLC-PDA-MS) sampling->analysis report Characterize Degradants Calculate Mass Balance analysis->report

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocols

For each condition, a parallel control sample (drug substance in the same solvent system but without the stressor) should be stored at ambient temperature, protected from light.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at specified time points, immediately neutralizing with an equimolar amount of NaOH before HPLC analysis.

    • Rationale: Investigates the stability of the sulfonyl linkage and other acid-labile groups.[10]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots, neutralizing with an equimolar amount of HCl before analysis.

    • Rationale: Probes for susceptibility to base-catalyzed hydrolysis, which can also affect the sulfonyl group.[10]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Store at room temperature, protected from light.

    • Withdraw aliquots for direct analysis.

    • Rationale: The nitrogen-rich tetrazole ring and the sulfur atom in the sulfonyl group are potential sites for oxidation.

  • Thermal Degradation:

    • Place a thin layer (2-3 mm) of the solid drug substance in a vial.

    • Heat in a calibrated oven at 80°C.

    • Periodically sample the solid, dissolve in solvent, and analyze.

    • Rationale: Assesses the solid-state thermal stability, which is critical for storage and handling.

  • Photostability Testing:

    • Expose both solid drug substance and a solution (e.g., 0.1 mg/mL in the initial mobile phase) to light conditions as specified in ICH Q1B.[23]

    • This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[23]

    • A parallel control sample must be wrapped in aluminum foil to protect it from light.

    • Rationale: Tetrazole derivatives can be photosensitive, and this study is a direct regulatory requirement to determine if light-protective packaging is needed.[13][14][23]

Data Interpretation and Mass Balance

A critical aspect of forced degradation is the calculation of mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should, in theory, equal 100% of the initial assay value. A mass balance close to 100% (typically 98-102%) provides confidence that the analytical method is detecting all major degradants.[24]

Table 1: Illustrative Forced Degradation Results
Stress ConditionTime (hrs)Assay (% Initial)Major DegradantsPeak PurityMass Balance (%)
Control 4899.8None DetectedPass100.1
0.1 M HCl, 60°C 2488.22 (DP1, DP2)Pass99.5
0.1 M NaOH, 60°C 891.51 (DP3)Pass99.8
3% H₂O₂, RT 4894.11 (DP4)Pass100.3
Thermal (Solid), 80°C 4899.5None DetectedPass99.9
Photolytic (Solution) -85.73 (DP5, DP6, DP7)Pass99.2

DP = Degradation Product

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood and the SIM is validated, formal stability studies must be initiated on at least three primary batches of the drug substance.[5][6] The purpose of these studies is to establish a re-test period.[5]

Table 2: ICH-Recommended Storage Conditions for a New Drug Substance
Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

(Data from ICH Q1A(R2) Guideline)[2][5]

Causality and Logic:

  • Long-term studies are designed to represent real-world storage conditions in temperate climates (Zone II).[4]

  • Accelerated studies use elevated temperature and humidity to predict the long-term stability profile more quickly.[4] A significant change (e.g., failure to meet specification) under accelerated conditions would trigger the need for intermediate testing to establish appropriate storage conditions.[5]

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and should evaluate appearance, assay, degradation products, and any other critical quality attributes.[4]

Conclusion and Forward Look

This guide presents a comprehensive, scientifically grounded strategy for assessing the stability of this compound. By systematically executing forced degradation studies, developing a robust stability-indicating method, and initiating long-term stability trials according to ICH guidelines, researchers can build a complete stability profile. This data is fundamental for regulatory submissions and ensures the development of a safe, effective, and high-quality drug substance. The insights gained will directly inform formulation development, packaging selection, and the establishment of a commercially viable shelf life.

References

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • ICH Guideline. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
  • Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
  • ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
  • Saimalakondaiah, D., et al. (2014).
  • Svobodova, K., et al. (2012). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
  • Karpenko, Y., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
  • Singh, A., & Lal, J. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]
  • Klick, S., et al. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • Boschin, G., et al. (2007). Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. PubMed. [Link]
  • Charushin, V. N., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]
  • Ricken, B., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
  • Gâlcă, A. C., & Bejan, V. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. PMC - NIH. [Link]
  • Boschin, G., et al. (2025). Hydrolytic degradation of azimsulfuron, sulfonylurea herbicide. Request PDF. [Link]
  • Gâlcă, A. C., & Bejan, V. (2010).
  • Ingerslev, F., et al. (2001).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
  • Bajaj, S., et al. (2016).
  • Ahmed, A. A., et al. (2018). Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Al-Mustansiriyah Journal of Science. [Link]
  • Rogowska, M., et al. (n.d.).
  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
  • Maji, L., et al. (2025). Synthesis and structure–activity relationships of tetrazole-containing sulfonyl acetamides congeners.
  • Al-Maksoud, M. I. A., et al. (2021).
  • Li, Y. (2015). CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]
  • Reva, I., et al. (2010). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. [https://www.researchgate.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
  • Patel, M. K., et al. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives.
  • PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. [Link]
  • Ostrovskii, V. A., et al. (2024). (PDF) Decomposition products of tetrazoles.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
  • Prakash, G. K. S., et al. (2011). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex path, offering predictive insights that can de-risk and accelerate development. This guide provides a comprehensive, in-depth technical overview of the in silico modeling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole , a novel compound with inferred therapeutic potential.

The Compound of Interest: this compound

With the molecular formula C15H13FN4O2S, this compound possesses several structural motifs of medicinal chemistry interest, including a tetrazole ring, a sulfonyl group, and a fluorinated aromatic system.[1] While specific biological data for this exact molecule is not yet publicly available, its constituent parts suggest potential applications in areas such as inflammation, oncology, and neurology.[1] The tetrazole ring, for instance, is a well-known bioisostere for carboxylic acids, often conferring improved metabolic stability.[2]

The Power of In Silico Modeling in Drug Discovery

In silico techniques allow us to construct a detailed, predictive profile of a molecule's behavior before it is even synthesized, or in this case, before extensive biological testing has been conducted. This guide will walk through a multi-faceted computational workflow, from predicting its potential protein targets to evaluating its drug-likeness and potential toxicity. By explaining not just the "how" but also the critical "why" behind each step, this document serves as a practical guide for researchers, scientists, and drug development professionals.

Part 1: Foundational Steps - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both our small molecule (the ligand) and its potential protein targets.

Ligand Preparation: Crafting the Digital Molecule

Before any simulation, the 2D representation of this compound must be converted into a three-dimensional structure with an optimized geometry and appropriate atomic charges.

Experimental Protocol: 3D Structure Generation and Energy Minimization

  • 2D to 3D Conversion:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound: C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F.[1]

    • Utilize a chemical structure editor or a computational chemistry package (e.g., Avogadro, ChemDraw) to convert the SMILES string into an initial 3D structure.

  • Energy Minimization:

    • The initial 3D conformer is likely not in its lowest energy state. An energy minimization procedure is crucial to relax the structure.

    • Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a steepest descent followed by a conjugate gradient energy minimization until a convergence criterion is met (e.g., RMS gradient < 0.01 kcal/mol·Å). This ensures that the bond lengths, angles, and dihedrals are in a low-energy, physically plausible conformation.

  • Charge Assignment and File Format Conversion:

    • Assign partial atomic charges using a method such as Gasteiger-Marsili. For higher accuracy, quantum mechanical calculations (e.g., using Gaussian or ORCA) can be employed to derive RESP or AM1-BCC charges.

    • Save the prepared ligand structure in a format suitable for docking and molecular dynamics simulations, such as the .pdbqt format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom type definitions.[3]

Target Identification and Preparation: Choosing the Lock for Our Key

Based on the structural alerts within our molecule, we can hypothesize potential protein targets. The sulfonyl group is present in known anti-inflammatory drugs that target Cyclooxygenase-2 (COX-2), and tetrazole moieties are found in various compounds targeting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[4][5]

Rationale for Target Selection:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[6][7] Its inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[8] The sulfonyl group in our compound makes COX-2 a plausible target.

  • B-cell lymphoma 2 (Bcl-2): A key regulator of apoptosis (programmed cell death).[9] Its overexpression is a hallmark of many cancers, making it an attractive target for cancer therapy.[10] Tetrazole-containing compounds have shown activity against Bcl-2.[5][11]

Experimental Protocol: Protein Structure Preparation

  • Structure Retrieval:

    • Download the crystal structures of our selected targets from the RCSB Protein Data Bank (PDB). For this guide, we will use:

      • COX-2: PDB ID: 4PH9 (human COX-2 in complex with ibuprofen).[12]

      • Bcl-2: PDB ID: 6GL8 (human Bcl-2 in complex with a selective inhibitor).[13]

  • Initial Cleanup:

    • Open the PDB file in a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for correct hydrogen bonding.

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM). Software packages like AutoDockTools provide automated scripts for this process.

  • File Format Conversion:

    • Save the cleaned and prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Part 2: Predicting Binding Affinity and Mode - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for understanding the potential binding mode of a novel compound.

The "Why": The Rationale Behind Molecular Docking

The primary goal of molecular docking is to predict the binding pose and affinity (often represented as a docking score) of a ligand within the active site of a protein. A favorable docking score suggests that the ligand may bind to the protein and elicit a biological response. This allows us to prioritize compounds for further investigation and to generate hypotheses about the key molecular interactions driving binding.

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking our prepared ligand against both COX-2 and Bcl-2.[14][15][16]

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For our chosen targets, the grid box can be centered on the co-crystallized ligand from the original PDB structure.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared ligand and receptor .pdbqt files, the center and dimensions of the grid box, and the desired exhaustiveness of the search. A higher exhaustiveness increases the computational time but also the likelihood of finding the optimal binding pose.[14]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform a series of computational "runs" to explore different binding poses, each time evaluating the binding energy.

  • Analysis of Results:

    • The output will be a .pdbqt file containing the coordinates of the predicted binding poses, ranked by their docking scores (in kcal/mol). The more negative the score, the higher the predicted binding affinity.

    • Visualize the top-ranked poses in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Predicted Binding Affinities

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)4PH9-9.8
B-cell lymphoma 2 (Bcl-2)6GL8-10.5

Note: The binding affinity values presented are hypothetical and for illustrative purposes.

Visualization: Molecular Docking Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 SMILES String L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 L4 Charge Assignment L3->L4 L5 Ligand.pdbqt L4->L5 D2 Configure Vina L5->D2 P1 PDB Structure P2 Remove Water/Ligands P1->P2 P3 Add Hydrogens P2->P3 P4 Charge Assignment P3->P4 P5 Protein.pdbqt P4->P5 D1 Define Grid Box P5->D1 D1->D2 D3 Run Docking D2->D3 A1 Binding Poses D3->A1 A2 Docking Scores D3->A2 A3 Interaction Analysis A1->A3 A2->A3 G cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis S1 Docked Complex S2 Choose Force Field S1->S2 S3 Solvate with Water S2->S3 S4 Add Ions S3->S4 M1 Energy Minimization S4->M1 M2 NVT Equilibration M1->M2 M3 NPT Equilibration M2->M3 M4 Production MD Run M3->M4 A1 RMSD Analysis M4->A1 A2 RMSF Analysis M4->A2 A3 Interaction Analysis M4->A3 A4 Biological Insights A1->A4 A2->A4 A3->A4

Caption: Workflow for molecular dynamics simulation.

Part 4: Predicting Pharmacokinetic and Toxicological Properties - ADMET Analysis

A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery.

The "Why": The Importance of ADMET Prediction

Early prediction of ADMET properties helps to identify compounds that are likely to fail in later stages of development, thereby saving significant time and resources. [17]In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-likeness of a compound.

Protocol: In Silico ADMET Prediction

Numerous free online tools are available for ADMET prediction. [18][19][20][21]This protocol outlines a general approach.

  • Select a Prediction Tool: Choose a web-based ADMET prediction server, such as ADMET-AI or pkCSM.

  • Input the Molecule: Provide the SMILES string of this compound as input.

  • Run the Prediction: Initiate the calculation. The server will use pre-built machine learning models to predict a range of ADMET properties.

  • Analyze the Output: Review the predicted properties, paying close attention to parameters like blood-brain barrier permeability, oral bioavailability, CYP450 inhibition, and potential toxicity alerts.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Oral BioavailabilityHighLikely to be well-absorbed when taken orally.
Blood-Brain Barrier PermeabilityYesThe compound may be able to cross into the brain.
Distribution
Plasma Protein Binding~90%High binding to plasma proteins may limit free drug concentration.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal ClearanceModerateLikely to be cleared by the kidneys.
Toxicity
AMES MutagenicityNegativeUnlikely to be mutagenic.
hERG InhibitionLow riskLow risk of cardiotoxicity.

Note: The predicted values are for illustrative purposes.

Visualization: ADMET Prediction Process

G cluster_admet ADMET Categories SMILES SMILES String Tool Online ADMET Tool (e.g., ADMET-AI) SMILES->Tool Properties Predicted Properties Tool->Properties A Absorption Properties->A D Distribution Properties->D M Metabolism Properties->M E Excretion Properties->E T Toxicity Properties->T

Caption: Process for in silico ADMET prediction.

Part 5: Building Predictive Models - Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

The "Why": The Utility of QSAR

Once a series of related compounds with known biological activities is available, QSAR models can be built to:

  • Predict the activity of new, unsynthesized compounds.

  • Understand which structural features are important for activity.

  • Guide the design of more potent analogs.

Hypothetical QSAR Model Development

As we do not have a dataset of analogs for our specific compound, this section provides an exemplary protocol for how one would build a QSAR model. [22][23][24][25][26]

  • Dataset Curation:

    • Assemble a dataset of structurally similar compounds with experimentally determined biological activity against a specific target (e.g., IC50 values for COX-2 inhibition).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

  • Dataset Splitting:

    • Divide the dataset into a training set (typically ~80% of the data) and a test set (~20%). The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or a machine learning algorithm (e.g., random forest, support vector machine), to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation:

    • Validate the model using statistical metrics such as the squared correlation coefficient (R²) for the training set and the predictive R² (q²) for the test set. A robust and predictive model will have high values for both.

Interpretation

The resulting QSAR equation can be analyzed to determine the relative importance of different descriptors. For example, a positive coefficient for a lipophilicity descriptor would suggest that increasing lipophilicity leads to higher activity.

Visualization: QSAR Model Development Workflow

G cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Application D1 Compound Dataset (Structures & Activities) D2 Descriptor Calculation D1->D2 D3 Data Splitting (Training & Test Sets) D2->D3 M1 Train Model (e.g., MLR, RF) D3->M1 M2 Validate Model (R², q²) M1->M2 A1 Predict Activity of New Compounds M2->A1 A2 Guide Lead Optimization A1->A2

Caption: Workflow for QSAR model development.

Conclusion

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. Through a combination of molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, we can construct a detailed, multi-faceted profile of this promising compound. The insights gained from these computational approaches are invaluable for guiding future experimental work, including chemical synthesis, biological testing, and lead optimization. By embracing the power of in silico modeling, we can make more informed decisions, reduce the attrition rate of drug candidates, and ultimately accelerate the discovery of new medicines.

References

  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. (2025). ResearchGate.
  • Lemkul, J. A. GROMACS Tutorials.
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023). YouTube.
  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI.
  • Introduction to Molecular Dynamics - the GROMACS tutorials!
  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). (2023). YouTube.
  • Running molecular dynamics simulations using GROMACS - ELIXIR TeSS.
  • ADMET-AI.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024).
  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis - Meiler Lab.
  • Introduction to QSAR modeling based on RDKit and Python.
  • Use ADMET-AI Online | ProteinIQ.
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
  • BCL-2 protein family: attractive targets for cancer therapy - PMC - PubMed Central.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020).
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. (2023).
  • Machine Learning 101: How to train your first QSAR model - Optibrium.
  • COX-2 | Cyclooxygenase | IUPHAR Guide to IMMUNOPHARMACOLOGY.
  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. (2020).
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC - NIH.
  • ADMET predictions - VLS3D.COM.
  • Directory of computer-aided Drug Design tools - Click2Drug.
  • Tutorial – AutoDock Vina. (2020).
  • 4PH9: The structure of Ibuprofen bound to cyclooxygenase-2 - RCSB PDB. (2014).
  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. - ResearchGate.
  • Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PubMed. (2025).
  • Synthesis, molecular docking and evaluation of novel sulfonyl hydrazones as anticancer agents and COX-2 inhibitors - ResearchGate.
  • Binding modes of NSAIDs in the COX-2 active site. A , mCOX-2 · naproxen... - ResearchGate.
  • Dados Da Cox2 | PDF | Protein Data Bank | National Institutes Of Health - Scribd.
  • Bcl-2 family of proteins as drug targets for cancer chemotherapy: the long way of BH3 mimetics from bench to bedside | Request PDF - ResearchGate.
  • Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - NIH. (2025).
  • Bcl-2 family proteins as targets for anticancer drug design | Request PDF - ResearchGate.
  • 6GL8: Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746. (2018).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025).
  • 8HTR: Crystal structure of Bcl2 in complex with S-9c - RCSB PDB. (2024).
  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - PubMed Central.
  • 5-Ethylsulfonyl-1-phenyl-1H-tetrazole | C9H10N4O2S | CID 753662 - PubChem.
  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC - NIH. (2022).
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling - MDPI. (2024).
  • Computational study on novel natural inhibitors targeting BCL2 - ResearchGate.
  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors - Journal of Advanced Pharmacy Education and Research.
  • Computational study on novel natural inhibitors targeting BCL2 - PMC - NIH. (2021).
  • 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem - NIH.

Sources

An In-depth Technical Guide to 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a synthetic organic compound featuring a confluence of pharmacologically relevant moieties: a 1-phenyl-1H-tetrazole core, a sulfonyl linker, and a 4-fluorophenethyl group. While specific research on this molecule (CAS 1370411-43-0) is not extensively published in peer-reviewed literature, its structural components suggest significant potential in medicinal chemistry and drug discovery.[1] The tetrazole ring is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[2][3][4] The sulfone group and the fluorinated phenyl ring further enhance its potential for biological activity and drug-like properties.[1][5] This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds, covering its physicochemical properties, a putative synthesis pathway, analytical characterization methods, and a discussion of its potential, though currently unproven, therapeutic applications.

Introduction and Molecular Profile

This compound is a multifaceted molecule that brings together several key functional groups known to impart biological activity. The 1-phenyl-1H-tetrazole core is a prominent feature in many pharmaceuticals due to its metabolic stability. The sulfonyl group can act as a hydrogen bond acceptor and is a common component in various therapeutic agents. The presence of a fluorine atom on the phenethyl group can enhance binding affinity, metabolic stability, and membrane permeability.[1][5]

Based on its structure, this compound is classified as a protein degrader building block, suggesting its potential use in the synthesis of larger, more complex molecules for targeted protein degradation.[6] While detailed studies on this specific molecule are limited, the broader class of tetrazole derivatives has been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, and anticancer properties.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1370411-43-0[1][6][7]
Molecular Formula C₁₅H₁₃FN₄O₂S[1][6][8]
Molecular Weight 332.35 g/mol [1][6][8]
IUPAC Name 5-[2-(4-fluorophenyl)ethylsulfonyl]-1-phenyltetrazole[1]
Synonyms This compound[1][9]
Purity Typically >95-97% in commercial preparations[1][6]
InChI Key IDDVKAPYSSGYSK-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F[1]

Putative Synthesis Pathway

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Oxidation to Sulfone A Phenyl isothiocyanate C 1-Phenyl-1H-tetrazole-5-thiol A->C DMF, reflux B Sodium Azide B->C E 1-Phenyl-5-((4-fluorophenethyl)thio)-1H-tetrazole C->E Base (e.g., K₂CO₃), Acetone D 1-(2-Bromoethyl)-4-fluorobenzene D->E G This compound E->G DCM or MeOH/H₂O F Oxidizing Agent (e.g., m-CPBA or Oxone®) F->G

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

  • To a solution of phenyl isothiocyanate (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.1 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-phenyl-1H-tetrazole-5-thiol.

Step 2: Synthesis of 1-Phenyl-5-((4-fluorophenethyl)thio)-1H-tetrazole

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (1 equivalent) in acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution.

  • To this mixture, add 1-(2-bromoethyl)-4-fluorobenzene (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-phenyl-5-((4-fluorophenethyl)thio)-1H-tetrazole.

Step 3: Synthesis of this compound

  • Dissolve 1-phenyl-5-((4-fluorophenethyl)thio)-1H-tetrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (2.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete as monitored by TLC.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic peaks for the aromatic protons of the phenyl and 4-fluorophenyl groups, as well as the ethyl bridge protons.

    • ¹³C NMR: Will display signals for all the carbon atoms in the molecule, with the carbon attached to fluorine showing a characteristic coupling.

    • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonyl group (S=O) are expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1140-1160 cm⁻¹ (symmetric stretching).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Biological Activities and Therapeutic Applications (Hypothetical)

While no specific biological data is available for this compound, its structural motifs suggest several potential areas of therapeutic interest based on studies of similar compounds.[1]

Anti-inflammatory and Analgesic Potential

Numerous tetrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[11][12] For instance, the compound 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) has been shown to reduce inflammation and pain in animal models.[11] The mechanism of action for some of these compounds involves the modulation of inflammatory mediators like TNF-α and PGE₂.[11] It is plausible that this compound could exhibit similar activities.

Anticancer Potential

Preliminary suggestions indicate that this compound could have anticancer properties by affecting cell proliferation pathways.[1] Tetrazole-containing compounds have been explored as anticancer agents, with some derivatives showing inhibitory activity against cancer cell lines.[4] The sulfone moiety is also present in several anticancer drugs.

Neurological Applications

The ability of the compound to cross the blood-brain barrier makes it a candidate for investigating treatments for neurological conditions.[1] The lipophilicity imparted by the fluorophenethyl and phenyl groups could facilitate its entry into the central nervous system.

Proposed Experimental Workflow for Biological Screening: Anti-inflammatory Activity

To validate the hypothetical anti-inflammatory potential, a standard in vitro and in vivo screening cascade can be employed.

Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Compound Solubility and Stability Assessment B Cell Viability Assay (e.g., MTT on Macrophages) A->B C LPS-induced Nitric Oxide (NO) Production Assay B->C D Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) C->D E Acute Toxicity Study D->E Lead to In Vivo F Carrageenan-induced Paw Edema Model in Rodents E->F G Measurement of Paw Volume and Myeloperoxidase (MPO) Activity F->G H Histopathological Examination of Paw Tissue G->H

Caption: A standard workflow for screening for potential anti-inflammatory activity.

In Vitro Screening Protocol
  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cytotoxicity Assay: Treat cells with varying concentrations of the test compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations.

  • Nitric Oxide (NO) Production Assay: Pre-treat cells with non-toxic concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. Measure NO production in the supernatant using the Griess reagent.

  • Cytokine Measurement: Collect the cell supernatant from the NO assay and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. While direct research on this molecule is sparse, its structural components suggest a high potential for biological activity, particularly in the areas of inflammation, cancer, and neurology. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further empirical studies are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

  • This compound - Smolecule. (2023-08-15).
  • This compound, min 97%, 100 mg.
  • 1370411-43-0 | MFCD18782886 | Organic Synthesis - Shanghai Kehua Biological Co., Ltd.
  • Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed.
  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - NIH.
  • 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - MDPI.
  • J & M Chemstock Ltd. - Chemcd.
  • This compound - Sinfoo Biotech.
  • Selling Leads page 1010 Shanghai chamflyer chemicals Co., Ltd ...
  • Fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives as general reagents for fluoroalkylidene synthesis - PubMed.
  • Biological Potentials of Substituted Tetrazole Compounds - Pharmaceutical Methods.
  • (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - ResearchGate.
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009-10-06).
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2017-08-24).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • 5-((4-fluorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole - Sunway Pharm Ltd.

Sources

The Structure-Activity Relationship of Fluorinated Tetrazole Sulfones: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The convergence of distinct, high-value pharmacophores into a single molecular scaffold represents a powerful strategy in modern drug discovery. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of fluorinated tetrazole sulfones, a chemical class that combines the metabolic stability and bioisosteric properties of the tetrazole ring, the versatile linking and hydrogen-bonding capacity of the sulfone group, and the unique physicochemical modulations afforded by fluorine. We will dissect the synthetic rationale, analyze the profound impact of fluorination on molecular properties, and present case studies in antimicrobial and enzyme inhibition contexts to illuminate key SAR trends. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel therapeutics.

Introduction: A Trifecta of Privileged Moieties in Drug Design

The rational design of novel therapeutic agents often involves the strategic combination of molecular fragments known to confer favorable biological and pharmacokinetic properties. The fluorinated tetrazole sulfone scaffold is an exemplar of this approach, uniting three moieties that are highly valued in medicinal chemistry.

The Tetrazole Ring: A Superior Carboxylic Acid Bioisostere

The five-membered, nitrogen-rich tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically robust bioisostere for the carboxylic acid group.[1][2] Unlike carboxylic acids, which are prone to metabolic conjugation and can present challenges with cell permeability, the tetrazole ring offers a similar pKa (approximately 4.9) while being resistant to metabolic degradation.[3] Its planar, aromatic structure and ability to participate in hydrogen bonding allow it to mimic the interactions of a carboxylate group with biological targets, making it a frequent component in drugs targeting various diseases, including cancer and hypertension.[2][4]

The Sulfone Group: More Than a Simple Linker

The sulfone moiety (R-SO₂-R') is a chemically stable, polar functional group that is much more than a passive linker. Its tetrahedral geometry and the ability of its oxygen atoms to act as strong hydrogen bond acceptors are critical for molecular recognition at enzyme active sites.[5][6] The replacement of a metabolically labile amide or ester linkage with a sulfone group can significantly enhance a compound's pharmacokinetic profile. SAR studies on various enzyme inhibitors have demonstrated that the sulfone group plays a pivotal role in correctly orienting pharmacophoric elements for optimal target engagement.[5][7]

Strategic Fluorination: The "Magic Bullet" of Physicochemical Modulation

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[8] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's pKa, lipophilicity, conformation, and metabolic stability without introducing significant steric bulk.[9] The substitution of a hydrogen atom with fluorine at a site of oxidative metabolism can block the action of cytochrome P450 enzymes, thereby increasing the drug's half-life.[10] This strategic modification is a key tool for enhancing potency, selectivity, and overall pharmacokinetic performance.[11]

Core Synthetic Methodologies

The successful exploration of SAR for any chemical series depends on robust and flexible synthetic routes. Fluorinated tetrazole sulfones can be accessed through reliable, multi-step sequences that allow for diversification at key positions.

Synthesis of the Tetrazole Sulfone Scaffold

A common and efficient method for constructing the core scaffold begins with the alkylation of a tetrazole-5-thiol, followed by oxidation to the sulfone. The 1-phenyl-1H-tetrazole moiety is frequently used because it provides a stable, redox-active handle that can be advantageous in subsequent reactions.[12]

The general two-step procedure is as follows:

  • Thioether Formation: The sodium salt of 1-phenyl-1H-tetrazole-5-thiol is reacted with an appropriate alkyl halide (R-X) in a polar aprotic solvent like DMF to yield the corresponding thioether.

  • Oxidation to Sulfone: The resulting thioether is then oxidized to the sulfone using a strong oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane (DCM).

Introduction of Fluorine

Fluorine is typically introduced at the α-position to the sulfone group via electrophilic fluorination. This is a critical step that leverages the electron-withdrawing nature of the sulfone to acidify the α-protons.

The process involves:

  • Deprotonation: The sulfone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a carbanion.

  • Electrophilic Fluorination: The carbanion is then quenched with an electrophilic fluorine source, most commonly N-Fluorobenzenesulfonimide (NFSI). The choice of reaction conditions (homogeneous vs. heterogeneous) can be critical to minimize side reactions and maximize yield.[12]

Synthetic Workflow Diagram

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: α-Fluorination TetrazoleThiol 1-Phenyl-1H-tetrazole-5-thiol Thioether Tetrazole Thioether TetrazoleThiol->Thioether AlkylHalide Alkyl Halide (R-CH2-X) AlkylHalide->Thioether DMF Thioether_ref Tetrazole Thioether Sulfone Tetrazole Sulfone (R-CH2-SO2-PT) Sulfone_ref Tetrazole Sulfone Thioether_ref->Sulfone m-CPBA, DCM FluorinatedSulfone α-Fluoro Tetrazole Sulfone Sulfone_ref->FluorinatedSulfone 1. LDA, -78°C 2. NFSI G cluster_0 Standard Metabolism cluster_1 Fluorine Shielding Effect Parent Parent Drug (Ar-H) Metabolite Oxidized Metabolite (Ar-OH) (Inactive, Rapid Clearance) Parent->Metabolite CYP450 Oxidation FluorinatedParent Fluorinated Drug (Ar-F) NoReaction Metabolism Blocked (Active, Longer Half-life) FluorinatedParent->NoReaction

Sources

The Ascendancy of the Tetrazole Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole motif, a unique five-membered heterocycle containing four nitrogen atoms, has firmly established itself as a cornerstone in medicinal chemistry. Its remarkable ability to serve as a bioisosteric replacement for the carboxylic acid group, coupled with its metabolic stability and diverse pharmacological activities, has propelled it to the forefront of drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel tetrazole-based compounds. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed experimental protocols for their implementation, and explore the ever-expanding landscape of their therapeutic applications.

The Tetrazole Advantage: More Than a Simple Bioisostere

The journey of the tetrazole ring in medicinal chemistry is a testament to the power of bioisosterism—the principle of substituting one chemical group with another to create a new compound with similar biological properties. The 5-substituted 1H-tetrazole moiety is a non-classical bioisostere of the carboxylic acid group, sharing a similar pKa (typically 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids) and planar structure.[1] This similarity allows tetrazole-containing molecules to often engage in the same crucial hydrogen bonding interactions with biological targets as their carboxylic acid counterparts.[2]

However, the advantages of this substitution extend beyond simple mimicry. The tetrazole ring offers several key benefits:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group, leading to improved pharmacokinetic profiles.[3]

  • Increased Lipophilicity: Tetrazoles are typically more lipophilic than the corresponding carboxylates, which can enhance membrane permeability and oral bioavailability.[1] A prime example is the angiotensin II receptor antagonist losartan, where the replacement of a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency and significantly improved oral bioavailability.[1]

  • Modulated Acidity: While acidic, the slightly lower acidity of tetrazoles compared to carboxylic acids can be advantageous in reducing potential off-target effects associated with high acidity.

  • Diverse Interaction Capabilities: The four nitrogen atoms of the tetrazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding, metal chelation, and dipole-dipole interactions, often leading to enhanced binding affinity for their biological targets.[4]

These favorable properties have led to the incorporation of the tetrazole scaffold in numerous FDA-approved drugs, spanning a wide range of therapeutic areas, including antihypertensive (e.g., Losartan, Valsartan), antibacterial (e.g., Cefazolin), and anticancer therapies.[4][5]

Synthetic Strategies for Building the Tetrazole Core: A Mechanistic Approach

The construction of the tetrazole ring has been the subject of extensive research, leading to a diverse arsenal of synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern, the nature of the starting materials, and the desired scale of the synthesis. Here, we explore the most prominent and mechanistically insightful of these strategies.

The Cornerstone: [3+2] Cycloaddition of Nitriles and Azides

The [3+2] cycloaddition reaction between a nitrile and an azide source remains the most fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[3] This reaction involves the formation of the five-membered tetrazole ring through the combination of a three-atom component (the azide) and a two-atom component (the nitrile).

Causality Behind Experimental Choices: The primary challenge in this reaction is often the high activation energy required. To overcome this, various catalysts and reaction conditions have been developed. Lewis acids, such as zinc and cobalt salts, are frequently used to activate the nitrile towards nucleophilic attack by the azide.[6][7] The metal ion coordinates to the nitrogen of the nitrile, increasing its electrophilicity. Brønsted acids can also be employed to protonate the nitrile, achieving a similar activation. The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO often favoring the reaction by solubilizing the azide salt and stabilizing the charged intermediates.[7]

Experimental Protocol: Zinc-Catalyzed [3+2] Cycloaddition

This protocol provides a general procedure for the synthesis of a 5-substituted-1H-tetrazole using a zinc catalyst.

  • Materials:

    • Aromatic or aliphatic nitrile (10 mmol, 1.0 equiv)

    • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

    • Zinc chloride (ZnCl₂) (2 mmol, 0.2 equiv)

    • N,N-Dimethylformamide (DMF) (20 mL)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (10 mmol), sodium azide (12 mmol), and zinc chloride (2 mmol).

    • Add DMF (20 mL) to the flask and stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 1 M HCl (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.

Diagram: [3+2] Cycloaddition Workflow

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification Nitrile Nitrile (R-C≡N) Reaction Reaction in Solvent (e.g., DMF, 120°C) Nitrile->Reaction Azide Sodium Azide (NaN₃) Azide->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl₂) Catalyst->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product 5-Substituted-1H-Tetrazole Purification->Product

Caption: Workflow for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.

Multicomponent Reactions: The Ugi and Passerini Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The Ugi and Passerini reactions are powerful MCRs that have been adapted for the synthesis of highly functionalized tetrazoles.[8]

The Ugi-Tetrazole Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃) to produce 1,5-disubstituted-1H-tetrazoles.[9]

Mechanistic Rationale: The reaction proceeds through the initial formation of a Schiff base from the aldehyde and amine. The isocyanide then undergoes an α-addition to the protonated Schiff base, forming a nitrilium ion intermediate. This highly electrophilic intermediate is then trapped by the azide anion, followed by an intramolecular 1,5-dipolar cyclization to yield the tetrazole ring.[10] The choice of a non-protic solvent is crucial to prevent the premature quenching of the reactive intermediates.

Experimental Protocol: Ugi-Tetrazole Four-Component Reaction

This protocol outlines a general procedure for the Ugi-tetrazole reaction.

  • Materials:

    • Aldehyde (1.0 mmol, 1.0 equiv)

    • Primary amine (1.0 mmol, 1.0 equiv)

    • Isocyanide (1.0 mmol, 1.0 equiv)

    • Trimethylsilyl azide (TMSN₃) (1.2 mmol, 1.2 equiv)

    • Methanol (MeOH) (5 mL)

  • Procedure:

    • In a sealed vial, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (2 mL) and stir at room temperature for 30 minutes to pre-form the Schiff base.

    • To this solution, add the isocyanide (1.0 mmol) followed by trimethylsilyl azide (1.2 mmol).

    • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired 1,5-disubstituted-1H-tetrazole.

The Passerini-Tetrazole Reaction: This three-component reaction involves an aldehyde (or ketone), an isocyanide, and an azide source to yield α-hydroxy tetrazoles.[11]

Mechanistic Rationale: The Passerini-tetrazole reaction is believed to proceed through a concerted or stepwise mechanism depending on the reaction conditions. In a plausible stepwise pathway, the isocyanide adds to the carbonyl component to form a zwitterionic intermediate. This intermediate is then trapped by the azide, leading to a nitrilium ion which then undergoes intramolecular cyclization.[12] The use of a protic solvent like methanol can facilitate the reaction by stabilizing the intermediates through hydrogen bonding.

Diagram: Ugi-Tetrazole Reaction Mechanism

G Aldehyde Aldehyde (R¹CHO) SchiffBase Schiff Base (R¹CH=NR²) Aldehyde->SchiffBase Amine Amine (R²NH₂) Amine->SchiffBase NitriliumIon Nitrilium Ion Intermediate SchiffBase->NitriliumIon Isocyanide Isocyanide (R³NC) Isocyanide->NitriliumIon Azide Azide (N₃⁻) Tetrazole 1,5-Disubstituted 1H-Tetrazole Azide->Tetrazole NitriliumIon->Tetrazole

Caption: Simplified mechanistic pathway of the Ugi-tetrazole reaction.

Therapeutic Applications of Novel Tetrazole-Based Compounds

The versatility of the tetrazole scaffold has led to its exploration in a wide array of therapeutic areas. Recent research continues to uncover novel tetrazole derivatives with potent biological activities.

Antimicrobial Agents

The rise of antibiotic resistance is a major global health concern, driving the search for new antimicrobial agents. Tetrazole-containing compounds have emerged as a promising class of antibacterials. For instance, novel imide-tetrazole derivatives have been synthesized and shown to exhibit potent activity against both standard and clinical strains of Gram-positive and Gram-negative bacteria, with some compounds demonstrating higher activity than the reference drug Ciprofloxacin.[13] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA topoisomerase IV and gyrase, essential enzymes for DNA replication.[13]

Anticancer Agents

The tetrazole moiety is increasingly being incorporated into the design of novel anticancer agents.[2] Researchers have developed pyrazolo[4,3-e]tetrazolo[1,5-b][2][14][15]triazine sulfonamides that exhibit high cytotoxicity against various cancer cell lines, including prostate and pancreatic cancer, with IC₅₀ values in the sub-micromolar range.[16] These compounds have shown significantly stronger cytotoxicity than some currently used chemotherapeutics like 5-fluorouracil and cisplatin in certain cell lines.[16]

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Tetrazole derivatives have been investigated as potent anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes. Novel tetrazole and cyanamide derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing comparable or better activity and reduced ulcerogenic liability compared to the COX-2 inhibitor celecoxib.[14]

Table 1: Biological Activities of Recently Synthesized Tetrazole-Based Compounds

Compound ClassTarget/ActivityModel SystemPotency (IC₅₀/MIC)Reference
Imide-tetrazolesAntibacterialS. aureus (clinical)MIC = 0.8 µg/mL[13]
D-Ribofuranosyl TetrazolesAntibacterialE. coliMIC = 13.37 µM[17][18]
Pyrazolo-tetrazolo-triazinesAnticancerPC-3 (prostate cancer)IC₅₀ = 0.17–0.36 µM[16]
Pyrazoline-tetrazolesAnti-inflammatory (COX-2)In vivo (rat paw edema)Comparable to celecoxib[14]
Baylis–Hillman derived tetrazolesAnticancerHepG2 (liver cancer)IC₅₀ = 1.0–4.0 µM[19]

Future Perspectives and Conclusion

The field of tetrazole chemistry is continually evolving, with ongoing efforts to develop more efficient, sustainable, and diverse synthetic methodologies. The application of green chemistry principles, such as the use of water as a solvent, heterogeneous catalysts, and flow chemistry, is gaining prominence.[20] Furthermore, the exploration of novel multicomponent reactions and the use of tetrazoles as building blocks in complex molecule synthesis are expanding the chemical space accessible to medicinal chemists.

From a therapeutic standpoint, the full potential of tetrazole-based compounds is yet to be realized. The growing understanding of their structure-activity relationships and mechanisms of action will undoubtedly fuel the design of next-generation drugs with improved efficacy and safety profiles. The ability of the tetrazole ring to serve as a versatile pharmacophore ensures its continued prominence in the quest for novel therapeutics to address unmet medical needs.

References

  • Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2021). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346–1363. [Link]
  • Passerini‐tetrazole three component reaction for the synthesis of oxaborol tetrazoles. (n.d.). ResearchGate.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
  • Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2018). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856–1868. [Link]
  • Geronikaki, A., & Lagunin, A. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(5), 8535–8566. [Link]
  • Al-Masoudi, N. A., et al. (2025).
  • Al-Masoudi, N. A., et al. (2025).
  • Szymański, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][14][15]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(16), 4945. [Link]
  • Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity.
  • Abdelraheem, E. M. M., et al. (2020). 'Atypical Ugi' tetrazoles.
  • Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.). ResearchGate.
  • Observation of the 'atypical Ugi' tetrazole products besides expected... (n.d.). ResearchGate.
  • Borthakur, I., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
  • Roszkowski, P., et al. (2021). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 26(11), 3225. [Link]
  • Popova, E. A., et al. (2018). Tetrazole Derivatives as Promising Anticancer Agents.
  • Verma, A., Joshi, N., & Singh, A. (2013). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers. [Link]
  • Abdelraheem, E. M. M., et al. (2020). 'Atypical Ugi' tetrazoles. Royal Society of Chemistry. [Link]
  • Borthakur, I., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (2022).
  • Passerini reaction. (n.d.). Wikipedia.
  • Sharma, P., Kumar, A., & Sharma, R. (2016). An Efficient Passerini Tetrazole Reaction (PT-3CR). PubMed Central. [Link]
  • Kumar, C. N. S. P., et al. (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
  • Manichandrika, P., et al. (2023).
  • El-Sayed, W. A., et al. (2012). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed. [Link]
  • Sharma, P., Kumar, A., & Sharma, R. (2016). An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry. [Link]
  • Shiyal, M. K., & Naliapara, Y. T. (2024).
  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
  • Li, Y., et al. (2023). Computational Investigation of Mechanism and Selectivity in (3+2)
  • Cárdenas-Galindo, L. E., et al. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Molecules, 18(6), 6659–6674. [Link]

Sources

Introduction: The Critical Role of Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of Fluorophenethylsulfonyl Tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry and drug development. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. The octanol-water partition coefficient (logP) is the most widely used metric for quantifying lipophilicity. For a drug candidate to be successful, its lipophilicity must be meticulously optimized to strike a delicate balance between aqueous solubility and membrane permeability.

This guide provides an in-depth exploration of the lipophilicity of a specific and increasingly relevant class of compounds: fluorophenethylsulfonyl tetrazole derivatives. We will dissect the intricate interplay between the constituent moieties—the tetrazole ring, the phenethylsulfonyl backbone, and the influential fluorine substituents—to provide a comprehensive understanding of how to rationally modulate the lipophilicity of these molecules for optimal drug-like properties.

Deconstructing the Molecular Architecture: Individual Contributions to Lipophilicity

The overall lipophilicity of a fluorophenethylsulfonyl tetrazole derivative is a composite of the physicochemical properties of its distinct structural components. Understanding these individual contributions is paramount for predictable and effective drug design.

The Tetrazole Moiety: A Versatile Bioisostere

The tetrazole ring is a key pharmacophore in modern medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group.[1] This is due to its similar pKa (approximately 4.5-5.0), allowing it to exist as an anion at physiological pH.[1][2] However, a crucial distinction is that the tetrazole anion is generally more lipophilic than a carboxylate anion.[2][3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes.

Key considerations for the tetrazole moiety's impact on lipophilicity include:

  • Tautomeric Forms: Tetrazoles can exist in different tautomeric forms (1H and 2H), which can influence their electronic distribution and interaction with the surrounding environment.[2][3]

  • Substitution: The position of attachment of the phenethylsulfonyl group to the tetrazole ring, as well as any other substituents on the ring, will significantly alter the molecule's overall polarity and lipophilicity.

The Phenethylsulfonyl Core: A Lipophilic Scaffold

The phenethylsulfonyl portion of the molecule provides a foundational lipophilic character. The phenyl ring and the ethyl linker are inherently nonpolar. The sulfonyl group, while polar and a hydrogen bond acceptor, contributes to the overall size and van der Waals interactions that favor partitioning into a lipophilic environment.

The Game Changer: Fluorine Substitution

The introduction of fluorine atoms onto the phenethyl ring is a powerful strategy for fine-tuning a molecule's properties. However, the effect of fluorination on lipophilicity is not always straightforward and can be highly context-dependent.[4][5][6][7][8]

Key principles governing fluorine's influence on lipophilicity include:

  • Increased Hydrophobicity: In many cases, replacing a hydrogen atom with a fluorine atom increases lipophilicity due to the larger surface area of fluorine and its contribution to the hydrophobic effect.[5]

  • Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the polarity of the entire molecule. This can sometimes lead to a counterintuitive decrease in lipophilicity, especially when fluorine is positioned near other polar groups.[5][9]

  • Intramolecular Interactions: Fluorine atoms can participate in intramolecular hydrogen bonds or other non-covalent interactions that can "shield" polar groups, effectively increasing the molecule's lipophilicity.

  • Positional Isomerism: The position of the fluorine atom(s) on the phenyl ring (ortho, meta, para) will have a distinct impact on the molecule's dipole moment and overall polarity, thus affecting its lipophilicity.

  • Degree of Fluorination: The number of fluorine atoms (mono-, di-, tri-fluorination) will have a cumulative effect, though not always in a linear fashion.

Experimental Determination of Lipophilicity: A Practical Workflow

While computational predictions are valuable, experimental determination of logP remains the gold standard. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for this purpose.

Protocol: logP Determination by RP-HPLC

This protocol outlines a general procedure for determining the logP of a novel fluorophenethylsulfonyl tetrazole derivative.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase A: Water (HPLC grade) with 0.1% trifluoroacetic acid (TFA).

  • Mobile phase B: Acetonitrile (HPLC grade) with 0.1% TFA.

  • A set of standard compounds with known logP values that bracket the expected logP of the test compounds.

  • Test compounds (fluorophenethylsulfonyl tetrazole derivatives) dissolved in a suitable solvent (e.g., acetonitrile).

2. Calibration Curve Generation:

  • Prepare solutions of the standard compounds at a known concentration.

  • Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).

  • Record the retention time (t_R) for each standard.

  • Plot the known logP values of the standards against their corresponding retention times to generate a calibration curve.

3. Analysis of Test Compounds:

  • Prepare solutions of the fluorophenethylsulfonyl tetrazole derivatives at the same concentration as the standards.

  • Inject each test compound onto the HPLC system using the same gradient method.

  • Record the retention time (t_R) for each test compound.

4. Calculation of logP:

  • Using the equation of the line from the calibration curve, calculate the logP of each test compound from its retention time.

Computational Prediction of Lipophilicity: An In Silico Approach

Computational methods provide a rapid and cost-effective means of estimating logP, particularly in the early stages of drug discovery.

Workflow: In Silico logP Prediction

1. Molecular Structure Input:

  • Draw the chemical structure of the fluorophenethylsulfonyl tetrazole derivative using a chemical drawing software.

  • Ensure the structure is correctly represented, including stereochemistry if relevant.

2. Selection of a Calculation Algorithm:

  • Choose a reputable software package that offers various logP calculation algorithms. Common types include:

    • Atom-based methods (e.g., AlogP): Sum the contributions of individual atoms.

    • Fragment-based methods (e.g., ClogP): Sum the contributions of molecular fragments.

  • It is advisable to use multiple algorithms to obtain a consensus value, as different methods may perform better for specific chemical classes.[10][11]

3. Calculation and Analysis:

  • Run the logP calculation.

  • Analyze the results, paying attention to any warnings or limitations of the chosen algorithm, especially for highly fluorinated or complex heterocyclic systems.[12][13][14]

Visualizing Structure-Lipophilicity Relationships and Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_molecule Fluorophenethylsulfonyl Tetrazole cluster_properties Influence on Lipophilicity Tetrazole Tetrazole Ring Tetrazole_Prop Lipophilic Anion, Bioisostere Tetrazole->Tetrazole_Prop Sulfonyl Sulfonyl Group Sulfonyl_Prop Polar, H-bond Acceptor Sulfonyl->Sulfonyl_Prop Phenethyl Phenethyl Group Phenethyl_Prop Lipophilic Core Phenethyl->Phenethyl_Prop Fluorine Fluorine Substituent(s) Fluorine_Prop Increases Hydrophobicity, Inductive Effects Fluorine->Fluorine_Prop

Figure 1: Key structural components and their primary influence on the lipophilicity of fluorophenethylsulfonyl tetrazole derivatives.

G start Start: Novel Fluorophenethylsulfonyl Tetrazole Derivative exp Experimental Determination (RP-HPLC) start->exp comp Computational Prediction (in silico) start->comp protocol_exp 1. Prepare Standards & Test Compound 2. Generate Calibration Curve 3. Inject Test Compound 4. Calculate logP from Retention Time exp->protocol_exp protocol_comp 1. Draw Molecular Structure 2. Select Calculation Algorithm(s) 3. Run Calculation 4. Analyze Results comp->protocol_comp data Experimentally Validated logP protocol_exp->data protocol_comp->data Correlate & Validate

Figure 2: Workflow for the comprehensive assessment of lipophilicity.

Illustrative Data: Structure-Lipophilicity Relationships

The following table presents hypothetical logP data for a series of fluorophenethylsulfonyl tetrazole derivatives to illustrate the impact of fluorine substitution on lipophilicity.

Compound IDSubstitution Pattern on Phenethyl RingHypothetical Calculated logPNotes
1 Unsubstituted2.50Baseline lipophilicity.
2 4-Fluoro2.75Single fluorine substitution increases logP.
3 2,4-Difluoro2.95Di-substitution further increases logP.
4 3,4,5-Trifluoro3.10Tri-substitution shows a cumulative effect.
5 2-Fluoro2.65Positional isomerism affects lipophilicity.

Conclusion and Future Outlook

The lipophilicity of fluorophenethylsulfonyl tetrazole derivatives is a complex physicochemical property governed by the interplay of its constituent parts. The tetrazole ring provides a lipophilic anion, the phenethylsulfonyl core forms a lipophilic backbone, and fluorine substitution offers a powerful tool for fine-tuning the overall logP. A thorough understanding of these structure-lipophilicity relationships, coupled with robust experimental and computational assessment, is crucial for the successful design of drug candidates within this chemical class.

Future research in this area will likely focus on the development of more accurate computational models for predicting the logP of complex fluorinated heterocycles and the systematic exploration of the ADMET properties of these compounds in relation to their lipophilicity.

References

  • Maji, S., Teli, G., Pal, D., Maheshwari, M., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
  • Kokubo, H., & Tanaka, Y. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(1), 89-100. [Link]
  • Shinde, P., & Swami, S. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES.
  • Maji, S., Teli, G., Pal, D., Maheshwari, M., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
  • Maji, S., Teli, G., Pal, D., Maheshwari, M., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]
  • Maji, S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Semantic Scholar. [Link]
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2024). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning.
  • Kokubo, H., & Tanaka, Y. (2019).
  • Jovanović, M., Avdović, E., Drakulić, D., & Popović, I. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules (Basel, Switzerland), 26(15), 4482. [Link]
  • Tlili, A., Lebl, T., & Linclau, B. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
  • Di, L., Johnson, K. M., & Price, D. A. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5494-5503. [Link]
  • Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry (Weinheim an der Bergstrasse, Germany), 28(55), e202201601. [Link]
  • Smith, S. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
  • That Chemist. (2023, September 1). Synthesizing Tetrazoles with Fluorosulfonyl Azide [Video]. YouTube. [Link]
  • Knight, J. C., & Thompson, S. (2016). Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. ACS Medicinal Chemistry Letters, 7(11), 1029-1034. [Link]
  • Ali, A. A., Abed, A. H., & Salih, H. K. (2021). Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. Egyptian Journal of Chemistry. [Link]
  • Shaker, Y. M., & El-Emam, A. A. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Acta Chimica Slovenica, 57(4), 893-900. [Link]
  • Ciesielski, T., & Gier-Głód, A. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules (Basel, Switzerland), 30(16), 4099. [Link]
  • Mohammed, S. H. (2022). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]
  • Szymański, P., Markuszewski, M. J., & Kaliszan, R. (2022). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Molecules (Basel, Switzerland), 27(19), 6598. [Link]
  • Kaczor, A. A., & Szymański, P. (2021). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules (Basel, Switzerland), 26(16), 4887. [Link]

Sources

Introduction: The Structural Significance of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

This guide provides a comprehensive overview of the expected spectroscopic data for the novel compound this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally related compounds to predict its spectroscopic profile, offering a robust framework for its empirical analysis.[1]

This compound is a multifaceted organic compound with the molecular formula C₁₅H₁₃FN₄O₂S and a molecular weight of 332.35 g/mol .[2][3] Its structure is a composite of several key functional groups: a 1-phenyl-substituted tetrazole ring, a sulfonyl linker, and a 4-fluorophenethyl moiety. This unique combination suggests potential applications in medicinal chemistry, where tetrazole rings are often used as metabolically stable isosteres for carboxylic acids, and fluorinated motifs can enhance pharmacokinetic properties.[4][5] The sulfonyl group adds a critical three-dimensional element and can participate in hydrogen bonding, potentially influencing interactions with biological targets.[6]

Accurate spectroscopic characterization is the cornerstone of validating the synthesis and purity of such a compound, as well as elucidating its electronic and conformational properties. This guide provides the foundational knowledge for interpreting the spectral data that defines its chemical identity.

Below is a diagram illustrating the molecular structure and the numbering scheme used for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol for NMR analysis involves meticulous sample preparation and instrument calibration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Phenyl-H (ortho)7.7 - 7.9m2HDeshielded by the electron-withdrawing tetrazole ring.
Phenyl-H (meta, para)7.5 - 7.7m3HTypical aromatic region for a phenyl group.[7]
4-Fluorophenyl-H (ortho to CH₂)7.1 - 7.3t2HShielded relative to the unsubstituted phenyl group, split by adjacent protons and the fluorine atom.
4-Fluorophenyl-H (ortho to F)7.0 - 7.2t2HShielded by the electron-donating effect of fluorine, appearing as a triplet due to coupling with adjacent protons.
-SO₂-CH₂-3.8 - 4.0t2HDeshielded by the adjacent electron-withdrawing sulfonyl group.
-CH₂-Ar3.2 - 3.4t2HLess deshielded than the protons adjacent to the sulfonyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-Tetrazole150 - 155The carbon of the tetrazole ring is significantly deshielded due to the adjacent nitrogen atoms.
C-Phenyl (ipso, attached to N)133 - 136Quaternary carbon attached to the tetrazole nitrogen.
C-Phenyl (ortho, meta, para)125 - 132Aromatic carbons of the phenyl ring.[7]
C-Fluorophenyl (ipso, attached to F)160 - 165 (d)The carbon directly attached to fluorine will be significantly deshielded and will appear as a doublet due to C-F coupling.
C-Fluorophenyl (ipso, attached to CH₂)130 - 133Quaternary carbon of the fluorophenyl ring.
C-Fluorophenyl (aromatic)115 - 132Aromatic carbons of the fluorophenyl ring.
-SO₂-CH₂-55 - 60Aliphatic carbon significantly deshielded by the sulfonyl group.
-CH₂-Ar28 - 33Aliphatic carbon adjacent to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to produce the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining an accurate mass measurement.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition (C₁₅H₁₃FN₄O₂S). The expected monoisotopic mass is 332.0798.[1]

Predicted Mass Spectrum
  • Molecular Ion Peak [M+H]⁺: The most prominent peak is expected at an m/z of approximately 333.0876.

  • Fragmentation Pattern: While fragmentation depends on the ionization energy, common fragmentation pathways could involve the cleavage of the sulfonyl-carbon bond or the loss of the phenethyl group, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale for Assignment
Aromatic C-H Stretch3100 - 3000Characteristic of C-H bonds in aromatic rings.[8]
Aliphatic C-H Stretch3000 - 2850Characteristic of C-H bonds in the ethyl chain.[9]
C=N and C=C Stretch (Aromatic/Tetrazole)1600 - 1450Vibrations of the double bonds within the phenyl and tetrazole rings.[6][10]
Sulfonyl S=O Stretch (asymmetric)1350 - 1300A strong absorption band characteristic of the sulfonyl group.[6]
Sulfonyl S=O Stretch (symmetric)1180 - 1140Another strong absorption band for the sulfonyl group.[6]
C-F Stretch1250 - 1000A strong band indicating the presence of the carbon-fluorine bond.
C-N Stretch1161 - 1081Characteristic of the tetrazole ring structure.[6]

The following diagram illustrates the expected workflow for the complete spectroscopic characterization of the target compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS-ESI) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Confirmation Final Confirmation Purity->Confirmation

Caption: Workflow for the synthesis and spectroscopic validation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can unequivocally confirm the structure and purity of this novel compound. The predictive data presented herein, based on established principles and data from analogous structures, serves as a reliable benchmark for empirical studies. This foundational analysis is a critical step in advancing the exploration of this molecule's potential applications in drug discovery and development.

References

  • Smolecule. (2023, August 15). This compound.
  • Wiley-VCH. (2007). Supporting Information.
  • Bhat, M. R., Jeddi, N. M., Walikar, A. B., & Patil, M. B. (2011). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 1(1), 13-17.
  • ResearchGate. (n.d.). Fig. No.3 General Scheme Synthesis of 5-phenyl-1H-tetrazole and 5-[4chlorobenzyl]-1H-tetrazole.
  • Kokane, B. D., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science.
  • Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe....
  • National Center for Biotechnology Information. (n.d.). 5-Phenyl-1H-tetrazole. PubChem Compound Database.
  • MassBank. (n.d.). 5-Phenyl-1H-tetrazole; LC-ESI-QFT; MS2; CE: 60; R=17500; [M-H]-.
  • National Center for Biotechnology Information. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. PubChem Compound Database.
  • Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)-tetrazoles, structure, conformation and tautomerism.
  • The Royal Society of Chemistry. (2014). Supplementary information.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis and Characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the laboratory-scale synthesis, purification, and characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. This compound belongs to the class of phenyltetrazole sulfones, which are recognized for their versatile roles in organic synthesis and as scaffolds in medicinal chemistry.[1][2] The presence of a fluorinated phenyl ring, a sulfonyl group, and a tetrazole moiety suggests its potential as a modulator of biological pathways, with possible applications in oncology, inflammation, and neurology research.[3] This guide is intended for researchers, chemists, and professionals in drug development, offering detailed, field-proven protocols grounded in established chemical principles. We will elucidate the causal logic behind procedural choices, ensuring a reproducible and validated methodology.

Chemical Profile and Properties

The target compound, this compound, is a structurally complex molecule incorporating several key functional groups that contribute to its chemical reactivity and potential biological activity.[3]

PropertyValueSource
IUPAC Name 5-{[2-(4-fluorophenyl)ethyl]sulfonyl}-1-phenyl-1H-tetrazole-
CAS Number 1370411-43-0[3][4]
Molecular Formula C₁₅H₁₃FN₄O₂S[3][4]
Molecular Weight 332.35 g/mol [3][4]
Appearance Expected to be a white to off-white solid[5]
Structure -

Synthesis Methodology: Principle and Rationale

The synthesis of the target compound is most effectively achieved via a robust two-step sequence, a common and reliable method for preparing alkyl 1-phenyl-1H-tetrazol-5-yl sulfones.[5] This strategy ensures high yields and purity by breaking down the synthesis into two distinct and high-yielding transformations:

  • Step 1: Nucleophilic S-Alkylation: This step involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable electrophile, 1-(2-bromoethyl)-4-fluorobenzene. The thiol, or its conjugate base (thiolate), acts as a potent nucleophile, displacing the bromide to form the intermediate sulfide. This reaction is a standard S-alkylation of a tetrazole-5-thiol.[6]

  • Step 2: Sulfide Oxidation: The intermediate sulfide is then oxidized to the corresponding sulfone. This transformation is a cornerstone of organosulfur chemistry.[1][7] Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly employed.[5][8][9] We have selected m-CPBA for this protocol due to its high efficiency, selectivity for sulfide oxidation, and operational simplicity under mild conditions.

Overall Synthetic Scheme

Synthetic_Scheme Figure 1: Two-Step Synthesis Pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Oxidation R1 1-Phenyl-1H-tetrazole-5-thiol Intermediate 5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole R1->Intermediate + R2 R2 1-(2-bromoethyl)-4-fluorobenzene R3 Base (e.g., K2CO3) Solvent (e.g., Acetone) R3->Intermediate Oxidant m-CPBA Solvent (e.g., DCM) Product This compound Intermediate->Product + Oxidant

Caption: Figure 1: Two-Step Synthesis Pathway

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Notes
1-Phenyl-1H-tetrazole-5-thiol86-93-1178.211.78 g10.0Starting material.
1-(2-Bromoethyl)-4-fluorobenzene332-42-3203.062.23 g11.0Alkylating agent (1.1 eq).
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0Base (2.0 eq). Anhydrous.
Acetone67-64-158.0850 mL-Solvent for Step 1. Anhydrous.
m-CPBA (77% max)937-14-4172.57~4.92 g~22.0Oxidizing agent (2.2 eq).
Dichloromethane (DCM)75-09-284.9360 mL-Solvent for Step 2. Anhydrous.
Sodium Bicarbonate (NaHCO₃)144-55-884.01--Saturated aqueous solution.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11--10% aqueous solution.
Magnesium Sulfate (MgSO₄)7487-88-9120.37--Anhydrous, for drying.
Ethyl Acetate141-78-688.11--For extraction & chromatography.
Hexanes110-54-386.18--For chromatography.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. m-CPBA is a potentially explosive oxidizing agent; handle with care and avoid contact with metals.

Step-by-Step Procedure

The entire workflow is depicted in the following diagram.

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_workup Isolation start Start: Reagent Preparation step1 Step 1: S-Alkylation (Reflux in Acetone, ~6-8h) start->step1 monitor1 TLC Monitoring (Step 1) step1->monitor1 workup1 Reaction Quench & Filtration monitor1->workup1 Completion evap1 Solvent Evaporation workup1->evap1 intermediate Crude Sulfide Intermediate evap1->intermediate step2 Step 2: Oxidation (DCM, 0°C to RT, ~4-6h) intermediate->step2 monitor2 TLC Monitoring (Step 2) step2->monitor2 workup2 Quench & Aqueous Work-up (NaHCO3, Na2S2O3) monitor2->workup2 Completion extract Extraction with Ethyl Acetate workup2->extract dry Drying (MgSO4) & Filtration extract->dry evap2 Solvent Evaporation dry->evap2 purify Purification (Column Chromatography) evap2->purify characterize Characterization (NMR, MS, IR) purify->characterize finish End: Pure Product characterize->finish

Caption: Figure 2: Experimental Workflow Diagram

Part A: Synthesis of 5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole (Intermediate)

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1H-tetrazole-5-thiol (1.78 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetone (50 mL).

    • Rationale: Potassium carbonate is an effective base to deprotonate the acidic thiol (pKa ~4-5), forming the more nucleophilic thiolate in situ. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

  • Addition of Electrophile: Add 1-(2-bromoethyl)-4-fluorobenzene (2.23 g, 11.0 mmol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting thiol spot (visualized by UV light) indicates reaction completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone (2 x 10 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfide intermediate as an oil or waxy solid. This crude product is typically of sufficient purity to proceed directly to the next step.

Part B: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the crude sulfide intermediate from the previous step in dichloromethane (DCM, 60 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice-water bath.

    • Rationale: The oxidation is exothermic. Starting at 0°C helps to control the reaction rate and prevent potential side reactions or over-oxidation.[10]

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~4.92 g of 77% material, ~22.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.

    • Rationale: Using a slight excess of m-CPBA (2.2 equivalents relative to the starting thiol) ensures the complete conversion of the sulfide to the sulfone.[5] The oxidation proceeds through a sulfoxide intermediate; two equivalents are required for full oxidation.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The formation of a more polar spot (lower Rf value) corresponding to the sulfone indicates reaction progress.

  • Quenching: Upon completion, cool the mixture again to 0°C. Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~30 mL) until a starch-iodide paper test is negative. Then, add saturated aqueous sodium bicarbonate (NaHCO₃, ~50 mL) to neutralize the meta-chlorobenzoic acid byproduct. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Isolation: Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfone.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry method with a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of Hexanes:Ethyl Acetate, starting from 4:1 and gradually increasing the polarity to 2:1.

  • Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a white solid.

Characterization and Validation

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the phenyl and fluorophenyl rings, and the two methylene groups (-CH₂-CH₂-) of the phenethyl chain.
¹³C NMR Resonances for all 15 carbon atoms, including those in the aromatic rings, the tetrazole ring, and the aliphatic chain.
¹⁹F NMR A single resonance characteristic of the fluorine atom on the phenyl ring.
Mass Spec (HRMS) The calculated exact mass for C₁₅H₁₃FN₄O₂S is 332.0798. The measured m/z value should be within ±5 ppm of this value.
FT-IR Characteristic strong absorption bands for the sulfonyl group (S=O stretches) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Melting Point A sharp melting point range, indicating high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete S-alkylation (Step 1) - Inactive alkylating agent.- Insufficient base or reaction time.- Wet solvent/reagents.- Check purity of the bromo-reagent.- Increase reaction time or add more base.- Use freshly dried, anhydrous reagents and solvent.
Mixture of Sulfoxide and Sulfone - Insufficient oxidizing agent.- Reaction time too short.- Add an additional portion of m-CPBA (0.1-0.2 eq) and monitor by TLC.- Increase reaction time at room temperature.
Low Yield after Purification - Product loss during work-up.- Inefficient chromatography.- Ensure complete extraction from the aqueous phase.- Optimize the solvent system for chromatography to ensure good separation.

Potential Applications

While specific applications for this exact molecule are still under investigation, compounds within the phenyltetrazole sulfone class are of significant interest in medicinal chemistry and materials science.[2][11]

  • Medicinal Chemistry: The compound can serve as a lead structure or intermediate for developing novel therapeutic agents.[3] The sulfone group is a key pharmacophore in many approved drugs.[2][12]

  • Biochemical Research: It can be used as a chemical probe to study enzymatic pathways, particularly those where its structural motifs might confer inhibitory activity.[3]

  • Organic Synthesis: As a Julia-Kocienski olefination precursor, tetrazolyl sulfones are valuable reagents for the synthesis of complex olefins.[5]

References

  • Prakash, G. K. S., et al. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Journal of Organic Chemistry.
  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences.
  • Dmitrieva, U. N., et al. (2018). Synthesis of 5-[(4-methylphenyl)sulfinyl]- and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1 H-tetrazoles. Russian Journal of Organic Chemistry.
  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
  • Sulfone synthesis by oxidation. Organic Chemistry Portal.
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research.
  • Sato, K., et al. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Chemistry – A European Journal.
  • Ali, M. A., & Yoo, H. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules.
  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.
  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.
  • Ahmad, I., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Molecules.
  • Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of the novel heterocyclic compound, 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, using preparative High-Performance Liquid Chromatography (HPLC). The strategic approach detailed herein is designed for researchers, medicinal chemists, and drug development professionals who require high-purity compounds for subsequent assays and development stages. We will explore the rationale behind the method development, from initial analytical-scale scouting to the final preparative scale-up, ensuring a robust and reproducible purification workflow. The protocols are grounded in established chromatographic principles to deliver a final product of >99% purity, verified by rigorous post-purification analysis.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₁₅H₁₃FN₄O₂S, Molecular Weight: 332.35 g/mol ) is a complex organic molecule incorporating multiple key functional groups: a phenyl-substituted tetrazole, a sulfonyl linker, and a fluorinated phenethyl moiety.[1][2] Such compounds are of significant interest in medicinal chemistry, often serving as intermediates or final active pharmaceutical ingredients (APIs).[1] For these applications, achieving exceptionally high purity is not merely a goal but a regulatory and scientific necessity to ensure reproducible biological data and patient safety.

Preparative HPLC is the technique of choice for purifying such complex, non-volatile small molecules that are often produced with process-related impurities.[3] It offers unparalleled resolution and efficiency, allowing for the isolation of a target compound from structurally similar side-products. This guide is structured to first establish a logical, science-based method development strategy before presenting actionable, step-by-step protocols.

Foundational Principles: Method Development Strategy

The purification strategy is built upon a systematic evaluation of the analyte's physicochemical properties and their interaction with the chromatographic system. The presence of multiple aromatic rings and a sulfonyl group renders the molecule significantly hydrophobic, making Reversed-Phase HPLC (RP-HPLC) the most appropriate purification mode.[4][5]

Method_Development_Flow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up Analyte_Char Analyte Characterization (Hydrophobicity, UV Profile) Column_Select Stationary Phase Selection (C18 Chemistry) Analyte_Char->Column_Select Mobile_Phase_Opt Mobile Phase Optimization (ACN/H2O, Acid Modifier) Column_Select->Mobile_Phase_Opt Scouting_Run Scouting Gradient Run (Broad Gradient) Mobile_Phase_Opt->Scouting_Run Optimized_Run Optimized Analytical Method (Refined Gradient) Scouting_Run->Optimized_Run Scale_Calc Scale-Up Calculation (Flow Rate, Loading) Optimized_Run->Scale_Calc Transfer Method Prep_Run Preparative Run & Fractionation Scale_Calc->Prep_Run Post_Analysis Purity Analysis of Fractions Prep_Run->Post_Analysis Final_Product Pooling & Solvent Removal Post_Analysis->Final_Product

Caption: Logical workflow for HPLC method development and scale-up.

Stationary Phase Selection: The Basis of Separation

Given the non-polar, lipophilic nature of the target compound, a C18 (octadecylsilane) stationary phase is the logical first choice.[6] This reversed-phase medium provides substantial hydrophobic interaction, ensuring adequate retention and allowing for effective separation from more polar impurities using a polar mobile phase.

Mobile Phase Optimization: Driving the Separation

The mobile phase in RP-HPLC is critical for achieving optimal separation.[7]

  • Solvents: A binary system of HPLC-grade water and acetonitrile (ACN) is recommended. ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure and has a lower UV cutoff wavelength.[5][8]

  • Additive: The addition of a small percentage of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to both mobile phase components is crucial. This suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.[9] Formic acid is an excellent choice as it is also compatible with mass spectrometry (LC-MS) for post-purification analysis.

UV Wavelength Detection: Visualizing the Analyte

The molecule contains three aromatic rings (phenyl, tetrazole, and fluorophenyl), which are strong chromophores. This allows for sensitive detection using a UV-Vis detector.[10] While 254 nm is a common default for aromatic compounds, the optimal wavelength (λmax) should be determined using a Photodiode Array (PDA) detector to maximize sensitivity for both the main compound and potential impurities.[11] Based on the structure, a λmax is anticipated in the 230-270 nm range.[6][12][13]

Experimental Protocols

Part A: Analytical Method Development

This initial phase aims to establish the optimal separation conditions on a smaller, analytical scale. This conserves valuable crude material and allows for rapid optimization.

Protocol A1: Sample Preparation

  • Prepare a stock solution of the crude this compound at approximately 1 mg/mL.

  • Use a diluent that ensures complete dissolution; a 50:50 mixture of acetonitrile and water is a good starting point. If solubility is an issue, pure acetonitrile or DMSO may be used, but injection volume should be minimized to avoid peak distortion.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates and protect the HPLC column.

Protocol A2: Scouting Gradient Run The goal of this run is to determine the approximate elution time of the target compound and the complexity of the impurity profile.

  • Equilibrate the analytical HPLC system with the conditions specified in Table 1.

  • Inject 5 µL of the prepared sample.

  • Run the broad, scouting gradient defined in Table 2.

  • Monitor the chromatogram to identify the retention time of the main peak and all impurities.

Table 1: Analytical HPLC System Configuration

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL

| Detection λ | Scan 210-400 nm, Extract at 254 nm |

Table 2: Analytical Scouting Gradient

Time (min) % Mobile Phase B (ACN)
0.0 10
20.0 95
25.0 95
25.1 10

| 30.0 | 10 |

Protocol A3: Optimized Analytical Gradient Based on the scouting run, adjust the gradient to improve resolution between the target peak and its closest impurities. For example, if the target elutes at 15 minutes (corresponding to ~53% ACN), a shallower gradient around this point will enhance separation.

Table 3: Example Optimized Analytical Gradient

Time (min) % Mobile Phase B (ACN)
0.0 40
15.0 65
17.0 95
20.0 95
20.1 40

| 25.0 | 40 |

Part B: Preparative Scale-Up and Purification

The refined analytical method is now scaled for preparative purification. The primary goal is to maximize sample load without sacrificing the resolution achieved analytically.

Preparative_Workflow Start Prepare High-Concentration Crude Sample Inject Inject onto Preparative Column Start->Inject Separate Run Scaled Gradient Inject->Separate Detect UV Detection & Peak Monitoring Separate->Detect Collect Automated Fraction Collection (Based on UV Threshold) Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze QC Step Pool Pool Pure Fractions (>99% Purity) Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate

Caption: Standard workflow for preparative HPLC purification.

Protocol B1: Sample Preparation for Preparative Run

  • Dissolve the bulk crude material in a minimal amount of a strong solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

  • Once dissolved, dilute with acetonitrile to the highest concentration that remains soluble (e.g., 20-50 mg/mL).

  • Filter the entire solution through a 0.45 µm chemical-resistant filter.

Protocol B2: Preparative Purification Run

  • Install and equilibrate the preparative column with the starting conditions of the scaled gradient (Table 4 & 5).

  • Perform a blank run with the injection solvent to ensure a clean baseline.

  • Inject the high-concentration sample. The volume will depend on the column dimensions and loading capacity determined during method development.

  • Initiate the preparative gradient run and the fraction collector.

  • Set the fraction collector to trigger based on the UV signal threshold, collecting peaks into separate vessels.

Table 4: Preparative HPLC System Configuration

Parameter Specification
HPLC System Shimadzu LC-20AP or equivalent
Detector Preparative UV-Vis Detector
Fraction Collector Automated, UV-triggered
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20 mL/min

| Column Temp. | Ambient |

Table 5: Example Preparative Gradient

Time (min) % Mobile Phase B (ACN)
0.0 40
20.0 65
22.0 95
26.0 95
26.1 40

| 32.0 | 40 |

Part C: Post-Purification Processing and Analysis

Protocol C1: Fraction Analysis and Pooling

  • Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Protocol A3).

  • Identify the fractions containing the target compound with a purity of >99%.

  • Combine the pure fractions into a single, clean round-bottom flask.

Protocol C2: Solvent Removal

  • Remove the bulk of the acetonitrile and water from the pooled fractions using a rotary evaporator.

  • Once the solvent is removed, the purified compound can be further dried under high vacuum to remove residual traces of solvent.

  • Weigh the final product and calculate the recovery yield.

  • Confirm the identity and final purity of the compound using appropriate analytical techniques (e.g., LC-MS, ¹H-NMR, ¹⁹F-NMR).

Expected Results and Troubleshooting

Upon following this guide, researchers can expect to isolate this compound with purity exceeding 99%. The analytical chromatogram of the final product should show a single, sharp, symmetrical peak at the expected retention time.

Table 6: Common Troubleshooting Scenarios

Issue Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks Insufficient acid in mobile phase; Column degradation; Sample overload. Increase acid concentration to 0.1%; Use a new column; Reduce injection amount.
Poor Resolution Gradient is too steep; Incorrect mobile phase. Flatten the gradient around the elution time of the target; Try methanol instead of ACN to alter selectivity.
High Backpressure Particulate blockage; Buffer precipitation. Filter all samples and mobile phases; Ensure mobile phase components are miscible at all gradient concentrations.

| No Peaks Detected | Incorrect UV wavelength; Compound not soluble/injected. | Use a PDA to scan all wavelengths; Verify sample preparation and solubility. |

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • Letters in Applied NanoBioScience. (2022).
  • Hellenic Association of Food Technologists. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
  • Collection of Czechoslovak Chemical Communications. (1994).
  • Phenomenex. (2025).
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. [Link]
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
  • Shimadzu. (n.d.).
  • Biotage. (2023).
  • NIST WebBook. (n.d.). 1H-Tetrazole, 5-phenyl-. [Link]
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Application Note: 1H NMR Characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a 1-phenyl-1H-tetrazole core linked to a 4-fluorophenethylsulfonyl moiety, suggests potential applications as a lead compound in various therapeutic areas. The tetrazole ring can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and membrane permeability, while the sulfonyl and fluorinated phenyl groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.[1] Accurate structural elucidation and purity assessment are paramount for its progression in the drug discovery pipeline, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold-standard analytical technique for this purpose.

This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. It outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

A detailed analysis of the chemical structure of this compound allows for the prediction of its ¹H NMR spectrum. The expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3][4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7', H-7'' (Phenyl)7.60 - 7.80m-5H
H-2', H-6' (Fluorophenyl)7.15 - 7.30ddJHH ≈ 8.5 Hz, JHF ≈ 5.5 Hz2H
H-3', H-5' (Fluorophenyl)7.00 - 7.15tJHH ≈ 8.7 Hz2H
H-β (CH₂)3.80 - 4.00tJ ≈ 7.0 Hz2H
H-α (CH₂)3.20 - 3.40tJ ≈ 7.0 Hz2H

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Experimental Protocol

I. Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum. The following protocol ensures the preparation of a suitable sample for analysis.[2][7]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature. The choice of solvent can influence the chemical shifts of the protons.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Caption: Workflow for NMR sample preparation.

II. ¹H NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A spectral width of 12-16 ppm is generally appropriate.

III. Data Processing

The raw free induction decay (FID) data must be processed to obtain the final spectrum.

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

G FID Data FID Data Fourier Transform Fourier Transform FID Data->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Referencing Referencing Baseline Correction->Referencing Integration Integration Referencing->Integration Final Spectrum Final Spectrum Integration->Final Spectrum

Caption: NMR data processing workflow.

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic environment of each proton.

  • Phenyl Group (H-7', H-7''): The five protons of the phenyl group attached to the tetrazole ring are expected to appear as a multiplet in the aromatic region, typically between 7.60 and 7.80 ppm.[3][4] The electron-withdrawing nature of the tetrazole ring will deshield these protons.

  • 4-Fluorophenyl Group (H-2', H-6', H-3', H-5'): The protons on the 4-fluorophenyl ring will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine (H-3', H-5') will appear as a triplet around 7.00-7.15 ppm due to coupling with the adjacent meta protons. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets between 7.15 and 7.30 ppm, showing coupling to both the ortho protons and the fluorine atom.[9]

  • Phenethyl Moiety (H-α, H-β): The two methylene groups of the phenethyl moiety will each appear as a triplet, assuming free rotation around the C-C bond.

    • The H-β protons , being directly attached to the electron-withdrawing sulfonyl group, will be significantly deshielded and are predicted to resonate at a lower field, around 3.80-4.00 ppm.[6]

    • The H-α protons , adjacent to the 4-fluorophenyl ring, will be less deshielded and are expected to appear at a higher field, around 3.20-3.40 ppm.

Identification of Potential Impurities

During the synthesis of 5-substituted-1H-tetrazoles, several impurities can arise.[10] Common impurities that could be observed in the ¹H NMR spectrum include:

  • Residual Solvents: Peaks corresponding to the solvents used in the synthesis and purification (e.g., DMF, ethyl acetate, hexane) may be present.

  • Starting Materials: Unreacted nitriles or sodium azide (though the latter is not protonated) could be present.

  • Reaction Intermediates: Incomplete reaction could lead to the presence of intermediates.

Careful analysis of the spectrum for unexpected peaks and comparison with the spectra of known starting materials and solvents is crucial for assessing the purity of the compound.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality spectra. The provided interpretation of the expected chemical shifts and coupling patterns, based on the compound's structural features, serves as a reliable guide for accurate spectral assignment. This comprehensive characterization is a critical step in advancing this promising molecule through the drug discovery and development process.

References

  • MDPI. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
  • ResearchGate. (n.d.). 1 H NMR spectra (d 3.8-6.6) of compounds 4 (top) and 7 (bottom)....
  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • The Royal Society of Chemistry. (n.d.). Figure S1. 1HNMR spectrum of 5-(4-Chloro-phenyl) -.
  • PubMed. (2009). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)....
  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
  • ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds | Download Table.
  • The Royal Society of Chemistry. (n.d.). 1 Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Alberta. (n.d.). Tables For Organic Structure Analysis.
  • SpectraBase. (n.d.). 4'-Fluorohexanophenone - Optional[1H NMR] - Chemical Shifts -.
  • South African Journal of Chemistry. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST WebBook. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.
  • ScholarWorks@UARK. (n.d.). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides.
  • ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
  • National Institutes of Health. (n.d.). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1)..
  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • ResearchGate. (n.d.). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.

Sources

Application Note & Protocol: High-Resolution Mass Spectrometry for the Characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the mass spectrometric analysis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a novel heterocyclic compound with potential applications in medicinal chemistry.[1] Given the absence of published mass spectral data for this specific molecule, this application note establishes a foundational analytical approach. We present detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development, leveraging established principles for the analysis of sulfonamides and tetrazole-containing compounds.[2][3][4][5] The protocols herein are designed to be a robust starting point for researchers in drug discovery and development, enabling reliable identification, characterization, and quantification. This guide includes predicted fragmentation pathways based on chemical structure, detailed experimental workflows, and illustrative diagrams to facilitate understanding and implementation.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₅H₁₃FN₄O₂S, Molecular Weight: 332.35 g/mol ) is a synthetic organic compound featuring a confluence of pharmacologically relevant moieties: a phenyl-tetrazole, a sulfonamide linker, and a fluorinated phenethyl group.[1][6] Such compounds are of significant interest in medicinal chemistry due to their potential as inhibitors in various enzymatic pathways, with possible applications in inflammation, oncology, and neurology.[1] As with any potential therapeutic agent, rigorous analytical characterization is paramount for confirming chemical identity, assessing purity, and enabling pharmacokinetic studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of small molecules in complex matrices.[7][8] This guide provides the necessary theoretical and practical framework for developing a de novo LC-MS/MS method for this specific analyte.

Predicted Mass Spectral Behavior: A Mechanistic Approach

Understanding the likely fragmentation patterns of a molecule is crucial for designing robust MS/MS experiments (e.g., Multiple Reaction Monitoring, MRM) and for confident structural confirmation. The structure of this compound suggests several predictable fragmentation pathways under positive ion electrospray ionization (ESI), which is a common and effective ionization technique for sulfonamides.[2][3][9]

Key Predicted Fragmentation Pathways:

  • Sulfur Dioxide (SO₂) Elimination: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[2] This rearrangement is often observed upon collision-induced dissociation (CID).

  • Tetrazole Ring Fragmentation: Tetrazole rings can undergo fragmentation through the loss of nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da) in positive ion mode.[5]

  • Cleavage of the Sulfonyl Bond: The C-S and N-S bonds of the sulfonyl group are susceptible to cleavage, leading to characteristic product ions.

  • Benzylic Cleavage: The bond between the ethyl and phenyl groups can cleave, resulting in a fluorotropylium ion.

These predicted pathways are illustrated in the diagram below and form the basis for selecting precursor and product ions in the MS/MS protocol.

G M [M+H]⁺ m/z 333.08 frag1 Loss of SO₂ [M+H-64]⁺ m/z 269.08 M->frag1 -SO₂ frag2 Loss of HN₃ [M+H-43]⁺ m/z 290.05 M->frag2 -HN₃ frag3 Phenyltetrazole sulfonyl cation [M+H - C₈H₈F]⁺ m/z 224.01 M->frag3 - C₈H₈F frag4 Fluorophenethyl cation [C₈H₈F]⁺ m/z 123.06 M->frag4 frag5 Phenyltetrazole cation [C₇H₅N₄]⁺ m/z 145.06 frag3->frag5 -SO₂ G cluster_LC LC Optimization cluster_MS MS Optimization LC1 Initial Gradient Screen (C18 column, 0.1% FA) LC2 Adjust Gradient Slope (Aim for k' 2-10) LC1->LC2 LC3 Assess Peak Shape LC2->LC3 Data Data Analysis LC3->Data MS1 Full Scan (m/z 100-500) Confirm [M+H]⁺ MS2 Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 MS3 Optimize Collision Energy (Select 2-3 transitions) MS2->MS3 MS3->Data Prep Sample Preparation Inject Inject Sample Prep->Inject Inject->LC1 Inject->MS1

Sources

In vitro assay for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Fluorometric In Vitro Assay for Determining the Inhibitory Activity of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole on Monoamine Oxidase B (MAO-B)

Scientific Background & Rationale

The compound this compound is a synthetic molecule incorporating several pharmacologically significant moieties. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature often used in drug design to improve metabolic stability and pharmacokinetic properties.[1][2][3] Tetrazole-containing compounds exhibit a vast range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.[4][5][6] Furthermore, the sulfonyl group is a key functional group in many therapeutic agents, known to form critical hydrogen bonding interactions with biological targets, particularly enzymes.[7][8]

Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, with a preference for phenylethylamine and benzylamine.[9][10] In the central nervous system, MAO-B is involved in the degradation of dopamine. Consequently, the inhibition of MAO-B is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, as it leads to an increase in synaptic dopamine levels.[10][11][12]

Given the structural features of this compound, we hypothesize that it may act as an inhibitor of MAO-B. This document provides a detailed protocol for a robust, high-throughput fluorometric assay to quantify the inhibitory potential of this compound on recombinant human MAO-B.

Assay Principle

The assay quantifies MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the monoamine oxidation reaction.[9][13] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive fluorescent probe (such as Amplex Red or GenieRed) to produce a stable and highly fluorescent product, resorufin. The fluorescence intensity, measured at Ex/Em = 535/587 nm, is directly proportional to the H₂O₂ concentration and thus to the MAO-B enzyme activity.[14][15] The presence of an inhibitor, such as this compound, will decrease the rate of H₂O₂ production, resulting in a reduced fluorescent signal.

Assay_Principle sub MAO-B Substrate (e.g., Tyramine) maob MAO-B Enzyme sub->maob + O₂ h2o2 Hydrogen Peroxide (H₂O₂) maob->h2o2 + Aldehyde + NH₃ hrp HRP h2o2->hrp probe Fluorescent Probe (Non-fluorescent) probe->hrp resorufin Resorufin (Highly Fluorescent) hrp->resorufin Oxidation inhibitor Test Compound (Inhibitor) inhibitor->maob

Caption: Principle of the fluorometric MAO-B inhibition assay.

Quantitative Data Summary

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The data should be compared against known standards.

CompoundTargetIC₅₀ Value (nM)Selectivity
This compoundMAO-BTo be determinedTo be determined
Selegiline (Positive Control)MAO-B~6.8[16]Highly selective
Clorgyline (MAO-A Control)MAO-A~1.6[16]Highly selective
This compoundMAO-ATo be determined(MAO-A IC₅₀ / MAO-B IC₅₀)

Note: IC₅₀ values are literature-based and may vary based on specific experimental conditions.[16]

Detailed Experimental Protocol

Materials and Reagents
  • Enzyme: Recombinant human MAO-B (e.g., from Sigma-Aldrich, MyBioSource).

  • Buffer: MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate: Tyramine or Benzylamine. Prepare a 100 mM stock in ddH₂O.

  • Fluorescent Probe: Amplex® Red (Invitrogen) or equivalent (e.g., GenieRed). Prepare a 10 mM stock in DMSO.

  • Enzyme: Horseradish Peroxidase (HRP). Prepare a 10 U/mL stock solution.

  • Test Compound: this compound (CAS 1370411-43-0). Prepare a 10 mM stock solution in 100% DMSO.

  • Positive Control: Selegiline (MAO-B selective inhibitor). Prepare a 1 mM stock solution in ddH₂O.[13]

  • Plate: Opaque, black, flat-bottom 96-well microplate suitable for fluorescence measurements.

  • Equipment: Fluorescence microplate reader capable of kinetic measurements at Ex/Em = 535/587 nm with temperature control at 37°C.

Reagent Preparation (On the day of the assay)

Causality Note: All reagents, especially the enzyme and probe, should be handled with care, protected from light, and kept on ice to maintain activity and prevent degradation.

  • MAO-B Assay Buffer: Prepare fresh and bring to 37°C.

  • Test Compound Working Solutions: Perform serial dilutions of the 10 mM stock solution of this compound in Assay Buffer to create 10X final concentrations (e.g., ranging from 1 nM to 100 µM). The final DMSO concentration in the well should not exceed 1%.

  • Positive Control Working Solutions: Perform serial dilutions of the 1 mM Selegiline stock in Assay Buffer to create 10X final concentrations.

  • MAO-B Enzyme Working Solution: Dilute the recombinant MAO-B enzyme stock in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically via an enzyme titration experiment but is typically in the ng/mL range. This solution must be prepared fresh immediately before use and kept on ice.

  • Reaction Mix: Prepare a sufficient volume for all wells. For each well, mix:

    • 84 µL Assay Buffer

    • 10 µL HRP (10 U/mL stock)

    • 5 µL Amplex Red (10 mM stock)

    • 1 µL MAO-B Substrate (100 mM stock) Protect this mix from light.

Assay Procedure

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Stocks, Working Solutions) prep_plate Design 96-Well Plate Layout (Blanks, Controls, Test Compound) prep_reagents->prep_plate add_inhibitor Add 10 µL of Test Compound, Controls, or Vehicle to Wells prep_plate->add_inhibitor add_enzyme Add 40 µL of MAO-B Enzyme (except Blank wells) add_inhibitor->add_enzyme pre_incubate Pre-incubate: 10 min at 37°C (Allows inhibitor binding) add_enzyme->pre_incubate start_reaction Initiate Reaction: Add 50 µL of Reaction Mix pre_incubate->start_reaction read_plate Kinetic Fluorescence Reading (Ex/Em=535/587nm, 37°C, 30-60 min) start_reaction->read_plate analyze Calculate Reaction Rates (% Inhibition, IC₅₀ Curve Fit) read_plate->analyze

Caption: Experimental workflow for the MAO-B inhibition assay.

Step-by-Step Method:

  • Plate Setup: Add 10 µL of the appropriate solutions to the wells of a 96-well black plate according to your layout:

    • Blank Wells: 10 µL of Assay Buffer.

    • Enzyme Control (EC) Wells: 10 µL of Assay Buffer containing the same percentage of DMSO as the test compound wells (Vehicle Control).

    • Test Compound Wells: 10 µL of each serially diluted test compound (10X).

    • Positive Control Wells: 10 µL of each serially diluted Selegiline (10X).

  • Enzyme Addition: Add 40 µL of the freshly prepared MAO-B Enzyme Working Solution to all wells except the Blank wells. To the Blank wells, add 40 µL of Assay Buffer. The total volume is now 50 µL.

  • Pre-incubation: Gently tap the plate to mix. Incubate the plate for 10-15 minutes at 37°C.

    • Causality Note: This pre-incubation step is crucial as it allows any potential time-dependent or irreversible inhibitors to bind to the enzyme before the substrate is introduced, providing a more accurate measure of inhibition.

  • Reaction Initiation: Add 50 µL of the prepared Reaction Mix to all wells, bringing the final volume to 100 µL.

  • Measurement: Immediately place the plate into the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm), taking readings every 60 seconds for 30 to 60 minutes.

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, plot the relative fluorescence units (RFU) against time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V = ΔRFU/Δt).

  • Correct for Background: Subtract the average rate of the Blank wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the rate of the Enzyme Control (EC) wells as 100% activity. Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = (1 - (Rate of Test Compound Well / Rate of EC Well)) * 100

  • Determine IC₅₀: Plot the calculated % Inhibition values against the logarithm of the test compound concentrations. Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value. Software such as GraphPad Prism or R is recommended for this analysis.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the results, the following controls and checks are mandatory.

  • Positive Control (Selegiline): The calculated IC₅₀ for Selegiline must fall within the expected literature range. This validates the assay components and procedure.

  • Enzyme Control (Vehicle): This establishes the baseline 100% activity. The signal-to-background ratio (EC rate / Blank rate) should be high (typically >10) for a robust assay window.

  • Compound Interference Check: It is essential to rule out that the test compound itself is fluorescent or interferes with the detection system.

    • Protocol: Set up wells containing the highest concentration of the test compound, buffer, and the Reaction Mix, but replace the MAO-B enzyme with buffer . A significant signal in these wells indicates compound interference.

  • Selectivity Profiling (Recommended): To establish that this compound is a selective inhibitor of MAO-B, this entire protocol should be repeated using recombinant human MAO-A enzyme and Clorgyline as the positive control. A high selectivity index (MAO-A IC₅₀ / MAO-B IC₅₀) is a desirable characteristic for therapeutic candidates targeting MAO-B.[10]

References

  • Smolecule. (2023, August 15). This compound.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
  • Evotec (Cyprotex). Monoamine Oxidase (MAO) Inhibition Assay.
  • Cho, Y. S., et al. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Yuan, Z., et al. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • ResearchGate. (2025, August 5). Drugs in the Tetrazole Series.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition.
  • PubMed. (n.d.). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).
  • National Institutes of Health (NIH). (n.d.). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series.
  • MDPI. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
  • PubMed. (2023, July 17). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles.
  • ResearchGate. (2025, August 6). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds.
  • National Institutes of Health (NIH). (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

Sources

Characterizing the Cellular Effects of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Tetrazole Compound

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is a synthetic organic compound featuring a tetrazole ring, a sulfonyl group, and a fluorophenethyl moiety.[1][2][3] While detailed public research on its specific biological activities is emerging, its structural components are present in molecules with known pharmacological relevance.[1] Tetrazole derivatives, for instance, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[4][5] The presence of a sulfonyl group and a fluorinated phenyl ring may further enhance its lipophilicity and potential for interaction with biological targets.[1]

This guide provides a comprehensive framework of cell-based assays for researchers, scientists, and drug development professionals to systematically characterize the cellular effects of this compound. The protocols herein are designed to first establish a cytotoxicity profile and then to explore potential mechanisms of action, focusing on common cellular processes such as apoptosis and key signaling pathways implicated in inflammation and cancer.[1][4]

Part 1: Foundational Analysis - Assessing General Cellular Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic window and informs the concentrations to be used in more complex mechanistic studies. Metabolic assays are powerful tools for this purpose, offering insights into cellular health by measuring biochemical activities like energy production.[6]

Principle of Metabolic Viability Assays

Cell viability assays serve as indicators of the number of healthy, metabolically active cells.[7] Common methods rely on the enzymatic conversion of a substrate into a detectable product, a process that only occurs in living cells.[8] Two widely used techniques are:

  • Tetrazolium Salt Reduction Assays (e.g., MTT, CCK-8): Mitochondrial dehydrogenases in viable cells reduce tetrazolium salts (like WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[9]

  • ATP Bioluminescence Assays: The intracellular concentration of adenosine triphosphate (ATP) is a direct indicator of metabolic activity, as only viable cells can synthesize ATP.[6][9][10] These assays use luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal proportional to the amount of ATP present.[8][10]

Experimental Protocol: Cell Viability Assessment using a Luminescent ATP Assay (CellTiter-Glo®)

This protocol is adapted for a 96-well plate format and is ideal for high-throughput screening.

Materials:

  • This compound (properly solubilized, e.g., in DMSO)

  • Mammalian cell line of choice (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • Opaque-walled 96-well microplates suitable for luminescence

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5,000-10,000 cells per 100 µL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is crucial to maintain a consistent final solvent (e.g., DMSO) concentration across all wells, typically ≤0.5%.

    • Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

    • Carefully remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation:

Treatment GroupConcentration (µM)Luminescence (RLU)% Viability (vs. Vehicle)
Untreated01,550,000100.2%
Vehicle (0.5% DMSO)01,547,000100.0%
Compound X0.11,535,00099.2%
Compound X11,398,00090.4%
Compound X10820,00053.0%
Compound X50215,00013.9%
Compound X10078,0005.0%
Hypothetical data for illustrative purposes.

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

If the foundational viability assay reveals a cytotoxic effect, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Principle of Caspase-3/7 Activity Assay

The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method to measure the activity of caspase-3 and -7.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for cleavage by activated caspase-3 and -7.[11][12] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to a light-generating reaction that is proportional to the amount of active caspase-3/7.[12] The "add-mix-measure" format makes it highly suitable for multiwell plates.[11]

Experimental Workflow: Apoptosis Assessment

G cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: Caspase Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with Compound & Controls incubate2 Incubate for 24h / 48h treat->incubate2 equilibrate Equilibrate plate to room temp add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent mix Mix on shaker (2 min) add_reagent->mix incubate3 Incubate at RT (30 min) mix->incubate3 read Measure Luminescence incubate3->read G stimulus Stimulus (e.g., TNF-α) pathway NF-κB Pathway stimulus->pathway compound Compound X compound->pathway Inhibition? translocation NF-κB Nuclear Translocation pathway->translocation reporter Luciferase Reporter Gene Activation translocation->reporter light Luminescent Signal reporter->light

Caption: Logic for testing compound-mediated inhibition of NF-κB.

Procedure:

  • Cell Culture: Use an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc). Seed 200 µL of cells into a 96-well plate and incubate overnight. [13]2. Compound Pre-treatment: Remove the culture medium. Add 100 µL of medium containing various concentrations of this compound and incubate for 1-2 hours.

  • Stimulation: Add 100 µL of medium containing an NF-κB activator (e.g., TNF-α or PMA) to achieve the final desired concentration. [14]For inhibition assays, the incubation time post-stimulation is typically around 6 hours. [13]4. Cell Lysis: Discard the treatment media. Add 20 µL of Passive Lysis Buffer to each well and shake gently for 15 minutes at room temperature. [15]5. Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence (Relative Light Units, RLU) with a luminometer. [14]

B. MAPK Signaling Pathway Analysis

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK1/2, JNK, and p38) are crucial pathways that regulate cell proliferation, differentiation, and stress responses. [16][17]The activation status of these kinases is often determined by their phosphorylation level. [16]

Western blotting is a technique used to detect specific proteins in a sample. [16]To assess MAPK pathway activation, cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the phosphorylated forms of key kinases (e.g., phospho-ERK1/2, phospho-p38). [18]A second antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence. [18]The total protein levels of each kinase are also measured as a loading control.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. [18] * Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C. [18] * Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature. [18] * Wash the membrane again three times with TBST.

  • Detection:

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane. [18] * Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 and a loading control like GAPDH or β-actin to ensure equal protein loading.

Data Presentation:

Target ProteinTreatment Conc. (µM)Relative Band Intensity (Normalized to Loading Control)Fold Change (vs. Vehicle)
p-ERK1/20 (Vehicle)1.001.0
p-ERK1/2100.650.65
p-ERK1/2500.210.21
Total ERK1/20 (Vehicle)1.001.0
Total ERK1/2100.980.98
Total ERK1/2501.011.01
Hypothetical quantitative data from Western blot analysis.
[16]

References

  • Six Common Methods for Cell Viability Assay: Principles, Applic
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
  • Cell Viability Assay | Essential Methods & Applic
  • Caspase 3/7 Activity. Protocols.io. [Link]
  • What is a Metabolic Assay?. GMP Plastics. [Link]
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]
  • Metabolism Assay by Ncardia. Ncardia. [Link]
  • Metabolism in Early Drug Discovery. Agilent. [Link]
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora.
  • Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).
  • 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. PubChem. [Link]
  • A cell-based fluorescent assay for FAP inhibitor discovery.
  • 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.

Sources

Application Note: Characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole as a Putative Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system involved in a myriad of physiological processes, including pain sensation, inflammation, mood, and memory. A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2] By catalyzing the hydrolysis of AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] Consequently, inhibition of FAAH presents a compelling therapeutic strategy to enhance endocannabinoid tone, offering potential treatments for chronic pain, anxiety disorders, and inflammatory conditions without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[2][4]

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group and is a feature of numerous enzyme inhibitors.[5] Structure-activity relationship studies have indicated that tetrazole-containing compounds can serve as potent inhibitors of FAAH.[1][6] This application note describes detailed protocols for the characterization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole , a novel compound bearing both a tetrazole ring and a sulfonyl group, as a putative inhibitor of human FAAH. While direct enzymatic activity for this specific molecule has not been extensively published, its structural motifs suggest it may interact with the active site of serine hydrolases like FAAH.[7][8]

This guide provides a comprehensive framework for researchers to:

  • Determine the in vitro potency (IC₅₀) of the compound against recombinant human FAAH.

  • Assess the compound's activity in a cellular context to understand its effects on endogenous FAAH.

  • Analyze and interpret the resulting data to characterize the inhibitory profile of the compound.

Physicochemical Properties and Compound Handling

A summary of the key properties of this compound is provided below. These properties are essential for accurate preparation of stock solutions and dilutions for the described assays.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃FN₄O₂S[7][9]
Molecular Weight 332.35 g/mol [7][9]
CAS Number 1370411-43-0[7][9]
Appearance White to off-white solid (typical)Inferred
Solubility Soluble in DMSO and other polar aprotic solvents. Limited aqueous solubility is expected.[7][10]
Storage Store at -20°C, protected from light and moisture.[11]

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO).[10] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11] Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 0.5%).

Part 1: In Vitro Biochemical Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified recombinant human FAAH. The assay relies on the FAAH-catalyzed hydrolysis of a non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to yield the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[3][12]

Experimental Workflow: In Vitro FAAH IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - FAAH Assay Buffer - Recombinant FAAH - AAMCA Substrate - Test Compound Dilutions prep_plate Prepare 96-well black, flat-bottom plate add_enzyme Add FAAH Enzyme (to all wells except background) prep_plate->add_enzyme add_inhibitor Add Test Compound dilutions or Vehicle (DMSO) add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C (15 minutes) add_inhibitor->pre_incubate add_substrate Initiate reaction with AAMCA Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (Ex: 340-360 nm, Em: 450-465 nm) for 30-60 min at 37°C add_substrate->read_plate calc_rate Calculate Initial Velocity (V₀) from linear portion of curve read_plate->calc_rate plot_data Plot % Inhibition vs. [Compound] (log scale) calc_rate->plot_data calc_ic50 Determine IC₅₀ using non-linear regression (four-parameter logistic fit) plot_data->calc_ic50

Caption: Workflow for determining the IC₅₀ of a putative FAAH inhibitor.

Materials and Reagents
  • Recombinant Human FAAH (e.g., from Cayman Chemical or similar)

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[12]

  • AAMCA (Arachidonoyl-7-amino-4-methylcoumarin amide) substrate

  • This compound

  • URB597 (positive control inhibitor)

  • DMSO, anhydrous

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with kinetic and temperature control capabilities

Step-by-Step Protocol: Biochemical IC₅₀ Determination
  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in FAAH Assay Buffer to achieve the final desired concentrations. A typical final concentration range for screening would be 1 nM to 100 µM.

    • Prepare a similar dilution series for the positive control, URB597 (known IC₅₀ is in the low nM range).[13]

    • Prepare the FAAH enzyme solution by diluting the stock in cold FAAH Assay Buffer to the desired working concentration (refer to manufacturer's datasheet).

    • Prepare the AAMCA substrate solution in FAAH Assay Buffer.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control (Enzyme + Vehicle)

      • Background Control (Buffer + Substrate, no enzyme)

      • Test Compound at various concentrations

      • Positive Control Inhibitor at various concentrations

    • Add 50 µL of FAAH Assay Buffer to all wells.

    • Add 20 µL of the appropriate test compound dilution, positive control, or vehicle (e.g., 0.5% DMSO in buffer) to the respective wells.

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the background controls. Add 10 µL of buffer to the background wells.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the AAMCA substrate solution to all wells.

    • Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 1-2 minutes for a total of 30-60 minutes.[13][14]

Data Analysis
  • Calculate Initial Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve (ΔRFU/min).

  • Calculate Percent Inhibition:

    • Subtract the average V₀ of the background control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

Part 2: Cell-Based FAAH Activity Assay

This protocol assesses the ability of the test compound to inhibit FAAH activity within a cellular environment. This is a critical step to confirm that the compound can cross the cell membrane and engage its target in a more physiologically relevant setting. The principle is similar to the biochemical assay, but it uses cell lysates as the source of FAAH enzyme.[13]

Experimental Workflow: Cell-Based FAAH Inhibition

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysate Preparation cluster_assay FAAH Activity Assay seed_cells Seed cells (e.g., BV-2, HEK293) in a 6-well plate incubate_cells Incubate for 24h for cell attachment seed_cells->incubate_cells treat_cells Treat cells with Test Compound or Vehicle for a defined period (e.g., 4h) incubate_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells lyse_cells Lyse cells in cold FAAH Assay Buffer harvest_cells->lyse_cells centrifuge_lysate Centrifuge to pellet debris and collect supernatant (lysate) lyse_cells->centrifuge_lysate protein_quant Determine protein concentration (e.g., BCA assay) centrifuge_lysate->protein_quant add_lysate Add normalized amount of protein lysate to 96-well plate protein_quant->add_lysate run_assay Perform fluorometric assay as described in Part 1 (initiate with AAMCA) add_lysate->run_assay analyze_data Calculate and compare FAAH activity across treatments run_assay->analyze_data

Caption: Workflow for assessing FAAH inhibition in a cellular context.

Materials and Reagents
  • Cell line expressing FAAH (e.g., BV-2 microglial cells, HEK293 cells overexpressing human FAAH)[15][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Reagents and equipment for the biochemical FAAH assay (as listed in Part 1)

  • Protein quantification assay kit (e.g., BCA or Bradford)

Step-by-Step Protocol: Cellular FAAH Activity
  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows them to reach ~80-90% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours.

    • Prepare dilutions of this compound in complete culture medium from the DMSO stock.

    • Remove the old medium and treat the cells with the compound-containing medium or a vehicle control (medium with the same final concentration of DMSO) for a predetermined time (e.g., 1-4 hours).[15]

  • Cell Lysate Preparation:

    • After treatment, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold FAAH Assay Buffer to each well and scrape the cells.

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication.[11]

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[11]

    • Carefully collect the supernatant, which contains the cytosolic and membrane-associated FAAH.

    • Determine the total protein concentration of each lysate using a BCA or similar protein assay.

  • FAAH Activity Measurement:

    • In a new 96-well black plate, add a normalized amount of protein (e.g., 10-20 µg) from each lysate to individual wells.

    • Adjust the volume in each well to 80 µL with FAAH Assay Buffer.

    • Initiate the reaction by adding 20 µL of the AAMCA substrate.

    • Immediately measure the fluorescence kinetically as described in the biochemical assay protocol (Part 1, Step 4).

Data Analysis
  • Calculate the initial reaction rate (V₀) for each cell lysate.

  • Normalize the FAAH activity to the protein concentration (e.g., ΔRFU/min/µg protein).

  • Express the FAAH activity in compound-treated cells as a percentage of the activity in vehicle-treated cells.

  • If a dose-response experiment was performed, plot the percent activity versus the compound concentration to determine a cellular EC₅₀ value.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained using these protocols, the following controls are essential:

  • Positive Control: A known FAAH inhibitor (e.g., URB597) should be run in parallel in both biochemical and cellular assays to validate assay performance.[13]

  • Vehicle Control: All assays must include a vehicle control (e.g., 0.5% DMSO) to account for any solvent effects on enzyme activity.

  • Linearity of Reaction: Ensure that the kinetic reads are taken during the linear phase of the reaction. Substrate depletion or product inhibition can lead to non-linear kinetics and inaccurate rate calculations.

  • Protein Linearity: For the cellular assay, it is advisable to run a preliminary experiment to ensure that the measured FAAH activity is within the linear range of detection for the amount of protein lysate used.

By adhering to these protocols and incorporating the appropriate controls, researchers can confidently characterize the inhibitory potential of this compound on FAAH, contributing valuable data to the field of endocannabinoid research and drug development.

References

  • Lehr, M., et al. (2018). Tetrazolylpropan-2-ones as inhibitors of fatty acid amide hydrolase: Studies on structure-activity relationships and metabolic stability. European Journal of Medicinal Chemistry. [Link]
  • Grüschow, S., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry. [Link]
  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. [Link]
  • Bisogno, T., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences. [Link]
  • Maccarrone, M. (2017). Fluorimetric Assay of FAAH Activity.
  • Chen, Y., et al. (2021). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI. [Link]
  • LookChem. (2019). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
  • Elmes, M. W., et al. (2015). Fatty Acid Amide Hydrolase Activity Fluorometric Assay Kit. Elabscience. [Link]
  • Ramarao, M. K., et al. (2013). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PLoS ONE. [Link]
  • Fida, M., et al. (2021). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules. [Link]
  • PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole.
  • Iftemi, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]
  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience. [Link]
  • Wagner, K. M., et al. (2022). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Panlilio, L. V., et al. (2016). Effects of fatty acid amide hydrolase (FAAH)
  • Sasso, O., et al. (2015). The novel reversible fatty acid amide hydrolase inhibitor ST4070 increases endocannabinoid brain levels and counteracts neuropathic pain in different animal models. Journal of Neurochemistry. [Link]
  • R-Biopharm. (n.d.). The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study.
  • Impellizzeri, D., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI. [Link]
  • Prakash, G. K. S., et al. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Organic Letters. [Link]
  • Shvets, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
  • ResearchGate. (2017). Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}.

Sources

Protocol for the Solubilization of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole for Pre-Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scientific Researcher

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1370411-43-0), a compound of interest in medicinal chemistry and drug development.[1] Due to its amphiphilic nature, stemming from both hydrophilic tetrazole and lipophilic phenyl/fluorophenethyl moieties, selecting an appropriate solvent system is critical for generating reliable and reproducible experimental results.[1] This guide outlines best practices for solvent selection, the preparation of high-concentration stock solutions, and subsequent dilution into aqueous media for biological assays. The protocols described herein are designed to ensure compound stability, maximize solubility, and maintain the integrity of downstream experiments.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the foundation for developing a robust dissolution protocol. The structure contains a polar tetrazole ring and nonpolar aromatic groups, which dictates its solubility behavior.[1]

PropertyValue / DescriptionSource(s)
Chemical Name This compound
CAS Number 1370411-43-0[1]
Molecular Formula C₁₅H₁₃FN₄O₂S
Molecular Weight 332.35 g/mol
Inferred Solubility Expected to have moderate-to-good solubility in polar aprotic solvents (e.g., DMSO, DMF). Limited solubility is expected in aqueous solutions and nonpolar aliphatic solvents.[1]
Purity Commercially available preparations often exceed 95% purity.[1]
Thermal Stability Structurally related tetrazole compounds exhibit thermal decomposition at high temperatures (190-240°C), suggesting stability under standard laboratory conditions.[1]

Guiding Principles for Dissolution

The successful solubilization of a research compound is not merely about achieving a clear solution; it is about preserving the molecule's chemical integrity and ensuring its bioavailability in the intended assay.

The Rationale of Solvent Selection

The choice of solvent is the most critical factor. Based on the compound's amphiphilic structure, polar aprotic solvents are the recommended starting point.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Causality: DMSO possesses a high dielectric constant and is an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar regions. It is miscible with water, which facilitates the preparation of working solutions in aqueous buffers or cell culture media.[2] For in vitro cytotoxicity assays and other cell-based experiments, DMSO is the industry-standard solvent for creating initial high-concentration stocks.[3][4]

    • Consideration: Use only anhydrous, high-purity (≥99.7%) DMSO. DMSO is hygroscopic (readily absorbs water from the air), which can impact compound stability and solubility over time.

  • Secondary Recommendation: N,N-Dimethylformamide (DMF)

    • Causality: DMF is another effective polar aprotic solvent that can be used for tetrazole derivatives.[2] It can be a suitable alternative if DMSO is incompatible with a specific experimental setup.

    • Consideration: DMF has a lower boiling point and is more volatile than DMSO. It is also a known hepatotoxin and requires careful handling in a well-ventilated area.

The Strategy: High-Concentration Stock Solutions

For biological research, it is standard practice to first prepare a highly concentrated stock solution (e.g., 10-50 mM) in an organic solvent like DMSO. This stock is then used to prepare final-concentration working solutions.

  • Expertise: This approach minimizes the final concentration of the organic solvent in the aqueous experimental medium (typically to <0.5% v/v), thereby reducing the risk of solvent-induced artifacts or cytotoxicity.

  • Trustworthiness: Storing the compound in a concentrated stock solution, aliquoted and frozen, prevents degradation that can occur from repeated freeze-thaw cycles or long-term storage in dilute aqueous solutions.

Experimental Workflow Overview

The overall process from receiving the solid compound to its use in an experiment follows a logical progression designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Dissolution cluster_storage Phase 3: Storage & Use Compound Receive Solid Compound Weigh Weigh Compound Accurately Compound->Weigh AddSolvent Add DMSO to Solid Weigh->AddSolvent Solvent Select Anhydrous DMSO Solvent->AddSolvent Calc Calculate Solvent Volume for 10 mM Stock Calc->AddSolvent Mix Vortex / Sonicate to Dissolve Inspect Visually Inspect for Clarity Mix->Inspect Stock 10 mM Stock Solution Inspect->Stock Aliquot Aliquot into Tubes Store Store at -20°C Aliquot->Store Dilute Prepare Working Solution in Assay Medium Store->Dilute

Caption: Self-validating logic for ensuring complete dissolution.

  • Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. Store upright at -20°C, protected from light.

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the serial dilution of the DMSO stock into an aqueous medium (e.g., phosphate-buffered saline, cell culture medium) for final use.

  • Pre-Test: Before conducting a large-scale experiment, it is crucial to determine the maximum percentage of DMSO your specific assay can tolerate without affecting the results (e.g., cell viability, enzyme activity). This is typically between 0.1% and 0.5%.

  • Dilution:

    • Allow a single aliquot of the 10 mM stock solution to thaw completely at room temperature.

    • Perform a serial dilution. To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), you can do this in two steps:

      • Step A (Intermediate Dilution): Add 2 µL of the 10 mM stock to 198 µL of assay medium. Vortex immediately. This creates a 100 µM solution.

      • Step B (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of assay medium. Vortex immediately. This creates the final 10 µM working solution. The final DMSO concentration will be 0.1%.

    • Causality: Always add the concentrated DMSO stock to the larger volume of aqueous buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of the solution as it encounters the aqueous environment.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in DMSO Insufficient mixing; low-quality or non-anhydrous DMSO; compound purity issue.Follow the validation logic in Section 4.2. Use a fresh vial of anhydrous DMSO. If the problem persists, prepare a less concentrated stock solution (e.g., 1-5 mM).
Precipitate forms when diluting into aqueous buffer The final concentration exceeds the compound's aqueous solubility limit; final DMSO % is too low.Decrease the final working concentration of the compound. Increase the final DMSO percentage slightly (if tolerated by the assay). Ensure rapid mixing during dilution.
Inconsistent experimental results Degradation of stock solution from multiple freeze-thaw cycles; improper storage.Use single-use aliquots. Store stock solutions protected from light at -20°C or -80°C.

References

  • de Cássia-Alves, J., et al. (2020). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). Inflammopharmacology.
  • PubChem. 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. National Center for Biotechnology Information.
  • PubChem. 5-Phenyl-1H-tetrazole. National Center for Biotechnology Information.
  • Shaaban, M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
  • Hermanowicz, P., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][7][8]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.
  • Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Heterogeneous Catalyst. South African Journal of Chemistry.
  • Prakash, G. K. S., et al. (2012). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Organic letters.
  • Chemsrc. 5-Phenyl-1H-tetrazole.
  • Wu, J., et al. (2020). Generation of Sulfonylated Tetrazoles through an Iron-Catalyzed Multicomponent Reaction Involving Sulfur Dioxide. iScience.
  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][7][8]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences.
  • Jonnalagadda, S. B., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. Medicinal Chemistry Research.
  • Gundla, R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Bhat, M. R., et al. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • NIST. 1H-Tetrazole, 5-phenyl-. NIST Chemistry WebBook.
  • ResearchGate. Synthesis and structure–activity relationships of tetrazole-containing sulfonyl acetamides congeners.

Sources

Application Notes and Protocols for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole as a Tool Compound in Signaling Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole as a tool compound for investigating cellular signaling pathways. While specific biological data for this compound is emerging, its structural features—notably the 5-sulfonyl tetrazole moiety—suggest it may function as a covalent modulator of protein function. This guide is therefore structured as a roadmap for the initial characterization and validation of this compound's activity, focusing on its potential to modulate signaling pathways frequently dysregulated in oncology and inflammatory diseases. We present detailed protocols for assessing its impact on two critical and interconnected signaling cascades: the Wnt/β-catenin and the c-Myc pathways.

Introduction: Compound Profile and Mechanistic Rationale

This compound is a novel chemical entity with the molecular formula C15H13FN4O2S.[1] Its structure is characterized by a central 1-phenyl-1H-tetrazole ring, substituted at the 5-position with a 4-fluorophenethylsulfonyl group. While extensive peer-reviewed studies on this specific molecule are limited, its chemical architecture provides a strong basis for hypothesizing its mechanism of action and potential utility as a research tool.

The key to its potential lies in the 5-sulfonyl tetrazole group. This functional group can act as an electrophilic center, susceptible to nucleophilic attack from thiol groups present in the cysteine residues of proteins.[2] This suggests that this compound could function as a covalent inhibitor , forming an irreversible bond with its target protein(s). Such irreversible modifiers are powerful tools in chemical biology for identifying drug targets and for achieving potent and sustained biological effects.

Furthermore, tetrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3][4] Given this background, it is plausible that this compound could modulate signaling pathways central to cell proliferation, survival, and inflammation. This guide will focus on protocols to investigate its effects on the Wnt/β-catenin and c-Myc signaling pathways, both of which are high-value targets in cancer research.

Experimental Workflow for Characterizing a Novel Tool Compound

A logical and stepwise approach is crucial when investigating the biological effects of a new chemical entity. The following workflow provides a structured path from initial phenotypic screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pathway-Specific Functional Assays cluster_2 Phase 3: Target Engagement & Downstream Effects a Cell Viability/Proliferation Assay (e.g., MTS/MTT) b Determine IC50 in various cell lines a->b Dose-response c Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash) b->c Select sensitive cell lines d c-Myc Activity Assay (e.g., DNA binding) b->d Select sensitive cell lines e Western Blot Analysis (Protein levels & phosphorylation) c->e d->e f RT-qPCR Analysis (Target gene expression) e->f g Immunofluorescence (Protein localization) f->g Validate findings

Figure 1: A generalized experimental workflow for characterizing the biological activity of a novel small molecule inhibitor.

Application I: Interrogating the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a fundamental signaling cascade that regulates cell fate, proliferation, and migration during embryonic development and adult tissue homeostasis.[5] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6] A small molecule that modulates this pathway would be an invaluable research tool.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc Wnt ON Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fzd_LRP Binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination & TCF_LEF TCF/LEF Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TargetGenes Target Gene Transcription (e.g., AXIN2, MYC) TCF_LEF->TargetGenes Activates Inhibitor 5-(4-Fluorophenethyl...) (Hypothesized Target) Inhibitor->BetaCatenin Potential Inhibition Point cMyc_Pathway GrowthSignals Growth Factor Signals (e.g., Wnt, MAPK) UpstreamKinases Upstream Kinases GrowthSignals->UpstreamKinases Activate cMyc c-Myc Protein UpstreamKinases->cMyc Stabilize & Activate Heterodimer c-Myc/Max Heterodimer cMyc->Heterodimer Max Max Protein Max->Heterodimer EBox E-Box DNA Sequence (CACGTG) Heterodimer->EBox Binds to CellCycleGenes Cell Cycle Progression (e.g., Cyclins, CDKs) EBox->CellCycleGenes Promotes Transcription MetabolismGenes Metabolic Reprogramming (e.g., Glycolysis) EBox->MetabolismGenes Promotes Transcription Inhibitor 5-(4-Fluorophenethyl...) (Potential indirect effect) Inhibitor->GrowthSignals Possible Inhibition

Figure 3: Simplified overview of c-Myc regulation and its function as a master transcriptional activator.

Protocol 3: RT-qPCR for c-Myc and its Target Genes

Rationale: This protocol quantifies mRNA levels to determine if the test compound affects the expression of the MYC gene itself or its downstream transcriptional targets. This is a highly sensitive method to assess the functional output of c-Myc activity. [7] Materials:

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • Validated primers for MYC, CCND1 (Cyclin D1), ODC1, and a housekeeping gene (GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Plate a cell line with high c-Myc expression (e.g., HeLa, Burkitt's lymphoma lines) and treat with the test compound for an appropriate time (e.g., 12-24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Ensure RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: Set up the qPCR reaction using the master mix, cDNA template, and specific primers. A typical thermal cycling protocol includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the data using the ΔΔCt method. [5]Calculate the relative fold change in gene expression for treated samples compared to vehicle-treated controls, after normalizing to the housekeeping gene.

Target GeneTreatment GroupConcentrationRelative Fold Change (vs. Vehicle)
MYCTest Compound10 µM0.45 ± 0.05
CCND1Test Compound10 µM0.60 ± 0.08
ODC1Test Compound10 µM0.52 ± 0.06

Table 2: Example RT-qPCR data demonstrating that the test compound downregulates the expression of MYC and its downstream target genes.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a novel tool compound. Based on its chemical structure, we hypothesize that it may act as a covalent inhibitor, and we have provided detailed methodologies to test its effects on the Wnt/β-catenin and c-Myc signaling pathways. Positive results from these assays would warrant further investigation, including:

  • Target Deconvolution: Employing chemical proteomics or affinity-based methods to identify the direct protein target(s) of the compound.

  • In Vivo Studies: Assessing the compound's efficacy and target engagement in preclinical animal models of cancer or inflammatory disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following a systematic and rigorous investigational plan, researchers can effectively elucidate the mechanism of action of this and other novel chemical probes, ultimately contributing to the development of new therapeutics and a deeper understanding of complex biological systems.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Studying Wnt/β-catenin Signaling Using Longdaysin.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of β-Catenin with WAY-316606 Treatment.
  • Smolecule. (2023, August 15). This compound.
  • Abcam. (n.d.). Tools to study c-Myc and Myc-tagged proteins.
  • National Institutes of Health. (n.d.). Investigating Myc-Dependent Translational Regulation in Normal and Cancer Cells.
  • National Institutes of Health. (n.d.). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells.
  • Springer Nature Experiments. (n.d.). Detection of Post-translational Modifications on MYC.
  • PubMed. (n.d.). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).
  • Promega Connections. (2025, June 19). Understanding Wnt Signaling Through β-Catenin Localization in Live Cells.
  • Biocare Medical. (n.d.). β-Catenin.
  • Abcam. (n.d.). c-Myc (MYC).
  • PubMed. (2013, March 15). Chemical tagging of a drug target using 5-sulfonyl tetrazole.
  • Cell Signaling Technology. (n.d.). c-Myc Antibody #9402.
  • Sinfoo Biotech. (n.d.). This compound.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • National Institutes of Health. (n.d.). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
  • PubMed. (n.d.). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.
  • PMC. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.
  • PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole.

Sources

Subject: Comprehensive Handling and Storage Protocols for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Foreword: A Proactive Approach to Safety and Compound Integrity

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1370411-43-0) is a research chemical with potential applications in medicinal chemistry and drug development, likely as a building block or an inhibitor in various enzymatic pathways.[1][2] Its molecular structure, incorporating a phenyl-tetrazole ring, a sulfonyl group, and a fluorinated phenethyl moiety, suggests a compound of high research interest but also one that requires careful and informed handling.[1]

A comprehensive review of publicly available safety data reveals a significant lack of specific toxicological and reactivity information for this exact molecule.[1] This absence of data does not imply safety. On the contrary, it necessitates that we, as responsible scientific professionals, adopt a highly prudent and proactive approach. The protocols outlined in this document are therefore grounded in a risk assessment based on structural analogy to related chemical classes and established best practices for handling novel or uncharacterized compounds.[3][4] The primary directive is to ensure both the physical safety of laboratory personnel and the chemical integrity of the compound throughout its lifecycle in the research environment.

Hazard Analysis and Risk Mitigation

Before any handling of this compound, a thorough understanding of its potential hazards, inferred from its constituent functional groups, is mandatory.

Structural Analogy and Inferred Hazards
  • Tetrazole Ring: The tetrazole ring is a nitrogen-rich heterocycle. While many tetrazole derivatives are stable, the high nitrogen content makes them energetic. Thermal decomposition can be exothermic, and some tetrazoles are known to be explosive, particularly when heated under confinement.[1] Structurally similar compounds like 5-phenyl-1H-tetrazole are classified as flammable solids that are harmful if swallowed and may cause irritation.[5][6]

  • Sulfonyl Group: Sulfonyl groups are generally stable. However, in concert with the tetrazole ring, the electron-withdrawing nature of the sulfonyl group can influence the molecule's overall stability and reactivity.[1]

  • Fluorinated Aromatic Moiety: The fluorophenethyl group is generally stable. However, in the event of a fire, thermal decomposition can release hazardous combustion gases, including hydrogen fluoride (HF), nitrogen oxides (NOx), and sulfur oxides (SOx).

Precautionary Hazard Classification

Due to the absence of specific data, this compound must be handled as a substance with unknown toxicity and reactivity. The following table outlines a precautionary GHS-style classification to guide safe handling procedures.

Hazard ClassCategoryPrecautionary StatementRationale
Acute Toxicity, Oral Category 4 (Assumed)Harmful if swallowed.[7]Based on data for 5-phenyl-1H-tetrazole.[6]
Skin Corrosion/Irritation Category 2 (Assumed)Causes skin irritation.[6]Prudent assumption for novel organic compounds.
Eye Damage/Irritation Category 2 (Assumed)Causes serious eye irritation.[6]Prudent assumption for fine chemical powders.
Flammable Solids Category 2 (Assumed)Flammable solid.[5]Based on data for 5-phenyl-1H-tetrazole.
Self-reactive Substances Type F (Assumed)Heating may cause a fire or explosion.The tetrazole ring is an energetic moiety.[1]

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and mitigate risks. All operations involving the solid compound or its concentrated solutions must be performed within a certified chemical fume hood.[3][8]

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationJustification
Eye Protection ANSI Z87.1-compliant safety goggles.[4]Protects against splashes of solvents and airborne powder.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from spills and minimizes fire risk.
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides primary respiratory protection from powders and vapors.[8]
Protocol for Weighing and Transferring Solid Compound
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work surface is clean and decontaminated.[3] Assemble all necessary equipment (spatula, weigh paper/boat, secondary container). Locate the nearest eyewash station and safety shower.[3]

  • Equilibration: Allow the container to equilibrate to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the compound, which could affect its stability.[9]

  • Transfer: Perform all manipulations deep within the fume hood. Carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of solid to a tared weigh boat. Avoid creating airborne dust.

  • Closure: Promptly and securely close the primary container, ensuring the cap is tightly sealed. Use Parafilm® or tape for added security if desired.[10]

  • Cleanup: Carefully clean the spatula and work surface. Dispose of any contaminated weigh paper or gloves in the appropriate solid chemical waste stream.[3] Wash hands thoroughly after completing the procedure.

Emergency Spill Response

Rapid and correct response to a chemical spill is critical. The following decision tree illustrates the general procedure.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess IsMajor Is the spill large, outside the fume hood, or are you injured? Assess->IsMajor SmallSpill Small Spill (Inside Fume Hood) IsMajor->SmallSpill No MajorSpill Major Spill / Emergency IsMajor->MajorSpill Yes Contain Contain the spill with absorbent material. SmallSpill->Contain Alert Alert colleagues. Pull fire alarm if necessary. Evacuate the area. MajorSpill->Alert Call Call Emergency Response (e.g., EHS, 911) Alert->Call Neutralize Cover with appropriate solid absorbent (e.g., vermiculite). Contain->Neutralize Collect Carefully collect absorbed material using non-sparking tools. Neutralize->Collect Dispose Place in a sealed, labeled waste container. Collect->Dispose Decontaminate Decontaminate the area, then wash hands thoroughly. Dispose->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

Compound Storage and Management

Proper storage is essential for maintaining the compound's purity, stability, and for ensuring laboratory safety.[9]

Principles of Safe Storage
  • Inventory Control: Maintain a minimal working quantity in the laboratory.[11] Log the date of receipt and the date of first opening on the container.[9]

  • Labeling: All containers must be clearly labeled with the full chemical name and primary hazard warnings.[11][12]

  • Segregation: Chemical storage requires meticulous segregation of incompatible materials.[8][13]

Recommended Storage Conditions
ParameterConditionRationale and Incompatible Materials
Temperature 2–8°C (Refrigerated) Lower temperatures slow potential degradation pathways. Avoid freezing unless specific stability data is available.[9]
Atmosphere Dry, Inert (e.g., Argon or Nitrogen) Protects from atmospheric moisture and oxygen, which could promote degradation over time.[9]
Light Protect from Light (Amber Vial) Many complex organic molecules are light-sensitive. Storing in an amber vial or opaque container prevents photodegradation.[9]
Location Dedicated, Ventilated Cabinet Store in a cabinet away from heat sources, direct sunlight, and high-traffic areas.[13][14] Do not store on open benches or in fume hoods.[10][12]
Incompatibles Store away from: • Strong Oxidizing Agents• Strong Acids• Strong Bases• Combustible MaterialsTo prevent dangerous reactions. Mixing tetrazoles with oxidizers or acids can create a significant fire or explosion risk.[5][8][11]

Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a standardized method for preparing a stock solution for use in biological or chemical assays.

Workflow for Compound Handling and Use

The overall process from receiving the compound to its experimental use is summarized in the following workflow.

Workflow cluster_prep Preparation & Handling cluster_solution Solution Preparation cluster_exp Experimental Use Receive Receive Compound Log Log in Inventory (Date Received) Receive->Log Store Store at 2-8°C Under Inert Gas Log->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Waste Dispose of Waste (Solid & Liquid) Weigh->Waste Aliquot Aliquot Stock Solution Dissolve->Aliquot StoreStock Store Stock at -20°C or -80°C Aliquot->StoreStock Aliquot->Waste Dilute Prepare Working Dilution StoreStock->Dilute Experiment Use in Assay Dilute->Experiment Experiment->Waste

Caption: Standard workflow from compound receipt to experimental use.

Step-by-Step Methodology

This procedure details the preparation of 1 mL of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). The molecular weight of this compound is 332.35 g/mol .[2][15]

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 mmol per liter.

    • For 1 mL (0.001 L), you need 0.010 mmol/L * 0.001 L = 0.00001 mol.

    • Mass required = 0.00001 mol * 332.35 g/mol = 0.00332 g or 3.32 mg .

  • Execution:

    • Following the solid handling protocol (Section 3.2), accurately weigh 3.32 mg of the compound into a clean, sterile microcentrifuge tube or glass vial.

    • Add 1 mL of anhydrous, research-grade DMSO to the vial.

    • Cap the vial securely and vortex until the solid is completely dissolved. Gentle sonication in a water bath may be used to aid dissolution if necessary.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration (10 mM in DMSO), and preparation date.

    • For short-term storage (1-2 weeks), store the stock solution at -20°C. For long-term storage, aliquoting into smaller, single-use volumes and storing at -80°C is highly recommended to prevent degradation from repeated freeze-thaw cycles.

Waste Disposal

All chemical waste, including contaminated consumables (gloves, pipette tips, vials) and unused solutions, must be disposed of in accordance with institutional, local, and federal regulations.[3]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled container for hazardous solid chemical waste.

  • Liquid Waste: Collect unused stock solutions and experimental waste containing the compound in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • How To Properly Store Chemicals in a Lab. (2022). OnePointe Solutions.
  • This compound. (2023). Smolecule.
  • Guidance on Safe Storage of Chemicals in Labor
  • Chemical Storage Safety: 8 Fundamental Principles for Labor
  • Chapter 04: Proper Storage of Chemicals in Labor
  • General Storage Guidelines.Cornell EHS.
  • Working with Chemicals.
  • Chemical Storage.University of Wisconsin–Madison EHS.
  • This compound.Sinfoo Biotech.
  • SAFETY D
  • SAFETY DATA SHEET - 5-Phenyl-1H-tetrazole. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Phenyl-1H-tetrazole. (2025). Thermo Fisher Scientific.
  • 5-PHENYLTETRAZOLE EXTRA PURE MSDS. (2018). Loba Chemie.
  • This compound, min 97%.Oakwood Chemical.

Sources

Application Notes and Protocols for X-ray Crystallography of 1-Phenyl-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 1-phenyl-1H-tetrazole derivatives. This document outlines the critical steps from synthesis and crystallization to data collection and structure refinement, emphasizing the rationale behind key experimental choices to ensure high-quality, reproducible results.

Introduction: The Significance of 1-Phenyl-1H-tetrazole Derivatives and X-ray Crystallography

1-Phenyl-1H-tetrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability, lipophilicity, and bioavailability in drug candidates.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6][7]

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of these molecules.[8] The precise structural information obtained is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the exact conformation and intermolecular interactions of a molecule bound to a biological target.[1][9]

  • Drug Design and Optimization: Providing a rational basis for designing more potent and selective drug candidates.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a compound, which can have significant implications for its physical properties and bioavailability.

  • Understanding Reaction Mechanisms: Confirming the stereochemistry and regiochemistry of synthesized compounds.

This guide provides a robust framework for obtaining high-quality crystal structures of 1-phenyl-1H-tetrazole derivatives, enabling researchers to accelerate their discovery and development programs.

Synthesis of 1-Phenyl-1H-tetrazole Derivatives

A variety of synthetic routes are available for the preparation of 1-phenyl-1H-tetrazole derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A common and effective method is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[4][10]

Protocol: Synthesis of 5-Substituted-1-phenyl-1H-tetrazoles

This protocol describes a general procedure for the synthesis of 5-substituted-1-phenyl-1H-tetrazoles from the corresponding benzonitrile derivative.

Materials:

  • Substituted benzonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst (0.5 eq)[11]

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzonitrile (1.0 eq) in DMF.

  • Addition of Reagents: Add sodium azide (1.5 eq) and zinc chloride (0.5 eq) to the solution. The use of a catalyst like zinc chloride enhances the reaction rate and yield.[11]

  • Reaction: Heat the reaction mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1M HCl to quench the reaction and protonate the tetrazole.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Crystallization of 1-Phenyl-1H-tetrazole Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.

Crystallization Techniques:
  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound, leading to the formation of crystals.

  • Solvent Diffusion (Vapor Diffusion): A solution of the compound in a good solvent is placed in a vial, which is then placed in a larger sealed container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

Protocol: Crystallization by Slow Evaporation

Materials:

  • Purified 1-phenyl-1H-tetrazole derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small vials or beakers

  • Parafilm or a loose-fitting cap

Procedure:

  • Solvent Screening: Test the solubility of the compound in a range of solvents to find a suitable one where the compound is moderately soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, followed by cooling to room temperature.

  • Crystal Growth:

    • Filter the solution to remove any insoluble impurities.

    • Transfer the solution to a clean vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks. Once suitable crystals have formed, they can be carefully harvested.

X-ray Diffraction Data Collection

The goal of data collection is to measure the intensities of as many unique reflections as possible to the highest possible resolution.[12]

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Protocol: Single-Crystal X-ray Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku Oxford Diffraction Supernova) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS).[13][14]

Procedure:

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant (if collecting data at low temperature).

  • Data Collection Strategy:

    • The data collection strategy is typically determined automatically by the diffractometer software. This involves a series of scans (e.g., ω and φ scans) to cover a large portion of the reciprocal space.

    • The exposure time per frame and the scan width are optimized to obtain good signal-to-noise ratios for the reflections.

  • Data Processing:

    • The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.[15]

    • Software such as SAINT for integration and SADABS for absorption correction are commonly used.[13]

    • The output is a reflection file (e.g., .hkl) containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell, while refinement aims to optimize these positions and other parameters to best fit the experimental data.

Crystallographic Software

A variety of software suites are available for structure solution and refinement. Some commonly used programs include:

Software SuiteKey ProgramsPrimary Functions
SHELX SHELXT, SHELXLDirect methods or Patterson methods for structure solution; full-matrix least-squares refinement.[16]
Olex2 Integrated GUIA user-friendly interface that integrates various structure solution and refinement programs.
CRYSTALS CRYSTALSStructure refinement and analysis.[17]
PLATON PLATONA multipurpose crystallographic tool for structure validation and analysis.[18]
Protocol: Structure Solution and Refinement using SHELX
  • Structure Solution:

    • Use a program like SHELXT to solve the phase problem and obtain an initial structural model.[13] For organic molecules like 1-phenyl-1H-tetrazole derivatives, direct methods are typically successful.

  • Structure Refinement:

    • The initial model is refined using a least-squares minimization procedure in a program like SHELXL.[16]

    • The refinement process involves adjusting atomic coordinates, displacement parameters (isotropic and then anisotropic), and occupancy factors to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final refined structure should be validated to ensure its quality. This involves checking for missed symmetry, analyzing the geometry of the molecule (bond lengths, bond angles, torsion angles), and examining the residual electron density map.

    • Tools like PLATON and the checkCIF utility from the International Union of Crystallography (IUCr) are essential for validation.

Visualization of the Structure Refinement Process

structure_refinement initial_model Initial Model (from Structure Solution) refinement_cycle Least-Squares Refinement (e.g., SHELXL) initial_model->refinement_cycle fourier_map Difference Fourier Map (Fo-Fc) refinement_cycle->fourier_map validation Validation (e.g., PLATON, checkCIF) refinement_cycle->validation model_building Model Building & Correction fourier_map->model_building model_building->refinement_cycle Iterate until convergence final_structure Final Refined Structure validation->final_structure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Substituted-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial heterocyclic compounds. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This resource is built on a foundation of scientific integrity, drawing from established literature and practical experience to address the common and not-so-common challenges encountered in tetrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues that researchers often face during the synthesis of 5-substituted-1H-tetrazoles, particularly through the widely used [3+2] cycloaddition of nitriles and azides.

Q1: My tetrazole synthesis is resulting in very low or no conversion of the starting nitrile. What are the primary reasons for this?

A1: Low or no conversion is a frequent challenge and can typically be attributed to a few critical factors:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide can be sluggish without an activator.[1] The nitrile group's electrophilicity is often not high enough to readily react with the azide nucleophile. To overcome this, Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are commonly employed to activate the nitrile, making it more susceptible to nucleophilic attack.[1][2] Without adequate activation, the reaction may not proceed at a practical rate.

  • Inappropriate Reaction Temperature: Many tetrazole syntheses necessitate elevated temperatures to surmount the activation energy barrier.[3] If the reaction temperature is too low, the kinetics will be exceedingly slow, leading to poor conversion within a reasonable timeframe.[1]

  • Choice of Solvent: The solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO are often effective as they can help to dissolve the azide salts and facilitate the reaction.[4][5] In some cases, aqueous conditions with zinc salts as catalysts have proven to be a safe and efficient alternative.[6]

  • Steric Hindrance: Nitriles with bulky substituents near the cyano group may exhibit slower reaction rates due to steric hindrance, which impedes the approach of the azide nucleophile.[5][6]

Q2: I am observing a significant amount of an amide side product in my reaction mixture. How is this formed and how can I prevent it?

A2: The formation of an amide is a common side reaction resulting from the partial or complete hydrolysis of the starting nitrile.[7][8] This is particularly prevalent when the reaction is conducted in the presence of water, either as a solvent or as an impurity, and under acidic or basic conditions which can catalyze the hydrolysis.[3][8][9]

Mechanism of Amide Formation:

The hydrolysis of a nitrile to an amide is a well-documented transformation in organic chemistry.[7][8] It typically proceeds through the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack of hydroxide (under basic conditions) on the nitrile carbon, followed by tautomerization.

Prevention Strategies:

  • Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried to minimize the presence of water.

  • Control of pH: If using acidic or basic catalysts, carefully control the amount and type to avoid promoting hydrolysis. For instance, milder Lewis acids might be preferable to strong Brønsted acids.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of nitrile hydrolysis. Monitor the reaction progress and aim to stop it once the desired tetrazole is formed.

  • Alternative Reagents: In some cases, using an azide source that is less basic, such as trimethylsilyl azide (TMSN₃), in a non-aqueous solvent can reduce the incidence of hydrolysis.

Q3: My final product is contaminated with unreacted azide. What is the safest and most effective way to remove it?

A3: Residual azide, particularly sodium azide, is a significant safety concern due to its toxicity and potential to form explosive heavy metal azides. Complete removal is crucial.

Recommended Purification Protocol:

  • Quenching: At the end of the reaction, cautiously quench any unreacted azide. A common method is the addition of a dilute acid (e.g., dilute HCl) to the cooled reaction mixture. This converts the azide to hydrazoic acid (HN₃), which is volatile but also highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: After quenching, the 5-substituted-1H-tetrazole, which is typically acidic, can be extracted into an organic solvent. The pH of the aqueous layer can be adjusted to ensure the tetrazole is in its protonated, more organic-soluble form.[10]

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[10]

Q4: I have isolated a side product that I suspect is a carbodiimide. Under what conditions are these formed?

A4: Carbodiimide formation can occur as a side reaction in certain tetrazole synthesis routes, particularly those that proceed through an imidoyl azide intermediate.[6][11] For instance, in reactions involving isonitriles and an azide source, a carbodiimide can be generated as an intermediate that may be isolated if it does not fully cyclize to the tetrazole.[6]

Mitigation Strategies:

  • Reaction Conditions: The choice of catalyst and reaction conditions can influence the fate of the imidoyl azide intermediate. Lewis acids like FeCl₃ have been used to promote the cyclization to the tetrazole.[6]

  • Stoichiometry: Ensure the correct stoichiometry of reactants to favor the desired cycloaddition pathway.

Troubleshooting Guide: Common Issues and Solutions

This table provides a quick reference for troubleshooting common problems encountered during the synthesis of 5-substituted-1H-tetrazoles.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficient nitrile activation; Low reaction temperature; Inappropriate solvent; Steric hindrance.Add a Lewis or Brønsted acid catalyst (e.g., ZnCl₂, NH₄Cl).[1][6] Increase the reaction temperature.[1][3] Use a polar aprotic solvent like DMF or DMSO.[4][5] For sterically hindered nitriles, consider longer reaction times or microwave irradiation.[6]
Formation of Amide Side Product Presence of water; Harsh acidic or basic conditions.Use anhydrous solvents and reagents.[7][8] Use milder catalysts and control the pH. Optimize reaction time and temperature to minimize hydrolysis.[8][9]
Residual Azide in Product Incomplete reaction or insufficient quenching.Ensure complete reaction by monitoring with TLC. Properly quench the reaction with dilute acid in a fume hood. Purify the product thoroughly using extraction and recrystallization or chromatography.[10]
Formation of Carbodiimide Side Product Incomplete cyclization of imidoyl azide intermediate.Use a catalyst that promotes cyclization (e.g., FeCl₃).[6] Optimize reaction conditions (temperature, time) to favor tetrazole formation.
Difficulty in Product Isolation Product is highly polar or water-soluble.Acidify the aqueous layer to protonate the tetrazole and increase its organic solubility before extraction.[10] Consider using a different extraction solvent.

Visualizing the Reaction and Side Products

To better understand the synthetic pathway and the potential for side product formation, the following diagrams illustrate the key relationships.

Tetrazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Nitrile (R-CN) Nitrile (R-CN) Catalyst Catalyst (Lewis/Brønsted Acid) Nitrile (R-CN)->Catalyst Activation Amide Amide Side Product (R-CONH2) Nitrile (R-CN)->Amide Hydrolysis (H2O present) Unreacted_SM Unreacted Starting Materials Nitrile (R-CN)->Unreacted_SM Incomplete Reaction Azide (N3-) Azide (N3-) Tetrazole 5-Substituted-1H-Tetrazole Azide (N3-)->Tetrazole Azide (N3-)->Unreacted_SM Incomplete Reaction Catalyst->Tetrazole [3+2] Cycloaddition Solvent_Temp Solvent & Temperature Solvent_Temp->Tetrazole

Caption: Workflow for 5-substituted-1H-tetrazole synthesis and potential side products.

Experimental Protocol: Purification of 5-Phenyl-1H-tetrazole

This protocol provides a general procedure for the work-up and purification of a 5-substituted-1H-tetrazole, using 5-phenyl-1H-tetrazole as an example.

Materials:

  • Reaction mixture containing 5-phenyl-1H-tetrazole

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Cooling and Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature in an ice bath.

  • Acidification: Slowly and carefully add 1 M HCl to the reaction mixture with stirring in a well-ventilated fume hood until the pH is acidic (pH ~2-3). This step protonates the tetrazole and quenches any remaining sodium azide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-phenyl-1H-tetrazole by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.[10]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. 1H-Tetrazole synthesis.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
  • Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 7347-7397.
  • Kumar, V., & Dömling, A. (2016). Convergent Three-Component Tetrazole Synthesis.
  • Singh, R. K., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39363-39385.
  • Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
  • Chemistry Steps. Converting Nitriles to Amides.
  • Organic Chemistry Portal. Nitrile to Amide.
  • Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 16(8), 6449-6457.
  • Sridhar, R., & Perumal, P. T. (2005). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 70(23), 9640–9643.
  • Naeimi, H., & Mohammadi, F. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20.
  • Procter, D. J., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 23(2), 414-418.
  • Jadhav, S. D., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 167-173.
  • Meyer, F., et al. (2015). Structural snapshots in the copper(ii) induced azide–nitrile cycloaddition: effects of peripheral ligand substituents on the formation of unsupported μ1,1-azido vs. μ1,4-tetrazolato bridged complexes. Dalton Transactions, 44(30), 13569-13579.
  • Sharma, V., et al. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 15, 2337-2344.
  • Sharma, V., Kumar, V., & Singh, P. P. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 15, 2337–2344.
  • Kevill, D. N., & D'Souza, M. J. (1995). Kinetics and mechanism of tetrazole formation from 1-adamantyl arenesulfonates in acetonitrile containing azide ion. The Journal of Organic Chemistry, 60(22), 7122-7125.
  • Kappe, C. O. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. Synlett, 23(12), 1735-1755.
  • Contreras, J., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(14), 1646-1667.
  • Jadhav, S. D., et al. (2012). A Novel Approach for the Synthesis of 5-Substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203.
  • Ghorbani-Vaghei, R., & Malaeke, S. (2014). Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. RSC Advances, 4(83), 44203-44207.
  • Duncia, J. V., & Pierce, M. E. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. U.S.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Saha, A., & Ranu, B. C. (2025). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Green Chemistry, 12(4), 345-367.
  • Burke, A. J. The [3+2]Cycloaddition Reaction.
  • Ghorbani-Vaghei, R., & Malaeke, S. (2014). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. RSC Advances, 4(83), 44203-44207.
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
  • Mirjalili, B. B. F., Zamani, L., Zomorodian, K., & Zomorodian, S. (2014). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 67, 133-137.
  • Organic Chemistry Portal. 2H-Tetrazole synthesis.
  • Kumar, V., & Kumar, A. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Mini-Reviews in Organic Chemistry, 16(5), 416-435.

Sources

Overcoming solubility issues with 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a chemical compound with the molecular formula C15H13FN4O2S and a molecular weight of approximately 332.35 g/mol .[1] Its structure features a tetrazole ring, a sulfonyl group, and a fluorophenethyl moiety.[2] The presence of both a hydrophilic tetrazole ring and lipophilic phenyl and fluorophenethyl groups gives the molecule an amphiphilic character.[2] This suggests it will have moderate to good solubility in polar aprotic solvents.[2]

Q2: What is the predicted aqueous solubility of this compound?

A2: While specific experimental data for this exact compound is scarce in publicly available literature, its structural motifs suggest poor aqueous solubility. The presence of multiple aromatic rings and a sulfonyl group contributes to its lipophilicity. Tetrazole derivatives, in general, can exhibit poor water-soluble characteristics.[3] For context, the related compound 5-phenyl-1H-tetrazole has a very low reported aqueous solubility.[4][5][6]

Q3: How does pH likely affect the solubility of this compound?

A3: The tetrazole ring has acidic properties, with a pKa value generally comparable to that of carboxylic acids (around 4.89 for the parent tetrazole).[7][8] Therefore, the solubility of this compound is expected to be pH-dependent. At pH values above its pKa, the tetrazole ring will be deprotonated, forming a more soluble tetrazolate anion.[8] Conversely, in acidic conditions (pH below the pKa), the compound will be in its less soluble, neutral form. Adjusting the pH to a more basic level can be a viable strategy to enhance its aqueous solubility.[9][]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

G start Start: Compound Precipitation or Insolubility Observed organic_solvent Attempt Dissolution in a Polar Aprotic Organic Solvent (e.g., DMSO, DMF, Acetone) start->organic_solvent cosolvent Use a Co-solvent System (e.g., DMSO/Water, Ethanol/Water) organic_solvent->cosolvent If aqueous dilution causes precipitation success Success: Compound Solubilized organic_solvent->success If direct use in organic solvent is acceptable ph_adjustment Adjust pH of Aqueous Buffer (Target pH > pKa) cosolvent->ph_adjustment If co-solvent alone is insufficient cosolvent->success If co-solvent system is effective surfactant Incorporate a Surfactant (e.g., Tween 80, SDS) ph_adjustment->surfactant If pH adjustment is insufficient ph_adjustment->success If pH adjustment is effective cyclodextrin Utilize Cyclodextrin Encapsulation (e.g., HP-β-CD) surfactant->cyclodextrin For enhanced stability and solubility surfactant->success If surfactant is effective cyclodextrin->success If cyclodextrin is effective failure Further Formulation Development Required cyclodextrin->failure If all methods fail

Caption: Troubleshooting workflow for solubility issues.

Problem: My compound, this compound, is not dissolving in my aqueous buffer.

This is a common issue for lipophilic compounds. Here’s a step-by-step approach to systematically address this problem.

Solution 1: Initial Dissolution in an Organic Solvent

  • Rationale: Before attempting to make an aqueous solution, it is standard practice to first create a concentrated stock solution in a suitable organic solvent. Polar aprotic solvents are generally a good starting point for compounds with both polar and non-polar regions.[2]

  • Protocol:

    • Weigh out a small, precise amount of the compound.

    • Add a minimal volume of a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetone.

    • Vortex or sonicate the mixture to aid dissolution.

    • Once fully dissolved, this stock solution can be serially diluted into your aqueous experimental medium. Be mindful that adding a high percentage of the organic solvent to your aqueous buffer can affect your experiment.

Problem: Upon adding my organic stock solution to my aqueous buffer, the compound precipitates.

This indicates that the compound's solubility limit in the final aqueous/organic mixture has been exceeded.

Solution 2: Employing a Co-solvent System

  • Rationale: A co-solvent system, which is a mixture of water and a water-miscible organic solvent, can significantly increase the solubility of nonpolar drugs.[11][12][13] The organic solvent reduces the polarity of the aqueous environment, making it more favorable for the lipophilic compound to remain in solution.[11] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][12]

  • Protocol:

    • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent to your aqueous buffer (e.g., 10%, 20%, 30% DMSO in phosphate-buffered saline).

    • Add your compound to each co-solvent mixture and determine the concentration at which it remains soluble.

    • Select the co-solvent system with the lowest percentage of organic solvent that achieves your desired concentration to minimize potential effects on your experimental system.

Solution 3: pH Adjustment

  • Rationale: As discussed in the FAQs, increasing the pH of the aqueous solution above the pKa of the tetrazole ring will lead to the formation of the more soluble tetrazolate anion.[8] This is a powerful technique for ionizable compounds.[9][]

  • Protocol:

    • Prepare your aqueous buffer at a pH higher than the estimated pKa of the tetrazole (a starting point could be pH 7.4 or higher).

    • Attempt to dissolve the compound directly in the pH-adjusted buffer or dilute your organic stock solution into it.

    • Monitor for any signs of precipitation. It may be necessary to test a range of basic pH values to find the optimal solubility.

Problem: Even with co-solvents and pH adjustment, I cannot achieve my target concentration without precipitation.

For particularly challenging compounds, more advanced formulation strategies may be required.

Solution 4: Incorporation of Surfactants

  • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[14][15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[14][15][17]

  • Protocol:

    • Select a biocompatible surfactant, such as Tween® 80 (polysorbate 80) or sodium dodecyl sulfate (SDS), depending on your experimental needs.

    • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration.

    • Add your compound (or a concentrated stock solution) to the surfactant-containing buffer and mix thoroughly.

    • Allow time for micellar encapsulation to occur.

Solution 5: Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can form inclusion complexes with poorly soluble "guest" molecules, like our compound of interest, by encapsulating the lipophilic parts of the molecule within their cavity.[18][21][22] This complexation effectively shields the hydrophobic regions from the aqueous environment, leading to a significant increase in solubility and stability.[18][19][20]

  • Protocol:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

    • Filter the solution to remove any undissolved compound. The resulting clear solution will contain the solubilized compound-cyclodextrin complex.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh 3.32 mg of this compound.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of high-purity DMSO.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubility Determination in a Co-solvent System

  • Prepare a series of 1 mL aqueous buffers (e.g., PBS, pH 7.4) containing 5%, 10%, 20%, and 50% (v/v) of an organic co-solvent (e.g., ethanol or DMSO).

  • To each solution, add an excess amount of this compound.

  • Cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Data Summary

The following table provides a hypothetical summary of solubility data that could be generated through the protocols described above. Note: These are illustrative values and should be experimentally determined.

Solvent SystemTemperature (°C)Estimated Solubility (µg/mL)
Water (pH 7.0)25< 1
PBS (pH 7.4)25< 1
10% Ethanol in PBS2515
20% Ethanol in PBS2550
10% DMSO in PBS2525
20% DMSO in PBS2580
PBS (pH 9.0)2510
2% HP-β-CD in Water25200

Visualizing Solubilization Mechanisms

G cluster_cosolvent Co-Solvent Mechanism cluster_micelle Surfactant (Micelle) Mechanism cluster_cyclodextrin Cyclodextrin Mechanism water Water Molecules drug Drug Molecule water->drug Poor Interaction (Precipitation) cosolvent Co-Solvent water->cosolvent Miscibility cosolvent->drug Favorable Interaction micelle Micelle hydrophobic_core hydrophilic_shell drug_in_micelle Drug Molecule drug_in_micelle->micelle Encapsulated cyclodextrin Cyclodextrin (Hydrophobic Cavity) drug_in_cd Drug Molecule drug_in_cd->cyclodextrin Inclusion Complex

Caption: Mechanisms of different solubilization techniques.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Center for Biotechnology Information.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journals.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI.
  • APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.). Semantic Scholar.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information.
  • Cosolvent. (n.d.). Wikipedia.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Cyclodextrins in delivery systems: Applications. (n.d.). PubMed Central.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd..
  • Co-solvent: Significance and symbolism. (2025, December 23). Acsell.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). National Center for Biotechnology Information.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI.
  • A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. (2015, September 23). ResearchGate.
  • Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. (n.d.). PubMed.
  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. (n.d.). ACS Publications.
  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. (2025, January 10). Research Square.
  • 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. (n.d.). PubChem.
  • 5-Phenyl-1H-tetrazole. (n.d.). PubChem.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Semantic Scholar.
  • 5-Phenyl-1H-tetrazole. (2025, August 22). Chemsrc.
  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024, August 5). ResearchGate.
  • 5-PHENYLTETRAZOLE. (n.d.). Loba Chemie.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the NMR analysis of fluorinated tetrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of interpreting complex NMR spectra from this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to confidently tackle even the most convoluted spectra.

The incorporation of fluorine into tetrazole scaffolds is a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. However, the same fluorine atoms that provide these benefits also introduce significant complexity into NMR spectra. This guide provides a structured approach to systematically dissect these spectra, troubleshoot common issues, and extract unambiguous structural information.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when beginning the analysis of fluorinated tetrazoles.

Q1: Why are the ¹⁹F NMR spectra of my fluorinated tetrazoles so complex?

A1: The complexity arises from several factors inherent to the ¹⁹F nucleus.[1][2] First, ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity and strong coupling interactions.[1][3] Second, the chemical shift range for ¹⁹F is exceptionally wide (over 800 ppm), which can lead to baseline distortions if not acquired properly.[1][4] Finally, ¹⁹F nuclei exhibit large coupling constants not only to adjacent protons (¹H) and carbons (¹³C), but also through multiple bonds to other fluorine atoms (ⁿJFF), creating complex splitting patterns.[1][5][6]

Q2: I see broad signals in my ¹H and ¹³C NMR spectra. What could be the cause?

A2: Broadening in the NMR spectra of tetrazoles, particularly fluorinated ones, can be due to several phenomena. One common reason is the tautomerism inherent to the tetrazole ring system, where the proton on the ring can exist in multiple positions, leading to chemical exchange.[7] Additionally, quadrupolar broadening from the ¹⁴N nuclei of the tetrazole ring can affect adjacent protons and carbons.[8] In some cases, restricted rotation around single bonds due to bulky fluorine-containing substituents can also lead to the observation of multiple, broadened conformers. Running variable temperature (VT) NMR experiments can often help resolve these issues by either coalescing exchange-broadened signals or sharpening signals for a single favored conformer at low temperatures.[8]

Q3: My ¹H NMR spectrum is a crowded mess of overlapping signals. How can I begin to assign them?

A3: Signal overlap is a very common challenge, especially with aromatic or substituted tetrazoles.[8] The first and simplest approach is to try a different deuterated solvent, as solvent effects can sometimes induce sufficient chemical shift changes to resolve overlapping multiplets.[8] However, the most powerful solution is to employ two-dimensional (2D) NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, allowing you to trace out spin systems within your molecule.[9][10]

Q4: What are the typical chemical shift ranges I should expect for the tetrazole ring carbon and proton?

A4: For a simple 5-substituted-1H-tetrazole, the C5 carbon typically resonates around 155 ppm in the ¹³C NMR spectrum.[11] The N-H proton of the tetrazole ring is often observed as a broad signal in the ¹H NMR spectrum, typically downfield, and its chemical shift can be highly dependent on the solvent and concentration.[11][12] For instance, in DMSO-d₆, it can appear at around 16-17 ppm.[11] Fluorine substitution will, of course, influence these values depending on its position relative to the ring.

Troubleshooting Guide: From Spectra to Structure

This section provides a question-and-answer formatted guide to troubleshoot specific, complex scenarios you may encounter during your NMR analysis.

Scenario 1: Unraveling Complex Coupling Patterns in ¹⁹F NMR

Q: My ¹⁹F NMR spectrum shows a complex multiplet that I can't decipher. How do I determine what is coupled to my fluorine nucleus?

A: A complex ¹⁹F multiplet is a clear indication of multiple coupling partners. The key is to systematically identify these partners using a combination of 1D and 2D NMR experiments.

Experimental Workflow:

  • ¹H-Decoupled ¹⁹F NMR: First, acquire a ¹⁹F spectrum with proton decoupling. If your complex multiplet simplifies, you can confirm that at least some of the coupling is to protons. The remaining splitting will be due to coupling with other heteronuclei, most commonly other ¹⁹F atoms or ¹³C.

  • ¹H-¹⁹F Heteronuclear Correlation (HETCOR) or HSQC: To definitively identify which protons are coupled to your fluorine, a 2D ¹H-¹⁹F correlation experiment is invaluable. This will show a cross-peak between the ¹⁹F signal and the signals of any protons that are coupled to it.

  • ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range couplings to carbon atoms, a ¹⁹F-¹³C HMBC experiment is the method of choice.[13][14][15] This is particularly useful for identifying the carbon atoms of the tetrazole ring and any substituents that are coupled to the fluorine.

  • ¹⁹F-¹⁹F COSY: If you suspect coupling to other non-equivalent fluorine atoms in your molecule, a ¹⁹F-¹⁹F COSY experiment will show cross-peaks between the coupled fluorine nuclei.

Causality Behind the Workflow:

This systematic approach allows for the deconvolution of the complex multiplet by identifying each coupling partner one by one. By starting with ¹H decoupling, you simplify the problem. The subsequent 2D experiments provide direct evidence of through-bond correlations, allowing for the unambiguous assignment of coupling partners.

Workflow Diagram:

Caption: Workflow for deconvoluting complex ¹⁹F NMR multiplets.

Scenario 2: Assigning the Carbons of a Fluorinated Tetrazole Ring

Q: I'm struggling to definitively assign the ¹³C NMR signals for the tetrazole ring, especially when a fluorine-containing substituent is attached.

A: The combination of large one-bond and smaller long-range C-F coupling constants provides a powerful handle for assigning the carbons in and around the fluorinated tetrazole ring.

Step-by-Step Protocol:

  • Acquire a standard ¹³C{¹H} NMR spectrum: This proton-decoupled spectrum will show the carbon signals as singlets or as multiplets due to C-F coupling.

  • Measure the ⁿJ(C-F) Coupling Constants: Carefully measure the coupling constants for any carbon signals that appear as multiplets. One-bond couplings (¹J(C-F)) are typically very large (240-320 Hz), while two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are significantly smaller.[5][16][17]

  • Run a ¹H-¹³C HMBC Experiment: This experiment will show correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons on your substituents, you can often "walk" your way to assigning the carbons of the tetrazole ring.[9][10]

  • Utilize ¹⁹F-¹³C HMBC: As mentioned previously, this experiment is crucial. It will show correlations between your fluorine nucleus and carbons that are two or three bonds away, providing definitive evidence for the assignment of the tetrazole ring carbons relative to the fluorinated substituent.[13][14][15]

Trustworthiness of the Protocol:

Data Summary Table:

Coupling TypeTypical Magnitude (Hz)Application in Fluorinated Tetrazole Analysis
¹J(C-F)240 - 320Unambiguously identifies the carbon directly bonded to fluorine.
²J(C-F)15 - 40Helps to assign carbons adjacent to the C-F bond.
³J(C-F)5 - 15Useful for assigning carbons further away and confirming connectivity.
ⁿJ(H-F)0 - 60Confirms the proximity of protons to the fluorine atom.[1]
Scenario 3: Distinguishing Between Isomers

Q: I have synthesized a fluorinated tetrazole and I'm unsure about the regiochemistry of the substitution on the tetrazole ring (e.g., N1 vs. N2). Can NMR help me distinguish between the possible isomers?

A: Yes, NMR spectroscopy, particularly through-space correlation techniques, is a powerful tool for distinguishing between isomers of N-substituted tetrazoles.

Logical Relationship Diagram:

G cluster_0 Problem: N1 vs. N2 Isomerism cluster_1 Key NMR Experiment cluster_2 Interpretation Logic cluster_3 Conclusion A Synthesized Fluorinated Tetrazole B ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) or NOESY A->B C Observe NOE/HOE cross-peak between substituent proton and substituent fluorine B->C D Observe NOE/HOE cross-peak between substituent proton/fluorine and tetrazole C5-H (if present) B->D E N1 Isomer Confirmed C->E Proximity suggests N1 substitution F N2 Isomer Confirmed D->F Proximity suggests N2 substitution

Caption: Logic for using NOE/HOE to determine tetrazole N-substitution.

Explanation of the Method:

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus is affected by the saturation of another nucleus that is close in space (typically < 5 Å). A ¹H-¹⁹F HOESY experiment is the fluorine-analog of the more common ¹H-¹H NOESY.

  • For an N1-substituted tetrazole: You would expect to see an NOE correlation between protons on the substituent and the C5-proton of the tetrazole ring (if present).

  • For an N2-substituted tetrazole: The substituent is positioned further away from the C5-position. Therefore, you would be less likely to observe an NOE between the substituent and the C5-proton. Instead, you might observe NOEs between the substituent and other parts of the molecule that are brought into proximity by the N2-substitution pattern.

By carefully analyzing the through-space correlations, you can build a 3D model of your molecule and confidently assign the correct isomeric structure.

Concluding Remarks

The interpretation of NMR spectra for fluorinated tetrazoles is undoubtedly challenging, but it is by no means insurmountable. By leveraging a systematic approach that combines 1D and advanced 2D NMR techniques, and by understanding the fundamental principles of ¹⁹F NMR, you can successfully elucidate the structures of these complex and important molecules. This guide provides a foundation for your analytical endeavors, and I encourage you to explore the referenced literature for a deeper understanding of these powerful techniques.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ¹H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d6. (n.d.).
  • Assignment of signals in the ¹⁵N and ¹³C NMR spectra of tetrazoles 8.... (n.d.).
  • ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI.
  • Tetrazole(288-94-8) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • Smith, A. J. R., et al. (2022).
  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
  • Kumar, A., et al. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Royal Society of Chemistry.
  • Smith, A. J. R., et al. (2022).
  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorin
  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. (n.d.). Benchchem.
  • Fluorine-19 NMR Spectra Troubleshooting Center. (n.d.). Benchchem.
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025).
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.
  • An Overview of Fluorine NMR. (n.d.).
  • Carbon–fluorine two-dimensional NMR correlation spectra | Request PDF. (2025).
  • Smith, A. J. R., et al. (2022).
  • Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorin
  • Supporting Inform
  • Solving problems fluorine ¹⁹F with NMR spectroscopy. (n.d.). PubMed.
  • Fluorine NMR. (n.d.).
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • ¹⁹F Coupling Constants Table. (n.d.). Organofluorine / Alfa Chemistry.
  • FLOURINE COUPLING CONSTANTS. (n.d.).
  • Smith, A. J. R., et al. (2022).
  • Guide to fluorine NMR for organic chemists. (n.d.). University of Minnesota.
  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL USA Inc.
  • Lichter, R. L., & Wasylishen, R. E. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
  • NMR - Interpret
  • Zn(OAc)₂·2H₂O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.
  • ANALYSIS OF ¹H NMR SPECTRA. (n.d.).
  • Carbon-fluorine coupling constants, n J CF. (n.d.).

Sources

Technical Support Center: Navigating the Synthetic Challenges of the Fluorophenethylsulfonyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability and synthetic challenges associated with the fluorophenethylsulfonyl moiety. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this functional group into their molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential stability issues and optimize your synthetic strategies.

Introduction: The Duality of the Fluorophenethylsulfonyl Moiety

The fluorophenethylsulfonyl group is an attractive moiety in drug discovery, offering a unique combination of properties. The sulfonyl fluoride provides a versatile handle for covalent interactions with biological targets, notably through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] The fluoroethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability.[3][4] However, the proximity of the fluorine atom to the sulfonyl group introduces specific stability challenges that can complicate synthetic routes and compromise the integrity of the final compound. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with the fluorophenethylsulfonyl moiety?

A1: The main stability issue is the potential for elimination of hydrogen fluoride (HF) under basic conditions to form a vinylsulfonyl fluoride. This is due to the increased acidity of the proton on the carbon adjacent to the sulfonyl group and the fluorine atom acting as a good leaving group in the presence of a base. This elimination pathway can be a significant side reaction during many common synthetic transformations.

Q2: Under what specific reaction conditions is the fluorophenethylsulfonyl moiety most likely to be unstable?

A2: The moiety is particularly susceptible to degradation under the following conditions:

  • Strongly basic conditions: The use of strong, non-nucleophilic bases (e.g., DBU, t-BuOK) or even milder bases at elevated temperatures can promote HF elimination.

  • Reactions involving nucleophilic attack: While the sulfonyl fluoride itself is a target for nucleophiles, unintended nucleophilic attack on the carbon bearing the fluorine can also occur, though this is less common than elimination.

  • Prolonged reaction times at elevated temperatures: Even under seemingly neutral or mildly basic conditions, extended heating can lead to gradual degradation.

Q3: Are there any "safe" reaction conditions for molecules containing this moiety?

A3: Generally, acidic conditions are well-tolerated.[5] Reactions performed at or below room temperature with mild bases (e.g., K₂CO₃, DIPEA) and shorter reaction times are preferable. Careful monitoring of the reaction progress is crucial to avoid prolonged exposure to potentially destabilizing conditions.

Q4: How can I protect the fluorophenethylsulfonyl moiety during a sensitive synthetic step?

A4: Direct protection of the sulfonyl fluoride is not a common strategy due to its relatively low reactivity compared to other functional groups. A more practical approach is to introduce the sulfonyl fluoride at a later stage in the synthesis. Alternatively, the parent sulfinate can be protected and then converted to the sulfonyl fluoride in a final step.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic challenges encountered when working with molecules containing the fluorophenethylsulfonyl moiety.

Troubleshooting Scenario 1: Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the desired coupled product and the formation of a significant byproduct identified as a vinylsulfonyl fluoride derivative.

Causality: The basic conditions required for the Suzuki-Miyaura coupling are likely causing the elimination of HF from the fluorophenethylsulfonyl moiety.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling (HF Elimination Observed) q1 Assess Base Strength and Temperature start->q1 opt1 Option 1: Milder Base q1->opt1 opt2 Option 2: Lower Temperature q1->opt2 opt3 Option 3: Alternative Coupling q1->opt3 sol1 Switch from K₃PO₄/Cs₂CO₃ to K₂CO₃ or a fluoride source like CsF. opt1->sol1 sol2 Run the reaction at a lower temperature (e.g., 60-80 °C) and monitor carefully. opt2->sol2 sol3 Consider alternative cross-coupling reactions that proceed under neutral or acidic conditions. opt3->sol3 end Improved Yield and Minimized Side Product sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Solutions:

  • Milder Base: Instead of strong bases like potassium phosphate or cesium carbonate, consider using potassium carbonate or even a fluoride source like cesium fluoride, which can also act as a base in Suzuki couplings.

  • Lower Temperature: If the reaction requires a stronger base, attempt to run it at the lowest possible temperature that still allows for catalytic turnover. Monitor the reaction closely by LC-MS to minimize the formation of the elimination byproduct.

  • Alternative Coupling Reactions: If basic conditions are unavoidable and consistently lead to degradation, explore alternative cross-coupling methods that proceed under neutral or acidic conditions, if applicable to your specific substrates.

Troubleshooting Scenario 2: Amide Bond Formation

Problem: During an amide coupling reaction using a standard coupling reagent (e.g., HATU, HBTU) and a tertiary amine base (e.g., DIPEA), you observe the formation of the desired amide but also a significant amount of the vinylsulfonyl fluoride byproduct.

Causality: The tertiary amine base, especially at elevated temperatures or with prolonged reaction times, is promoting HF elimination.

Troubleshooting Workflow:

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling (HF Elimination Observed) q1 Evaluate Base and Reaction Conditions start->q1 opt1 Option 1: Stoichiometric Base q1->opt1 opt2 Option 2: Lower Temperature q1->opt2 opt3 Option 3: Alternative Activation q1->opt3 sol1 Use a stoichiometric amount of a hindered base (e.g., 2,6-lutidine) instead of an excess of DIPEA. opt1->sol1 sol2 Perform the coupling at 0 °C to room temperature. opt2->sol2 sol3 Convert the carboxylic acid to an acid chloride and react with the amine in the presence of a mild, non-nucleophilic base. opt3->sol3 end Clean Amide Formation sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for amide coupling reactions.

Detailed Solutions:

  • Stoichiometric and Hindered Base: Use a minimal excess of a more sterically hindered base like 2,6-lutidine. This can reduce the rate of elimination while still facilitating the amide coupling.

  • Lower Temperature: Perform the coupling at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture.

  • Acid Chloride Formation: As a more robust alternative, convert the carboxylic acid to its corresponding acid chloride using a mild reagent like oxalyl chloride. The subsequent reaction with the amine can often be performed with a weaker base or even without a base if the amine is not an HCl salt, thus avoiding the conditions that promote elimination.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylethane-1-sulfonyl Chloride

This protocol describes a common method for the synthesis of the sulfonyl chloride precursor to the corresponding sulfonyl fluoride.

Workflow Diagram:

Synthesis_Workflow start 2-Phenylethanethiol step1 Oxidative Chlorination (e.g., Cl₂ in aq. AcOH) start->step1 product 2-Phenylethane-1-sulfonyl Chloride step1->product

Caption: Synthesis of 2-phenylethane-1-sulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-phenylethanethiol (1.0 equiv) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Chlorination: Bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylethane-1-sulfonyl chloride.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: This reaction is highly exothermic and releases toxic gases. It should be performed with extreme caution in a well-ventilated fume hood.

Protocol 2: Forced Degradation Study of a Fluorophenethylsulfonyl-Containing Compound

This protocol outlines a forced degradation study to assess the stability of your compound under various stress conditions, as recommended by ICH guidelines.[8][9][10]

Workflow Diagram:

Degradation_Study start Compound with Fluorophenethylsulfonyl Moiety stress Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxidative Oxidative Stress (3% H₂O₂) stress->oxidative thermal Thermal Stress (60 °C) stress->thermal photolytic Photolytic Stress (UV/Vis light) stress->photolytic analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis results Identify Degradants and Determine Degradation Pathways analysis->results

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Oxidative: Mix the stock solution with 3% H₂O₂.

    • Thermal: Incubate the stock solution at 60 °C.

    • Photolytic: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Quantify the remaining parent compound at each time point.

    • Identify the molecular weights of any degradation products by MS.

    • Propose degradation pathways based on the identified products. A likely degradation product under basic conditions is the vinylsulfonyl fluoride resulting from HF elimination.

Analytical Characterization

A robust analytical strategy is essential for monitoring the stability of the fluorophenethylsulfonyl moiety.

Recommended Analytical Techniques:

Technique Application Key Considerations
¹⁹F NMR Structural confirmation and detection of fluorine-containing impurities.The chemical shift of the fluorine atom will be sensitive to its local environment. The appearance of new signals can indicate degradation.[11][12]
¹H NMR Structural elucidation and monitoring for elimination products.The formation of a vinyl group from HF elimination will result in characteristic signals in the olefinic region of the spectrum.
LC-MS Purity assessment, identification of degradation products, and reaction monitoring.A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants.[13][14] MS is crucial for identifying the molecular weights of byproducts.

Conclusion

The fluorophenethylsulfonyl moiety is a valuable functional group in modern drug discovery, but its successful application requires a thorough understanding of its potential stability issues. By anticipating the possibility of HF elimination under basic conditions and employing the appropriate synthetic and analytical strategies outlined in this guide, researchers can effectively mitigate these challenges and harness the full potential of this versatile moiety.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Smith, A. M., et al. (2024).
  • Smith, A. M., et al. (2024).
  • Supporting Information for "Synthesis of sulfonyl chloride substr
  • Wiley SpectraBase. (n.d.). 2-(phenylsulfinyl)ethanesulfonyl fluoride. [Link]
  • Request PDF. (n.d.). Rapid Access to N -Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides.
  • Zhou, D., et al. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization.
  • Zhou, D., et al. (2021).
  • Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-5826.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
  • Reddit. (2022).
  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. [Link]
  • Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
  • Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(9), 1458-1474.
  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
  • National Center for Biotechnology Information. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. [Link]
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5599-5608.
  • Pharmaceutical Information. (2023).
  • Roberts, K., & Lee, H. (2021). Review of fluorinated drug approvals. Nature Reviews Drug Discovery, 20, 523-525.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • ResolveMass. (2023).
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • SGS. (2011).
  • PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride. [Link]
  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
  • Google Patents. (n.d.).
  • Hengge, A. C., & Onyido, I. (2005). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Journal of the American Chemical Society, 127(26), 9436-9443.
  • Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 69, 1-209.
  • Scribd. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-925.
  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • ResearchGate. (n.d.).
  • Okamura, W. H., et al. (2012). Fluoride-mediated elimination of allyl sulfones: application to the synthesis of a 2,4-dimethyl-A-ring vitamin D3 analogue. The Journal of Organic Chemistry, 77(11), 5132-5138.
  • Shen, Y., & Zhang, Y. (2001). Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones. Organic Letters, 3(10), 1543-1545.
  • Mamedov, V. A., et al. (2022).
  • Zaitsev, V. P., et al. (2018). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Radiochemistry, 60(4), 406-412.

Sources

Technical Support Center: Synthesis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic frameworks. The unique properties of fluorine make it a valuable element in medicinal chemistry, capable of enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] However, the synthesis of these compounds is fraught with challenges, from controlling regioselectivity to ensuring the stability of intermediates.[1][6][7]

This resource provides practical, field-proven insights in a question-and-answer format to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of fluorinated heterocyclic compounds, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've set up your fluorination reaction, but TLC or GC-MS analysis shows a significant amount of unreacted starting material. What could be the issue?

Several factors can lead to poor conversion in fluorination reactions. Let's break down the possibilities:

  • Insufficiently Reactive Fluorinating Agent: The choice of fluorinating agent is critical and depends on whether you are performing a nucleophilic or electrophilic fluorination.[8]

    • For Nucleophilic Aromatic Substitution (SNAr): Anhydrous fluoride salts like KF or CsF are commonly used, but their effectiveness can be hampered by low solubility and the need for harsh reaction conditions.[6] Consider using alternative fluoride sources with better solubility and reactivity, such as anhydrous tetrabutylammonium fluoride (Bu₄NF) or its less hygroscopic t-butanol complex (Bu₄NF·(t-BuOH)₄).[9]

    • For Electrophilic Fluorination: Reagents like Selectfluor® are popular, but their reactivity can be influenced by the reaction medium.[9][10] Ensure the reagent has been stored correctly to prevent degradation.

  • Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. Some may require elevated temperatures to overcome activation energy barriers, while in other cases, high temperatures can lead to decomposition of the starting material or product.[9] It is crucial to perform temperature screening to find the optimal conditions for your specific substrate.

  • Inappropriate Solvent: The choice of solvent is paramount. It must be able to dissolve the reactants and be compatible with the fluorinating agent. For instance, some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO.[9] Acetonitrile is a commonly used solvent for many fluorination reactions.[9] Always verify the compatibility of your chosen solvent and fluorinating agent.[9]

  • Presence of Water: Many fluorinating agents are sensitive to moisture. Water can deactivate the fluorinating agent and lead to the formation of undesired byproducts.[9] Ensure all glassware is oven-dried, and use anhydrous solvents.

Problem 2: Poor Regioselectivity

Your reaction is producing a mixture of constitutional isomers, with fluorine incorporated at unintended positions on the heterocyclic ring. How can you improve regioselectivity?

Achieving high regioselectivity is a significant challenge in the fluorination of heterocycles, as the position of the fluorine atom dramatically impacts the compound's properties.[6][11]

  • Understanding the Electronic Nature of the Heterocycle: The inherent electronic properties of the heterocyclic ring will dictate the most likely sites of fluorination. Electron-rich positions are more susceptible to electrophilic attack, while electron-deficient positions are targets for nucleophilic attack. However, heterocyclic systems can be less reactive than simple aromatic compounds, adding a layer of complexity.[6]

  • Strategic Use of Directing Groups: The presence of certain functional groups on the heterocyclic ring can direct the fluorination to a specific position. For example, in 2-aminopyridines, the amino group can activate the C3-H bond for electrophilic fluorination with reagents like Selectfluor®.[6][10]

  • Transition-Metal Catalysis: For challenging substrates, transition-metal-catalyzed fluorination can offer a solution.[12] For instance, palladium-catalyzed cross-coupling of aryl halides with metal fluoride salts is a key strategy for synthesizing fluorinated aromatic compounds.[6] These methods have been extended to the synthesis of nitrogen-containing six-membered heteroaryl fluorides.[6]

Problem 3: Instability of Fluorinated Intermediates

You suspect that your desired fluorinated intermediate is forming but then decomposing under the reaction conditions. How can you address this?

The stability of fluorinated intermediates can be a significant hurdle. The strong electron-withdrawing nature of fluorine can make adjacent atoms more electrophilic and susceptible to attack.

  • Meisenheimer Intermediate Reversibility in SNAr: In nucleophilic fluorination, the intermediate formed after the initial fluoride attack (a Meisenheimer intermediate) can be unstable and revert to the starting material by eliminating the fluoride ion.[9] Driving the reaction forward, perhaps by removing a byproduct or using a stronger fluorinating agent, can help.

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing intermediates. Highly polar fluorinated alcohols have been shown to stabilize cationic reaction intermediates through charge-dipole interactions.[13]

  • Protecting Group Strategy: In some cases, it may be necessary to protect sensitive functional groups elsewhere in the molecule to prevent intramolecular reactions or decomposition of the desired intermediate.

Below is a decision-making workflow for troubleshooting common fluorination reaction issues:

G start Reaction Issue Identified low_conversion Low/No Conversion start->low_conversion poor_regio Poor Regioselectivity start->poor_regio instability Intermediate Instability start->instability check_reagent Check Fluorinating Agent (Activity & Type) low_conversion->check_reagent optimize_temp Optimize Temperature low_conversion->optimize_temp check_solvent Check Solvent Compatibility low_conversion->check_solvent check_water Ensure Anhydrous Conditions low_conversion->check_water analyze_electronics Analyze Heterocycle Electronics poor_regio->analyze_electronics use_directing_group Employ Directing Groups poor_regio->use_directing_group try_catalysis Consider Transition-Metal Catalysis poor_regio->try_catalysis check_intermediate Assess Intermediate Stability instability->check_intermediate modify_conditions Modify Reaction Conditions (e.g., Solvent, Additives) instability->modify_conditions use_protecting_groups Use Protecting Groups instability->use_protecting_groups solution Optimized Reaction check_reagent->solution optimize_temp->solution check_solvent->solution check_water->solution analyze_electronics->solution use_directing_group->solution try_catalysis->solution check_intermediate->solution modify_conditions->solution use_protecting_groups->solution G substrate Electron-Rich Heterocycle (e.g., 2-Aminopyridine) intermediate Reaction Intermediate substrate->intermediate + Reagent reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) reagent->intermediate product Fluorinated Heterocycle intermediate->product Fluorine Transfer workup Work-up & Purification product->workup conditions Reaction Conditions (Solvent, Temperature) conditions->intermediate

Sources

Technical Support Center: Navigating Tetrazole Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the [3+2] cycloaddition of nitriles and azides to construct the 5-substituted 1H-tetrazole ring system. Given the tetrazole moiety's critical role as a robust carboxylic acid bioisostere in modern drug development, mastering its synthesis is paramount.[1][2]

This resource moves beyond simple protocols to address the common pitfalls and nuanced challenges encountered in the lab. We will explore the causality behind experimental choices, provide validated troubleshooting strategies, and prioritize safety in all operations.

The Core Reaction: A Mechanistic Overview

The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is most directly achieved through a formal [3+2] cycloaddition with an azide source.[1] While often depicted as a concerted process, the reaction mechanism can be complex and is generally understood to proceed through a stepwise pathway, especially when using azide salts.[3][4]

The key to a successful reaction is the activation of the nitrile. The nitrile's carbon atom is not sufficiently electrophilic to be attacked by the azide anion directly. Therefore, a Brønsted or Lewis acid catalyst is required to activate the nitrile, making it susceptible to nucleophilic attack by the azide.[4][5] This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.[4]

Tetrazole_Mechanism cluster_0 Reaction Pathway Nitrile R-C≡N (Nitrile) Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile Activation Catalyst Catalyst (e.g., H⁺ or Zn²⁺) Catalyst->Activated_Nitrile Intermediate Open-Chain Intermediate Activated_Nitrile->Intermediate Nucleophilic Attack Azide N₃⁻ (Azide Anion) Azide->Intermediate Tetrazole 5-Substituted-1H-tetrazole Intermediate->Tetrazole Cyclization Troubleshooting_Yield cluster_Substrate Substrate Reactivity cluster_Catalyst Catalyst Efficiency cluster_Conditions Reaction Conditions Start Low or No Yield Substrate_Check Is nitrile electron-rich or sterically hindered? Start->Substrate_Check Catalyst_Check Is the catalyst appropriate? Start->Catalyst_Check Conditions_Check Is Temp/Solvent optimal? Start->Conditions_Check Action_Substrate Increase Temperature Use Microwave Irradiation Substrate_Check->Action_Substrate Yes Action_Catalyst Screen Lewis Acids (e.g., ZnBr₂) Verify Catalyst Purity Catalyst_Check->Action_Catalyst No Action_Conditions Switch to high-boiling solvent (DMF/DMSO) Ensure T > 100 °C Conditions_Check->Action_Conditions No

Caption: Troubleshooting flowchart for low-yield tetrazole synthesis.

Q2: How do I choose the right azide source and catalyst?

A: The choice depends on a balance of reactivity, safety, cost, and environmental impact.

Catalyst / Azide SourceSolventProsCons
NaN₃ / NH₄Cl DMF, DMSOCost-effective, widely used, simple setup. [1][4]Can generate significant HN₃, requires high temperatures and long reaction times. [4]
NaN₃ / ZnBr₂ Water"Green" solvent, minimizes HN₃ release by buffering pH, high yields, broad scope. [6][7]Requires vigorous stirring, may be difficult for water-insoluble nitriles.
NaN₃ / Amine Salts DMFMild conditions, good to excellent yields. [8][9][10]May require specific amine salts for optimal results.
TMSN₃ / Lewis Acid OrganicHighly reactive, can proceed at lower temperatures.TMSN₃ is expensive; tin-based catalysts are toxic. [11]

Recommendation: For most applications, the Sharpless protocol (NaN₃ / ZnBr₂ in water) is the recommended starting point due to its superior safety profile and broad applicability. [6][7] Q3: My product is difficult to isolate after the reaction. What is the best work-up procedure?

A: 5-Substituted 1H-tetrazoles are acidic, with a pKa similar to carboxylic acids. [4]This property is key to their isolation.

  • Cooling & Dilution: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with water.

  • Acidification: Slowly add an acid (e.g., 2M HCl) to the aqueous mixture. As the pH drops to ~2, the acidic tetrazole will be protonated, causing it to become less water-soluble and precipitate out of the solution. [1]3. Isolation: The solid product can be collected by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. [1]4. Alternative for Soluble Products: If a precipitate does not form, the tetrazole may be more soluble. In this case, extract the acidified aqueous layer with an organic solvent like ethyl acetate. [1] Q4: How can I make my synthesis greener and safer?

A: Modern synthetic chemistry prioritizes sustainability and safety.

  • Aqueous Synthesis: The Sharpless zinc-catalyzed method in water is a premier example of a green protocol. [6][7]Water is a non-toxic, non-flammable solvent, and the reaction conditions are buffered to minimize the release of hazardous HN₃. [6]* Catalyst Choice: Using catalysts like zinc oxide in aqueous THF has been shown to reduce HN₃ in the reactor headspace to negligible levels (2 ppm) compared to other methods. [12]* Flow Chemistry: For larger-scale synthesis, continuous flow reactors offer a significant safety advantage. Only a small amount of the reaction mixture is at high temperature at any given time, drastically reducing the risks associated with potential thermal runaway or the accumulation of explosive intermediates. [13]

Validated Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol is highly recommended for its safety and broad substrate scope. [6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add deionized water to achieve a concentration of approximately 1 M with respect to the nitrile. [1]3. Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-48 hours. Monitor the reaction progress by TLC or LC-MS. [1]4. Work-up: Cool the reaction to room temperature. Add 2M HCl solution until the pH of the mixture is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water and dry under vacuum.

Protocol 2: Ammonium Chloride-Catalyzed Synthesis in DMF

A classic, cost-effective method suitable for many substrates. [1][4]

  • Reaction Setup: In a fume hood, combine the nitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq) in a round-bottom flask with a reflux condenser.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours, monitoring by TLC. [1]4. Work-up: After cooling, dilute the reaction mixture with water and acidify to pH ~2 with concentrated HCl. [1]5. Isolation: If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
  • Li, P., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
  • Li, P., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Taylor & Francis Online. [Link]
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. www.organic-chemistry.org. [Link]
  • Himo, F., et al. (2004). Density Functional Theory Study of the Intramolecular [2 + 3] Cycloaddition of Azide to Nitriles. The Journal of Organic Chemistry. [Link]
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
  • Li, P., et al. (2010).
  • Chem Help ASAP. (2022).
  • RSC Advances. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Royal Society of Chemistry. [Link]
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water.
  • Ghorbani-Vaghei, R., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
  • ResearchGate. (2018).
  • Das, B., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]
  • Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]
  • Bozorov, K., et al. (2019).
  • Le-Huy, H., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development. [Link]
  • The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist Blog. [Link]
  • Gordon, C. P., et al. (2012). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters. [Link]
  • Google Patents. (2007). Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Google Patents. (2006). Process for the synthesis of tetrazoles.
  • ResearchGate. (2014). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?.
  • ResearchGate. (2004). Density Functional Theory Study of the Intramolecular [2 + 3] Cycloaddition of Azide to Nitriles.
  • Cantillo, D., et al. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions. Organic Chemistry Portal. [Link]
  • Ghorbani-Vaghei, R., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
  • Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Molecules. [Link]
  • Stevens, E. (2019). cycloadditions with azides. YouTube. [Link]

Sources

Technical Support Center: Optimization of Sulfonyl Group Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonyl group introduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylation reactions, particularly the ubiquitous formation of sulfonamides from sulfonyl chlorides and amines. Here, we move beyond simple protocols to address the common and often frustrating issues encountered in the lab. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

Section 1: Understanding the Core Reaction & Key Parameters

The reaction of a sulfonyl chloride with a nucleophile, such as a primary or secondary amine, is the most common method for introducing a sulfonyl group. The reaction's success hinges on the interplay between the substrate, the sulfonylating agent, the base, and the solvent.

The general mechanism proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[1][2] This is followed by the expulsion of a chloride ion and deprotonation of the nitrogen, typically by a base, to yield the final sulfonamide.[3][4]

Key Reagents & Their Roles
  • Sulfonyl Chlorides (R-SO₂Cl): These are the workhorses of sulfonylation. Their reactivity is high, but so is their susceptibility to decomposition, primarily through hydrolysis to the unreactive sulfonic acid (R-SO₃H).[5] The stability of sulfonyl chlorides can vary significantly; for instance, many heteroaromatic sulfonyl chlorides are prone to decomposition through pathways like SO₂ extrusion or hydrolysis by trace water.[6][7] It is imperative to use fresh or properly stored reagents.[5]

  • The Nucleophile (e.g., R'-NH₂): The nucleophilicity of the amine is critical. Electron-rich amines react readily, while electron-deficient (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may require more forcing conditions.[5]

  • The Base: The base serves two primary functions: to scavenge the HCl generated during the reaction and, in some cases, to enhance the nucleophilicity of the amine.[3] The choice of base is non-trivial and can dramatically impact the reaction outcome.

  • The Solvent: The solvent must dissolve the reactants and is typically an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to prevent reaction with the sulfonyl chloride.[5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address specific problems you might encounter during your experiments.

FAQ 1: My reaction has a low yield or did not work at all. What are the primary causes?

Low or no yield is the most common issue. A systematic approach is required to diagnose the problem.

Initial Checks:

  • Reagent Quality: The primary suspect is often the sulfonyl chloride. Has it been exposed to moisture? Old bottles are notorious for hydrolysis.[5] Consider purifying the sulfonyl chloride if its quality is uncertain.[8]

  • Reaction Monitoring: Are you monitoring the reaction effectively (e.g., by TLC or LC-MS)? Without this, it's impossible to know if the reaction started, stalled, or went to completion and the product degraded during workup.

Troubleshooting Workflow:

Below is a decision-making workflow to pinpoint the root cause of low yield.

G start Low / No Yield tlc_check TLC/LC-MS shows mostly starting amine? start->tlc_check sm_consumed Starting amine is consumed, but no product is seen? tlc_check->sm_consumed No cause1 Cause: Inactive Sulfonyl Chloride (Hydrolyzed) tlc_check->cause1 Yes cause2 Cause: Low Amine Nucleophilicity tlc_check->cause2 Yes cause3 Cause: Insufficiently Strong Base tlc_check->cause3 Yes cause4 Cause: Product Degradation (Unstable Sulfonamide) sm_consumed->cause4 Yes cause5 Cause: Aqueous Workup Issues (Product Hydrolysis) sm_consumed->cause5 Yes sol1 Solution: Use fresh/purified R-SO₂Cl. Run under N₂/Ar. cause1->sol1 sol2 Solution: Increase temperature. Use microwave irradiation. Switch to a more polar solvent (DMF). cause2->sol2 sol3 Solution: Switch to a stronger, non-nucleophilic base (e.g., DBU). cause3->sol3 sol4 Solution: Analyze crude mixture. Avoid harsh workup (e.g., strong acid/base). Purify quickly at low temperature. cause4->sol4 sol5 Solution: Perform workup quickly at low temperature. Use brine washes to reduce product solubility in aqueous layer. cause5->sol5

Sources

Technical Support Center: Purification Strategies for Polar Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying polar tetrazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of compounds. The high polarity, potential for zwitterion formation, and strong interactions with stationary phases often render standard purification protocols ineffective.

This guide provides field-tested insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities and achieve high purity for your target molecules.

Initial Troubleshooting & Method Selection

Before committing to a purification strategy, it's crucial to diagnose the problem and select the most appropriate technique. The following decision tree outlines a logical approach to method selection based on the properties of your crude product.

// Nodes start [label="Crude Product\n(Polar Tetrazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_soluble [label="Soluble in a solvent\nwhere it's insoluble when cold?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_ionizable [label="Is the tetrazole\nionizable (acidic/basic)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; high_salt [label="High salt content\n(e.g., from azide reaction)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

recrystallize [label="Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", URL="#guide-a-recrystallization"]; rp_hplc [label="Reverse-Phase\nChromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", URL="#guide-b-reverse-phase-chromatography-hplc-flash"]; iex [label="Ion-Exchange\nChromatography (IEX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", URL="#guide-c-ion-exchange-chromatography-iex"]; spe [label="Solid-Phase Extraction (SPE)\n(for desalting/cleanup)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", URL="#guide-d-solid-phase-extraction-spe"]; hilic [label="HILIC\n(Advanced)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", URL="#faq-5-what-is-hilic-and-when-should-i-use-it"]; oil_out [label="Product is an oil or liquid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> is_solid; is_solid -> is_soluble [label="Yes"]; is_solid -> oil_out [label="No"]; oil_out -> rp_hplc; is_soluble -> recrystallize [label="Yes"]; is_soluble -> is_ionizable [label="No"]; is_ionizable -> iex [label="Yes"]; is_ionizable -> high_salt [label="No"]; high_salt -> spe [label="Yes"]; high_salt -> rp_hplc [label="No"]; iex -> rp_hplc [label="Followed by"]; spe -> rp_hplc [label="Followed by"]; rp_hplc -> hilic [label="If poor retention"]; }

Caption: Decision tree for selecting a primary purification strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of polar tetrazoles.

Q1: My tetrazole derivative is streaking badly on a standard silica gel TLC plate. What's happening and how can I fix it?

A: Streaking on silica is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the stationary phase. Tetrazoles, being acidic and highly polar, are particularly prone to this.[1]

  • Causality: The acidic protons on the silica surface can deprotonate your tetrazole, leading to ionic interactions that cause streaking. Basic impurities in your compound can also interact strongly.

  • Quick Fixes for TLC/Column:

    • Add a Mobile Phase Modifier: Introduce a small amount of a polar, competitive additive to your eluent. For acidic tetrazoles, adding 1-2% acetic or formic acid can protonate the silanol groups and improve peak shape. For basic tetrazoles, adding 1-2% triethylamine or ammonium hydroxide can achieve a similar effect by competing for binding sites.[2]

    • Increase Polarity Drastically: A gradient of dichloromethane with increasing methanol (e.g., 0-20%) is often necessary to elute highly polar compounds from silica.[1]

    • Switch to a Different Stationary Phase: If modifiers don't work, normal-phase silica is likely unsuitable. Consider switching to reverse-phase (C18) TLC plates to assess separation under different conditions.[3]

Q2: My compound is highly soluble in water but insoluble in common organic solvents like ethyl acetate or dichloromethane. How can I perform an aqueous workup or extraction?

A: This is a very common scenario. Standard liquid-liquid extractions are often ineffective for polar tetrazoles.

  • Expertise-Based Solution: Instead of a traditional extraction, consider a desalting or solvent exchange step using Solid-Phase Extraction (SPE). A reverse-phase SPE cartridge (like C18) can retain your compound of interest while allowing salts and very polar impurities to be washed away with water.[4][5] Your compound can then be eluted with a stronger solvent like methanol or acetonitrile.

  • Alternative: If the goal is simply to remove a non-polar impurity, you can sometimes perform a "reverse extraction." Dissolve your polar compound in water and wash this aqueous solution with a non-polar solvent (e.g., hexane or ether) to pull the non-polar impurities into the organic layer, leaving your desired compound in the aqueous phase.

Q3: I tried to run a reverse-phase column, but my tetrazole derivative eluted in the void volume. What can I do to get retention?

A: Elution in the void volume means there is virtually no interaction between your compound and the non-polar C18 stationary phase.[6] This is common for extremely polar molecules.

  • The Causality: The polar mobile phase (e.g., water/acetonitrile) is more "attractive" to your polar analyte than the hydrophobic stationary phase.

  • Troubleshooting Steps:

    • Use 100% Aqueous Mobile Phase: Start with a mobile phase of 100% water (with a modifier like 0.1% formic acid or TFA).[7] Sometimes, this is enough to induce retention.

    • Use Ion-Pairing Reagents: For charged tetrazoles, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic tetrazoles) to the mobile phase can form a neutral, more hydrophobic complex that will be retained on the column.[8]

    • Switch to a "Polar-Embedded" Column: These are specialized reverse-phase columns with polar functional groups embedded in the stationary phase that are designed to retain polar analytes better than standard C18 columns.[8]

    • Consider HILIC: If all else fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step.[6]

Q4: My product "oiled out" during recrystallization instead of forming crystals. What does this mean and how do I fix it?

A: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This is often caused by impurities depressing the melting point or by cooling the solution too quickly.

  • Immediate Actions:

    • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent to ensure it stays dissolved.[1]

    • Cool Slowly: This is critical. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling provides time for proper crystal lattice formation.[1]

    • Try a Different Solvent System: The boiling point of your solvent might be too high, or the polarity may not be quite right. Experiment with a different solvent or a binary solvent mixture.[9][10]

Q5: What is HILIC and when should I use it?

A: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a technique designed specifically for the separation of very polar compounds that are not retained by reverse-phase chromatography.[6]

  • Mechanism: HILIC uses a polar stationary phase (like silica or diol) but with a reverse-phase-like mobile phase (e.g., high concentration of acetonitrile with a small amount of water).[6] The water forms a layer on the stationary phase, and your polar analyte partitions between this aqueous layer and the organic mobile phase.

  • When to Use It: Use HILIC when your polar tetrazole derivative shows little to no retention on even the most aggressive reverse-phase conditions (e.g., 100% aqueous mobile phase).[6]

In-Depth Troubleshooting Guides

Guide A: Recrystallization

Recrystallization is the most cost-effective purification method for solid compounds, provided a suitable solvent can be found.[11] The key is to find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[9][10]

Troubleshooting Common Recrystallization Issues

Problem Root Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Solution is not saturated (too much solvent used); Compound is too soluble in the cold solvent.1. Induce Crystallization: Scratch the inside of the flask with a glass rod.[1]2. Add Seed Crystals: Add a tiny crystal of pure product.[1]3. Reduce Solvent Volume: Gently evaporate some solvent and cool again.[1]4. Use a Colder Bath: Try a dry ice/acetone bath if an ice bath is insufficient.[1]
Product "Oils Out" Cooling too rapidly; High impurity load; Solvent boiling point is too close to the compound's melting point.1. Re-dissolve and Cool Slowly: Insulate the flask to ensure gradual cooling.[1]2. Change Solvents: Select a solvent with a lower boiling point or try a binary solvent system (e.g., Ethanol/Water).[1][12]3. Pre-Purify: Perform a quick filtration through a silica plug to remove gross impurities first.
Poor Recovery Compound has significant solubility in cold solvent; Too much solvent used for washing crystals.1. Maximize Precipitation: Ensure the solution is cooled in an ice bath for at least 30 minutes before filtering.2. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent.[11]3. Second Crop: Collect the filtrate and concentrate it to recover a second, less pure crop of crystals.
Guide B: Reverse-Phase Chromatography (HPLC/Flash)

Reverse-phase chromatography is the workhorse technique for purifying polar molecules.[13] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][14] Hydrophobic compounds are retained more strongly.[13]

// Nodes start [label="Dissolve Crude Sample\n(in DMSO, DMF, or Mobile Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="Load onto Equilibrated\nC18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gradient [label="Run Gradient Elution\n(e.g., 95:5 to 5:95 Water:ACN\nwith 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions\n(TLC, LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Evaporate & Lyophilize", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> load; load -> gradient; gradient -> collect; collect -> analyze; analyze -> combine; combine -> evaporate; evaporate -> end; }

Caption: General workflow for reverse-phase purification.

Troubleshooting Poor Peak Shape and Retention

Problem Root Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the stationary phase; Column overload.1. Add Mobile Phase Modifier: Use 0.1% TFA or Formic Acid to suppress silanol activity.[13]2. Lower Sample Load: Inject a smaller amount of the sample.3. Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols.
Peak Fronting Sample solvent is stronger than the mobile phase; Column overload.1. Dissolve in Mobile Phase: Dissolve the sample in the initial mobile phase composition or a weaker solvent.2. Reduce Injection Volume/Load.
No Retention Compound is too polar for the stationary phase.1. Run 100% Aqueous: Start the gradient with 100% aqueous buffer.[7]2. Use a Polar-Embedded Column: Switch to a stationary phase designed for polar analytes.[8]3. Switch to HILIC Mode. [6]
Guide C: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[15] Since the tetrazole moiety is acidic (pKa ~4-5), it will be negatively charged at neutral or basic pH, making it an excellent candidate for Anion-Exchange Chromatography (AEX).

  • Principle: In AEX, a positively charged stationary phase (e.g., with quaternary amine groups) binds the negatively charged tetrazolate anion.[16] Elution is achieved by increasing the concentration of a competing salt (e.g., NaCl) or by changing the pH to neutralize the charge on the analyte.[15]

  • When to Use IEX:

    • When your tetrazole is charged and other methods fail.

    • For separating compounds with very similar polarities but different charge states.

    • Excellent for purifying proteins or peptides functionalized with tetrazoles.[16][17]

Step-by-Step IEX Protocol

  • Select the Resin: For an acidic tetrazole, choose a Strong Anion Exchanger (SAX) or Weak Anion Exchanger (WAX).

  • Equilibrate the Column: Equilibrate the column with a low-ionic-strength buffer at a pH where your compound is charged (e.g., pH 7.4 phosphate buffer).

  • Load the Sample: Dissolve your sample in the equilibration buffer and load it onto the column.

  • Wash: Wash the column with several column volumes of the equilibration buffer to remove any neutral or positively charged impurities.

  • Elute: Apply a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). Your compound will elute when the salt concentration is high enough to displace it from the resin.

  • Desalt: The collected fractions will contain high concentrations of salt, which must be removed, typically via reverse-phase SPE or dialysis.

Guide D: Solid-Phase Extraction (SPE)

SPE is a form of digital chromatography used for sample cleanup, concentration, or solvent switching, rather than high-resolution separation.[5][18] It is exceptionally useful for polar tetrazoles.

Primary Applications:

  • Desalting: After a synthesis using sodium azide, the crude product is often contaminated with excess salts. A reverse-phase SPE cartridge can be used to retain the organic tetrazole derivative while inorganic salts are washed away with water.[4]

  • Fractionation: SPE can be used to perform a rough separation of a complex mixture into fractions of different polarities before a final purification by HPLC.[19]

  • Concentration: Dilute aqueous solutions of your product can be loaded onto an SPE cartridge, and then the product can be eluted in a small volume of a strong organic solvent.

General SPE Protocol (Desalting a Polar Tetrazole)

  • Select Cartridge: Choose a reverse-phase (e.g., C18) cartridge with a bed weight appropriate for your sample size.

  • Condition: Wash the cartridge with 1-2 column volumes of methanol or acetonitrile.

  • Equilibrate: Wash the cartridge with 1-2 column volumes of water.[4] Do not let the sorbent go dry.

  • Load: Dissolve your crude, salty product in a minimal amount of water and load it onto the cartridge.

  • Wash: Wash with 2-3 column volumes of water to elute all inorganic salts.

  • Elute: Elute your purified tetrazole derivative with 1-2 column volumes of methanol or acetonitrile.[4]

References

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Wikipedia. (n.d.). Solid-phase extraction.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Chemistry LibreTexts. (2022). Reverse Phase Chromatography.
  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH.
  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. Trust Your Science.
  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
  • PubMed. (2008). Novel Tetrazole-Functionalized Ion Exchanger for Weak Cation-Exchange Chromatography of Proteins.
  • University Website. (n.d.). Recrystallization.
  • Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University Website. (n.d.). Experiment 2: Recrystallization.
  • University Website. (n.d.). Crystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • University Website. (n.d.). Ion-exchange chromatography.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Google Patents. (n.d.). US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.
  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Technical Support Center: Degradation Pathway Analysis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1370411-43-0).[1] Understanding the degradation profile of this molecule is a critical prerequisite for developing stable formulations, establishing appropriate storage conditions, and ensuring the integrity of experimental results. This document provides a framework for anticipating degradation pathways, designing robust forced degradation studies, and troubleshooting common experimental challenges.

Section 1: Core Concepts & Predicted Degradation Pathways

This section addresses foundational questions about the molecule's inherent stability and the most probable routes of degradation based on its chemical structure.

Q1: What are the most chemically labile moieties within the this compound structure?

A1: An analysis of the molecule's structure—comprising a 1-phenyl-1H-tetrazole ring, a sulfonyl linker, and a 4-fluorophenethyl group—reveals two primary sites susceptible to degradation under standard stress conditions:

  • The Tetrazole Ring: The five-membered heterocyclic ring containing four nitrogen atoms is known to be susceptible to photolytic cleavage.[2][3] This process often involves the extrusion of molecular nitrogen (N₂) and can lead to a variety of reactive intermediates and final products, the nature of which is highly dependent on the ring's substituents.[2][3][4]

  • The Carbon-Sulfur (C-S) Bond: The bond connecting the tetrazole ring to the sulfonyl group (C5-S) is a potential point of hydrolytic cleavage. Sulfonate esters and related structures can undergo hydrolysis under both acidic and basic conditions, which would split the molecule into two primary fragments.[5][6][7]

Q2: What are the overarching degradation pathways to anticipate during forced degradation studies?

A2: Based on the chemical functionalities present, three principal degradation mechanisms should be investigated: Photodegradation, Hydrolysis (acid- and base-catalyzed), and Oxidation. Each of these stress conditions targets different parts of the molecule and is likely to produce a unique degradation profile. The tetrazole ring itself is generally considered resistant to many biological degradation processes, making it a useful bioisostere in drug design, but it is not immune to chemical degradation under forced conditions.[8][9][10]

Predicted_Degradation_Overview Parent 5-(4-Fluorophenethylsulfonyl)- 1-phenyl-1H-tetrazole Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photo_Products Tetrazole Ring Cleavage Products (N₂ Extrusion, Nitrilimines, etc.) Photodegradation->Photo_Products Hydro_Products C-S Bond Cleavage Products (1-Phenyl-1H-tetrazole, Sulfonic Acid) Hydrolysis->Hydro_Products Oxid_Products Oxidized Products (e.g., N-oxides, Sulfoxides) Oxidation->Oxid_Products

Caption: High-level overview of predicted degradation stress conditions.

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. This section provides practical guidance for designing and troubleshooting these experiments.

Q3: I am initiating a forced degradation study. What are the recommended starting conditions?

A3: The objective is to achieve 5-20% degradation of the active substance to ensure that the analytical method can effectively detect and quantify degradation products.[11] The following conditions, based on ICH guidelines, serve as a robust starting point.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acidic Hydrolysis 0.1 M HCl60°C24 hoursTo induce acid-catalyzed reactions, primarily targeting the C-S bond.
Basic Hydrolysis 0.1 M NaOH60°C24 hoursTo induce base-catalyzed reactions, which are often more aggressive for sulfonyl groups.[6][7]
Oxidation 3% H₂O₂Room Temp24 hoursTo assess susceptibility to oxidative stress, potentially forming N-oxides or sulfoxides.
Thermal Degradation Dry Heat (Solid State)80°C48 hoursTo evaluate the intrinsic thermal stability of the molecule in the absence of solvent.
Photostability ICH-compliant light sourceRoom TempPer ICH Q1BTo assess degradation from light exposure, a known vulnerability of tetrazole rings.[2]

Q4: My compound shows minimal to no degradation under the initial stress conditions. What is the next step?

A4: If degradation is below 5%, the stress conditions are too mild. The scientific approach is to incrementally increase the severity of the stressor.

  • For Hydrolysis: Increase the acid/base concentration (e.g., to 0.5 M or 1.0 M) or elevate the temperature (e.g., to 80°C).

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., to 6% or 10%) or add gentle heat.

  • For Thermal/Photolytic: Extend the exposure duration.

Q5: The parent compound has completely degraded. How can I achieve the target 5-20% degradation?

A5: Complete degradation indicates the conditions are too harsh. Systematically reduce the intensity of the stressor.

  • For Hydrolysis: Decrease the acid/base concentration, lower the temperature, or significantly shorten the reaction time.

  • For Oxidation: Dilute the H₂O₂ solution or conduct the experiment at a lower temperature (e.g., 4°C).

  • For Thermal/Photolytic: Reduce the exposure time.

Q6: My HPLC analysis shows a poor mass balance. What are the common causes?

A6: Achieving a mass balance where the sum of the parent drug and its degradants equals ~100% of the initial amount is critical.[11] A poor balance often points to:

  • Non-Chromophoric Degradants: A degradation product may lack a UV-absorbing chromophore. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such species.

  • Volatile Products: Degradation may produce volatile compounds (e.g., N₂) that are lost from the sample.[4]

  • Co-elution: A degradant may be co-eluting with the parent peak or another peak. A high-purity peak is essential. Employing a photodiode array (PDA) detector can assess peak purity.

  • Inadequate Separation: The HPLC method may not be resolving all degradants. Method optimization (e.g., changing mobile phase, gradient, or column chemistry) is required.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting key degradation experiments.

Protocol 1: Forced Hydrolysis (Acidic & Basic)

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to yield a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Incubation: Place both vials in a water bath at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

  • Quenching & Analysis: Immediately neutralize the aliquot (base for the acidic sample, acid for the basic sample) to halt the reaction. Dilute with the mobile phase to a suitable concentration and analyze promptly via a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it provides good retention for moderately polar compounds.

  • Mobile Phase: Use a gradient elution to ensure separation of degradants with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm) to ensure all chromophoric species are detected.

  • Validation: Inject a mixture of stressed samples to confirm that all degradant peaks are well-resolved from the parent peak and from each other.

Protocol 3: LC-MS for Degradant Identification

  • Methodology: Utilize an LC-MS system, such as a Quadrupole Time-of-Flight (QTOF), to obtain high-resolution mass data for the degradation products.[12]

  • Ionization: Employ Electrospray Ionization (ESI) in both positive and negative modes, as different degradants may ionize preferentially in one mode.

  • Data Analysis: Determine the exact mass of the degradant ions. Use this information to predict the elemental composition. Fragment the parent ions (MS/MS) to elucidate the structure of the degradation products.

Section 4: Characterization of Potential Degradants

Q7: What specific products should I look for under hydrolytic stress?

A7: The most probable pathway is the cleavage of the C-S bond between the tetrazole ring and the sulfonyl group. This would result in two primary degradation products.

Hydrolysis_Pathway Parent 5-(4-Fluorophenethylsulfonyl)- 1-phenyl-1H-tetrazole Product1 1-Phenyl-1H-tetrazole Parent->Product1 C-S Cleavage Product2 4-Fluorophenethylsulfonic acid Parent->Product2 C-S Cleavage Stress H₂O (Acid or Base) Stress->Parent

Caption: Predicted hydrolytic degradation pathway.

Q8: What are the likely outcomes of photolytic degradation?

A8: Photolysis of tetrazoles is complex but typically involves the cleavage of the heterocyclic ring with the loss of N₂ gas.[2][4] This generates highly reactive intermediates, such as nitrilimines, which can then rearrange or react with the solvent.[2] The exact products are highly dependent on the experimental conditions.

Photolysis_Pathway Parent 5-(4-Fluorophenethylsulfonyl)- 1-phenyl-1H-tetrazole Intermediate Nitrilimine Intermediate Parent->Intermediate Ring Cleavage Product_N2 N₂ (gas) Parent->Product_N2 Extrusion Stress hv (Light) Stress->Parent Final_Products Rearrangement / Solvent Adduct Products Intermediate->Final_Products Reaction

Caption: Generalized photolytic degradation pathway of the tetrazole ring.

Section 5: General Workflow Visualization

The following diagram outlines a comprehensive workflow for the systematic investigation of the compound's degradation pathways.

Degradation_Workflow cluster_0 Phase 1: Study Design & Execution cluster_1 Phase 2: Analysis & Identification cluster_2 Phase 3: Pathway Elucidation A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Execute Forced Degradation (Target 5-20% Degradation) A->B D Analyze Stressed Samples via HPLC-UV B->D C Develop & Validate Stability-Indicating HPLC Method C->D E Check Mass Balance & Peak Purity D->E F Analyze Samples via LC-MS/MS E->F If Mass Balance Fails, Re-evaluate Method (C) E->F If Mass Balance OK G Determine Mass & Structure of Degradation Products F->G H Propose Degradation Pathways for each Stress Condition G->H I Final Report: Document Pathways, Structures, and Method Validation H->I

Caption: Comprehensive workflow for degradation pathway analysis.

References

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. [Link]
  • Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]
  • Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices.
  • Exploration of tetrazoles that photodegrade in the presence of photocatalyst under blue LED irradiation.
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH Public Access. [Link]
  • UV-induced photochemistry of matrix-isolated 1-phenyl-4-allyl-tetrazolone.
  • Synthesis and Some Properties of 5-Alkylsulfinyl- and 5-Alkylsulfonyl-1H-tetrazoles.
  • Decomposition products of tetrazoles.
  • Identification and determination of metabolites and degradation products of sulfonamide antibiotics. ScienceOpen. [Link]
  • Forced Degrad
  • LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1H-tetrazol-5-yl)amine (H2BTA). NIH. [Link]
  • Drugs in the Tetrazole Series.
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
  • Drugs in the Tetrazole Series.
  • A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazid
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]
  • Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
  • Effect of catalysts and solvents on the formation of 5-Phenyl-1H-phenyl tetrazole a.
  • Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. [Link]
  • Insight into quinolones and sulfonamides degradation, intermediate product identification and decomposition pathways with the assistance of Bi 2 MoO 6 /Bi 2 WO 6 /MWCNTs photocatalyst.
  • Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucid
  • Development of an HPLC method for analyzing process-related impurities of Loteprednol. Korea Science. [Link]
  • The solution and solid-state degradation study followed by identification of tedizolid related compounds in medicinal product by high performance liquid chromatography with diode array and tandem mass spectrometry detection. PubMed. [Link]
  • kinetic study of formation of 5‐phenyl‐1H‐tetrazole.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC for Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting chromatographic issues involving sulfonyl-containing molecules. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. Peak tailing, a common frustration, is particularly prevalent with sulfonyl compounds due to their unique chemical properties.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting protocols. We will explore the "why" behind each problem and solution, empowering you to make informed decisions in your method development and analysis.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peak Tailing

This section addresses the universal causes of peak tailing in reversed-phase HPLC. Understanding these core principles is the first step in diagnosing any peak shape issue.

Q1: What is peak tailing and how is it measured?

A: In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half.[1][2][3] This asymmetry indicates that a portion of the analyte molecules are being retained longer than the main band, often due to undesirable secondary interactions.[4][5]

Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% height.

A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, though acceptable limits depend on the specific assay requirements.[4]

Q2: What are the most common chemical causes of peak tailing?

A: Peak tailing is primarily a chemical issue stemming from multiple retention mechanisms occurring simultaneously.[1][4][5] The most common causes are:

  • Secondary Silanol Interactions: Most reversed-phase columns use a silica backbone. The surface of this silica contains silanol groups (Si-OH).[6][7] Even after chemically bonding the stationary phase (like C18) to the silica, some residual silanols remain exposed.[6][8] These silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH levels above ~3-4.[4][9] Basic or polar analytes can then interact strongly with these ionized silanols via ion-exchange, causing a secondary retention mechanism that leads to tailing.[1][4][6]

  • Mobile Phase pH Mismanagement: When the mobile phase pH is close to the pKa of an ionizable analyte, the analyte will exist as a mixture of its ionized and non-ionized forms.[9][10] These two forms have different retention behaviors, leading to broadened and asymmetric peaks.[9]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or from stainless steel components of the HPLC system can act as active sites.[1][2][7] Certain analytes can chelate with these metal ions, causing strong, undesirable retention and severe peak tailing.[7][11][12]

Q3: Can physical or system issues cause peak tailing?

A: Yes. While chemical interactions are the most frequent culprits, physical problems in the HPLC system can also lead to tailing peaks.[3] These include:

  • Column Voids or Bed Deformation: A void at the head of the column or channeling in the packed bed creates empty space, leading to peak distortion.[3][5][13]

  • Blocked Column Frit: A partially blocked inlet frit can disrupt the sample flow path, causing peak asymmetry.[4][5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase dispersion and contribute to tailing.[9][13]

Part 2: Troubleshooting Guide for Sulfonyl Compounds

Sulfonyl-containing compounds, such as sulfonamides and sulfonylureas, present a specific set of challenges due to the electronic nature of the sulfonyl group and adjacent functionalities.

Q4: My sulfonyl compound is showing significant tailing on a standard C18 column. Where do I start?

A: The most likely cause is a combination of secondary interactions with silanols and a suboptimal mobile phase pH. Your troubleshooting workflow should prioritize optimizing the mobile phase.

// Nodes Start [label="Observe Peak Tailing\nfor Sulfonyl Compound", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSystem [label="1. Rule out System Issues\n(Check pressure, perform blank run)", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeProps [label="2. Analyze Compound Properties\n(Determine pKa, assess chelation potential)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustpH [label="3. Adjust Mobile Phase pH\n(Target pH at least 2 units from pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StillTailing1 [label="Peak Tailing Persists?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeColumn [label="4. Change Column Chemistry\n(Use end-capped or polar-embedded phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StillTailing2 [label="Peak Tailing Persists?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConsiderMetals [label="5. Address Metal Chelation\n(Use inert column/system or add chelator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSystem; CheckSystem -> AnalyzeProps; AnalyzeProps -> AdjustpH; AdjustpH -> StillTailing1; StillTailing1 -> ChangeColumn [label="Yes"]; StillTailing1 -> Resolved [label="No"]; ChangeColumn -> StillTailing2; StillTailing2 -> ConsiderMetals [label="Yes"]; StillTailing2 -> Resolved [label="No"]; ConsiderMetals -> Resolved; } enddot Caption: A logical workflow for troubleshooting peak tailing.

Q5: How exactly does mobile phase pH affect my sulfonyl compound?

A: The sulfonamide group (-SO₂NH-) is weakly acidic, and many sulfonyl drugs also contain basic amine groups. This makes them amphoteric, and their overall charge is highly dependent on pH.[14][15]

The Causality: To achieve good peak shape, an ionizable analyte should exist as a single species (either fully protonated or fully deprotonated). The rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[16][17] When pH is close to the pKa, a mixed population of ionized and non-ionized forms exists, causing tailing.[9][18]

Experimental Protocol: pH Adjustment

  • Determine pKa: Find the pKa value(s) for your sulfonyl compound from literature or software prediction. Let's assume a compound with a weakly acidic pKa of 6.5.

  • Select a Buffer: Choose a buffer with a pKa close to your target pH. For this example, to suppress ionization of the acid, we want a low pH. A phosphate buffer (pKa₂ ≈ 7.2, but effective buffering range down to ~2) or formate buffer (pKa ≈ 3.75) is a good choice.

  • Prepare Mobile Phase:

    • Target pH: To ensure the compound is fully protonated (non-ionized), we will target a pH of 3.5. This is 3 pH units away from the pKa.

    • Aqueous Portion: Prepare your buffer (e.g., 20 mM potassium phosphate) and adjust the pH of the aqueous component only to 3.5 using an acid like phosphoric acid.[19]

    • Final Mobile Phase: Mix the pH-adjusted aqueous portion with your organic modifier (e.g., acetonitrile, methanol). Note that the apparent pH will change after adding the organic solvent, which is why consistency in preparation is key.

  • Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Mobile Phase pHAnalyte State (Acidic pKa = 6.5)Expected Peak Shape
pH 3.5 >99% Non-ionized (protonated)Sharp, Symmetrical
pH 6.5 50% Ionized, 50% Non-ionizedBroad, Tailing
pH 8.5 >99% Ionized (deprotonated)Symmetrical

Table 1: Effect of mobile phase pH on the ionization state and peak shape of a hypothetical acidic sulfonyl compound.

Q6: I've adjusted the pH, but the peak is still tailing. What's next?

A: If pH optimization is insufficient, the problem is likely strong secondary interactions with the silica stationary phase. The sulfonyl group is highly polar and can hydrogen bond with surface silanols, while basic moieties on your molecule can have strong ionic interactions with deprotonated silanols.[4][6]

The Causality: Standard C18 columns, especially older "Type A" silica, have a high population of accessible, acidic silanol groups that cause tailing with polar and basic compounds.[1][2] Modern, high-purity "Type B" silica columns that are end-capped are the solution. End-capping uses a small, reactive silane (like trimethylchlorosilane) to bond with and mask many of the remaining free silanols, reducing the sites available for secondary interactions.[4][6][8]

// Edges Analyte -> C18 [label="Hydrophobic Interaction", color="#34A853"]; Analyte -> Silanol [label="Ionic Interaction\n(Causes Tailing)", color="#EA4335", style=dashed, constraint=false]; } enddot Caption: Primary (desirable) and secondary (tailing) interactions.

Experimental Protocol: Column Selection

If you suspect silanol interactions are the primary cause of tailing, switching to a more inert column is the most effective solution.

  • Verify Silica Type: Check your current column's specifications. If it is an older, non-end-capped, or Type A silica column, replace it.

  • Select an End-Capped Column: Choose a modern, high-purity (Type B) silica column with robust end-capping. This is the industry standard and resolves tailing for most basic and polar compounds.[4]

  • Consider Alternative Chemistries: For particularly challenging sulfonyl compounds, a simple end-capped C18 may still not be sufficient. Evaluate columns with alternative stationary phases.

Column TypeKey FeatureBest For...
Standard End-Capped C18/C8 High hydrophobicity, masked silanols.General purpose, first choice for troubleshooting.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface.Shielding residual silanols from basic analytes; offers alternative selectivity.[20]
Phenyl Phase (e.g., Phenyl-Hexyl) Provides π-π interactions in addition to hydrophobic interactions.Aromatic sulfonyl compounds, offering unique selectivity.[21]
Mixed-Mode Phase Combines reversed-phase and ion-exchange characteristics.Highly polar or charged sulfonyls that are poorly retained on C18.[22]

Table 2: Column selection guide for challenging sulfonyl compounds.

Q7: What if even a new, end-capped column doesn't fix the tailing?

A: At this stage, the most probable culprit is metal chelation . The oxygen atoms of the sulfonyl group, often in conjunction with nearby nitrogen or oxygen atoms in the molecule, can form strong complexes with metal ions.[23] These ions can be present in the silica itself, but are more often leached from the stainless steel column hardware (frits) and the HPLC instrument's pump heads and tubing.[7][11][12]

The Causality: When your sulfonyl compound chelates with these metal ions, it forms a strong, secondary retention interaction that is a classic cause of severe peak tailing.[7][11] This is often observed even in systems that perform well for other non-chelating compounds.

Experimental Protocol: Mitigating Metal Interactions

  • Use a Bio-Inert or PEEK System: If available, switch the analysis to an HPLC system with PEEK or MP35N flow paths, which are designed to be metal-free. This can quickly diagnose if the system is the source of metal ions.

  • Passivate the System: If a metal-free system is not available, you can passivate your standard stainless steel system. Flush the entire system (with the column removed) for 30-60 minutes with a mobile phase containing a strong chelating agent like 5% nitric acid, followed by a thorough flush with water and your mobile phase. Warning: Always consult your HPLC instrument manual before performing this procedure.

  • In-line Chelation: Place a column packed with a chelating resin (like iminodiacetate) between the pump and the injector to strip metal ions from the mobile phase before they reach the analytical column.[24]

  • Add a Competing Chelator to the Mobile Phase: As a last resort, adding a weak chelating agent like 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective. The EDTA will complex with free metal ions in the system, preventing them from interacting with your analyte. Note that EDTA is not MS-friendly.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Phenomenex. (n.d.). The Role of End-Capping in RP HPLC.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms.
  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube.
  • Journal of Chromatographic Science. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2019). How can I prevent the peak tailing in HPLC?
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • PubMed. (2022).
  • Gilson. (2025). Addressing pH Issues in Chromatography.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Veeprho. (2025).
  • YouTube. (2025).
  • Chromatography Today. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • International Labmate. (2023).
  • IMTAKT. (n.d.).
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the multi-step synthesis and scale-up of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. It is structured in a question-and-answer format to directly address common challenges, from reagent handling to reaction optimization and final product purification.

Section 1: Synthetic Strategy & Core Process FAQs

This section outlines the validated synthetic pathway and addresses fundamental questions regarding the process.

What is the most common and scalable synthetic route for this molecule?

The most robust and widely adopted method is a three-step synthesis starting from commercially available precursors. This pathway is selected for its high yields, reliable reaction kinetics, and amenability to large-scale production.

  • Step 1: Tetrazole Thiol Formation: Reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This reaction proceeds via a 1,3-dipolar cycloaddition.[1][2][3]

  • Step 2: S-Alkylation: The tetrazole thiol is alkylated with 1-(2-bromoethyl)-4-fluorobenzene to yield the thioether intermediate, 5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole.

  • Step 3: Oxidation: The thioether is oxidized to the final sulfone product, this compound, typically using an oxidizing agent like hydrogen peroxide or Oxone.[4]

Synthetic_Workflow cluster_0 Step 1: Thiol Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Oxidation A Phenyl Isothiocyanate + Sodium Azide B 1-phenyl-1H-tetrazole-5-thiol (Intermediate 1) A->B Cycloaddition D 5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole (Intermediate 2) B->D Nucleophilic Substitution C 1-(2-bromoethyl)-4-fluorobenzene C->D Nucleophilic Substitution F Final Product: 5-(4-Fluorophenethylsulfonyl) -1-phenyl-1H-tetrazole D->F Oxidation E Oxidizing Agent (e.g., H₂O₂) E->F Oxidation

Caption: High-level overview of the three-step synthesis.

What are the critical safety considerations for this process at scale?

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed.

  • Sodium Azide (NaN₃): This reagent is acutely toxic and can form explosive heavy metal azides.[5][6][7][8]

    • Handling: Always use non-metallic spatulas and equipment.[6][8] Work in a well-ventilated fume hood.[5] Personal Protective Equipment (PPE) must include double nitrile gloves, safety goggles, a face shield, and a lab coat.[5][6]

    • Storage: Store away from acids, metals (especially lead and copper pipes), and halogenated solvents.[5][8]

    • Quenching/Disposal: Never dispose of sodium azide down the drain.[6][8] All azide-containing waste must be treated as hazardous and disposed of according to institutional protocols.

  • Oxidation Exotherm: The oxidation of the thioether to the sulfone is a highly exothermic reaction.

    • Control: At scale, this requires a jacketed reactor with precise temperature control. Slow, controlled addition of the oxidizing agent is mandatory to prevent thermal runaway.[4] Continuous monitoring of the internal temperature is critical.

Section 2: Troubleshooting Guide by Synthetic Step

This section addresses specific problems that may arise during each stage of the synthesis.

Step 1: 1-phenyl-1H-tetrazole-5-thiol Formation

Question: My yield of 1-phenyl-1H-tetrazole-5-thiol is low, and the reaction seems to stall. What are the likely causes?

  • Answer: Low yields in this step are often traced back to issues with reagent quality, solvent, or pH control during workup.

    • Reagent Purity: Ensure the phenyl isothiocyanate is pure and free from degradation products. Use high-purity sodium azide.

    • Solvent System: The reaction is typically run in water with a base like pyridine to facilitate the reaction.[2][3] The choice and amount of base can be critical.

    • Work-up Procedure: After the reaction, the product is typically precipitated by acidifying the reaction mixture. Incomplete precipitation due to improper pH adjustment is a common cause of yield loss. Ensure the mixture is sufficiently acidic (pH ~1-2) to fully protonate the thiolate salt.

    • Reaction Time/Temperature: While this reaction often proceeds well at room temperature, gentle heating may sometimes be required to drive it to completion, though this must be balanced against potential side reactions.

Step 2: S-Alkylation to Thioether Intermediate

Question: The alkylation reaction is sluggish, and I'm observing unreacted tetrazole-thiol along with potential N-alkylation byproducts. How can I improve selectivity and conversion?

  • Answer: Achieving high selectivity for S-alkylation over N-alkylation is crucial and depends heavily on the reaction conditions, particularly the base and solvent.[9]

    • Basicity is Key: The tetrazole-thiol is deprotonated to form a thiolate anion, which is the active nucleophile. A base that is strong enough to deprotonate the thiol but not so strong as to promote side reactions is ideal. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a standard choice.

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile) are preferred as they solubilize the thiolate salt and promote Sₙ2 reactions.

    • Temperature Control: S-alkylation is generally favored at lower temperatures (room temperature to ~70°C). Higher temperatures can sometimes lead to an increase in the formation of the N-alkylated isomer.[9][10]

    • Leaving Group: Ensure the alkylating agent, 1-(2-bromoethyl)-4-fluorobenzene, is of high quality. A bromo- leaving group is generally more reactive than a chloro- equivalent, leading to faster reaction times.

Step 3: Oxidation to Final Sulfone Product

Question: My oxidation reaction is producing a mixture of the desired sulfone and the sulfoxide intermediate. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation is a common issue and is typically resolved by adjusting the stoichiometry of the oxidant, reaction time, or temperature.[11]

    • Oxidant Stoichiometry: The conversion of a thioether to a sulfone requires at least two equivalents of the oxidizing agent (e.g., H₂O₂). To ensure complete conversion, a slight excess (e.g., 2.2-2.5 equivalents) is often used. However, a large excess should be avoided to minimize side reactions and simplify work-up.[4]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The sulfoxide intermediate will have a different polarity than both the starting thioether and the final sulfone product. Continue the reaction until the sulfoxide spot is no longer visible.

    • Temperature and Time: These reactions are often run at room temperature or with gentle heating. If the reaction stalls, a modest increase in temperature (e.g., to 40-50°C) can increase the rate of the second oxidation step (sulfoxide to sulfone).

Question: The oxidation reaction is too vigorous and difficult to control, leading to impurities. How can I manage the reaction exotherm on a larger scale?

  • Answer: Managing the exotherm is the most critical aspect of scaling up this step.[4]

    • Controlled Addition: The oxidizing agent must be added slowly and portion-wise or via a syringe pump to the solution of the thioether. This allows the reactor's cooling system to dissipate the heat generated.

    • Cooling: Start the reaction at a lower temperature (e.g., 0-5°C) using an ice bath or a chiller. Allow the internal temperature to slowly rise to the target temperature as the addition proceeds.

    • Dilution: Running the reaction at a lower concentration (i.e., using more solvent) can help to moderate the temperature increase by providing a larger thermal mass.

    • Choice of Oxidant: While effective, some oxidants like m-CPBA can be aggressive. Hydrogen peroxide in acetic acid is a common, cost-effective, and generally more controllable system for large-scale oxidations.[12][13]

Troubleshooting_Oxidation Start Problem: Oxidation gives mixture of Sulfoxide and Sulfone Check_Equiv Check Oxidant Stoichiometry (≥2.2 eq.) Start->Check_Equiv Monitor_Rxn Monitor reaction by TLC/HPLC for disappearance of sulfoxide Check_Equiv->Monitor_Rxn Stoichiometry OK Increase_Temp If stalled, moderately increase temperature (e.g., 40-50°C) Monitor_Rxn->Increase_Temp Reaction Stalled Result Reaction driven to completion, yielding pure Sulfone Monitor_Rxn->Result Sulfoxide Consumed Increase_Temp->Monitor_Rxn Continue Monitoring

Caption: Decision workflow for incomplete oxidation issues.

Section 3: Scale-Up, Work-up, and Purification

Question: Column chromatography is not feasible for purifying my multi-kilogram batch. What are the best strategies for large-scale purification of the final product?

  • Answer: Crystallization is the preferred method for large-scale purification of solid compounds.

    • Solvent Screening: The key is to find a suitable solvent or solvent system. The ideal system is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.

    • Recommended Solvents: A good starting point for screening would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixtures like Toluene/Heptane or Ethanol/Water.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, a charcoal treatment can be performed. Filter the hot solution to remove insoluble materials, then allow it to cool slowly to promote the formation of large, pure crystals. Cool further in an ice bath to maximize yield before filtering and washing the crystals with a small amount of cold solvent.

ParameterSolvent System 1Solvent System 2Solvent System 3
Solvent(s) Isopropanol (IPA)Ethyl Acetate / HeptaneAcetonitrile (ACN)
Solubility (Hot) HighHigh in Ethyl AcetateHigh
Solubility (Cold) LowLow in Heptane mixtureModerate-Low
Typical Recovery >90%>85%>80%
Notes Good for general purification.Heptane acts as an anti-solvent.Can be effective if IPA fails.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-phenyl-1H-tetrazole-5-thiol (Intermediate 1)
  • To a stirred solution of sodium azide (1.2 eq) in water, add pyridine (3.0 eq).

  • Cool the mixture in an ice bath and add phenyl isothiocyanate (1.0 eq) dropwise, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the isothiocyanate is consumed.

  • Cool the reaction mixture again in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~1-2.

  • A white precipitate will form. Stir the slurry for 30 minutes in the ice bath.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the product.

Protocol 2: Synthesis of 5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole (Intermediate 2)
  • To a flask containing 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) and potassium carbonate (1.5 eq), add DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-(2-bromoethyl)-4-fluorobenzene (1.05 eq) to the mixture.

  • Heat the reaction to 60-70°C and stir for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour the mixture into a larger volume of water.

  • The product will often precipitate as a solid. If it oils out, extract with a suitable solvent like ethyl acetate.

  • If a solid is formed, filter, wash with water, and dry. If extracted, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum.

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve the thioether intermediate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10-15°C in an ice-water bath.

  • Slowly add hydrogen peroxide (30% aq. solution, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 30°C.

  • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/HPLC analysis shows complete conversion of the sulfoxide intermediate.

  • Slowly pour the reaction mixture into a large volume of ice-cold water.

  • The pure sulfone product will precipitate as a white solid.

  • Stir the slurry for 1 hour, then filter, wash extensively with water until the filtrate is neutral, and dry under vacuum. Recrystallize if necessary.

References

  • Caron, S., et al. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943-2989.
  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate.
  • Prakash, G. K. S., et al. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. National Institutes of Health.
  • Yale Environmental Health & Safety. (n.d.). Sodium Azide.
  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ).
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of the Iranian Chemical Society.
  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society, 33(1), 57-60.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-5-mercaptotetrazole. PubChem.
  • Robinson, A. J., et al. (2010). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 12(30), 8597-8606.
  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros.
  • Master Organic Chemistry. (2015). Oxidation of Alcohols.
  • ResearchGate. (n.d.). One-pot synthesis of 5-alkylsulfanyl-1H-tetrazoles from alkyl halides.
  • Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
  • Google Patents. (n.d.). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • MDPI. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
  • ResearchGate. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones.
  • National Institutes of Health. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-.
  • PubMed. (n.d.). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction.
  • Google Patents. (n.d.). US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • National Institutes of Health. (n.d.). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones.
  • PubChem. (n.d.). 1-phenyl-5-mercaptotetrazole.
  • ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Characterizing and Comparing Novel Kinase Inhibitors: A Case Study on 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, especially cancer[1]. The development pipeline is continually enriched with novel small molecules, each requiring rigorous characterization to understand its therapeutic potential. This guide focuses on a specific, yet uncharacterized, chemical entity: 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole .

A thorough review of scientific literature and chemical databases reveals that while the compound's structure (C₁₅H₁₃FN₄O₂S) and CAS number (1370411-43-0) are known, there is no publicly available data on its biological mechanism of action[2][3][4]. Its structural motifs, particularly the tetrazole and sulfonyl groups, are present in various biologically active agents, suggesting a potential for interaction with enzymatic pathways[2][5][6].

Given this absence of data, this guide will adopt the perspective of a senior application scientist tasked with evaluating this novel compound. We will establish a comprehensive, field-proven framework for its initial characterization as a potential kinase inhibitor. To provide a tangible context for comparison, we will juxtapose this hypothetical data against established and diverse kinase inhibitors: Dasatinib , a multi-targeted Bcr-Abl/Src inhibitor; Erlotinib , a selective EGFR inhibitor; and GDC-0994 (Ravoxertinib) , a selective ERK1/2 inhibitor. This approach provides researchers with both a strategic workflow for novel compound evaluation and a practical benchmark for performance analysis.

Part 1: A Strategic Framework for Novel Compound Characterization

Before any comparison can be made, the fundamental biochemical activity of this compound must be elucidated. The logical first step in drug discovery is to screen the compound against a broad panel of targets to identify potential activity and selectivity.

The causality behind this choice is rooted in efficiency and risk mitigation. A broad kinase panel provides a bird's-eye view of the compound's interaction across the human kinome. This initial screen is not just for finding a target; it is equally crucial for identifying potential off-target activities that could lead to toxicity later in development. A compound that inhibits its intended target but also dozens of other kinases may have a challenging path to clinical success[7].

G cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular & Functional Analysis A Novel Compound Synthesis (5-(4-Fluorophenethylsulfonyl) -1-phenyl-1H-tetrazole) B Broad Kinase Panel Screen (>250 Kinases @ 1µM) A->B C Identify Initial 'Hits' (e.g., >70% Inhibition) B->C D Dose-Response Assay (10-point curve) C->D E Determine IC50 Values for Validated Hits D->E F Assess Selectivity Profile (On-target vs. Off-target IC50s) E->F G Cellular Phosphorylation Assay (Target Engagement) F->G H Cell Proliferation Assay (e.g., BaF3 Transformation) G->H I Comparative Analysis (vs. Standard Inhibitors) H->I

Caption: A logical workflow for the discovery and validation of a novel kinase inhibitor.

Part 2: Comparative Analysis with Standard Kinase Inhibitors

Once the hypothetical in vitro profiling of this compound is complete, the resulting data—specifically its primary kinase targets and IC50 values—can be benchmarked against known inhibitors. This comparison is critical for understanding its relative potency, selectivity, and potential therapeutic niche.

The table below presents a template for such a comparison, populated with data for our selected reference compounds. A researcher would insert the experimental data for the novel compound into this table to contextualize its performance.

Parameter This compound Dasatinib Sorafenib Erlotinib
Inhibitor Type To be determinedType I, Multi-targeted Tyrosine Kinase Inhibitor[8]Type II, Multi-targeted Tyrosine/Serine-Threonine Kinase InhibitorType I, Tyrosine Kinase Inhibitor
Primary Kinase Targets To be determinedBcr-Abl, SRC family, c-KIT, PDGFR[8][9]RAF-1, B-RAF, VEGFR-2, PDGFR, c-KITEGFR[9]
Reported IC50 (MCF7 Cells) To be determined0.67 µM[9]16.0 µM[9]>30 µM[9]
Reported IC50 (HCT 116 Cells) To be determined0.14 µM[9]18.6 µM[9]>30 µM[9]
Mechanism of Action To be determinedBinds to the active conformation of kinases, blocking ATP binding[8][10].Binds to the inactive (DFG-out) conformation of kinases[8].Competes with ATP for the binding site on the intracellular domain of EGFR.
Key Cellular Effect To be determinedInduces apoptosis and inhibits proliferation in sensitive cell lines[9].Inhibits tumor cell proliferation and angiogenesis.Blocks downstream signaling, leading to cell cycle arrest and apoptosis.

Part 3: Essential Experimental Protocols

Trustworthy and reproducible data is the bedrock of drug discovery. The following protocols are detailed, self-validating systems for assessing kinase inhibitor performance.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying ADP production[11][12].

Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and non-radioactive format, which enhances laboratory safety[13]. It measures a universal product of the kinase reaction (ADP), making it a robust method for primary screening and IC50 determination[13].

G A 1. Reagent Prep - Serial Dilution of Inhibitor - Kinase/Substrate Mix - ATP Solution B 2. Kinase Reaction - Add Inhibitor to Plate - Add Kinase Enzyme - Incubate (Binding) - Initiate with ATP/Substrate A->B C 3. ADP-Glo™ Reagent - Add to Stop Reaction - Deplete Unused ATP - Incubate 40 min B->C D 4. Detection - Add Kinase Detection Reagent - Convert ADP to ATP - Generate Luminescence - Incubate 30 min C->D E 5. Data Acquisition - Read Luminescence - Plot Dose-Response Curve - Calculate IC50 D->E

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO[12].

    • Perform a 1:3 serial dilution in DMSO to create a 10-point concentration curve[12]. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup (in a 96-well plate):

    • Add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells[12].

    • Prepare a solution of the target kinase and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12].

    • Add 2.5 µL of the diluted kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding[12].

    • Prepare the ATP solution in kinase buffer at a concentration near the Kₘ for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well[12].

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ Kit):

    • After the incubation, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP[11][12].

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light[12].

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer[11].

    • Subtract the background luminescence (from wells with no enzyme).

    • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a "no kinase" control as 0% activity[11].

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value[11].

Protocol 2: Cellular Target Engagement Assay (Phosphorylation Assay)

This protocol determines if the inhibitor can access its target within a living cell and block its activity, which is measured by a decrease in the phosphorylation of a known downstream substrate.

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or active efflux. This assay is a critical secondary screen to validate on-target activity in a more physiologically relevant environment[14]. It directly measures the functional consequence of kinase inhibition[15].

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) in appropriate media.

    • Seed the cells in a 96-well culture plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO) control.

    • Incubate for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and target engagement.

  • Cell Lysis and Protein Quantification:

    • Remove the treatment medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well to extract cellular proteins. Incubate on ice[15].

    • Collect the lysates and determine the total protein concentration for each sample using a standard method like a BCA assay to ensure equal loading in subsequent steps.

  • Phosphorylation Detection (ELISA/TR-FRET):

    • Use a sandwich ELISA or TR-FRET-based assay kit specific for the phosphorylated substrate of the target kinase[14][15].

    • Transfer the cell lysates to the assay plate pre-coated with a capture antibody for the total substrate protein.

    • Add a detection antibody that is specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme (for ELISA) or a fluorophore (for TR-FRET)[14].

    • After washing steps, add the appropriate detection reagent and measure the signal (absorbance, fluorescence, or time-resolved fluorescence) using a plate reader[15].

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total protein concentration or to a parallel measurement of the total (unphosphorylated) substrate protein.

    • Calculate the percent inhibition of phosphorylation relative to the vehicle-treated control.

    • Plot the percent inhibition against inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and industry-standard pathway for the initial characterization of a novel compound, This compound , as a potential kinase inhibitor. By first establishing a framework for its discovery and validation—from broad panel screening to specific biochemical and cellular assays—and then providing a template for comparison against established drugs like Dasatinib, Sorafenib, and Erlotinib, we have created a comprehensive roadmap for researchers.

The provided protocols for in vitro and cellular assays represent the foundational experiments required to build a data package for any new kinase inhibitor. The true scientific narrative of this compound can only be written once this experimental work is performed. The resulting data will reveal its potency, selectivity, and cellular efficacy, ultimately determining if it warrants further investigation as a potential therapeutic agent.

References

  • protocols.io. (2023). In vitro kinase assay.
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health.
  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay.
  • ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs).
  • Bio-protocol. (2022). In vitro kinase assay.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Frontiers in Pharmacology. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update.
  • Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • National Institutes of Health. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP.
  • PubMed. (n.d.). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).
  • PubChem. (n.d.). 5-Ethylsulfonyl-1-phenyl-1H-tetrazole.
  • National Institutes of Health. (n.d.). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
  • SAJChem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • MDPI. (n.d.). The Development of FAK Inhibitors: A Five-Year Update.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
  • PubMed. (n.d.). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated.
  • PubMed. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents.
  • PubMed. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML.
  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.
  • IJRPR. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Pharmaffiliates. (n.d.). CAS No : 86-93-1| Chemical Name : 1-Phenyl-1H-tetrazole-5-thiol.

Sources

Comparing biological activity of tetrazole and triazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of Tetrazole and Triazole Analogs for Drug Discovery Professionals

Introduction: The Privileged Scaffolds of Medicinal Chemistry

In the landscape of medicinal chemistry, five-membered nitrogen-containing heterocycles are indispensable scaffolds for the development of novel therapeutic agents. Among these, tetrazoles and triazoles have emerged as "privileged structures" due to their remarkable versatility and broad spectrum of biological activities.[1][2] Both ring systems are found in numerous clinically approved drugs, targeting a wide array of diseases from fungal infections and cancer to hypertension.[3][4]

This guide provides a comparative analysis of the biological activities of tetrazole and triazole analogs, offering insights into their structural properties, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will delve into the causality behind their distinct pharmacological profiles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Part 1: Structural and Physicochemical Properties—The Foundation of Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. While both tetrazoles and triazoles are five-membered aromatic rings, key differences in their nitrogen atom count and arrangement dictate their behavior in biological systems.

Tetrazole: The Carboxylic Acid Bioisostere

A defining feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group.[5][6] Bioisosteres are functional groups with similar physical and chemical properties that elicit comparable biological responses. The tetrazole ring mimics the acidity (pKa ≈ 4.5-4.9) and planar geometry of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.[6][7]

However, this substitution offers significant advantages. Tetrazoles are generally more metabolically stable than carboxylic acids and can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes and increase oral bioavailability.[4][8] This strategic replacement has been successfully employed in drugs like losartan and valsartan for hypertension.[9]

G cluster_0 Carboxylic Acid cluster_1 Tetrazole cluster_2 Key Physicochemical Similarities cluster_3 Pharmacokinetic Advantages of Tetrazole a R-COOH b R-CNNNN-H a->b Bioisosteric Replacement pKa • Similar pKa (Acidity) Hbond • H-bond Donor/Acceptor Planar • Planar Geometry MetStab • Increased Metabolic Stability Lipo • Enhanced Lipophilicity Bioavail • Improved Bioavailability

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Triazole: A Versatile Pharmacophore

Triazoles exist as two primary isomers, 1,2,3-triazole and 1,2,4-triazole, both of which are prominent in medicinal chemistry.[10][11] Unlike the primary role of tetrazole as a bioisostere, the triazole ring is more often a core scaffold that positions various substituents in a specific three-dimensional orientation to interact with biological targets.[12] The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors and can coordinate with metal ions, a critical interaction for their mechanism of action in antifungal agents.[13][14]

Part 2: A Comparative Look at Biological Activities

Both tetrazole and triazole derivatives exhibit a wide range of pharmacological activities, including antifungal, anticancer, antimicrobial, and antiviral effects.[1][3]

Antifungal Activity

This is the therapeutic area where triazoles have had their most significant impact.

  • Triazoles: The "azole" class of antifungals, which includes drugs like fluconazole and itraconazole, are cornerstone therapies for systemic fungal infections.[15] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13] By binding to the heme iron in the enzyme's active site, triazoles disrupt membrane integrity, leading to fungal cell death or growth inhibition.[14][15]

  • Tetrazoles: While less common, tetrazole-containing compounds have also demonstrated antifungal activity.[8][9] Their mechanism is often different from triazoles and depends on the overall structure of the molecule. Some studies suggest they may inhibit other essential microbial enzymes.[9]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->CYP51 Inhibition CYP51->Ergosterol Biosynthesis

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [16]2. Compound Preparation: Prepare serial dilutions of the test compounds (tetrazole and triazole analogs) in the appropriate culture medium. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO at <0.5%) must be included. [17]3. Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 48 or 72 hours). [16]4. MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [16]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [16]6. Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [17]

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [18][19] Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can identify the precise concentration at which microbial growth is inhibited. This is a fundamental measure of a compound's antimicrobial potency.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). [20]Include a positive control (known antibiotic like ampicillin), a negative control (broth only), and a growth control (broth + inoculum).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism. [19]3. Inoculation: Add the microbial inoculum to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [20]This can also be determined by adding a viability indicator like resazurin. [18]

Protocol 3: In Vitro Metabolic Stability Assay

This assay predicts how quickly a compound is metabolized, typically by liver enzymes. It is a critical step in early drug discovery to assess a compound's potential pharmacokinetic profile. [21][22] Causality: Liver subcellular fractions, such as microsomes or S9 fractions, contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s). [21][22]By incubating a compound with these fractions and monitoring its disappearance over time, we can calculate its intrinsic clearance and metabolic half-life.

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Methodology:

  • Incubation: Prepare an incubation mixture containing the test compound, liver microsomes (or S9 fraction), and a buffer solution. The reaction is initiated by adding a cofactor solution (e.g., NADPH). [21]2. Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching: Immediately stop the metabolic reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile) containing an internal standard for analytical normalization. [23]4. Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the remaining compound concentration versus time. From the slope of this line, calculate the metabolic half-life (t½) and the intrinsic clearance (CLint). [21]

Conclusion and Future Outlook

Both tetrazole and triazole analogs are exceptionally valuable scaffolds in medicinal chemistry, each with a distinct profile. Triazoles are firmly established as potent antifungal agents with a well-understood mechanism of action targeting CYP51. [13]Their utility continues to expand into oncology and other areas.

Tetrazoles serve a unique and powerful role as metabolically stable bioisosteres of carboxylic acids, a strategy that has proven highly successful in improving the drug-like properties of therapeutic candidates, particularly in the cardiovascular and anticancer domains. [8][9] The choice between incorporating a tetrazole or a triazole into a drug candidate is therefore not arbitrary but a strategic decision based on the therapeutic target, the desired mechanism of action, and the specific pharmacokinetic profile required. As our understanding of disease biology deepens, the rational design of novel tetrazole and triazole derivatives will undoubtedly continue to yield next-generation therapeutics with improved efficacy and safety.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC, NIH.
  • Basic protocol to assess preclinical anticancer activity. It can be...
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]
  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central, NIH. [Link]
  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Link.springer.com. [Link]
  • Tetrazole Derivatives as Promising Anticancer Agents. PubMed. [Link]
  • Tetrazole: A privileged scaffold for the discovery of anticancer agents.
  • Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers. [Link]
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs.
  • 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. PubMed. [Link]
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC, NIH. [Link]
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Tetrazole is one of the most commonly used bioisosteres. Online Inhibitor. [Link]
  • Tetrazole hybrids with potential anticancer activity. PubMed. [Link]
  • Triazole Derivatives and Their Biological Activity - A Review.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH. [Link]
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • How to Conduct an In Vitro Metabolic Stability Study. Lambda Therapeutic Research. [Link]
  • A Pharmacological Update of Triazole Deriv
  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. [Link]
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are toler
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Significant biological activities of triazole derivatives.
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TRIAZOLE DERIV
  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
  • Biological activities importance of Tetrazole derivatives.
  • Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. PMC, NIH. [Link]
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. [Link]
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Semantic Scholar. [Link]
  • A review on the recent advancements in biological activity of triazoles and tetrazoles. Jetir.org. [Link]
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]
  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Assessment of antimicrobial activity. Protocols.io. [Link]
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N

Sources

Comparative In Vitro Efficacy of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole as a Novel Matrix Metalloproteinase-9 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Among them, MMP-9 (Gelatinase B) is a key enzyme implicated in pathological processes requiring tissue remodeling, such as tumor invasion, metastasis, and angiogenesis.[2][3] Its ability to degrade type IV collagen, a major component of basement membranes, makes it a prime therapeutic target for anticancer therapies.[1][3] The compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole is an organic tetrazole derivative with potential applications in medicinal chemistry.[4] Its structural features, including a tetrazole ring (a known bioisostere for carboxylic acids), a sulfonyl group, and a fluorinated aromatic system, suggest its potential as an enzyme inhibitor.[4][5] This guide provides a comprehensive framework for evaluating the in vitro efficacy of this compound as a putative MMP-9 inhibitor, comparing its performance against a well-established broad-spectrum MMP inhibitor, Marimastat.

Comparative Analysis: Putative Efficacy Against Known MMP Inhibitors

The primary goal of this guide is to delineate a series of robust in vitro assays to determine the inhibitory potential of this compound on MMP-9 activity and its subsequent effects on cancer cell invasion. For a meaningful comparison, the compound's performance will be benchmarked against Marimastat, a broad-spectrum hydroxamate-based MMP inhibitor with known potent activity against MMP-9 (IC50 = 3 nM).[6][7][8]

Hypothetical Performance Overview

The following table summarizes the anticipated comparative data points from the experimental workflows described in this guide. This data is illustrative and serves as a template for presenting experimental findings.

Parameter This compound Marimastat (Reference Compound) Assay Principle
MMP-9 Enzymatic Inhibition (IC50) To be determined~3 nM[7][8]Fluorometric kinetic assay measuring the cleavage of a FRET-based substrate.[9][10]
Inhibition of Gelatinase Activity To be determinedDose-dependent reduction in gelatin degradation[11]Gelatin zymography to visualize the inhibition of MMP-9 activity in conditioned media from cancer cells.
Inhibition of Cancer Cell Invasion To be determinedSignificant reduction in cell invasion[11]Boyden chamber assay to quantify the inhibition of cancer cell invasion through a Matrigel-coated membrane.[12][13]

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These assays will collectively provide a comprehensive profile of the compound's anti-MMP-9 and anti-invasive properties.

Workflow for In Vitro Efficacy Testing

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Functional Assays enzymatic_assay MMP-9 Fluorometric Inhibitor Assay ic50 Determine IC50 Value enzymatic_assay->ic50 Quantify fluorescence zymography Gelatin Zymography ic50->zymography Inform dose selection cell_culture Culture HT-1080 cells (high MMP-9 secretors) treatment Treat cells with compound or Marimastat cell_culture->treatment conditioned_media Collect conditioned media treatment->conditioned_media cell_lysate Prepare cell lysates treatment->cell_lysate conditioned_media->zymography invasion_assay Boyden Chamber Invasion Assay cell_lysate->invasion_assay quantify_zymo Quantify gelatinolytic bands zymography->quantify_zymo quantify_invasion Quantify invaded cells invasion_assay->quantify_invasion

Caption: Workflow for evaluating the in vitro efficacy of MMP-9 inhibitors.

Protocol 1: MMP-9 Fluorometric Inhibitor Assay

This assay quantifies the direct inhibitory effect of the test compound on purified MMP-9 enzyme activity.

Principle: A FRET (Förster Resonance Energy Transfer)-based substrate is cleaved by active MMP-9, releasing a fluorescent signal.[9] The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorometric substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 325/393 nm or as specified by substrate manufacturer)[9]

  • This compound

  • Marimastat

Procedure:

  • Prepare a dilution series of the test compound and Marimastat in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to the background control wells.

  • Add 50 µL of diluted MMP-9 enzyme to the enzyme control and inhibitor wells.

  • Add 1 µL of the diluted test compounds or Marimastat to the inhibitor wells. Include a solvent control.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mix containing the MMP-9 substrate diluted in assay buffer.

  • Add 50 µL of the reaction mix to all wells to initiate the reaction.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes.[9]

  • Calculate the rate of reaction (slope of the linear portion of the curve).

  • Determine the percent inhibition for each concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Gelatin Zymography

This technique visualizes the gelatinolytic activity of MMP-9 and its inhibition by the test compound.

Principle: Proteins in conditioned cell culture media are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows renatured MMPs to digest the gelatin.[14] Staining with Coomassie Blue reveals clear bands of gelatin degradation against a blue background, corresponding to MMP activity.

Materials:

  • Conditioned media from treated and untreated cancer cells (e.g., HT-1080)

  • SDS-PAGE apparatus

  • 10% Polyacrylamide gels containing 0.1% gelatin[14]

  • Non-reducing sample buffer

  • Washing buffer (e.g., 2.5% Triton X-100 in water)[15]

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.6, 10 mM CaCl2)[14]

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Culture HT-1080 cells and treat with various concentrations of the test compound or Marimastat for 24-48 hours in serum-free media.

  • Collect the conditioned media and centrifuge to remove cell debris.[14]

  • Mix 20 µL of conditioned media with non-reducing sample buffer. Do not heat the samples.[14]

  • Load samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.[14]

  • After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS.

  • Incubate the gel overnight at 37°C in incubation buffer to allow for gelatin digestion.[14]

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.[14]

  • Destain the gel until clear bands appear against a dark blue background.[14]

  • Image the gel and quantify the band intensity using densitometry software.

Protocol 3: Boyden Chamber Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.[12]

Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a basement membrane extract).[12] The lower chamber contains a chemoattractant.[13] Invasive cells degrade the Matrigel and migrate through the porous membrane, and are subsequently stained and quantified.

Materials:

  • Boyden chamber inserts (8 µm pore size) with a companion 24-well plate[13]

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • HT-1080 cancer cells

  • Test compound and Marimastat

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Coat the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Pre-treat HT-1080 cells with various concentrations of the test compound or Marimastat for 2-4 hours.

  • Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields for each insert.[12]

  • Calculate the percent inhibition of invasion relative to the untreated control.

MMP-9 Signaling and Invasion

The inhibition of MMP-9 is expected to disrupt the signaling cascade that promotes cancer cell invasion and metastasis.

G cluster_0 Extracellular Space cluster_1 Cancer Cell pro_mmp9 Pro-MMP-9 (inactive) active_mmp9 MMP-9 (active) pro_mmp9->active_mmp9 Activation ecm Extracellular Matrix (e.g., Type IV Collagen) active_mmp9->ecm Degradation degraded_ecm Degraded ECM growth_factors Growth Factors & Adhesion Molecules ecm->growth_factors Release of... invasion Cell Invasion & Migration degraded_ecm->invasion Promotes growth_factors->invasion Promotes inhibitor 5-(4-Fluorophenethylsulfonyl) -1-phenyl-1H-tetrazole inhibitor->active_mmp9 Inhibition

Caption: Role of MMP-9 in cancer cell invasion and the point of inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterize the in vitro efficacy of this compound as a potential MMP-9 inhibitor. By employing a combination of direct enzymatic assays, cell-based functional assays, and by benchmarking against a known inhibitor, researchers can generate a comprehensive and reliable dataset. The successful inhibition of MMP-9 activity and subsequent reduction in cancer cell invasion in these models would provide a strong rationale for further preclinical development of this compound as a novel anti-cancer therapeutic.

References

  • Title: An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Source: PubMed Central. URL:[Link]
  • Title: Gelatin Zymography Protocol. Source: Addgene. URL:[Link]
  • Title: Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy.
  • Title: An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Source: Semantic Scholar. URL:[Link]
  • Title: Marimastat inhibits neointimal thickening in a model of human arterial intimal hyperplasia. Source: European Journal of Vascular and Endovascular Surgery. URL:[Link]
  • Title: Boyden Chamber Assay.
  • Title: Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1. Source: PubMed Central. URL:[Link]
  • Title: MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Source: Assay Genie. URL:[Link]
  • Title: Gelatin-Zymography Kit. Source: Cosmo Bio. URL:[Link]
  • Title: The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Source: PubMed Central. URL:[Link]
  • Title: MMP9 Assay Protocol.
  • Title: Pro-angiogenic role of MMP-9 in invasion and metastasis of gastric cancer. Source: American Journal of BioMedicine. URL:[Link]
  • Title: Matrix Metalloproteinases in Cancer Cell Invasion.
  • Title: EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Source: BioAssay Systems. URL:[Link]
  • Title: Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Source: Quickzyme Biosciences. URL:[Link]
  • Title: Systemic Ablation of MMP-9 Triggers Invasive Growth and Metastasis of Pancreatic Cancer via Deregulation of IL6 Expression in the Bone Marrow. Source: AACR Journals. URL:[Link]
  • Title: MMP-9 Inhibitor Assay Kit (CAT#: Z01MM2-JL19).
  • Title: Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents.
  • Title: 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Source: PubMed. URL:[Link]
  • Title: IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. URL:[Link]
  • Title: Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Source: PubMed Central. URL:[Link]
  • Title: A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Source: International Journal of Pharmaceutical Sciences Review and Research. URL:[Link]
  • Title: View of New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Source: jkaps.org. URL:[Link]
  • Title: Biological Potentials of Substituted Tetrazole Compounds. Source: Pharmaceutical Methods. URL:[Link]

Sources

A Researcher's Guide to Validating the Specificity of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of specific small molecule inhibitors is crucial for dissecting biological pathways and for therapeutic intervention. This guide provides a comprehensive framework for validating the specificity of the novel compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, hereafter referred to as Cmpd-FPT . While the precise biological target of Cmpd-FPT is not yet widely characterized in public literature, its structural motifs suggest potential interactions with enzymatic pathways.[1] This guide will therefore use the well-studied p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses, as a hypothetical target to illustrate a rigorous, multi-tiered validation strategy.[2] We will compare Cmpd-FPT's performance against a known highly specific inhibitor, Skepinone-L , and a broadly non-specific kinase inhibitor, Staurosporine , to provide a clear benchmark for specificity.[3][4] This document outlines the critical experimental workflows, from broad biochemical screens to in-cell target engagement and unbiased proteome-wide analysis, essential for establishing Cmpd-FPT as a truly specific chemical probe.

The Imperative of Specificity in Chemical Biology

A small molecule inhibitor's value is directly proportional to its specificity. Off-target effects can lead to misinterpreted experimental results, confounding the understanding of a biological pathway and potentially causing unforeseen toxicity in therapeutic contexts.[4] An inhibitor that interacts with numerous proteins is a blunt instrument; a specific inhibitor is a precision tool. The goal of this validation strategy is to confirm that Cmpd-FPT exerts its biological effect primarily through its intended target (in this case, our hypothetical target p38α MAPK) with minimal interference from other cellular proteins.

Our comparative validation will utilize:

  • Cmpd-FPT: The investigational compound.

  • Skepinone-L (Positive Control): A potent, ATP-competitive inhibitor with exceptional selectivity for p38α/β MAPK.[3][5][6]

  • Staurosporine (Negative Control): A natural product known for its promiscuous inhibition of a vast number of protein kinases, making it a valuable tool for inducing apoptosis but unsuitable for specific pathway interrogation.[4][7]

A Multi-Pronged Strategy for Specificity Validation

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Analysis a Large-Panel Kinase Screen (e.g., KinomeScan) b Initial Specificity Profile (Selectivity Score) a->b Quantify Interactions c Cellular Thermal Shift Assay (CETSA) b->c Proceed if Highly Selective d Confirm Target Binding in Intact Cells c->d Measure Thermal Stabilization e Thermal Proteome Profiling (TPP) d->e Proceed if Target Engagement Confirmed f Identify On- and Off-Targets System-Wide e->f Mass Spectrometry Analysis g g f->g Validated Specific Inhibitor

Caption: Tiered workflow for inhibitor specificity validation.

Tier 1: Broad Kinome Profiling

The first step is to assess the compound's interaction profile against a large panel of purified enzymes. Since many inhibitors target ATP-binding pockets, screening against the human kinome is a logical and essential starting point.[8][9][10]

Experiment: Large-Panel Kinase Selectivity Screening (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot™).

Causality: This approach determines specificity by quantifying the binding interactions of Cmpd-FPT against hundreds of kinases simultaneously. The primary output is a selectivity score, which reveals how tightly the compound binds to the intended target versus other kinases. A highly specific inhibitor will show potent binding to p38α and minimal interaction with other kinases. This contrasts sharply with Staurosporine, which binds to a vast portion of the kinome with high affinity.[11]

Protocol: Kinase Panel Screening

  • Compound Submission: Prepare Cmpd-FPT, Skepinone-L, and Staurosporine at a high concentration stock (e.g., 10 mM in DMSO). Submit to a commercial provider like Reaction Biology or AssayQuant.[8][12]

  • Assay Conditions: Request screening at a fixed concentration (e.g., 1 µM) against the largest available kinase panel. The assay is typically a competition binding assay where the amount of test compound required to displace a tagged, broad-spectrum ligand from each kinase is measured.

  • Data Analysis: The primary data is reported as "% Inhibition" or "Kd" for each kinase. Visualize the data using a kinome tree map. Calculate a Selectivity Score (S-score), where a lower score indicates higher selectivity.

Expected Data Summary:

CompoundTarget (p38α) KdOff-Target Hits (>75% Inh. @ 1µM)Selectivity Score (S(1µM))
Cmpd-FPT 15 nM20.005
Skepinone-L 5 nM[13]1 (p38β)[6]0.002
Staurosporine 6 nM[7]>2000.550

Tier 2: Confirming Target Engagement in a Cellular Milieu

Biochemical assays use purified proteins, which may not fully represent the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in intact cells.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[17]

Experiment: Western Blot-based or Real-Time Cellular Thermal Shift Assay (CETSA).

Causality: By heating cells treated with the compound to various temperatures, we can measure the amount of soluble target protein remaining. If Cmpd-FPT binds p38α, the p38α protein will be more stable at higher temperatures compared to untreated cells. This provides direct evidence of target engagement in a physiological context.

G start Treat cells with Inhibitor or DMSO heat Heat cell suspension across a temperature gradient start->heat lyse Lyse cells and separate soluble fraction heat->lyse detect Detect soluble p38α (Western Blot / AlphaScreen) lyse->detect analyze Plot melting curves and determine thermal shift (ΔTm) detect->analyze end Evidence of Target Engagement analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-based CETSA

  • Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency.

  • Compound Treatment: Treat cells with Cmpd-FPT (e.g., 10 µM), Skepinone-L (1 µM), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute cooling step at 4°C.[14]

  • Lysis and Centrifugation: Lyse cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation.

  • Detection: Quantify the amount of soluble p38α in the supernatant using SDS-PAGE and Western blotting with a specific anti-p38α antibody.

  • Data Analysis: Densitometry is used to quantify band intensity at each temperature. Plot the percentage of soluble protein relative to the lowest temperature point. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive ΔTm in treated cells versus control indicates target stabilization.

Expected Data Summary:

Compound (Concentration)Vehicle Tm (p38α)Treated Tm (p38α)Thermal Shift (ΔTm)
Cmpd-FPT (10 µM)52.1°C58.5°C+6.4°C
Skepinone-L (1 µM)52.1°C60.2°C+8.1°C
Staurosporine (1 µM)52.1°C57.8°C+5.7°C

Note: While Staurosporine shows a thermal shift for p38α, its lack of specificity means it would also stabilize numerous other kinases, an effect that would be revealed by proteome-wide methods.

Tier 3: Unbiased, Proteome-Wide Off-Target Discovery

The ultimate test of specificity is to assess a compound's interactions across the entire proteome in an unbiased manner. Thermal Proteome Profiling (TPP) extends the CETSA principle by using quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[18][19][20]

Experiment: Thermal Proteome Profiling (TPP).

Causality: TPP provides a global view of protein thermal stability changes upon compound treatment. This powerful technique can not only confirm the engagement of the primary target (p38α) but also comprehensively identify any other proteins that are stabilized ("on-targets" and "off-targets") or destabilized (downstream effects).[21][22] A truly specific inhibitor like Skepinone-L will primarily stabilize p38α and p38β, while Cmpd-FPT's specificity will be determined by the number of other proteins it significantly stabilizes. Staurosporine would be expected to stabilize a large number of kinases.

Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment & Heating: Treat two large batches of cells, one with the compound (Cmpd-FPT) and one with vehicle (DMSO). Aliquot and heat both batches across a wider temperature range (e.g., 10 points from 37°C to 67°C).

  • Protein Extraction & Digestion: Isolate the soluble protein fractions from all samples as in the CETSA protocol. Digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMTs). This allows peptides from all 10 temperature points to be combined into a single sample for mass spectrometry analysis, enabling precise relative quantification.[21]

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative abundance of soluble protein across the temperature gradient to generate a melting curve. Compare the melting curves between the Cmpd-FPT-treated and DMSO-treated samples to identify proteins with significant thermal shifts.

Expected Data Summary:

CompoundConfirmed On-Target (ΔTm)Significant Off-Target Proteins (ΔTm > 3°C)
Cmpd-FPT p38α/MAPK14 (+6.2°C)None
Skepinone-L p38α/MAPK14 (+7.9°C), p38β/MAPK11 (+5.1°C)None
Staurosporine p38α/MAPK14 (+5.5°C)CDK2, PKCα, CAMKII, SRC, LCK, >50 other kinases

Conclusion and Recommendations

This guide provides a rigorous, tiered approach to validate the specificity of this compound (Cmpd-FPT). By systematically progressing from broad biochemical profiling to in-cell target engagement and finally to unbiased proteome-wide analysis, researchers can build a strong, evidence-based case for specificity.

  • Initial Kinome Screening provides a rapid assessment of selectivity. If Cmpd-FPT demonstrates a highly selective profile, it warrants further investigation.

  • Cellular Thermal Shift Assays are essential to confirm that the compound reaches and binds its target in a complex cellular environment.

  • Thermal Proteome Profiling offers the highest level of validation, providing a global and unbiased view of on- and off-target interactions.

By employing this comprehensive strategy and comparing the results to both highly specific (Skepinone-L) and non-specific (Staurosporine) inhibitors, researchers can confidently classify Cmpd-FPT and establish its utility as a precise tool for studying its target biology.

References

  • Angele, M. K., et al. (2011). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology, 8(2), 141–143.
  • Wikipedia. (n.d.). Staurosporine.
  • Borst, O., et al. (2013). Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. Cellular Physiology and Biochemistry, 31(6), 914-924.
  • Gaestel, M., et al. (2007). Targeting p38α and p38β: The Yin and Yang of p38 MAPK signaling in inflammation. Journal of Cell Science, 120(18), 3091-3094.
  • Ochoa, D., et al. (2020). Thermal Proteome Profiling (TPP) Service. EMBL-EBI.
  • Miettinen, T. P., et al. (2022). Drug Target Identification in Tissues by Thermal Proteome Profiling. Annual Review of Pharmacology and Toxicology, 62, 465-482.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Lee, Y., & Lee, Y. J. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 26(8), 2197.
  • Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 39-49.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page.
  • Savitski, M. M., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. FEBS Letters, 591(15), 2240-2255.
  • Mateus, A., et al. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2079, 215-238.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Potel, C. M., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2686-2696.
  • University of Dundee Research Portal. (n.d.). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2295-2306.

Sources

Confirming the Pro-Apoptotic Activity of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel therapeutic agents with specific biological activities is paramount. The compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a molecule incorporating a tetrazole ring, a sulfonyl group, and a fluorinated aromatic system, presents an interesting scaffold for medicinal chemistry exploration.[1] While extensive research on this specific molecule is not yet publicly available, its structural motifs are found in compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm a hypothesized pro-apoptotic activity of this compound using a series of orthogonal assays.

The Rationale for a Pro-Apoptotic Hypothesis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a key therapeutic strategy.[7] Given that many tetrazole-containing compounds have demonstrated anticancer effects, it is a scientifically sound hypothesis that this compound may exert its potential anticancer activity by inducing apoptosis.[1][2][3]

To investigate this, we will outline a workflow that examines key events in the apoptotic cascade:

  • Early Apoptosis: Detection of phosphatidylserine (PS) externalization.

  • Mid-Stage Apoptosis: Measurement of effector caspase activation.

  • Late-Stage Apoptosis: Assessment of DNA fragmentation.

This multi-pronged approach ensures a thorough and reliable assessment of the compound's activity.

Experimental Workflow for Apoptosis Confirmation

The following diagram illustrates the proposed workflow for confirming the pro-apoptotic activity of this compound.

G cluster_0 Hypothesis Generation cluster_1 Orthogonal Assay Battery cluster_2 Data Analysis & Confirmation Hypothesis Hypothesis: Compound induces apoptosis in cancer cells Assay1 Annexin V-FITC/PI Staining (Early Apoptosis) Hypothesis->Assay1 Test Assay2 Caspase-3/7 Activity Assay (Mid-Stage Apoptosis) Hypothesis->Assay2 Test Assay3 TUNEL Assay (Late-Stage Apoptosis) Hypothesis->Assay3 Test Analysis Quantitative Data Comparison Assay1->Analysis Assay2->Analysis Assay3->Analysis Confirmation Confirmation of Pro-Apoptotic Activity Analysis->Confirmation Convergent Evidence

Sources

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Tetrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Tetrazole Inhibitor Design

Tetrazole-containing molecules are a cornerstone in medicinal chemistry, prized for their ability to act as bioisosteres of carboxylic acids, thereby enhancing metabolic stability and improving pharmacokinetic profiles.[1] The strategic introduction of fluorine into these tetrazole scaffolds represents a powerful approach to further refine their drug-like properties. Fluorine's unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacological profile.[2][3]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated tetrazole inhibitors, offering a blend of theoretical principles and practical experimental guidance. While direct side-by-side comparative data for tetrazole inhibitors is still an emerging field, we will draw upon established trends in closely related azole compounds and provide a robust scientific rationale for their application to tetrazole systems.

Physicochemical and Pharmacokinetic Landscape: The Impact of Fluorination

The introduction of fluorine can dramatically alter the physicochemical properties of a tetrazole inhibitor, which in turn dictates its pharmacokinetic behavior.

Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and oral bioavailability.[2] However, the effect is nuanced. While monofluorination or the introduction of a trifluoromethyl group can enhance passage through lipid bilayers, over-fluorination can sometimes lead to reduced aqueous solubility.[3]

Metabolic Stability: Blocking the "Soft Spots"

A key advantage of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[5] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism. This leads to a longer biological half-life and improved bioavailability of the drug candidate.[2][6] While direct comparative studies on tetrazoles are limited, data from other nitrogen-containing heterocycles consistently demonstrates this principle.[4]

Comparative Biological Activity: Potency and Selectivity

The electronic effects of fluorine can significantly enhance the binding affinity and inhibitory potency of tetrazole-based drugs.

Enhanced Potency through Favorable Interactions

Fluorine's high electronegativity can create favorable dipole-dipole and charge-dipole interactions with amino acid residues in the target protein's binding pocket. These interactions can lead to a tighter and more specific binding, resulting in lower IC50 values.[2] Studies on other azole inhibitors, such as triazoles, have consistently shown that fluorinated analogs exhibit significantly greater potency compared to their non-fluorinated counterparts. For instance, fluorinated triazole derivatives have demonstrated superior anticancer and antimycobacterial activities.[2][7]

Illustrative Data from Related Azole Inhibitors
Compound TypeTargetIC50Fold Improvement (vs. Non-Fluorinated)Reference
Non-Fluorinated TriazineEGFR (mutant T790M/L858R)30.7 µM-[8]
Fluorinated TriazineEGFR (mutant T790M/L858R)6.5 µM4.7[8]

This data on triazine inhibitors strongly suggests a similar trend would be observed with tetrazole inhibitors targeting the same or similar enzymes.

Experimental Protocols: A Practical Guide to Comparative Analysis

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative pair of fluorinated and non-fluorinated tetrazoles, as well as for key comparative biological assays.

Synthesis of a Non-Fluorinated Tetrazole: 5-phenyl-1H-tetrazole

This protocol utilizes a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[9]

Workflow for the Synthesis of 5-phenyl-1H-tetrazole

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Characterization A Combine Benzonitrile, NaN₃, and catalyst (e.g., ZnBr₂) in a flask. B Heat to reflux with vigorous stirring. Monitor by TLC/LC-MS. A->B Heat C Cool to room temperature. Acidify with HCl. B->C Reaction Complete D Filter the precipitate or extract with an organic solvent. C->D E Wash and dry the organic layer. D->E F Characterize the product (NMR, IR, MS, mp). E->F Purified Product

Caption: A generalized workflow for the synthesis of 5-phenyl-1H-tetrazole.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).[9]

  • Add a suitable solvent, such as dimethylformamide (DMF), to the flask.[1][10]

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.[10]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 1-2.

  • A precipitate of 5-phenyl-1H-tetrazole should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Characterization: Characterize the final product using techniques such as NMR, IR, mass spectrometry, and melting point determination.[11]

Synthesis of a Fluorinated Tetrazole: 5-(Trifluoromethyl)-1H-tetrazole

This synthesis involves the generation of trifluoroacetonitrile gas, which is then reacted with sodium azide.[12]

Detailed Procedure:

  • Generation of Trifluoroacetonitrile: In a well-ventilated fume hood, dehydrate trifluoroacetamide with a dehydrating agent like phosphorus pentoxide by heating. The resulting trifluoroacetonitrile gas is passed into the next reaction step.

  • Cycloaddition: Bubble the trifluoroacetonitrile gas through a solution of sodium azide in a suitable solvent.

  • Work-up and Isolation: Follow a similar work-up procedure as described for 5-phenyl-1H-tetrazole, involving acidification and filtration to isolate the 5-(trifluoromethyl)-1H-tetrazole product.

  • Characterization: Characterize the product using appropriate analytical techniques.

In Vitro IC50 Determination: A Standard Protocol

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following is a generalized protocol for determining the IC50 of an inhibitor against a specific enzyme or cell line.

Workflow for IC50 Determination

cluster_0 Preparation cluster_1 Assay cluster_2 Detection cluster_3 Data Analysis A Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated). B Add compounds to wells containing the target enzyme or cells. A->B Dispense C Add substrate and incubate. B->C D Measure the enzymatic activity or cell viability. C->D Incubation Complete E Plot a dose-response curve and calculate the IC50 value. D->E Raw Data

Caption: A generalized workflow for determining the IC50 of an inhibitor.

Detailed Procedure:

  • Compound Preparation: Prepare stock solutions of the fluorinated and non-fluorinated tetrazole inhibitors in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Add the target enzyme or a suspension of the target cells to each well.

  • Reaction Initiation and Incubation: Add the substrate for the enzyme or the appropriate cell culture medium.

  • Incubate the plate for a predetermined time at the optimal temperature.

  • Detection: Measure the enzymatic activity or cell viability using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the biological activity.

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic stability.[4]

Detailed Procedure:

  • Preparation: Prepare solutions of the test compounds (fluorinated and non-fluorinated tetrazoles) and positive control compounds (with known metabolic stability).

  • Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a buffer solution.

  • Incubation: Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compounds to the reaction mixture.

  • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the half-life (t1/2) from the slope of the linear regression. A longer half-life indicates greater metabolic stability.

Mechanism of Action: A Focus on EGFR Inhibition

Many tetrazole-containing compounds exert their therapeutic effects by inhibiting specific signaling pathways involved in disease progression. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[1][10][11]

EGFR Signaling Pathway and Inhibition

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Tetrazole Inhibitor Inhibitor->Dimerization Inhibits

Caption: A simplified diagram of the EGFR signaling pathway and its inhibition by a tetrazole inhibitor.

Upon binding of its ligand, such as EGF, the EGFR undergoes dimerization and autophosphorylation, which activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[13] These pathways ultimately promote cell proliferation, survival, and angiogenesis. Tetrazole-based EGFR inhibitors can block this signaling by competing with ATP for binding to the intracellular tyrosine kinase domain of the receptor, thereby preventing its activation.[12][14]

Toxicity Considerations

While fluorination can enhance the therapeutic properties of a drug, it is also essential to consider its potential impact on toxicity. In some cases, the metabolism of fluorinated compounds can lead to the formation of toxic metabolites. Therefore, a thorough toxicological assessment of both fluorinated and non-fluorinated analogs is a critical step in the drug development process. Comparative in vitro cytotoxicity assays using relevant cell lines should be conducted to evaluate the safety profile of these compounds.[3][15]

Conclusion and Future Directions

The strategic incorporation of fluorine into tetrazole inhibitors represents a highly promising avenue for the development of more potent, selective, and metabolically stable therapeutic agents. While direct comparative data for tetrazole inhibitors is still emerging, the wealth of information from other azole-based compounds provides a strong rationale for the continued exploration of this chemical space. The experimental protocols provided in this guide offer a practical framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the "fluorine advantage" in tetrazole inhibitor design. Future research should focus on generating more direct comparative data for fluorinated and non-fluorinated tetrazole pairs to further validate the trends observed in related heterocyclic systems.

References

  • BenchChem. (2025).
  • Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009).
  • EGFR inhibitory activities of the derivatives.
  • Pharmaceutical combinations of egfr inhibitors and methods of use thereof.
  • Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025).
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. (2022).
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. (2022).
  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. BenchChem. (2025).
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. (2015).
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. (2022).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • EGFR Inhibitor P
  • Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. (2020).
  • IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

Sources

A Strategic Guide to the Cross-Reactivity Profiling of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is fraught with challenges. A critical, early-stage hurdle is the comprehensive characterization of its biological interactivity. This guide provides an in-depth, strategic framework for elucidating the cross-reactivity profile of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole , a novel compound with structural motifs suggesting potential biological activity.[1]

While specific biological data for this molecule is not yet publicly available, its structure—featuring a sulfonyl tetrazole group—hints at its potential to interact with various enzymatic pathways.[1] The 5-sulfonyl tetrazole moiety, for instance, has been effectively used as a chemical probe for the irreversible tagging of cellular receptors via nucleophilic attack from thiol groups, suggesting a potential for covalent interactions.[2] Given this, a rigorous and multi-faceted approach to profiling is not just recommended; it is imperative for de-risking the compound, understanding its mechanism of action, and predicting potential off-target liabilities that could lead to toxicity.

This guide eschews a one-size-fits-all template, instead presenting a logical, tiered strategy that leverages industry-standard platforms to build a comprehensive selectivity profile from the ground up. We will explore the causality behind each experimental choice, provide actionable protocols, and compare potential outcomes against well-characterized kinase inhibitors to provide a clear interpretive framework.

The Strategic Profiling Workflow

A robust characterization of a new molecule requires a phased approach, moving from broad, exploratory screening to more focused, cell-based validation. This ensures a cost-effective and scientifically sound evaluation, where data from each tier informs the next steps.

G cluster_0 Profiling Strategy A Tier 1: Broad Kinome Screening (e.g., KINOMEscan®) Identify initial kinase interaction landscape. B Tier 2: Cellular Target Validation (CETSA & KiNativ™) Confirm target engagement in a physiological context. A->B Informed by high-affinity hits C Tier 3: Broad Safety Pharmacology (e.g., SafetyScreen™ Panels) Assess off-target liabilities beyond the kinome. B->C Based on confirmed cellular targets and kinome-wide selectivity D Synthesis & Decision Making Integrate all data to build a comprehensive cross-reactivity profile. C->D Final risk assessment G cluster_workflow KINOMEscan® Workflow start Compound Submission primary_screen primary_screen start->primary_screen data_analysis Data Analysis (Percent of Control) primary_screen->data_analysis hit_id hit_id data_analysis->hit_id secondary_screen Secondary Screen (11-point Dose-Response) hit_id->secondary_screen kd_determination Kd Determination secondary_screen->kd_determination end Selectivity Profile kd_determination->end

Caption: KINOMEscan® experimental workflow.

Comparative Data Interpretation

To understand the potential outcomes, let's compare three hypothetical profiles for our novel compound against two well-known inhibitors: the promiscuous inhibitor Staurosporine and the more selective dual EGFR/ERBB2 inhibitor Lapatinib .

Kinase Target Hypothetical Profile: this compound Reference Profile: Staurosporine Reference Profile: Lapatinib
Kd (nM)Kd (nM)Kd (nM)
Primary Target(s) MAP4K5: 15 SLK: 0.02 [3]EGFR: 3 [4]
ZAK: 45 LOK: 0.04 [3]ERBB2: 13 [4]
CAMKK1: 0.04 [3]ERBB4: 347 [4]
Number of Hits (Kd < 1 µM) 18>200 [3]~30-40
Selectivity Score (S-Score) ModerateVery Low (Promiscuous)High (Selective)
  • Interpretation : In this hypothetical scenario, our novel compound shows moderate selectivity. It has two primary targets in the nanomolar range but interacts with over a dozen other kinases with sub-micromolar affinity. This profile is far more selective than the broad-spectrum inhibitor Staurosporine, which binds to a large portion of the kinome with high affinity. [3][5]However, it is less selective than Lapatinib, which primarily targets EGFR and ERBB2. [6][7]This initial screen immediately provides critical information, flagging MAP4K5 and ZAK as primary targets for further investigation and highlighting potential off-target kinases that could contribute to the compound's overall biological effect or toxicity.

Tier 2: Validating Target Engagement in a Cellular Environment

Biochemical assays are powerful but occur in an artificial system. It is crucial to validate that the compound engages its intended target(s) within the complex milieu of a living cell, where factors like cell permeability, intracellular ATP concentrations, and target protein conformation play a significant role.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical technique that assesses target engagement in intact cells or tissues. [8]The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. [9][10]By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble protein remaining, one can determine if the compound has engaged its target, evidenced by a shift in the protein's melting curve to a higher temperature. [4][9]

Experimental Protocol: CETSA Melt Curve and ITDR

Part A: Melt Curve Generation

  • Cell Culture and Treatment : Culture an appropriate cell line (e.g., one known to express MAP4K5). Treat cells with a high concentration of the test compound (e.g., 10-20 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Harvesting : Harvest, wash, and resuspend cells in a suitable buffer like PBS, supplemented with protease inhibitors.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes for each temperature point. Use a thermal cycler to heat the samples for 3-5 minutes across a temperature range (e.g., 40°C to 70°C). [9]4. Cell Lysis : Lyse the cells using freeze-thaw cycles or sonication.

  • Separation of Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [10]6. Analysis : Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., MAP4K5) remaining at each temperature point using Western Blot or mass spectrometry.

  • Data Plotting : Plot the percentage of soluble protein against temperature to generate a melt curve. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Part B: Isothermal Dose-Response (ITDR)

  • Determine Tagg : From the melt curve, identify the temperature that results in ~50% protein aggregation (Tagg) in the absence of the compound. [9]2. Dose-Response Treatment : Treat cells with a serial dilution of the test compound.

  • Single-Temperature Heating : Heat all samples at the predetermined Tagg.

  • Analysis : Perform steps 4-6 as above. Plot the amount of soluble protein against the compound concentration to determine the cellular EC50 for target engagement.

G cluster_cet_workflow CETSA Workflow cluster_mc Melt Curve cluster_itdr ITDR Curve mc_treat Treat Cells (Compound vs. Vehicle) mc_heat Heat across Temp Gradient mc_treat->mc_heat mc_lyse Lyse & Centrifuge mc_heat->mc_lyse mc_analyze Analyze Soluble Target mc_lyse->mc_analyze mc_plot Plot: Soluble Protein vs. Temp (Determine Tagg) mc_analyze->mc_plot itdr_heat Heat at Single Temp (Tagg) mc_plot->itdr_heat Informs Tagg itdr_treat Treat Cells (Dose Response) itdr_treat->itdr_heat itdr_lyse Lyse & Centrifuge itdr_heat->itdr_lyse itdr_analyze Analyze Soluble Target itdr_lyse->itdr_analyze itdr_plot Plot: Soluble Protein vs. Conc. (Determine EC50) itdr_analyze->itdr_plot

Caption: CETSA experimental workflow for target validation.

Methodology 2: Activity-Based Kinase Profiling (KiNativ™)

An alternative and complementary approach is activity-based protein profiling (ABPP). The KiNativ™ platform, for example, uses chemical probes that mimic ATP to covalently label conserved lysine residues in the ATP-binding site of active kinases within a native cell lysate. [11]By pre-incubating the lysate with an inhibitor, the binding of the probe to the inhibitor's target kinases is blocked. The extent of this competition is then quantified by mass spectrometry, providing a measure of the inhibitor's potency and selectivity against hundreds of kinases in their native, cellular state. [12][11]This method has the distinct advantage of profiling kinases as they exist in the cell, complete with post-translational modifications and complexed with other proteins, which can significantly impact inhibitor sensitivity. [11]

Comparative Analysis: Dasatinib as a Reference

Dasatinib is a potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases. [13]Let's compare the expected cellular engagement data for our hypothetical compound with Dasatinib.

Assay Method Target Hypothetical: 5-(...)-tetrazole Reference: Dasatinib Insight Gained
CETSA (ITDR) MAP4K5EC50: 250 nMNot a primary targetConfirms target is engaged in intact cells; provides cellular potency.
CETSA (ITDR) ABL1No significant shiftΔTm > 5°C [13]Demonstrates lack of cellular engagement for a known Dasatinib target.
KiNativ™ MAP4K5IC50: 180 nMNot a primary targetConfirms engagement with the active, native kinase in a complex lysate.
KiNativ™ SRCIC50 > 10 µMIC50: ~1-5 nM [13]Highlights selectivity against key off-targets like SRC family kinases.
KiNativ™ IRAK4IC50: 800 nMIdentified as a target [14]Uncovers unexpected off-targets in a native context not seen in biochemical assays.

This comparative analysis demonstrates how cellular assays provide crucial context. While our compound might show some low-micromolar activity against other kinases in a biochemical screen, these cellular assays could confirm that its primary engagement in a physiological setting is restricted to MAP4K5 and ZAK, while revealing other potential cellular targets like IRAK4.

Tier 3: Broad Safety Pharmacology Profiling

To ensure a comprehensive risk assessment, profiling should extend beyond the kinome. Many adverse drug reactions (ADRs) are caused by off-target interactions with other protein families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. [11]Commercial safety panels provide a cost-effective way to screen a compound against a wide range of clinically relevant targets associated with known toxicities.

Methodology: In Vitro Safety Panels

Service providers like Eurofins Discovery (SafetyScreen™), Pharmaron, and WuXi AppTec offer standardized panels of in vitro binding and functional assays. [15][16][11]A common introductory panel, often called a "Mini Safety Panel," typically includes 44-47 targets that are strongly associated with adverse effects. [11][17]The compound is tested at a single high concentration (e.g., 10 µM), and any significant inhibition (>50%) flags a potential liability that warrants further investigation. [18]

G cluster_safety Broad Safety Profiling Compound {5-(4-Fluorophenethylsulfonyl)- 1-phenyl-1H-tetrazole } Panel Safety Panel Screen (e.g., SafetyScreen44™) Compound->Panel Targets GPCRs Ion Channels Transporters Enzymes Nuclear Receptors Results Data Analysis (% Inhibition at 10 µM) Panel->Results Liabilities Liabilities Results->Liabilities

Caption: Scope of broad in vitro safety pharmacology panels.

Comparative Data Interpretation

The goal is to achieve a "clean" profile, with minimal hits on the safety panel.

Target Hypothetical Profile: 5-(...)-tetrazole Interpretation
% Inhibition @ 10 µM
hERG (Potassium Channel)8%Clean . Low risk of cardiac arrhythmia.
5-HT2B (Serotonin Receptor)65%Hit . Potential risk for valvular heart disease; requires follow-up functional assay.
Adrenergic α1A Receptor12%Clean . Low risk of cardiovascular side effects like hypotension.
COX-1 (Enzyme)5%Clean . Low risk of gastrointestinal side effects.
Dopamine Transporter (DAT)21%Clean . Weak activity, likely not significant.

In this hypothetical outcome, the compound is relatively clean but flags a potential issue with the 5-HT2B receptor. This result does not stop development but provides critical, early-stage information that directs the next steps, such as designing a functional assay to determine if the compound is an agonist or antagonist at this receptor and initiating structure-activity relationship (SAR) studies to engineer out this unwanted activity.

Conclusion: Synthesizing a Comprehensive Profile

The cross-reactivity profiling of a novel chemical entity like This compound is a systematic, data-driven investigation. By employing a tiered strategy—beginning with a broad kinome screen, progressing to cellular target validation, and culminating in a wide-ranging safety assessment—researchers can build a robust and actionable selectivity profile.

This integrated dataset allows for an informed assessment of the compound's therapeutic potential and its liabilities. It clarifies the on-target mechanism of action, uncovers potentially beneficial polypharmacology, and, most importantly, flags off-target interactions that could lead to toxicity. This comprehensive understanding is the cornerstone of modern drug discovery, enabling data-driven decisions that ultimately increase the probability of advancing a safe and effective candidate into clinical development.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology.
  • BioSpace. ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. (2007).
  • Eurofins Discovery. SafetyScreen44 Panel - TW.
  • Eurofins Discovery. SafetyScreen87 Panel - TW.
  • Labiotech.eu. A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2023).
  • LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). (2017).
  • GoodRx. Popular Kinase Inhibitors List, Drug Prices and Medication Information.
  • Jeon, Y., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers.
  • St-Germain, J. R., et al. (2017). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | DiscoveRx KINOMEscan® screen.
  • Drug Target Review. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016).
  • Taylor & Francis. Kinase inhibitors – Knowledge and References.
  • News-Medical.Net. Drugs Targeting Kinase Inhibitors.
  • Otsuki, S., et al. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole. Bioorganic & Medicinal Chemistry Letters.
  • Stuhlmiller, T. J., et al. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports.
  • ResearchGate. KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... (2019).
  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro...
  • Gnoni, A., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Experimental & Clinical Cancer Research.
  • LINCS Data Portal. Lapatinib KINOMEscan-2 (LDG-1133: LDS-1136).
  • Pan, C., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research.
  • bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020).
  • Dos Santos, C., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia.
  • Berginski, M. E., et al. (2023). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PLOS Computational Biology.
  • PubChem. 5-Ethylsulfonyl-1-phenyl-1H-tetrazole.
  • Smalley, K. S. M., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Research.
  • Ward, N. E., & O'Brian, C. A. (1993). Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates. Molecular Pharmacology.
  • Eurofins Cerep S.A. SafetyScreen44™ Panel.
  • Gamo, F-J., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Drug Discovery Today.
  • NIST. 1H-Tetrazole, 5-phenyl-. NIST Chemistry WebBook.

Sources

A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens Featuring Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Finding True Gold in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against a biological target.[1][][3] However, the initial "hits" from an HTS campaign are merely the beginning of a rigorous journey. A significant portion of these primary hits are often false positives, artifacts of the assay technology rather than genuine modulators of the target.[1][4][5] The critical and often resource-intensive phase that follows is hit validation, a systematic process designed to eliminate these misleading results and build confidence in the remaining compounds.[4][6][7] This guide provides a comprehensive framework for validating hits, with a special focus on tetrazole-containing compounds, a versatile and increasingly important scaffold in medicinal chemistry.[8][9][10][11][12]

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms.[8] They are often employed as bioisosteres of carboxylic acids, enhancing metabolic stability and other pharmacokinetic properties.[8][10][12] Their unique chemical characteristics, including their use in photoinducible "photoclick" chemistry, present both opportunities and specific challenges in the hit validation process.[13][14][15] This guide will navigate these nuances, providing researchers with the tools to design a robust validation cascade.

The Imperative of a Multi-Step Validation Cascade

A successful hit validation strategy is not a single experiment but a carefully designed sequence of assays, often referred to as a "screening tree" or "validation cascade".[6][16] This tiered approach systematically increases the stringency of evaluation, ensuring that only the most promising and well-behaved compounds advance. The goal is to move from a large number of initial hits to a small, well-characterized set of chemical series with a clear structure-activity relationship (SAR).[6][17][18]

Here, we present a logical workflow for hit validation, emphasizing the causality behind each experimental choice.

G cluster_0 Phase 1: Initial Triage & Confirmation cluster_1 Phase 2: Eliminating False Positives cluster_2 Phase 3: Biophysical Validation & Mechanism of Action cluster_3 Outcome A Primary HTS Hits (>1000s of compounds) B Hit Confirmation (Re-test in primary assay) A->B Identify initial actives C Dose-Response Curves (IC50/EC50 Determination) B->C Confirm activity & potency D Orthogonal & Counter-Assays C->D Rule out assay interference E Promiscuity & Aggregation Assays D->E Identify non-specific actors F Compound Purity & Integrity Analysis (LC-MS, NMR) E->F Ensure chemical quality G Direct Target Engagement Assays (SPR, DSF, ITC) F->G Confirm direct binding H Mechanism of Action (MoA) Studies G->H Understand how it works I Early SAR Analysis H->I Establish chemical relationships J Validated Hits (<10s of compounds) I->J

Figure 1. A comprehensive hit validation workflow.

Phase 1: Initial Triage and Confirmation

The primary objective of this initial phase is to confirm the activity observed in the HTS and establish a preliminary understanding of the compound's potency.

Hit Confirmation: The Re-test

The very first step is to re-test the primary hits in the same assay used for the initial screen.[1][19] This is crucial to eliminate random errors and variability inherent in large-scale screening.[20][21]

Experimental Protocol: Hit Confirmation Assay

  • Compound Preparation: "Cherry-pick" the initial hit compounds from the master library plates. Prepare fresh dilution series of these compounds.

  • Assay Execution: Perform the primary screening assay with the re-sourced compounds, typically in triplicate, at the original screening concentration.

  • Data Analysis: Compare the activity of the re-tested compounds to the original HTS data. A reproducible effect confirms the initial hit.

Dose-Response Curves: Quantifying Potency

Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[22][23][24][25] This provides a quantitative measure of a compound's activity and is essential for comparing different hits and guiding future optimization.

Experimental Protocol: Generating Dose-Response Curves

  • Compound Dilution: Prepare a serial dilution of each confirmed hit, typically covering a concentration range of 3-4 orders of magnitude around the expected IC50/EC50. A 10-point, 3-fold dilution series is a common starting point.

  • Assay Performance: Run the primary assay with the full dilution series for each compound. Include appropriate positive and negative controls.

  • Curve Fitting: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic equation) to derive the IC50/EC50 value.[22][26]

Compound ID Scaffold HTS % Inhibition @ 10 µM Confirmed % Inhibition @ 10 µM IC50 (µM) Hill Slope Decision
T-001Tetrazole85.282.51.21.1Proceed
T-002Tetrazole78.915.3> 50N/ADiscard
C-003Non-Tetrazole92.190.80.81.0Proceed
T-004Tetrazole65.468.18.92.5Proceed with caution

Table 1. Representative data from the initial confirmation and dose-response analysis. A high Hill slope (>2) for compound T-004 may indicate non-specific inhibition or aggregation and warrants further investigation.[6]

Phase 2: The Gauntlet of False Positive Elimination

This phase employs a series of assays designed to identify and remove compounds that exhibit activity through undesirable mechanisms.

Orthogonal and Counter-Assays: Ensuring Target Specificity

An orthogonal assay measures the same biological activity as the primary assay but uses a different detection method or principle.[6][19][27][28] This is a powerful tool for identifying compounds that interfere with the primary assay's technology (e.g., fluorescence quenching, luciferase inhibition).[4][5]

Counter-assays are used to identify compounds that act on other components of the assay system besides the intended target.[4][5] For example, in a coupled-enzyme assay, a counter-assay would be run against the reporter enzyme in the absence of the primary target.

Causality in Assay Choice: If your primary HTS for a kinase was a luminescence-based assay detecting ATP consumption, an orthogonal assay could be a fluorescence polarization-based method that directly measures the binding of a fluorescently labeled ligand to the kinase. This change in readout technology helps to eliminate compounds that interfere with the luciferase enzyme used in the primary assay.

Promiscuity and Aggregation Assays

A significant source of false positives arises from compounds that act non-specifically.[6] Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters in many HTS campaigns.[6] Computational filters can be used to flag potential PAINS.[1]

Compound aggregation is another common issue, where compounds form aggregates at higher concentrations that can sequester and denature the target protein.[6]

Experimental Protocol: Identifying Aggregators

  • Detergent Titration: Run the primary assay in the presence of varying concentrations of a non-ionic detergent (e.g., Triton X-100).

  • Data Interpretation: The IC50 of true inhibitors should be largely unaffected by the detergent concentration. In contrast, the potency of aggregators will typically decrease significantly with increasing detergent concentration.

Compound Purity and Integrity: Know Your Molecule

It is essential to confirm the identity and purity of hit compounds, as impurities can be responsible for the observed activity.[6][29][30] Resynthesis of the most promising hits is the gold standard for confirming that the activity is due to the intended molecule.[19]

Standard Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.

Phase 3: Biophysical Validation and Mechanism of Action

This final phase aims to unequivocally demonstrate that the compound directly binds to the target protein and to elucidate its mechanism of inhibition. A variety of biophysical techniques are available for this purpose.[][6][7][31][32][33][34][35]

G cluster_0 Biophysical Methods cluster_1 Validated Hit A Surface Plasmon Resonance (SPR) - Measures binding kinetics (kon, koff) and affinity (KD) - Label-free E Confirmed Direct Target Engagement A->E B Differential Scanning Fluorimetry (DSF) - Measures thermal stabilization upon binding (ΔTm) - High-throughput B->E C Isothermal Titration Calorimetry (ITC) - Measures thermodynamics of binding (ΔH, ΔS, KD) - Gold standard, label-free C->E D Nuclear Magnetic Resonance (NMR) - Provides structural information on binding - Detects weak interactions D->E

Figure 2. Common biophysical methods for validating direct target engagement.

Demonstrating Direct Target Engagement
Method Principle Information Provided Throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[6][31][36]Affinity (KD), Kinetics (kon, koff)Medium to High
Differential Scanning Fluorimetry (DSF) / Thermal Shift Measures the change in protein melting temperature (Tm) upon ligand binding.[6]Target engagement (ΔTm)High
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6][33][34]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Low

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation: Mix the target protein with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

  • Compound Addition: Add the hit compound at various concentrations to the protein-dye mixture.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Determine the melting temperature (Tm) for the protein alone and in the presence of the compound. A significant increase in Tm (ΔTm) indicates that the compound binds to and stabilizes the protein.

Special Considerations for Tetrazole Compounds

The unique chemistry of tetrazoles warrants specific attention during validation. Some ortho-substituted diaryltetrazoles can be photoreactive, undergoing a "photoclick" reaction upon UV light exposure to form a highly reactive nitrile imine intermediate.[13][14][15][37] While this property is powerfully exploited in chemical biology for photoaffinity labeling, it can be a source of artifacts in standard assays.

Potential Issue: If an assay involves light exposure (e.g., some fluorescence readers), a photoreactive tetrazole could potentially form a covalent bond with the target protein or other assay components, leading to irreversible inhibition that might be misinterpreted.

Validation Strategy:

  • Pre-incubation Studies: Compare the IC50 values obtained with and without a pre-incubation period of the compound with the target protein. A time-dependent decrease in IC50 may suggest covalent modification.[6]

  • Washout Experiments: After incubating the target with the compound, remove the unbound compound (e.g., through dialysis or a desalting column). If the target's activity is not restored, it suggests irreversible or very slow off-rate binding.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect a covalent modification of the target protein by the compound.

Mechanism of Action (MoA) and Structure-Activity Relationship (SAR)

Once direct binding is confirmed, studies can be undertaken to understand how the compound inhibits the target (e.g., competitive, non-competitive, or uncompetitive inhibition).[6] Concurrently, purchasing or synthesizing analogs of the validated hits allows for the initial exploration of the structure-activity relationship (SAR).[4][6][17][18][38][39][40] A clear SAR, where small changes in the compound's structure lead to predictable changes in activity, is a strong indicator of a specific binding mode and provides a clear path for lead optimization.[4][18]

Conclusion: From Hit to Validated Lead

The journey from a primary HTS hit to a validated lead is a rigorous process of elimination and evidence-building. By employing a logical cascade of confirmation, counter-screening, and biophysical assays, researchers can effectively triage large hit lists, discard artifacts, and focus resources on compounds with genuine therapeutic potential. For scaffolds like tetrazoles, an awareness of their unique chemical properties is crucial for designing appropriate validation experiments and correctly interpreting the results. A well-executed validation strategy is the foundation upon which successful drug discovery programs are built, ensuring that the "gold" that proceeds to lead optimization is indeed real.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
  • The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review. [Link]
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. [Link]
  • The essential roles of chemistry in high-throughput screening triage. (n.d.). NIH. [Link]
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. [Link]
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science. [Link]
  • Assessing molecular interactions with biophysical methods using the validation cross. (2018). Biochemical Society Transactions. [Link]
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.).
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online. [Link]
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). NIH. [Link]
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central. [Link]
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). NIH. [Link]
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega. [Link]
  • Mass spectrometric analysis of protein–ligand interactions. (n.d.). NIH. [Link]
  • Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. (2024). PubMed. [Link]
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (n.d.). NIH. [Link]
  • Rapid, Photoactivatable Turn-On Fluorescent Probes Based On an Intramolecular Photoclick Reaction. (n.d.). NIH. [Link]
  • From gene to validated and qualified hits. (n.d.). AXXAM. [Link]
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
  • Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells. (2011). NIH. [Link]
  • Optimizing photo-activatable tetrazole reagents: a reactivity profile... (n.d.).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central. [Link]
  • Hit-to-Lead: Hit Validation and Assessment. (2018). PubMed. [Link]
  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.).
  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (n.d.). PLOS One. [Link]
  • Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM. [Link]
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]
  • SAR: Structure Activity Relationships. (2025).
  • Photo-Activatable Reagents for Bioorthogonal Lig
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2013).
  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Oxford Academic. [Link]
  • What is the structure-activity relationship SAR in drug design?. (2025).
  • Structure-Activity Relationship (SAR) Optimization of Hits. (n.d.). CD BioGlyco. [Link]
  • High-Throughput Dose-Response D
  • Rapid generation of dose-response curves for high throughput screening. (n.d.). Tecan. [Link]
  • Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). (n.d.). DiVA portal. [Link]
  • How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. [Link]
  • Dose-Response Modeling of High-Throughput Screening D

Sources

A Senior Application Scientist's Guide to In Vitro to In Vivo Correlation for Tetrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a potent molecule in a test tube to an effective therapy in a patient is fraught with challenges. One of the most significant hurdles is establishing a reliable In Vitro to In Vivo Correlation (IVIVC), a predictive relationship between laboratory results and clinical outcomes. This guide provides an in-depth technical analysis of the unique challenges and strategies associated with developing IVIVC for a specific, yet increasingly vital, class of compounds: tetrazole-based inhibitors.

The tetrazole ring has become a cornerstone in modern medicinal chemistry, largely due to its role as a bioisostere for the carboxylic acid group.[1][2] This substitution can enhance metabolic stability and modulate physicochemical properties, making it a feature in over 20 FDA-approved drugs, including blockbuster antihypertensives like Losartan and Candesartan.[1][3][4][5] However, the very properties that make tetrazoles attractive also introduce complexities in predicting their in vivo behavior from in vitro data.

This guide will dissect the causality behind experimental choices, provide validated protocols, and offer a logical framework for navigating the IVIVC landscape for these promising inhibitors.

The Tetrazole Conundrum: Why IVIVC is Not Always Straightforward

While often used to improve properties, the tetrazole moiety presents a unique set of characteristics that can complicate the translation from in vitro potency to in vivo efficacy. Understanding these is the first step in designing a robust development plan.

  • Acidity and Ionization: The tetrazole ring mimics the acidity of a carboxylic acid (pKa ≈ 4.5–4.9), meaning it is typically deprotonated and carries a negative charge at physiological pH.[1][4] This is crucial for receptor binding, as seen in Angiotensin II Receptor Blockers (ARBs), but can be a major impediment to membrane permeability.

  • Lipophilicity vs. Permeability: Although tetrazoles are generally more lipophilic than their carboxylate counterparts, this does not automatically translate to better membrane permeability.[4] The tetrazole ring is a strong hydrogen bond acceptor, leading to high desolvation energies.[4] In essence, the molecule may "prefer" to stay in the aqueous environment of the gut rather than partitioning into the lipid membranes of intestinal cells, a critical barrier to oral bioavailability. Drugs like candesartan, despite containing a tetrazole, still suffer from poor membrane permeability.[3]

  • Metabolic Stability: A key advantage of the tetrazole group is its general stability against common metabolic transformations that affect carboxylic acids.[2] This simplifies one aspect of the IVIVC puzzle but places greater emphasis on accurately predicting absorption and distribution.

Comparative Physicochemical Properties: Tetrazole vs. Carboxylic Acid
PropertyCarboxylic Acid5-Substituted 1H-TetrazoleImplication for IVIVC
pKa ~4.2–4.5~4.5–4.9Similar acidity and ionization at physiological pH. Both can limit passive diffusion across membranes.
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can improve target binding but may not guarantee better permeability.
Hydrogen Bonding Strong H-bond acceptorStrong H-bond acceptorHigh desolvation energy can counteract lipophilicity gains, leading to poor permeability and challenging IVIVC.[4]
Metabolic Stability Susceptible to Phase II conjugationGenerally stableIn vivo clearance is more likely to be driven by renal excretion or other pathways, rather than hepatic metabolism of the ring itself.

Part I: Foundational In Vitro Characterization

A successful IVIVC is built on a foundation of high-quality, mechanistically informative in vitro data. The goal is not just to determine potency, but to understand the underlying properties that will govern the drug's fate in a complex biological system.

Workflow for In Vitro to In Vivo Correlation

Caption: High-level workflow from in vitro characterization to in vivo studies and IVIVC modeling.

Protocol 1: Determining Target Potency (IC50)

This protocol provides a self-validating system for measuring the concentration of a tetrazole-based inhibitor required to reduce the activity of its target enzyme by 50%.

Rationale: The IC50 is the cornerstone of in vitro potency. It is critical to perform this under initial velocity conditions (typically <20% substrate turnover) to ensure the measurement reflects true inhibition and not substrate depletion.[6] Using a substrate concentration at or near its Michaelis-Menten constant (Km) provides a good balance for detecting various modes of inhibition.[7]

Methodology:

  • Preparation:

    • Prepare a stock solution of the tetrazole inhibitor in 100% DMSO.

    • Prepare assay buffer, enzyme solution, and substrate solution. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

    • Include a known reference inhibitor as a positive control.

  • Assay Plate Setup (384-well format):

    • Test Wells: Serially dilute the inhibitor stock to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Positive Control: Add the reference inhibitor at its known IC50.

    • Negative Control (0% Inhibition): Add assay buffer with the same final DMSO concentration as the test wells.

    • Blank Control (100% Inhibition): Add assay buffer without enzyme.

  • Reaction:

    • Add the enzyme solution to all wells except the Blank Control and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate for a fixed period, ensuring the reaction remains in the linear range.

  • Detection & Analysis:

    • Stop the reaction and measure the signal (e.g., fluorescence, absorbance) using a plate reader.

    • Subtract the blank control signal from all other wells.

    • Normalize the data by setting the negative control as 100% activity and the positive control as the expected inhibition.

    • Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Intestinal Permeability (Caco-2 Assay)

Rationale: For orally administered tetrazole inhibitors, poor absorption is a primary reason for IVIVC failure. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier. This assay provides a measure of the apparent permeability coefficient (Papp), a key predictor of in vivo absorption.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the dosing solution of the tetrazole inhibitor in transport buffer.

    • Include control compounds: a high-permeability control (e.g., propranolol) and a low-permeability control (e.g., Lucifer yellow). Lucifer yellow is also used to confirm monolayer integrity post-assay.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (AP) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side, replacing the volume with fresh buffer.

    • At the end of the experiment, take a sample from the AP side.

  • Quantification & Analysis:

    • Quantify the concentration of the inhibitor in all samples using a sensitive analytical method like LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration on the AP side.*

Part II: The In Vivo Reality Check

No amount of in vitro data can fully replace an in vivo experiment. Pharmacokinetic studies are essential to understand how the body handles the drug, providing the critical "in vivo" data for the correlation.

Protocol 3: Rodent Pharmacokinetic (PK) Study

Rationale: A rodent PK study is the standard first step to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile in a living system.[8] By administering the drug both intravenously (IV) and orally (PO), we can determine key parameters like clearance, volume of distribution, and absolute oral bioavailability (F%).

Methodology:

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (n=3-5 per group).

    • IV Group: Administer the inhibitor (formulated in a suitable vehicle, e.g., saline with a co-solvent) via a tail vein bolus at a low dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the inhibitor (formulated as a suspension or solution) via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from a cannulated vessel or via tail nicks at multiple time points post-dose.

    • Typical time points:

      • IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 min; 1, 2, 4, 8, 24 hours.

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method to quantify the concentration of the inhibitor in the plasma samples.[9]

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key PK Parameters and Their Significance
ParameterDescriptionHow It's Used in IVIVC
AUC (Area Under the Curve) Total drug exposure over time.The primary in vivo endpoint for correlation with in vitro release/dissolution.
Cmax (Maximum Concentration) The peak plasma concentration achieved.A key parameter for Level C correlations and assessing safety margins.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Determined from IV data. Can be compared to in vitro metabolic stability data to see if metabolism is the primary clearance mechanism.
Vss (Volume of Distribution) The theoretical volume into which the drug distributes.Indicates tissue distribution. A very high Vss can complicate simple IVIVC models.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). This is the ultimate test of whether in vitro permeability translated in vivo.

Part III: Bridging the Gap - Establishing and Troubleshooting the Correlation

With robust in vitro and in vivo data in hand, the final step is to build the correlative model. The FDA outlines several levels of IVIVC, with Level A being the most rigorous.[10][11]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the "gold standard" and allows the in vitro test to serve as a surrogate for in vivo bioequivalence studies.[10]

  • Level B Correlation: A relationship between the mean in vitro dissolution time (MDT) and the mean in vivo residence time (MRT). This is not a point-to-point correlation and has less regulatory utility.[11]

  • Level C Correlation: A single-point relationship, correlating one dissolution time point (e.g., time to 80% dissolved) to one PK parameter (e.g., Cmax or AUC).[10]

Visualizing a Level A Correlation

G cluster_vitro In Vitro Dissolution cluster_vivo In Vivo Absorption x_axis Time (hours) y_axis % Absorbed (In Vivo) / % Dissolved (In Vitro) p1 p2 p3 p4 p5 p6 a b a->b c b->c d c->d e d->e f e->f v1 v2 v1->v2 v3 v2->v3 v4 v3->v4 v5 v4->v5 v6 v5->v6 origin x_end y_end

Caption: A conceptual plot showing a strong Level A IVIVC, where the in vivo absorption curve closely tracks the in vitro dissolution profile over time.

Case Study & Troubleshooting

Let's compare two hypothetical tetrazole-based inhibitors to illustrate how to use this framework.

ParameterCompound A ("Good IVIVC")Compound B ("Poor IVIVC")Rationale / Interpretation
In Vitro Target IC50 10 nM12 nMBoth compounds are highly potent in vitro. This is the starting point.
Caco-2 Papp (A→B) 15 x 10⁻⁶ cm/s0.8 x 10⁻⁶ cm/sCompound A shows high permeability, predicting good absorption. Compound B's low permeability is a major red flag for poor oral bioavailability.
Rat Liver Microsome Stability (T½) > 60 min> 60 minBoth compounds are metabolically stable, suggesting that clearance will not be driven by hepatic metabolism.
Rat PK - Oral Bioavailability (F%) 75%< 5%The in vivo data confirms the prediction from the Caco-2 assay. Compound A is well-absorbed, while Compound B is not.
Conclusion Successful IVIVC. The in vitro permeability data was highly predictive of the in vivo oral bioavailability.Failed IVIVC. High in vitro potency did not translate to in vivo exposure due to poor absorption, which was correctly predicted by the permeability assay.
Troubleshooting Poor IVIVC for Tetrazole Inhibitors

When high in vitro potency fails to translate in vivo, a systematic investigation is required.

G start High In Vitro Potency but Low In Vivo Efficacy q1 Was In Vivo Exposure (AUC) Adequate? start->q1 a1_yes Yes, Good Exposure q1->a1_yes Yes a1_no No, Poor Exposure q1->a1_no No sol_pd Root Cause: - Target engagement issue in vivo? - High plasma protein binding? - Off-target toxicity? Strategy: - Measure free drug concentration - In vivo PD/target engagement assays a1_yes->sol_pd q2 Check In Vitro Permeability (Caco-2 / PAMPA) a1_no->q2 a2_low Low Permeability q2->a2_low Low a2_high High Permeability q2->a2_high High sol_perm Root Cause: Poor Absorption. Strategy: - Prodrug approach - Formulation (e.g., SEDDS) - Switch to less acidic bioisostere a2_low->sol_perm q3 Check In Vitro Metabolic Stability (Microsomes / Hepatocytes) a2_high->q3 a3_low Low Stability (High Clearance) q3->a3_low Low a3_high High Stability q3->a3_high High sol_meta Root Cause: High First-Pass Metabolism. Strategy: - Block metabolic soft spots a3_low->sol_meta sol_other Root Cause: - High renal clearance? - Biliary excretion? - P-gp efflux? Strategy: - Further in vitro/in vivo studies a3_high->sol_other

Caption: A decision tree for systematically diagnosing the cause of poor IVIVC with tetrazole-based inhibitors.

Conclusion

The tetrazole moiety is a powerful tool in the medicinal chemist's arsenal, but its successful application depends on a nuanced understanding of its physicochemical properties. For tetrazole-based inhibitors, establishing a predictive IVIVC is not merely a regulatory checkbox; it is a fundamental component of a rational drug design strategy.

By focusing early on the potential liabilities—namely, poor membrane permeability due to high desolvation energy—researchers can design a more efficient discovery cascade. Integrating robust in vitro assays for target potency, permeability, and metabolic stability provides the necessary data to build and validate a correlation with in vivo pharmacokinetics. This data-driven approach allows scientists to identify promising candidates, troubleshoot failures systematically, and ultimately increase the probability of translating a potent in vitro inhibitor into a successful in vivo therapeutic.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Tetrazole: A Versatile Bioisostere in Drug Design.
  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • PubMed. Tetrazoles: A multi-potent motif in drug design.
  • Drug Discovery Resources. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Published March 24, 2025.
  • ResearchGate. Bioisosteres in Drug Discovery: Focus on Tetrazole. Published August 6, 2025.
  • PubMed. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Published December 15, 2006.
  • ResearchGate. Tetrazole drugs, current assembly strategies, and novel building block...
  • PMC. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Published December 6, 2023.
  • PubMed. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Published April 29, 2024.
  • Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Published April 29, 2024.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • NIH. A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • ResearchGate. Correlation between in vitro and in vivo studies? Published December 4, 2020.
  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
  • Conestoga College. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies.
  • OUCI. An Overview on Biological Evaluation of Tetrazole Derivatives.
  • FDA. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.
  • Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole.
  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Published May 1, 2012.
  • SciSpace. FDA Guidance for Industry 1 Extended Release Solid Oral Dosage forms: Development, Evaluation, and Application of In Vitro/In Vi.
  • gmp-compliance.org. New FDA Draft Guidance for Industry on Bioequivalence Studies. Published September 22, 2021.
  • YouTube. In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Published February 24, 2023.
  • Oxford Academic. Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Published June 20, 2025.
  • IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. Published August 29, 2024.
  • Regulations.gov. Guidance for Industry.
  • PDF. Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Published February 5, 2024.
  • NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • PMC. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • YouTube. In Vitro In Vivo correlation. Published April 9, 2021.
  • World Journal of Advanced Research and Reviews. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Published February 24, 2025.

Sources

A Comparative Benchmarking Guide to 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole: An Investigative Analysis Against Established MMP-9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmarking analysis of the novel compound, 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, hereafter referred to as Compound-FT. Based on its structural motifs, including sulfonyl and tetrazole groups, Compound-FT is hypothesized to act as an inhibitor of matrix metalloproteinases (MMPs), a class of enzymes pivotal in extracellular matrix (ECM) remodeling.[1][2] Dysregulation of MMPs, particularly MMP-9 (Gelatinase B), is implicated in numerous pathologies including tumor metastasis, neuroinflammation, and arthritis.[1][2][3] This document outlines a rigorous, multi-tiered experimental framework to compare the potency, selectivity, and cellular activity of Compound-FT against two established standards: Marimastat , a broad-spectrum MMP inhibitor, and SB-3CT , a selective gelatinase (MMP-2/MMP-9) inhibitor.[4][5][6][7] The objective is to furnish researchers and drug development professionals with objective, data-driven insights into the potential of Compound-FT as a novel therapeutic or research tool.

Introduction and Rationale

The matrix metalloproteinase family, particularly MMP-9, represents a high-value target for therapeutic intervention.[3] MMP-9 facilitates disease progression by degrading type IV collagen, a key component of the basement membrane, thereby enabling cell invasion and migration.[3][8] It also processes a variety of signaling molecules, such as cytokines and chemokines, amplifying inflammatory and remodeling processes.[2] While several MMP inhibitors have been developed, challenges related to specificity, off-target effects, and clinical efficacy persist.[9]

Compound-FT, this compound, is a novel chemical entity whose biological activity has not been extensively characterized.[10] Its structure is compelling; tetrazole rings are often employed as bioisosteres for carboxylic acids, which are known to chelate the catalytic zinc ion in the active site of MMPs, while sulfonyl derivatives have shown a wide range of biological activities.[11][12][13] This structural rationale forms the basis of our hypothesis that Compound-FT may function as an MMP inhibitor.

To validate this hypothesis and determine its potential utility, a direct and systematic comparison with well-characterized inhibitors is essential. We have selected:

  • Marimastat: A broad-spectrum, orally active hydroxamate inhibitor that has been extensively studied in clinical trials.[6][7][9] It serves as a benchmark for potent but non-selective MMP inhibition.

  • SB-3CT: A potent, mechanism-based inhibitor with high selectivity for the gelatinases MMP-2 and MMP-9.[4][5][14][15] It represents a standard for selective inhibition within the MMP family.

This guide details the experimental workflows designed to objectively measure and compare the inhibitory profiles of these three compounds.

Hypothetical Signaling Pathway and Point of Intervention

The diagram below illustrates the central role of MMP-9 in the degradation of the extracellular matrix and the proposed mechanism of action for the inhibitors.

cluster_0 Cell cluster_1 Extracellular Space Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM Extracellular Matrix (e.g., Collagen IV) Active_MMP9->ECM Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Degradation Inhibitors Compound-FT Marimastat SB-3CT Inhibitors->Active_MMP9 Inhibition

Caption: Proposed intervention of inhibitors on active MMP-9, preventing ECM degradation.

Comparative Experimental Workflow

A multi-stage validation process is crucial for a thorough comparison. Our workflow progresses from direct enzymatic assays to more complex cell-based models, ensuring a comprehensive evaluation of each compound's efficacy and cellular behavior.

cluster_workflow Benchmarking Workflow start Stage 1: In Vitro Enzymatic Assay stage2 Stage 2: In Vitro Selectivity Panel start->stage2 Determine IC50 vs. MMP-9 stage3 Stage 3: Cell-Based Activity Assay (Gelatin Zymography) stage2->stage3 Assess Specificity vs. Other MMPs stage4 Stage 4: Cellular Target Engagement (CETSA) stage3->stage4 Confirm Inhibition in Cells stage5 Stage 5: Cytotoxicity Assessment (MTT Assay) stage4->stage5 Verify Direct Target Binding result Comparative Profile stage5->result Evaluate Therapeutic Window

Caption: A five-stage workflow for benchmarking Compound-FT against known standards.

Methodologies and Data Presentation

This section details the protocols for each stage of the workflow and presents hypothetical, yet plausible, data in comparative tables.

Stage 1: In Vitro MMP-9 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified, active human MMP-9.

Protocol:

  • A fluorogenic FRET-based substrate for MMP-9 is used, where cleavage separates a quencher and a fluorophore.[16][17]

  • Recombinant human MMP-9 is pre-activated with p-aminophenylmercuric acetate (APMA).[18][19]

  • The enzyme is incubated with serial dilutions of Compound-FT, Marimastat, or SB-3CT in a 96-well plate.

  • The reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence is measured kinetically at Ex/Em = 325/393 nm at 37°C.[16]

  • Initial reaction velocities are calculated and plotted against inhibitor concentration to determine IC50 values using non-linear regression.

Comparative Data (Hypothetical):

CompoundTargetIC50 (nM)Notes
Compound-FT MMP-915.2 ± 2.1Potent inhibition observed.
Marimastat MMP-93.0 ± 0.5High potency, as expected for a broad-spectrum inhibitor.[7]
SB-3CT MMP-9600 ± 45Moderate potency, consistent with published data.[4][5][15]
Stage 2: MMP Selectivity Panel

Objective: To assess the selectivity of Compound-FT by measuring its inhibitory activity against other relevant MMPs.

Protocol: The enzymatic assay described in Stage 1 is repeated using recombinant human MMP-1 (Collagenase-1), MMP-2 (Gelatinase A), and MMP-7 (Matrilysin-1).

Comparative Data (Hypothetical):

CompoundIC50 (nM) vs. MMP-1IC50 (nM) vs. MMP-2IC50 (nM) vs. MMP-7Selectivity Ratio (MMP-1/MMP-9)
Compound-FT >10,000250>10,000>650-fold
Marimastat 56131.6-fold
SB-3CT >10,00013.9>10,000>16-fold

Note: Selectivity ratio calculated for MMP-1 as a representative non-gelatinase MMP.

Analysis: The hypothetical data suggests Compound-FT possesses high selectivity for MMP-9 over other MMPs, a desirable characteristic for reducing off-target effects. Its profile appears more selective than the broad-spectrum Marimastat and potentially more specific for MMP-9 over MMP-2 compared to SB-3CT.

Stage 3: Cell-Based Activity via Gelatin Zymography

Objective: To measure the inhibition of secreted MMP-9 activity from a relevant cell line.

Protocol:

  • HT-1080 fibrosarcoma cells, known to secrete MMP-9, are cultured to 80% confluency.

  • Cells are washed and incubated in serum-free media containing various concentrations of the test compounds for 24 hours.[20][21]

  • The conditioned media is collected and concentrated.

  • Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.[20][21][22]

  • After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer to allow for enzymatic activity.[23]

  • The gel is stained with Coomassie Blue. Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.[20][22]

  • Band intensity is quantified using densitometry.

Expected Outcome: A dose-dependent decrease in the intensity of the clear band corresponding to MMP-9 (92 kDa) would be observed for active compounds, confirming their ability to inhibit the enzyme in a complex biological milieu.

Stage 4: Cellular Target Engagement via CETSA

Objective: To confirm that Compound-FT directly binds to and stabilizes MMP-9 within intact cells.

Protocol:

  • The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding increases a protein's resistance to heat-induced denaturation.[24][25][26][27]

  • Intact HT-1080 cells are treated with either a vehicle control or a saturating concentration of Compound-FT for 2 hours.

  • Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[24][25]

  • Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by high-speed centrifugation.[25][28]

  • The amount of soluble MMP-9 remaining in the supernatant at each temperature is quantified by Western Blotting.

  • A melt curve is generated by plotting the soluble MMP-9 fraction against temperature. A shift in the curve to a higher temperature in the drug-treated sample indicates target engagement.[26]

Expected Outcome: For Compound-FT, a rightward shift in the thermal melt curve for MMP-9 compared to the vehicle control would provide strong evidence of direct binding and target engagement in a physiological context.

Stage 5: Cytotoxicity Assessment

Objective: To evaluate the general cytotoxicity of Compound-FT and determine its therapeutic window.

Protocol:

  • The MTT assay, a colorimetric assay that measures cellular metabolic activity, is used to assess cell viability.[29][30][31]

  • HeLa cells (a standard cell line for cytotoxicity) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of Compound-FT, Marimastat, and SB-3CT for 48 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[29][32]

  • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[30]

  • Absorbance is measured at 570 nm. The concentration that reduces cell viability by 50% (CC50) is calculated.

Comparative Data (Hypothetical):

CompoundCC50 (µM)Therapeutic Index (CC50 / IC50)
Compound-FT > 50> 3289
Marimastat 258333
SB-3CT > 50> 83

Therapeutic Index is a measure of selectivity for the target enzyme over general cytotoxicity. A higher number is more favorable.

Synthesis and Conclusion

This guide outlines a comprehensive strategy for benchmarking the novel compound this compound. Based on the hypothetical data generated from these industry-standard assays, Compound-FT emerges as a promising candidate for further investigation.

Key Insights:

  • Potency: Compound-FT demonstrates potent in vitro inhibition of MMP-9, comparable to established inhibitors.

  • Selectivity: A key predicted advantage of Compound-FT is its high selectivity for MMP-9 over other MMPs, a significant improvement compared to the broad-spectrum inhibitor Marimastat. This suggests a potentially lower risk of off-target effects.

  • Cellular Activity: The proposed workflow validates not only its enzymatic inhibition but also its activity in a cellular context and its direct binding to the intended target, MMP-9.

  • Safety Profile: The compound exhibits low cytotoxicity in a standard cell line, indicating a favorable preliminary therapeutic window.

References

  • MMP-9 inhibitor SB-3CT improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism. PubMed. [Link]
  • The role and mechanisms of matrix metalloproteinase-9 in peripheral neurop
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MMP9 - Wikipedia. Wikipedia. [Link]
  • Definition of marimastat - NCI Drug Dictionary.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography.
  • Cell Viability Assays - Assay Guidance Manual.
  • Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular M
  • Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease.
  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Oxford Academic. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Synthesis, Biological Activity, and Molecular Docking Assessment of Some New Sulfonylated Tetrazole Derivatives.
  • Marimast
  • The role of matrix metalloproteinase 9 in fibrosis diseases and its molecular mechanisms. Frontiers. [Link]
  • Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Taylor & Francis Online. [Link]
  • The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. PubMed. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. [Link]
  • CETSA. The Pär Nordlund lab. [Link]
  • EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. BioAssay Systems. [Link]
  • MMP9 Assay Protocol.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine.
  • Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings.
  • QuickZyme Human MMP-9 activity assay. QuickZyme Biosciences. [Link]
  • Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. QuickZyme Biosciences. [Link]
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. [Link]
  • 5-Ethylsulfonyl-1-phenyl-1H-tetrazole. PubChem. [Link]

Sources

Introduction: The Rise of the Tetrazole Scaffold in Computational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Docking Studies of 5-Substituted-1H-Tetrazoles

In modern medicinal chemistry, the 5-substituted-1H-tetrazole ring has emerged as a "privileged scaffold".[1] This is largely due to its remarkable ability to act as a bioisostere—a molecular mimic—of the carboxylic acid group.[2][3] The tetrazole ring's pKa is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.[2] However, it offers significant advantages, including enhanced metabolic stability and improved lipophilicity, which can lead to better bioavailability and pharmacokinetic profiles for drug candidates.[4][5][6][7] These properties have cemented the tetrazole moiety's role in a wide array of approved drugs for treating conditions ranging from hypertension to cancer.[1][3][4]

Molecular docking has become an indispensable computational tool for accelerating the discovery of novel therapeutics containing this scaffold. It allows us to predict how different 5-substituted-1H-tetrazoles will bind to a specific protein target, providing crucial insights into the molecular interactions that drive biological activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of how to design, execute, and interpret comparative docking studies for this important class of compounds. We will move beyond a simple procedural list to explain the causality behind our choices, ensuring a robust and scientifically valid approach.

Pillar 1: The Scientific Rationale—Why Compare Tetrazoles with Docking?

The core objective of a comparative docking study is to establish a Structure-Activity Relationship (SAR) in a computational environment. By systematically altering the substituent at the 5-position of the tetrazole ring, we can observe how these changes affect the molecule's predicted binding affinity and orientation within the target's active site. This allows us to:

  • Rank-order potential candidates: Identify which substituents are most likely to lead to potent biological activity.

  • Understand binding modes: Elucidate the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

  • Generate hypotheses for optimization: Guide the next round of chemical synthesis by suggesting modifications that could enhance binding.

The trustworthiness of this process hinges on a well-designed, self-validating workflow. The protocol must first prove its ability to reproduce known experimental results before it can be trusted to make predictions about novel compounds.

Pillar 2: A Validated Workflow for Comparative Docking

A robust docking study is a multi-stage process. Each step builds upon the last, and meticulous execution is paramount for generating meaningful data.

Experimental Protocol: Step-by-Step Comparative Docking

1. Target Protein Selection and Preparation:

  • Causality: The choice of protein target is dictated by the therapeutic goal. For this guide, we will use Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drugs. Many tetrazole derivatives have been explored as COX-2 inhibitors.[8]

  • Procedure:

    • Obtain the Crystal Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1CX2, which contains a co-crystallized inhibitor.[8]

    • Prepare the Receptor: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, MOE), prepare the protein.[9] This involves:

      • Removing all non-essential molecules, including water, co-factors, and the original ligand.

      • Adding polar hydrogen atoms.

      • Assigning correct bond orders and repairing any missing side chains or atoms.

      • Minimizing the protein's energy to relieve any steric clashes, often using a force field like AMBER or OPLS.

2. Ligand Library Preparation:

  • Causality: The ligands are our 5-substituted-1H-tetrazoles. Their 3D structures must be correctly generated and optimized to represent their most likely state in solution.

  • Procedure:

    • Sketch Ligands: Draw the 2D structures of the tetrazole derivatives to be studied.

    • Convert to 3D and Optimize: Use a program like ChemDraw or MarvinSketch to generate initial 3D coordinates. Subsequently, perform a robust energy minimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. This step is critical for obtaining a low-energy, realistic conformation.

    • Generate Tautomers/Ionization States: The tetrazole ring has two common tautomeric forms (1H and 2H).[10] It is crucial to generate both and, if relevant, the correct protonation states at physiological pH (7.4), as this can dramatically affect binding interactions.

3. Docking Protocol Validation (The Self-Validating Step):

  • Causality: Before screening our library, we must prove our docking protocol can accurately reproduce reality. The gold standard is to "re-dock" the original ligand that was crystallized with the protein.[11]

  • Procedure:

    • Extract the Native Ligand: From the original PDB file (1CX2), extract the co-crystallized inhibitor.

    • Define the Binding Site: Define the docking search space (the "grid box") as a cube centered on the position of the extracted native ligand. The box should be large enough to allow the ligand to rotate and translate freely within the active site.

    • Re-dock the Ligand: Using a docking program such as AutoDock Vina, dock the native ligand back into the prepared protein structure.[9][12]

    • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [11][13] This confirms that the chosen software, scoring function, and parameters can reliably identify the correct binding mode.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Comparative Screening PDB Download Protein Structure (e.g., PDB ID: 1CX2) PrepProt Prepare Protein (Remove water, Add H+) PDB->PrepProt DefineSite Define Binding Site (Grid Box) PrepProt->DefineSite LigLib Prepare Ligand Library (2D->3D, Minimize Energy) DockLib Dock Tetrazole Library Against Target LigLib->DockLib NativeLig Extract Native Ligand from PDB Redock Re-Dock Native Ligand NativeLig->Redock DefineSite->Redock RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Fail FAIL: Adjust Protocol Decision->Fail NO Decision->DockLib PASS Analyze Analyze Results: Binding Energy & Poses DockLib->Analyze Correlate Correlate with Experiment (e.g., IC50 values) Analyze->Correlate SAR Establish SAR & Select Leads Correlate->SAR

4. Comparative Docking and Analysis:

  • Causality: With a validated protocol, we can now confidently screen our library of 5-substituted-1H-tetrazoles.

  • Procedure:

    • Screen the Library: Dock each prepared tetrazole derivative into the active site of the target protein using the exact same validated protocol.

    • Analyze Binding Energy: The primary quantitative output is the docking score, typically expressed as a binding energy (e.g., in kcal/mol).[14] A more negative score implies a stronger predicted binding affinity. Rank the compounds from best to worst based on this score.

    • Analyze Binding Pose: For the top-ranked compounds, visually inspect their binding poses. Identify the key amino acid residues they interact with. Look for hydrogen bonds, pi-stacking, hydrophobic interactions, and ionic interactions involving the tetrazole ring. This qualitative analysis is just as important as the quantitative score.

    • Correlate with Experimental Data: The ultimate validation is comparing the computational predictions with real-world experimental data.[14] Plot the docking scores against experimentally determined activity values (like IC50 or Ki). A good correlation (e.g., R² > 0.6) significantly boosts confidence in the model's predictive power for new compounds.[8]

Pillar 3: Data Presentation and Interpretation

Case Study: Comparative Docking of Tetrazoles against COX-2

Let's imagine we have docked a series of 5-substituted-1H-tetrazoles against COX-2. The results can be summarized as follows:

Compound IDSubstituent (R)Docking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)[8]
1 -Phenyl-8.5Arg513, Tyr385, Ser53015.2
2 -4-Methylphenyl-9.1Arg513, Tyr385, Ser530, Val5238.5
3 -4-Methoxyphenyl-9.5Arg513, Tyr385, Ser530, His905.1
4 -4-Chlorophenyl-9.3Arg513, Tyr385, Ser530, Leu3526.8
5 -H (Parent)-7.2Arg513, Ser530> 50

Interpretation:

From this table, we can derive a preliminary SAR. The parent tetrazole (5 ) shows a poor docking score and weak experimental activity. Adding a phenyl ring (1 ) improves both metrics. Further substitution on the phenyl ring with small, electron-donating (methyl, 2 ) or hydrogen-bond accepting (methoxy, 3 ) groups enhances the binding affinity and activity. The methoxy group in compound 3 likely forms an additional hydrogen bond with His90, explaining its top rank. This analysis provides a clear, data-driven hypothesis for designing the next generation of inhibitors.

G

Alternative Scaffolds: The Broader Context

While the tetrazole ring is an excellent carboxylic acid bioisostere, it is not the only one. Other heterocyclic rings, such as 1,3,4-oxadiazoles, are also used for this purpose.[15][16] Comparative docking studies can be expanded to include these alternative scaffolds. Docking a set of oxadiazole analogues alongside the tetrazoles against the same target can reveal which scaffold provides a better geometric and electronic fit for the active site, offering a higher level of insight for lead optimization programs.

Conclusion and Future Perspectives

Comparative molecular docking is a powerful, cost-effective strategy for prioritizing the synthesis and testing of 5-substituted-1H-tetrazole derivatives in drug discovery. By adhering to a rigorous, validated workflow, researchers can generate reliable hypotheses about structure-activity relationships, visualize key binding interactions, and make informed decisions to guide their optimization efforts. The true power of this approach is realized when computational predictions are closely integrated with experimental validation, creating a feedback loop that accelerates the journey from a chemical idea to a potential therapeutic. As computational power increases and scoring functions become more sophisticated, the predictive accuracy of these methods will continue to improve, further solidifying the role of in silico screening in modern medicinal chemistry.

References

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
  • Preparation, Characterisation and Study of the Molecular Docking of Some Derivatives of the Tetrazole Ring and Evalu
  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
  • Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Deriv
  • Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442. [Link]
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE. (2025, December 1). IRJMETS.
  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetraz | DDDT. (2020, October 23). Dove Press.
  • Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. (n.d.).
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
  • Biot, C., et al. (n.d.). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials.
  • Exploring Binding Modes of 5-Substituted 1h-Tetrazoles as Cyclooxygenase Inhibitors: A Molecular Docking Study. (2019, February 10).
  • Software for molecular docking: a review. (2017, January 16). PMC - PubMed Central. [Link]
  • Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applic
  • Directory of computer-aided Drug Design tools - Click2Drug. (n.d.).
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.).
  • Molecular Docking Software and Tools. (n.d.).
  • 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. (n.d.). PubMed. [Link]
  • Links to free-accessible programs for molecular docking. (n.d.).
  • Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (2023, August 9).
  • Bioinformatics: What are the softwares and tools used for molecular docking?. (2012, July 14). Quora.
  • Synthesis of 5-substituted 1H-tetrazoles using Cu-doped indium oxide- molecular docking, ADME/pharmacokinetics, biological study. (n.d.). IJIRT.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2025, August 6).
  • How to validate the molecular docking results ?. (2022, April 25).
  • Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers. (2023, November 5). MedChemExpress.
  • (PDF) Tetrazoles: Synthesis and Biological Activity. (2025, August 6).
  • Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (n.d.). SciELO South Africa.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed Central. [Link]
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019, July 1).
  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2023, October 19). PubMed. [Link]
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.).
  • Lessons from Docking Validation. (n.d.).
  • Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}. (2025, August 8).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). PMC. [Link]
  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (n.d.).

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of a Novel Tetrazole Sulfone Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Selectivity Profiling, Featuring a Comparative Analysis of "Compound T" against Established Inhibitors.

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their dysregulation is a common driver of cancer and other diseases. However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, hindering the therapeutic potential of promising compounds.[1][2] Therefore, comprehensive selectivity profiling is not just a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its clinical safety and efficacy.[3]

This guide provides an in-depth comparison of the kinase selectivity profile of a representative novel compound, 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (referred to herein as "Compound T"), against a panel of well-characterized kinase inhibitors. While extensive public data for this specific molecule is not available, we will use a plausible, hypothetical selectivity profile for Compound T to illustrate the principles and methodologies of kinase inhibitor characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of kinase inhibitor candidates.

The Importance of the Tetrazole Sulfone Scaffold

The tetrazole ring is a key pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability.[4][5] When combined with a sulfone moiety, this scaffold has been explored for its potential to form specific interactions within the kinase ATP-binding site, offering a promising avenue for the development of potent and selective inhibitors.[1][6] Our hypothetical Compound T is designed to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[7][8][9]

Comparative Kinase Selectivity Profiling

To understand the unique characteristics of Compound T, its inhibitory activity was assessed against a panel of kinases and compared with three well-known inhibitors with distinct selectivity profiles:

  • Staurosporine: A broad-spectrum, non-selective inhibitor, often used as a positive control in kinase assays.[10]

  • Sorafenib: A multi-kinase inhibitor targeting several key kinases involved in tumor progression and angiogenesis, such as RAF, VEGFR, and PDGFR.[11][12][13]

  • Imatinib: A highly selective inhibitor, renowned for its targeted inhibition of BCR-Abl in chronic myeloid leukemia, as well as c-KIT and PDGFR.[2][14]

The inhibitory activity is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). Lower IC50 values indicate higher potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Kinase Inhibitors
Kinase TargetCompound T (Hypothetical)StaurosporineSorafenibImatinib
PI3Kα 15 150>10,000>10,000
AKT1 50 25>10,000>10,000
mTOR 45 801,500>10,000
BCR-Abl >10,000202,50025
c-KIT >10,0001068100
VEGFR2 5,0001590 5,000
B-Raf >10,000822 >10,000
p38α (MAPK14) 8,00055008,000
SRC >10,00061,000250

Data for Staurosporine, Sorafenib, and Imatinib are representative values from public sources. Data for Compound T is hypothetical for illustrative purposes.

Analysis of Selectivity Profiles

As illustrated in Table 1, our hypothetical Compound T demonstrates potent and selective inhibition of key kinases in the PI3K/AKT/mTOR pathway. Unlike the broad-spectrum activity of Staurosporine, which inhibits a wide range of kinases with high potency, Compound T shows minimal activity against other major kinase families, such as those targeted by Sorafenib and Imatinib. This focused activity profile suggests that Compound T may have a more targeted therapeutic effect with a potentially wider therapeutic window and fewer off-target side effects compared to multi-kinase inhibitors.

Visualizing the Targeted Signaling Pathway

The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating signals from growth factors and nutrients to regulate cell proliferation, survival, and metabolism.[6][15] The targeted inhibition of this pathway by Compound T is a promising strategy for cancer therapy.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth_Survival Cell Growth & Survival mTORC1->Growth_Survival Promotes Compound_T Compound T Compound_T->PI3K Compound_T->AKT Compound_T->mTORC1 Inhibits

Caption: Targeted inhibition of the PI3K/AKT/mTOR pathway by Compound T.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile relies on robust and reproducible assay technologies. Two widely used methods are luminescence-based assays, such as the ADP-Glo™ Kinase Assay, and radiometric assays.

Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Compound T) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Normalize the data against controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ADP_Glo_Workflow Start Start: Kinase Reaction Mix (Kinase, Substrate, ATP) Add_Inhibitor Add Inhibitor (e.g., Compound T) Start->Add_Inhibitor Incubate_1 Incubate (e.g., 60 min at 30°C) Add_Inhibitor->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min at RT) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min at RT) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Radiometric Kinase Assay

Radiometric assays are considered a gold standard for measuring kinase activity due to their high sensitivity and direct measurement of phosphate transfer. This method involves the use of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP. The radiolabeled phosphate group is transferred to a substrate (protein or peptide) by the kinase. The phosphorylated substrate is then separated from the free radiolabeled ATP, and the amount of incorporated radioactivity is quantified.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, non-radiolabeled ATP, and the test inhibitor in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Termination and Separation: The reaction is stopped, often by the addition of acid. The reaction mixture is then spotted onto a phosphocellulose paper or membrane that binds the substrate. Unincorporated [γ-³²P]ATP is washed away.

  • Quantification: The radioactivity incorporated into the substrate on the paper/membrane is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The comprehensive selectivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The hypothetical data for Compound T, a novel this compound derivative, illustrates how a compound with a focused inhibitory profile against the PI3K/AKT/mTOR pathway can be distinguished from both broad-spectrum and multi-kinase inhibitors. This selectivity is a desirable characteristic that may translate to improved safety and efficacy in a clinical setting.

The methodologies described in this guide, including luminescence-based and radiometric assays, provide robust platforms for the quantitative assessment of kinase inhibitor potency and selectivity. The choice of assay depends on various factors, including throughput requirements, sensitivity, and the availability of reagents and instrumentation.

Further characterization of promising compounds like our hypothetical Compound T would involve cell-based assays to confirm on-target activity and assess cellular potency, followed by in vivo studies to evaluate efficacy and safety in preclinical models. The ultimate goal is to develop highly selective and potent kinase inhibitors that can provide significant therapeutic benefits to patients.

References

  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia.
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
  • Sha, Y., et al. (2021). The PI3K/AKT/mTOR signaling pathway in human health and diseases. Signal Transduction and Targeted Therapy.
  • Synthesis and structure–activity relationships of tetrazole-containing... (n.d.). ResearchGate.
  • PI3K/AKT/mTOR signaling pathway. (2022). Proteopedia.
  • Drugs in the Tetrazole Series. (2025).
  • PI3K/AKT/mTOR signaling. (n.d.). QIAGEN GeneGlobe.
  • Conformationally-restricted cyclic sulfones as potent and selective mTOR kinase inhibitors. (2012). PubMed.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • A high-throughput radiometric kinase assay. (n.d.). PMC - NIH.
  • Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. (2024). PubMed.
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2025).
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). JoVE.
  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). PubMed.
  • Multi-targeted kinase inhibitor sorafenib and its future. (n.d.). Mayo Clinic.
  • Imatinib: a selective tyrosine kinase inhibitor. (n.d.). PubMed.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.). MDPI.
  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). PMC - NIH.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic.
  • S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. (2025).
  • Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. (n.d.). PMC - NIH.
  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). Scilit.
  • Kinase inhibition assay. Determination of IC50 in dose–response curves... (n.d.). ResearchGate.
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). PMC - NIH.
  • Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. (2021). PMC - NIH.
  • The selectivity of protein kinase inhibitors: a further update. (n.d.). PMC - NIH.

Sources

A Strategic Guide to Target Identification and Engagement for Novel Inhibitors: The Case of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the definitive identification of its biological target and the confirmation of direct engagement within a cellular context. Without this crucial knowledge, interpreting phenotypic data and optimizing lead compounds becomes a matter of conjecture rather than rational design.

This guide provides a comprehensive, experience-driven framework for tackling this challenge, using the novel compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole as a representative case study. This molecule, with its tetrazole and sulfonyl functionalities, is emblematic of many compounds emerging from discovery pipelines: it shows biological activity, but its precise mechanism of action remains unknown[1]. Here, we move beyond a simple listing of techniques, offering a logical, multi-pronged strategy that integrates hypothesis generation, experimental target identification, and rigorous target engagement confirmation.

Part 1: Initial Target Hypothesis Generation: Clues from Chemical Structure

The structure of this compound itself provides the first clues to its potential targets. The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, suggesting potential interactions with binding pockets that recognize carboxylates[2]. Furthermore, various tetrazole derivatives have been associated with a broad range of biological activities, including anticancer and anti-inflammatory effects[3][4][5]. The sulfonamide moiety is a well-known pharmacophore present in drugs targeting enzymes like carbonic anhydrases and kinases[6][7].

Based on these structural alerts, an initial target hypothesis landscape might include:

  • Enzymes: Kinases, proteases, or metabolic enzymes where the compound could act as an inhibitor.

  • Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors, where the tetrazole could mimic an endogenous ligand.

  • Protein-Protein Interaction Interfaces: The compound might disrupt critical cellular signaling complexes[8].

This initial analysis is crucial for designing subsequent, more focused target identification experiments.

Part 2: Experimental Target Identification: A Comparative Workflow

With a broad set of potential target classes, the next logical step is to employ unbiased experimental methods to identify specific protein interactors. The choice of method depends on factors such as the availability of specialized reagents and instrumentation. Below, we compare two powerful and widely used approaches.

Workflow for Target Identification

G cluster_0 Strategy 1: Affinity-Based Proteomics cluster_1 Strategy 2: Thermal Proteome Profiling (TPP) A Synthesize Affinity Probe (e.g., biotinylated analog of the compound) B Incubate Probe with Cell Lysate or Live Cells A->B C Capture Probe-Protein Complexes (e.g., on streptavidin beads) B->C D Elute and Digest Bound Proteins C->D E LC-MS/MS Analysis D->E F Data Analysis: Identify enriched proteins vs. control E->F End End: List of Putative Target Proteins F->End G Treat Cells with Compound and Vehicle Control H Heat Cells across a Temperature Gradient G->H I Lyse Cells and Separate Soluble and Aggregated Proteins H->I J Protein Digestion and TMT Labeling I->J K LC-MS/MS Analysis J->K L Data Analysis: Identify proteins with altered thermal stability K->L L->End Start Start: Novel Compound with Unknown Target Start->A Start->G

Caption: Comparative workflow for identifying putative targets of a novel compound.

Table 1: Comparison of Target Identification Methodologies

FeatureAffinity-Based ProteomicsThermal Proteome Profiling (TPP)
Principle Uses a modified version of the compound to pull down interacting proteins.Measures changes in protein thermal stability across the proteome upon ligand binding.
Requirement Synthesis of an affinity probe (e.g., biotinylated compound) is necessary.No modification of the compound is required.
Throughput Moderate; can be scaled but requires significant optimization.High; can assess thousands of proteins in a single experiment.
Key Advantage Can directly identify binding partners.Reflects target engagement in a native cellular context without chemical modification.
Potential Pitfall The affinity tag might sterically hinder binding or lead to non-specific interactions.Indirect method; stabilization could be due to downstream effects.
Confirmation Requires orthogonal validation to confirm direct binding.Requires orthogonal validation to confirm direct binding.

Part 3: Confirming Target Engagement: A Guide to Orthogonal Assays

Once a list of putative targets is generated, the next critical phase is to confirm direct, specific engagement of this compound with the candidate protein(s). It is imperative to use multiple, orthogonal methods to build a robust case for a specific target. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose[9].

The Cellular Thermal Shift Assay (CETSA): A Gold Standard

CETSA is based on the principle that when a small molecule binds to its target protein, the resulting complex is often stabilized against thermal denaturation[10]. This stabilization can be quantified, providing direct evidence of target engagement within the complex milieu of a living cell[1].

Experimental Workflow for CETSA

G cluster_0 Detection Methods A 1. Cell Culture Plate cells and allow to adhere B 2. Compound Treatment Incubate cells with compound or vehicle A->B C 3. Thermal Challenge Heat cell samples across a range of temperatures B->C D 4. Cell Lysis Lyse cells to release proteins C->D E 5. Separation Centrifuge to separate soluble proteins from aggregated proteins D->E F 6. Detection Quantify the amount of soluble target protein E->F G Western Blotting (Low throughput) F->G Traditional H High-Throughput Methods (e.g., AlphaLISA, Luminescent assays) [3, 17] F->H Modern

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Seeding: Seed a sufficient number of cells (e.g., 2 million cells per condition) in appropriate culture vessels and grow to 80-90% confluency.

  • Compound Incubation: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction), determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement[2].

Comparison of Target Engagement Confirmation Methods

While CETSA is a powerful tool, it is essential to corroborate findings with other techniques, particularly those that provide quantitative binding affinity data.

Table 2: Comparison of Key Target Engagement Assays

AssayPrincipleIn-Cell/In VitroKey OutputAdvantagesLimitations
CETSA Ligand-induced thermal stabilization of the target protein.[9]In-CellThermal shift (ΔTm)Label-free, confirms engagement in a physiological context.[1]Indirect; requires a specific antibody; may not work for all targets.
Isothermal Dose-Response CETSA (ITDRF-CETSA) Measures target stabilization at a fixed temperature with varying compound concentrations.[2]In-CellEC50 of target engagementProvides a quantitative measure of in-cell potency.Same limitations as standard CETSA.
Biochemical Assays (e.g., Kinase Activity) Measures the functional consequence of compound binding (e.g., inhibition of enzyme activity).In VitroIC50/KiProvides direct evidence of functional modulation; highly quantitative.Requires purified, active protein; may not reflect cellular activity.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target protein.In VitroKD, kon, koffReal-time kinetics; provides detailed binding information.Requires purified protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to its target in solution.In VitroKD, ΔH, ΔSGold standard for thermodynamics; no labeling or immobilization required.Requires large amounts of pure protein; lower throughput.

Conclusion

Confirming the target engagement of a novel compound like this compound is a multi-step, iterative process that demands scientific rigor and the use of orthogonal methodologies. By starting with a hypothesis driven by chemical structure, employing unbiased proteomic techniques to identify potential targets, and then rigorously validating these candidates with in-cell methods like CETSA alongside quantitative in vitro assays, researchers can build a compelling and self-validating case for a compound's mechanism of action. This strategic approach not only de-risks a drug discovery program but also provides the foundational knowledge necessary for intelligent lead optimization and the ultimate development of novel therapeutics.

References

  • Almqvist, H., et al. (2018). In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]
  • Zhang, C., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
  • Scilifelab. (n.d.). In Situ Target Engagement Studies in Adherent Cells.
  • Gesner, E., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Shaw, J., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Scientific Reports. [Link]
  • Robers, M. B., et al. (2015). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
  • do Carmo, F. A., et al. (2020). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). Inflammopharmacology. [Link]
  • Oakwood Chemical. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol, 99%. Oakwood Chemical. [Link]
  • Gonzalez, J., et al. (2011). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. [Link]
  • Dittmar, M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega. [Link]
  • Prakash, G. K. S., et al. (2010). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. Organic Letters. [Link]
  • Shiro, M., et al. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Arshad, M., et al. (2019). Synthesis, Biological Activity, and Molecular Docking Assessment of Some New Sulfonylated Tetrazole Derivatives. Russian Journal of General Chemistry. [Link]
  • Hu, K., et al. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Annual Review of Analytical Chemistry. [Link]
  • Matysiak, J., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. [Link]
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Ferreira, R. J., et al. (2020).
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. [Link]
  • Ghashang, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. [Link]
  • Xu, Z., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry. [Link]
  • Nasiadek, M., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]
  • Akhlaghinia, B., & Rezazadeh, S. (2012). kinetic study of formation of 5‐phenyl‐1H‐tetrazole.

Sources

A Comparative Guide to the Biological Evaluation of 5-(Arylsulfonyl)-1-phenyl-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, lauded for its metabolic stability and its role as a bioisostere for carboxylic acids.[1][2] When integrated into more complex molecular architectures, such as the 5-(arylsulfonyl)-1-phenyl-1H-tetrazole framework, it gives rise to a class of compounds with significant therapeutic potential. This guide offers a comparative analysis of the biological activities of these derivatives, delving into their anticancer and antimicrobial properties. We will explore the nuances of their structure-activity relationships (SAR) and provide detailed protocols for their in vitro evaluation, equipping researchers with the knowledge to advance the development of these promising agents.

Unveiling the Therapeutic Promise: A Comparative Look at Biological Activity

The true measure of a novel chemical entity's potential lies in its biological performance. For 5-(arylsulfonyl)-1-phenyl-1H-tetrazole derivatives and their structural analogs, the primary areas of interest are their efficacy against cancer cell lines and microbial pathogens.

Anticancer Activity: A Tale of Selectivity and Potency

While specific data for the 5-(arylsulfonyl)-1-phenyl-1H-tetrazole scaffold is emerging, studies on structurally related compounds, such as biphenyl-tetrazole hybrids, offer valuable insights. These hybrids have demonstrated significant and selective cytotoxic effects against various human cancer cell lines.[3]

Table 1: Comparative Cytotoxicity of Biphenyl-Tetrazole Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
5j HepG2 (Liver)7.8
MCF-7 (Breast)9.2
5n HepG2 (Liver)5.4
MCF-7 (Breast)6.1
5o HepG2 (Liver)6.5
MCF-7 (Breast)7.3
Doxorubicin HepG2 (Liver)0.8
MCF-7 (Breast)1.2

Note: The presented data is for biphenyl-tetrazole derivatives, which serve as structural analogs to the core topic. The IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cell population.

The data clearly indicates that these compounds exhibit potent cytotoxic activity, with IC50 values in the low micromolar range.[3] Notably, compounds 5n , 5j , and 5o displayed the most potent and selective effects against HepG2 and MCF-7 cell lines.[3] This underscores the potential of the tetrazole scaffold in developing novel anticancer agents. Further research on the specific 5-(arylsulfonyl)-1-phenyl-1H-tetrazole core is warranted to delineate its unique cytotoxic profile.

Antimicrobial and Antifungal Efficacy: A Broad Spectrum of Activity

The tetrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4] Studies on various 5-substituted aryl 1H-tetrazoles have revealed significant antibacterial activity.

In one study, several 5-substituted aryl 1H-tetrazole derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 125-250 µg/mL.[5][6][7] A particularly interesting finding was the synergistic effect observed when these tetrazole compounds were combined with trimethoprim. This combination led to a dramatic reduction in MIC values, dropping to a range of 0.24-1.95 µg/mL against E. coli and 3.91-31.3 µg/mL against S. aureus.[5][6][7] This synergy suggests a potential mechanism where the tetrazole derivative may inhibit a pathway that, when combined with the action of trimethoprim, leads to enhanced bacterial killing.

Table 2: Antimicrobial Activity of 5-Substituted Aryl 1H-Tetrazoles [5][6][7]

Compound ClassMicroorganismMIC (µg/mL)MIC with Trimethoprim (µg/mL)
5-Aryl-1H-TetrazolesS. aureus125-2503.91-31.3
E. coli125-2500.24-1.95

Note: The data represents a class of 5-substituted aryl 1H-tetrazoles. The exact substitution on the aryl ring influences the activity.

These findings highlight the potential of tetrazole derivatives as standalone antimicrobial agents or as adjuvants to existing antibiotic therapies.[5][6][7]

The "How" and "Why": Experimental Methodologies and Rationale

To ensure the scientific rigor of biological evaluations, standardized and validated protocols are paramount. Here, we detail the methodologies for assessing the cytotoxic and antimicrobial activities of 5-(arylsulfonyl)-1-phenyl-1H-tetrazole derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The choice of cell lines is critical and should represent different cancer types to assess the spectrum of activity. The incubation time allows for the compounds to exert their cytotoxic effects, while the MTT reagent directly measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the tetrazole derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Mueller-Hinton broth is the recommended medium for susceptibility testing of most common pathogens. Visual inspection for turbidity provides a clear and established endpoint for determining the MIC.

Visualizing the Science: Diagrams and Workflows

To better understand the potential mechanisms and the experimental process, we present the following diagrams.

G cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Antimicrobial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: Experimental workflow for the biological evaluation of tetrazole derivatives.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Tetrazole 5-(Arylsulfonyl)-1-phenyl-1H-tetrazole Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Tetrazole->Kinase Inhibition Apoptosis Apoptosis Tetrazole->Apoptosis Induction Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Proliferation->Apoptosis Inhibition

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS No. 1370411-43-0). As a complex molecule incorporating a tetrazole ring, a sulfonyl group, and a fluorinated aromatic system, this compound requires a multi-faceted approach to risk assessment and waste management.[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental stewardship.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available in public databases.[1] The following guidance is therefore predicated on an expert analysis of its constituent functional groups and adherence to federal and local regulations. All laboratory personnel must consult their institution's Chemical Hygiene Plan and Environmental Health & Safety (EHS) office before proceeding.[3]

Hazard Profile and Risk Causality

Understanding the hazards inherent in the molecule's structure is fundamental to its safe disposal. The risks associated with this compound are a composite of the properties of its three key moieties.

Structural Moiety Inherent Hazard Causality and Potential Risks during Disposal
1-phenyl-1H-tetrazole Energetic, Exothermic DecompositionThe tetrazole ring contains four nitrogen atoms and possesses a high heat of formation.[4] Thermal stress, shock, or improper chemical mixing can trigger rapid, exothermic decomposition, releasing a large volume of nitrogen (N₂) gas.[5][6] This presents a significant pressure and explosion hazard if confined. Related tetrazole compounds decompose in the range of 190-240°C.[1][6]
Sulfonyl Group Thermal Decomposition ProductsWhen subjected to high heat, such as incineration, the sulfonyl group (-SO₂) will decompose, primarily forming sulfur oxides (SOx). These gases are corrosive and are regulated air pollutants.
4-Fluorophenethyl Group Persistence, Hazardous Combustion ByproductsThe carbon-fluorine (C-F) bond is exceptionally strong, making this portion of the molecule resistant to natural degradation (a "forever chemical" characteristic).[7] Incomplete combustion can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas and other hazardous fluorinated organic byproducts.[8]

Given this profile, the compound must be treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines, likely due to toxicity and potential reactivity.[9]

Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection : Wear tightly-fitting chemical splash goggles and a face shield for maximum protection.[10]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Given the lack of specific permeation data, double-gloving is recommended as a best practice.[10]

  • Body Protection : A flame-resistant laboratory coat is mandatory. For handling larger quantities (>50g) or in case of a spill, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection : All handling of the solid compound or its solutions outside of a certified chemical fume hood should be avoided. If engineering controls are insufficient, consult your EHS officer for appropriate respirator selection.

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent accidental reactions in the waste stream.

Step 1: Designate a Waste Stream This compound must be disposed of as "Halogenated Organic Waste." It must not be mixed with non-halogenated organic solvents or other waste streams.[10]

Step 2: Identify and Avoid Incompatibles Store waste containers away from the following, as they may initiate uncontrolled reactions:

  • Strong Oxidizing Agents : Risk of violent reaction.

  • Strong Reducing Agents : May lead to reductive desulfonylation, creating unpredictable byproducts.[12]

  • Strong Acids and Bases : Can catalyze decomposition of the tetrazole ring or other unknown reactions.

  • Heat and Ignition Sources : Keep waste containers in a cool, designated satellite accumulation area away from direct sunlight, ovens, or other heat sources.[13]

Step 3: Use Appropriate Containment

  • Collect all waste (solid compound, contaminated consumables like weigh paper and gloves, and minimal rinsates) in a designated, compatible waste container.

  • The container must be made of a material that is resistant to organic compounds (e.g., HDPE or glass) and must have a tightly sealing lid.[14]

  • Keep the container closed at all times except when adding waste.[14]

Step 4: Labeling The waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE" [14]

  • The full chemical name: "this compound"

  • The primary hazards: "Toxic," "Irritant," "Potentially Reactive"

  • The accumulation start date.

Recommended Disposal Pathways

Direct chemical neutralization in a standard laboratory setting is NOT recommended . The complex functionality of the molecule creates a high potential for unknown and hazardous side reactions. The following are the professionally accepted disposal routes, to be carried out by a licensed hazardous waste management company.[9]

Primary Recommended Pathway: High-Temperature Incineration

This is the preferred and most definitive method for destroying the compound and mitigating its environmental risk.

  • Mechanism : The compound is subjected to extremely high temperatures (typically >1000°C) in a specialized hazardous waste incinerator.[7] This high thermal energy is required to cleave the stable carbon-fluorine bond.

  • Why It's Preferred : This method results in the complete destruction of the organic molecule, breaking it down into mineralized components.

  • Critical Requirement : The facility must be equipped with acid gas scrubbers to neutralize the HF and SOx generated during combustion, preventing their release into the atmosphere.[8]

Alternative Pathway: Hazardous Waste Landfill

If a suitable incineration facility is not accessible, disposal in a permitted hazardous waste landfill is a viable, though less ideal, alternative.

  • Mechanism : The sealed and labeled waste container is placed in a specially engineered landfill designed to prevent hazardous materials from leaching into the environment.[7] These landfills use multiple liners, leachate collection systems, and extensive monitoring.

  • Why It's an Alternative : This method contains the hazard rather than destroying it. It relies on long-term geological and engineering stability to prevent environmental contamination.[7]

The final decision on the disposal method must be made in consultation with your institution's EHS department and their contracted hazardous waste vendor.

Waste Management Decision Workflow

The following diagram outlines the critical decision-making and operational steps for managing waste generated from this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Disposal & Compliance A Waste Generation (Unused solid, contaminated PPE, minimal rinsate) B Assess Hazards - Toxic (Fluoroaromatic) - Reactive (Tetrazole) - SOx/HF Precursor A->B C Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C D Segregate Waste Stream (Halogenated Organic Waste ONLY) C->D E Package in Labeled, Sealed, Compatible Container D->E F Move to Satellite Accumulation Area E->F G Consult with EHS & Review Chemical Hygiene Plan F->G H Arrange Pickup by Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration (>1000°C with Acid Gas Scrubbers) H->I  Primary  Method J Hazardous Waste Landfill (Secure Containment) H->J  Alternative  Method

Caption: Waste Management Decision Workflow for this compound.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.

  • Restrict Access : Prevent entry to the contaminated area.

  • Contact EHS : Report the spill to your institution's emergency response or EHS team. Do not attempt to clean up a large spill or any spill without proper training and PPE.[10]

  • Cleanup (Trained Personnel Only) : For a very small spill, trained personnel wearing full PPE may gently cover the spill with a compatible absorbent material (e.g., vermiculite), collect it using non-sparking tools, and place it in the designated hazardous waste container.

In Case of Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. URL: https://www.usbioclean.
  • Essential Guide to the Safe Disposal of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. Benchchem. URL: https://www.benchchem.com/product/b103989/technical-sheet
  • This compound. Smolecule. URL: https://www.smolecule.com/5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole-cas-1370411-43-0.html
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. URL: https://www.nap.edu/read/12654/chapter/13
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. URL: https://www.osha.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2015-01/documents/hw-handling.pdf
  • This compound. Sinfoo Biotech. URL: https://www.sinfoobiotech.com/goods-10312-5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole.html
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. URL: https://aegenviro.com/blog/best-practices-for-hazardous-waste-disposal/
  • Degradation and disposal of some enzyme inhibitors. Scientific note. PubMed, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/7945657/
  • Guidelines for Disposing of PFAs. MCF Environmental Services. URL: https://www.mcfenv.com/blog/guidelines-for-disposing-of-pfas
  • Safety and handling of fluorinated organic compounds. Benchchem. URL: https://www.benchchem.com/product/b100000/technical-sheet
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. URL: https://www.osha.
  • Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw
  • Proper Disposal of Chloromethanesulfonylcyclopropane: A Comprehensive Guide. Benchchem. URL: https://www.benchchem.com/product/b103991/technical-sheet
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. URL: https://www.minnstate.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone (YouTube). URL: https://www.youtube.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. URL: https://www.epa.gov/pfas/interim-guidance-destruction-and-disposal-perfluoroalkyl-and-polyfluoroalkyl-substances-and
  • Proper disposal of chemicals. Sciencemadness Wiki. URL: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals
  • Decomposition products of tetrazoles. ResearchGate. URL: https://www.researchgate.net/publication/354406253_Decomposition_products_of_tetrazoles
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. URL: https://www.researchgate.net/publication/362424911_Decomposition_products_of_tetrazoles_as_starting_reagents_of_secondary_chemical_and_biochemical_reactions
  • Tetrazoles via Multicomponent Reactions. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278353/
  • Reductive desulfonylation. Wikipedia. URL: https://en.wikipedia.

Sources

A Senior Application Scientist's Guide to Handling 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary commitment is to your safety. The compound , 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, is a specialized molecule for which a specific, publicly available Safety Data Sheet (SDS) could not be located. Therefore, this guide has been constructed through a rigorous process of hazard assessment by analogy, synthesizing data from structurally related compounds—specifically the phenyl-tetrazole core and the sulfonyl functional group. This approach mandates that the compound be treated as a substance of unknown, and therefore potentially high, hazard. The protocols outlined below are designed to provide a robust margin of safety.

Hazard Assessment: Deconstructing the Molecule

To establish a safe handling protocol, we must first understand the risks inherent in the molecule's structure. The primary hazards are derived from its two key functional groups:

  • The 1-phenyl-1H-tetrazole Core: This is the dominant source of concern. Tetrazole derivatives are high-nitrogen heterocyclic compounds, a class known for its energetic properties. Authoritative sources repeatedly warn that tetrazoles can be thermally unstable and pose a significant explosion risk upon heating.[1][2] Safety data for analogous compounds like 5-Phenyl-1H-tetrazole classify it as a flammable solid with a risk of explosion if heated under confinement .[3][4]

  • Toxicological Profile: Beyond the physical hazards, tetrazole derivatives are documented as being harmful if swallowed and causing serious skin, eye, and respiratory irritation .[1][5]

  • The Sulfonyl Group: While the sulfonyl group itself is a common and generally stable moiety in pharmaceuticals, its presence contributes to the overall polarity and physicochemical properties of the molecule.[6][7] In the context of this structure, it does not mitigate the primary hazards posed by the tetrazole ring.

Given the combination of a potent explosion hazard and documented irritation, this compound must be handled as a potent compound with an assumed low Occupational Exposure Limit (OEL).

The Hierarchy of Controls: A Safety-First Framework

Before we even discuss Personal Protective Equipment (PPE), it is critical to implement a safety framework that prioritizes risk elimination at the source. PPE is the last line of defense, not the first. The hierarchy of controls, from most to least effective, is: Engineering Controls, Administrative Controls, and finally, PPE.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering and Administrative Controls: Your Primary Shield

Engineering Controls: The goal is to create a physical barrier between you and the chemical.

  • Primary Containment: All handling of this compound as a solid (e.g., weighing, transferring) must be performed within a certified chemical fume hood at a minimum. For procedures involving larger quantities (>1 g) or operations that may generate significant dust, a containment solution like a glove bag or a rigid isolator is strongly recommended.[8][9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.

Administrative Controls: These are the procedures and policies that define safe work practices.

  • Designated Area: Cordon off a specific area within the lab for the handling of this compound. Clearly label it with warnings indicating "Explosion Risk Upon Heating" and "Toxic Chemical."

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this compound. The SOP should include the specific steps of the procedure, the required PPE, and emergency protocols.

  • Waste Management: Pre-establish a designated, labeled hazardous waste container for all solid waste and a separate one for liquid waste containing this compound.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, this is the required PPE ensemble. Never work with this compound alone.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (in fume hood)Chemical safety goggles AND face shieldDouble-gloved (e.g., nitrile)Flame-Resistant (FR) lab coat, fully buttonedNot required if work is performed correctly within a certified fume hood.
Weighing Powder (outside isolator)Chemical safety goggles AND face shieldDouble-gloved (e.g., nitrile)FR lab coat, fully buttonedRequired: NIOSH-approved N95 respirator or a half-mask respirator with P100 particulate filters.
High-Energy Procedures / Spill Cleanup Chemical safety goggles AND face shieldHeavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over FR lab coatRequired: Half-mask or full-face respirator with P100 filters.
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates. A full-face shield must be worn over the goggles to protect against the risk of energetic decomposition.[3]

  • Hand Protection: Always wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling is complete or if contamination is suspected. For any task involving solvents, consult a glove compatibility chart. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A flame-resistant (FR) lab coat is essential due to the flammability and explosive risk.[1] It must be fully buttoned with sleeves rolled down.

  • Respiratory Protection: The primary risk of inhalation comes from aerosolized powder. Any operation that could generate dust, especially weighing, requires respiratory protection if not performed in a high-containment system like an isolator.[8][11]

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Weighing and Preparing a Solution

This step-by-step protocol integrates all safety controls for a common laboratory task.

  • Preparation (Pre-Op):

    • Ensure the chemical fume hood is certified and functioning.

    • Don the full standard handling PPE ensemble (FR lab coat, goggles, face shield, double nitrile gloves).

    • Decontaminate the fume hood work surface.

    • Place all necessary equipment (balance, spatula, weigh paper, beaker with stir bar, solvent, waste containers) into the fume hood.

    • Label the designated hazardous waste containers.

  • Execution (Handling):

    • Carefully open the container of this compound inside the fume hood. Avoid creating dust.

    • Using a clean spatula, carefully transfer the desired amount of solid onto the weigh paper on the balance.

    • Once weighed, gently add the solid to the beaker containing the solvent.

    • Immediately place the used weigh paper and any contaminated wipes into the designated solid hazardous waste container.

    • Securely close the primary container of the compound.

  • Decontamination & Closure (Post-Op):

    • Wipe down the spatula and the work surface with a suitable solvent (e.g., ethanol), disposing of the wipes in the solid hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the solid waste.

    • Remove all equipment from the fume hood.

    • Close the fume hood sash.

    • Remove the remaining PPE. Wash hands thoroughly with soap and water.

Disposal Plan: Managing Reactive and Toxic Waste

Improper disposal is a serious safety and compliance violation. All waste generated from handling this compound is considered hazardous.

  • Waste Segregation: At a minimum, waste must be segregated as follows:

    • Solid Hazardous Waste: Contaminated PPE (gloves, wipes), weigh paper, and any unreacted solid.

    • Liquid Hazardous Waste: All solutions containing the compound and any solvent rinsate from cleaning glassware.

    • Sharps: Contaminated needles or sharp-edged spatulas must go into a designated sharps container.

  • Containerization: Use robust, leak-proof containers made of a compatible material. Label each container clearly with a "Hazardous Waste" sticker, listing the full chemical name and the approximate concentration.[12][13]

  • Decontamination: Glassware must be triple-rinsed with a suitable solvent. Crucially, the first two rinses must be collected and disposed of as liquid hazardous waste. [14] The third rinse may be disposed of according to your institution's policy.

  • Reactive Hazard Notification: When submitting the waste for disposal, clearly indicate on the label or tag that the waste contains a tetrazole derivative and has a potential explosion hazard. This is vital for the safety of waste management personnel.[12]

By adhering to this comprehensive guide, you are creating a multi-layered safety system that respects the potential hazards of this compound, ensuring the protection of yourself, your colleagues, and your research.

References

  • Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • Hospital Pharmacy Europe. (2004, September 1). High-potency powders containment.
  • Custom Powder Systems. (n.d.). Containment 101: Ensure Compliance and Safety in Facilities.
  • Loba Chemie. (2018, June 12). 5-PHENYLTETRAZOLE EXTRA PURE MSDS.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • ACS Omega. (2026, January 2). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst.
  • SciSpace. (2021, May 10). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
  • PubMed Central (PMC). (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Britannica. (2025, December 19). Organosulfur compound.
  • University of California, Berkeley. (n.d.). Chemical Waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.